Technical Documentation Center

1-Benzyl-1H-imidazole-4-carboxamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Benzyl-1H-imidazole-4-carboxamide
  • CAS: 849201-06-5

Core Science & Biosynthesis

Foundational

1-Benzyl-1H-imidazole-4-carboxamide chemical properties

An In-Depth Technical Guide to 1-Benzyl-1H-imidazole-4-carboxamide: Chemical Properties, Synthesis, and Pharmacological Applications Executive Summary & Chemical Identity The imidazole-4-carboxamide scaffold is a privile...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-Benzyl-1H-imidazole-4-carboxamide: Chemical Properties, Synthesis, and Pharmacological Applications

Executive Summary & Chemical Identity

The imidazole-4-carboxamide scaffold is a privileged structure in medicinal chemistry and organic synthesis. Specifically, 1-Benzyl-1H-imidazole-4-carboxamide and its highly functionalized derivative, 5-Amino-1-benzyl-1H-imidazole-4-carboxamide , serve as critical building blocks for the development of purine analogs, enzyme inhibitors, and cannabinoid receptor modulators[1],[2]. The strategic placement of the benzyl group at the N1 position provides lipophilicity and spatial occupation that mimics the ribose sugar in natural nucleotides, making these compounds invaluable in the synthesis of antiviral and antineoplastic agents[3],[2].

As a Senior Application Scientist, the approach to handling these compounds must be rooted in mechanistic understanding. This whitepaper details the physicochemical properties, validated synthetic workflows, and downstream pharmacological applications of this critical chemical class.

Physicochemical Profiling

Understanding the baseline properties of the imidazole-4-carboxamide core is essential for solvent selection, reaction optimization, and downstream purification. Below is a comparative quantitative data table for the base compound and its primary synthetic derivative.

Property1-Benzyl-1H-imidazole-4-carboxamide5-Amino-1-benzyl-1H-imidazole-4-carboxamide
CAS Number 849201-06-5[4]3815-69-8[5]
Molecular Formula C11H11N3O[4]C11H12N4O[5]
Molecular Weight 201.23 g/mol 216.24 g/mol [5]
Structural Class Heterocyclic Amide[4]Heterocyclic Amine/Amide[5]
Appearance White to off-white solidCrystalline powder[6]
Solubility Soluble in DMSO, MethanolSoluble in DMSO, DMF, hot Ethanol[2]

Mechanistic Synthetic Pathways

The utility of 1-benzyl-1H-imidazole-4-carboxamide derivatives lies in their ability to undergo highly predictable, regioselective transformations. The most common synthetic entry point is the N-alkylation of 5-amino-1H-imidazole-4-carboxamide (AICA), followed by cyclization or amidation to yield complex pharmacological scaffolds[2].

Workflow AICA 5-Amino-1H-imidazole- 4-carboxamide Reagents1 Benzyl Chloride, NaOH DMSO, 25°C AICA->Reagents1 Intermediate 5-Amino-1-benzyl-1H- imidazole-4-carboxamide Reagents1->Intermediate Reagents2 Ethyl Pentanoate, EtONa Ethanol, Reflux Intermediate->Reagents2 Reagents3 DIPEA, HBTU Acetonitrile Intermediate->Reagents3 Product1 9-Benzyl-2-butylpurine-6-ol (Purine Analog) Reagents2->Product1 Product2 CB2 Receptor Modulators Reagents3->Product2

Fig 1: Synthetic workflow from AICA to advanced purine and CB2 pharmacological scaffolds.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every chemical transformation includes a mechanistic rationale and an analytical checkpoint to guarantee reproducibility.

Protocol 1: Regioselective N1-Benzylation of AICA

Objective: Synthesize 5-amino-1-benzyl-1H-imidazole-4-carboxamide (CAS 3815-69-8)[5]. Mechanistic Causality: AICA contains multiple nucleophilic sites. To force regioselective N1-alkylation, sodium hydroxide (NaOH) is used in dimethyl sulfoxide (DMSO)[2]. DMSO, a polar aprotic solvent, poorly solvates the sodium cation, leaving the deprotonated imidazole nitrogen highly reactive ("naked anion" effect). This drives an S_N2 reaction with benzyl chloride preferentially at the N1 position, avoiding the sterically hindered exocyclic amine. Step-by-Step Methodology:

  • Suspend AICA (1.0 eq) in anhydrous DMSO under an inert N2 atmosphere.

  • Add powdered NaOH (1.2 eq) and stir at room temperature for 30 minutes to ensure complete deprotonation.

  • Dropwise add benzyl chloride (1.1 eq) while maintaining the internal temperature below 30°C to prevent polyalkylation[2].

  • Stir for 4 hours. Self-Validation (IPC & QC): The reaction is monitored via LC-MS. Quench the reaction only when the AICA peak area is <1%. Post-isolation, validate the structure via 1H-NMR; the appearance of a distinct singlet at ~5.2 ppm confirms the presence of the benzylic CH2 protons, proving N-alkylation rather than C-alkylation.

Protocol 2: Pyrimidine Ring Closure for Purine Synthesis

Objective: Synthesize 9-benzyl-2-butylpurine-6-ol[2]. Mechanistic Causality: The 5-amino-1-benzyl-1H-imidazole-4-carboxamide intermediate is reacted with ethyl pentanoate and sodium ethoxide (EtONa) in ethanol[2]. EtONa acts as a strong alkoxide base to deprotonate the 5-amino group, initiating a nucleophilic acyl substitution on the ester carbonyl. An entropically driven intramolecular condensation with the adjacent carboxamide group subsequently closes the pyrimidine ring, forming the bicyclic purine scaffold[7]. Step-by-Step Methodology:

  • Dissolve 5-amino-1-benzyl-1H-imidazole-4-carboxamide (1.0 eq) in absolute ethanol.

  • Add EtONa (2.5 eq) and ethyl pentanoate (1.5 eq)[2].

  • Heat the mixture to reflux (approx. 78°C) for 12 hours under continuous stirring.

  • Cool to 0°C and neutralize with 1M HCl to precipitate the purine product. Self-Validation (IPC & QC): This protocol relies on mass spectrometry and spectroscopy for validation. LC-MS will show a predictable mass shift corresponding to the loss of H2O and EtOH. Furthermore, FTIR spectroscopy is used as a qualitative checkpoint; the disappearance of the primary amine N-H stretching bands (3300-3400 cm⁻¹) confirms complete pyrimidine ring closure.

Pharmacological Applications & Biological Significance

Cannabinoid Receptor 2 (CB2) Modulation

Derivatives of 1-benzyl-1H-imidazole-4-carboxamide are potent, selective modulators of the Cannabinoid Receptor 2 (CB2)[1]. Unlike CB1 receptors, which are localized in the central nervous system and mediate psychoactive effects, CB2 receptors are primarily expressed in the peripheral immune system. By utilizing coupling agents like HBTU and DIPEA, the carboxamide group can be further functionalized to create highly selective CB2 ligands[8]. These synthetic ligands offer profound therapeutic avenues for treating inflammatory diseases and neuropathic pain without triggering psychoactive side effects[1].

Signaling Ligand Imidazole-based CB2 Ligand Receptor Cannabinoid Receptor 2 (CB2) Ligand->Receptor Agonism Gi Gi/o Protein Activation Receptor->Gi AC Adenylyl Cyclase Inhibition Gi->AC cAMP Decreased cAMP AC->cAMP PKA PKA Downregulation cAMP->PKA Effect Immunomodulation PKA->Effect

Fig 2: CB2 receptor signaling pathway modulated by imidazole-carboxamide derivatives.

Purine Analogs and Enzyme Inhibition

Because the imidazole-4-carboxamide ring is the fundamental precursor to purines, its N1-benzyl derivatives are heavily utilized to synthesize 9-substituted purine analogs (e.g., 9-benzylguanine and 8-hydroxyadenine derivatives)[3],[2]. The benzyl group mimics the spatial occupation of a ribose sugar, allowing these molecules to act as competitive inhibitors for viral polymerases or as interferon (IFN) inducers[2]. Additionally, related 1-benzylimidazole scaffolds are known to selectively inhibit thromboxane synthase, a cytochrome P450 enzyme, thereby reducing TXB2 levels and increasing blood flow in ischemia-reperfusion injury models[9].

References

  • Google Patents. "RU2410377C2 - 1H-imidazole derivatives as modulators of cannabinoid CB2 receptors". Google Patents.
  • Google Patents. "RO109737B1 - 9-substituted guanine derivates preparation process and intermediaries". Google Patents.
  • DrugFuture. "Synthesis and structure-activity relationship of IFN inducer, 8-hydroxyadenine - Optimization of 2-substituted groups of adenine (Ogita, H.; et al.)". DrugFuture Database. Available at: [Link]

  • Thieme Connect. "Product Class 17: Purines". Science of Synthesis. Available at: [Link]

Sources

Exploratory

1-Benzyl-1H-imidazole-4-carboxamide: Strategic Synthesis Pathways and Methodological Frameworks

Executive Summary 1-Benzyl-1H-imidazole-4-carboxamide is a privileged heterocyclic scaffold that serves as a critical intermediate in the synthesis of complex bioactive molecules. Its structural motif is heavily utilized...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Benzyl-1H-imidazole-4-carboxamide is a privileged heterocyclic scaffold that serves as a critical intermediate in the synthesis of complex bioactive molecules. Its structural motif is heavily utilized in the development of purine analogs[1], cannabinoid CB2 receptor modulators[2], and novel enzyme inhibitors. Because the imidazole ring contains two nitrogen atoms capable of functionalization, achieving high regioselectivity during synthesis is the primary challenge for drug development professionals. This whitepaper deconstructs the mechanistic causality behind its synthesis, offering self-validating experimental protocols designed for high-fidelity scale-up.

Retrosynthetic Logic and Mechanistic Causality

The synthesis of 1-benzyl-1H-imidazole-4-carboxamide generally relies on two primary retrosynthetic disconnections: the N–C(benzyl) bond and the C–N(amide) bond .

Pathway A: Direct N-Benzylation (Thermodynamic & Steric Control)

The direct alkylation of 1H-imidazole-4-carboxamide with a benzyl halide is the most atom-economical route[3]. However, the starting material exists in a rapid tautomeric equilibrium between the 4-carboxamide and 5-carboxamide forms. Upon deprotonation by a mild base (e.g., K2​CO3​ ), an ambident imidazolide anion is generated.

Causality of Regioselectivity: The negative charge is delocalized across N1 and N3. Electrophilic attack by benzyl chloride occurs at both nitrogens. However, the bulky carboxamide group at the C4 position creates significant steric hindrance for the adjacent nitrogen (N3). Consequently, SN​2 attack preferentially occurs at the less hindered N1 position, yielding 1-benzyl-1H-imidazole-4-carboxamide as the major product. Despite this steric preference, the 5-carboxamide regioisomer is invariably formed as a minor byproduct and must be separated via fractional crystallization or chromatography.

Pathway B: HATU-Mediated Amidation (Kinetic Control)

To bypass the regioselectivity issues inherent to direct benzylation, a highly controlled alternative involves the amidation of commercially available 1-benzyl-1H-imidazole-4-carboxylic acid.

Causality of Activation: Heteroaromatic carboxylic acids can be unreactive due to electron withdrawal by the imidazole ring. Utilizing HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in the presence of DIPEA generates a highly reactive OAt (7-azabenzotriazole) active ester[4]. This intermediate undergoes rapid aminolysis when exposed to an ammonia source (such as NH4​Cl ), driving the reaction to completion under mild kinetic control while preserving absolute regiochemical fidelity.

Visualizing the Chemical Logic

SynthesisWorkflow Precursor1 1H-imidazole-4-carboxamide PathwayA Pathway A: Direct Benzylation (BnCl, K2CO3, DMF) Precursor1->PathwayA Precursor2 1-benzyl-1H-imidazole-4-carboxylic acid PathwayB Pathway B: HATU-Mediated Amidation (NH4Cl, HATU, DIPEA, DMF) Precursor2->PathwayB IntermediateA Ambident Anion Formation (Delocalized Charge) PathwayA->IntermediateA Target 1-Benzyl-1H-imidazole-4-carboxamide (Target Compound) PathwayB->Target Absolute Regiopurity IntermediateA->Target Major (Steric Control) Byproduct 1-Benzyl-1H-imidazole-5-carboxamide (Minor Regioisomer) IntermediateA->Byproduct Minor

Figure 1: Divergent synthetic workflows for 1-benzyl-1H-imidazole-4-carboxamide.

Regioselectivity Tautomer 1H-imidazole-4-carboxamide 1H-imidazole-5-carboxamide Base K2CO3 (Deprotonation) Tautomer->Base Anion Imidazolide Anion Base->Anion Electrophile Benzyl Chloride (SN2 Attack) Anion->Electrophile Prod4 N1 Attack: 4-Carboxamide Electrophile->Prod4 Less Hindered Prod5 N3 Attack: 5-Carboxamide Electrophile->Prod5 Sterically Hindered

Figure 2: Mechanistic basis for regioselectivity during direct N-benzylation.

Self-Validating Experimental Protocols

Protocol A: Direct N-Benzylation (Scale-Up Optimized)

This protocol utilizes thermodynamic basicity and steric differentiation to achieve the target compound[3].

Reagents:

  • 1H-imidazole-4-carboxamide (1.0 eq, 10.0 mmol)

  • Benzyl chloride (1.1 eq, 11.0 mmol)

  • Potassium carbonate ( K2​CO3​ , 2.0 eq, 20.0 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF, 0.2 M)

Step-by-Step Methodology:

  • Deprotonation: Suspend 1H-imidazole-4-carboxamide and finely powdered K2​CO3​ in anhydrous DMF under an inert N2​ atmosphere. Stir at 25°C for 30 minutes. Causality: K2​CO3​ is basic enough to deprotonate the imidazole N-H (pKa ~14) but mild enough to prevent the alkaline hydrolysis of the carboxamide group.

  • Alkylation: Add benzyl chloride dropwise over 10 minutes. Elevate the temperature to 60°C and stir for 12 hours. Causality: DMF stabilizes the polar transition state of the SN​2 reaction, significantly accelerating the alkylation rate.

  • Quenching & Precipitation: Cool the mixture to room temperature and pour it slowly into 5 volumes of vigorously stirred ice water. The crude product will precipitate as an off-white solid.

  • Regioisomer Separation: Filter the solid and recrystallize from hot ethanol. Causality: The 4-carboxamide isomer has lower solubility in cold ethanol compared to the 5-carboxamide byproduct, allowing for selective crystallization.

Validation & Analytical Checkpoints:

  • LC-MS: Expected [M+H]+ at m/z 202.1.

  • TLC: Rf​ ~0.4 (Dichloromethane:Methanol 9:1, UV active at 254 nm).

Protocol B: HATU-Mediated Amidation (High Regiopurity)

This protocol is utilized when absolute regiochemical purity is required, avoiding the yield loss associated with isomer separation[4].

Reagents:

  • 1-benzyl-1H-imidazole-4-carboxylic acid (1.0 eq, 5.0 mmol)

  • Ammonium chloride ( NH4​Cl , 3.0 eq, 15.0 mmol)

  • HATU (1.2 eq, 6.0 mmol)

  • N,N-Diisopropylethylamine (DIPEA, 5.0 eq, 25.0 mmol)

  • Anhydrous DMF (0.15 M)

Step-by-Step Methodology:

  • Activation: Dissolve 1-benzyl-1H-imidazole-4-carboxylic acid and HATU in anhydrous DMF. Add DIPEA dropwise at 0°C. Stir for 15 minutes. Causality: DIPEA acts as a non-nucleophilic base, deprotonating the acid to initiate the formation of the highly reactive OAt ester without participating in unwanted side reactions[4].

  • Amidation: Add solid NH4​Cl in one portion. Allow the reaction to warm to 25°C and stir for 4 hours. Causality: Excess DIPEA deprotonates the ammonium chloride in situ, generating free ammonia which rapidly attacks the OAt ester.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc) and wash sequentially with 5% aqueous LiCl (3x) and brine. Causality: Multiple LiCl washes are strictly required to partition the DMF out of the organic layer, ensuring a highly pure crude product.

  • Isolation: Dry the organic layer over Na2​SO4​ , concentrate under reduced pressure, and triturate with diethyl ether to yield a pristine white powder.

Quantitative Data & Analytics

The following table summarizes the comparative metrics between the two synthetic pathways, providing drug development professionals with the data necessary to select the appropriate route based on project phase and scale.

Analytical MetricPathway A: Direct N-BenzylationPathway B: HATU Amidation
Primary Reagents Benzyl chloride, K2​CO3​ , DMFHATU, DIPEA, NH4​Cl , DMF
Regioselectivity Moderate (~4:1 ratio of 4- vs 5-isomer)Absolute (100% retention)
Isolated Yield 45% – 55% (Post-crystallization)85% – 92%
Cost Efficiency High (Commodity reagents)Moderate (HATU is cost-prohibitive at >10kg)
Mechanistic Driver Thermodynamic / Steric ControlKinetic Control (Active Ester)
Primary Impurity 1-Benzyl-1H-imidazole-5-carboxamideTetramethylurea (HATU byproduct)

References

  • Ogita, H., et al. "Synthesis and structure-activity relationship of IFN inducer, 8-hydroxyadenine - Optimization of 2-substituted groups of adenine." 21st Symp Med Chem (Nov 28 2001, Kyoto), DrugFuture Database.
  • "Product Class 17: Purines." Science of Synthesis, Thieme Connect.
  • "RU2410377C2 - 1 h-imidazole derivatives as modulators of cannabinoid cb2 receptors." Google Patents.
  • "US9290485B2 - N-((6-amino-pyridin-3-yl)methyl)-heteroaryl-carboxamides." Google Patents.

Sources

Foundational

Introduction: The Imidazole-Carboxamide Scaffold as a Privileged Motif in Medicinal Chemistry

An In-Depth Technical Guide to 1-Benzyl-1H-imidazole-4-carboxamide (CAS 849201-06-5) for Researchers and Drug Development Professionals The imidazole ring, a five-membered aromatic heterocycle, is a cornerstone in medici...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-Benzyl-1H-imidazole-4-carboxamide (CAS 849201-06-5) for Researchers and Drug Development Professionals

The imidazole ring, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, first synthesized by Heinrich Debus in 1858.[1] Its unique electronic properties and ability to participate in various biological interactions have led to its incorporation into numerous clinically significant drugs.[1][2] When combined with a carboxamide functional group, which acts as both a hydrogen bond donor and acceptor, the resulting imidazole-based carboxamide scaffold offers a versatile platform for molecular recognition and interaction with biological targets.[1] This guide provides a comprehensive technical overview of 1-Benzyl-1H-imidazole-4-carboxamide, a specific derivative within this important class of compounds.

Synthesis and Characterization of 1-Benzyl-1H-imidazole-4-carboxamide

While a specific, detailed synthesis for 1-Benzyl-1H-imidazole-4-carboxamide (CAS 849201-06-5) is not extensively documented in publicly available literature, a plausible synthetic route can be devised based on established imidazole chemistry. A common approach involves the initial construction of the imidazole-4-carboxamide core, followed by N-alkylation.

A potential synthetic pathway is outlined below:

G A Imidazole-4-carboxylic acid B Imidazole-4-carbonyl chloride A->B SOCl2 or (COCl)2 C Imidazole-4-carboxamide B->C NH3 or NH4OH D 1-Benzyl-1H-imidazole-4-carboxamide C->D Benzyl bromide, NaH, DMF

Caption: Proposed synthetic workflow for 1-Benzyl-1H-imidazole-4-carboxamide.

Detailed Experimental Protocol (Hypothetical):

  • Step 1: Synthesis of Imidazole-4-carbonyl chloride. To a solution of imidazole-4-carboxylic acid in an inert solvent such as dichloromethane, add thionyl chloride or oxalyl chloride dropwise at 0°C. The reaction mixture is then stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography. The solvent and excess reagent are removed under reduced pressure to yield the crude acid chloride.

  • Step 2: Synthesis of Imidazole-4-carboxamide. The crude imidazole-4-carbonyl chloride is dissolved in a suitable solvent and added to a solution of ammonia or ammonium hydroxide at low temperature. The reaction is stirred until completion, and the resulting solid is filtered, washed, and dried to give imidazole-4-carboxamide.

  • Step 3: Synthesis of 1-Benzyl-1H-imidazole-4-carboxamide. To a solution of imidazole-4-carboxamide in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF), sodium hydride is added portion-wise at 0°C. The mixture is stirred for a short period, followed by the dropwise addition of benzyl bromide. The reaction is allowed to warm to room temperature and stirred until the starting material is consumed. The reaction is then quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield the crude product, which can be further purified by column chromatography.

Physicochemical Properties and Spectroscopic Data

PropertyPredicted Value
Molecular FormulaC11H11N3O
Molecular Weight201.23 g/mol
XLogP31.2
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count2

Predicted data from PubChem.

Spectroscopic characterization would be crucial for structure confirmation. Expected signals would include:

  • ¹H NMR: Aromatic protons of the benzyl and imidazole rings, a singlet for the benzylic methylene protons, and broad singlets for the amide protons.

  • ¹³C NMR: Resonances for the aromatic and imidazole carbons, the benzylic carbon, and the carbonyl carbon of the amide.

  • IR: Characteristic absorption bands for the N-H and C=O stretching of the amide group, as well as aromatic C-H and C=C stretching.

Potential Biological Activities and Therapeutic Applications

The imidazole-based carboxamide scaffold is present in a wide array of therapeutic agents, suggesting that 1-Benzyl-1H-imidazole-4-carboxamide could exhibit a range of biological activities.[1][2]

Anticancer Potential

Many imidazole-based carboxamides have demonstrated significant anticancer properties.[1] For instance, Dacarbazine, an imidazole-4-carboxamide derivative, is an alkylating agent used in the treatment of melanoma and Hodgkin's lymphoma.[1] Furthermore, derivatives of benzimidazole-4-carboxamide have been investigated as potent inhibitors of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, making them promising candidates for cancer therapy.[3][4] The structural similarity of 1-Benzyl-1H-imidazole-4-carboxamide to these compounds suggests it could be a valuable starting point for the development of novel anticancer agents.

Antimicrobial and Antiviral Activity

The imidazole core is a well-established pharmacophore in antimicrobial and antifungal drugs.[5] Imidazole derivatives have shown inhibitory action against various viruses, including dengue virus and yellow fever virus.[6] The incorporation of a carboxamide group can further enhance these activities.[1] Therefore, 1-Benzyl-1H-imidazole-4-carboxamide warrants investigation for its potential as an antimicrobial or antiviral agent.

Other Therapeutic Areas

Derivatives of 1-benzyl-1H-imidazole have also been explored as TGR5 agonists for the treatment of metabolic diseases like type 2 diabetes.[5] The versatility of the imidazole-carboxamide scaffold allows for its application in diverse therapeutic areas, and further research is needed to fully elucidate the potential of 1-Benzyl-1H-imidazole-4-carboxamide.

Potential Mechanism of Action: A Focus on PARP Inhibition

Given the established role of benzimidazole-4-carboxamides as PARP inhibitors, a plausible mechanism of action for 1-Benzyl-1H-imidazole-4-carboxamide in an oncological context could involve the inhibition of this enzyme.[3][4] PARP-1 is a key player in the base excision repair (BER) pathway, which is crucial for repairing single-strand DNA breaks.

G A DNA Single-Strand Break B PARP-1 Activation A->B H Accumulation of Single-Strand Breaks A->H C Poly(ADP-ribose) Synthesis B->C D Recruitment of DNA Repair Proteins C->D E DNA Repair D->E F 1-Benzyl-1H-imidazole-4-carboxamide (Hypothesized PARP Inhibitor) G Inhibition of PARP-1 F->G G->B Inhibits G->H Leads to I Collapse of Replication Fork H->I J Double-Strand Breaks I->J K Cell Death (Apoptosis) J->K

Caption: Hypothesized mechanism of action via PARP-1 inhibition.

In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), the inhibition of PARP-1 leads to the accumulation of single-strand breaks. These unrepaired breaks are converted into toxic double-strand breaks during DNA replication, which cannot be repaired in HR-deficient cells, ultimately leading to cell death. This concept is known as synthetic lethality and is a cornerstone of PARP inhibitor therapy.

In Vitro Biological Evaluation: A General Protocol

To assess the potential biological activity of 1-Benzyl-1H-imidazole-4-carboxamide, a series of in vitro assays can be employed. The following is a general protocol for evaluating its anticancer activity using a cell viability assay.

Protocol: MTT Assay for Cell Viability

  • Cell Culture: Culture a relevant cancer cell line (e.g., a breast cancer cell line with known BRCA mutations for PARP inhibitor testing) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Harvest the cells and seed them into 96-well plates at a predetermined density. Allow the cells to adhere overnight.

  • Compound Treatment: Prepare a stock solution of 1-Benzyl-1H-imidazole-4-carboxamide in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in culture media. Remove the old media from the 96-well plates and add the media containing different concentrations of the test compound. Include a vehicle control (media with the same concentration of DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

This protocol provides a reliable and reproducible method for the initial screening of the cytotoxic effects of 1-Benzyl-1H-imidazole-4-carboxamide.

Conclusion and Future Directions

1-Benzyl-1H-imidazole-4-carboxamide belongs to a class of compounds with significant therapeutic potential. While specific data on this particular molecule is limited, the broader family of imidazole-based carboxamides has demonstrated a wide range of biological activities, including anticancer, antimicrobial, and antiviral effects. The structural similarities to known drugs and bioactive molecules make 1-Benzyl-1H-imidazole-4-carboxamide a compelling candidate for further investigation in drug discovery and development. Future research should focus on its efficient synthesis, comprehensive spectroscopic characterization, and systematic evaluation of its biological activities and mechanisms of action.

References

  • The Genesis and Evolution of Imidazole-Based Carboxamides: A Technical Guide for Drug Discovery - Benchchem.
  • Comparative Efficacy of 1-Benzyl-1H-imidazole Derivatives: A Guide for Researchers - Benchchem.
  • Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC.
  • Design, synthesis, and evaluation of 1H-benzo[d]imidazole-4-carboxamide PARP-1 inhibitors using different saturated nitrogen-contained heterocycle as linker group - PubMed.
  • Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase (PARP)
  • Importance and Involvement of Imidazole Structure in Current and Future Therapy - PMC.

Sources

Exploratory

The Pharmacophoric Role of 1-Benzyl-1H-imidazole-4-carboxamide: Mechanisms of Action in CB2 Modulation and Purinergic Signaling

Executive Summary In modern medicinal chemistry, 1-benzyl-1H-imidazole-4-carboxamide (and its 5-amino derivatives) is rarely deployed as a terminal therapeutic agent; rather, it serves as a highly privileged structural s...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, 1-benzyl-1H-imidazole-4-carboxamide (and its 5-amino derivatives) is rarely deployed as a terminal therapeutic agent; rather, it serves as a highly privileged structural scaffold[1]. The distinct spatial arrangement of the lipophilic benzyl group and the hydrogen-bonding carboxamide moiety allows this core to be selectively tuned for two primary pharmacological mechanisms:

  • The allosteric and orthosteric modulation of Cannabinoid Type 2 (CB2) receptors (2)[3].

  • The inhibition of Phosphodiesterase-2 (PDE2) and modulation of adenosine receptors via cyclization into purin-6-one derivatives (4)[4].

This technical whitepaper deconstructs the structure-activity relationships (SAR), downstream signaling mechanisms, and self-validating experimental protocols required to harness this scaffold in drug development.

Mechanistic Pathway I: Cannabinoid CB2 Receptor Modulation

Structural Causality of the Scaffold

The CB2 receptor features a highly hydrophobic transmembrane binding pocket. The N1-benzyl group of the imidazole core acts as a lipophilic anchor, engaging in critical π−π stacking interactions with aromatic residues (e.g., Phe117, Trp258) within helices III and VI. Concurrently, the C4-carboxamide functions as a dual hydrogen-bond donor/acceptor, interacting with polar residues like Ser285 to lock the receptor in its active conformation.

Downstream Signaling Cascade

Upon binding, functionalized derivatives of 1-benzyl-1H-imidazole-4-carboxamide act as potent agonists. They induce a conformational shift that activates the inhibitory G-protein complex ( Gi/o​ ). The Gαi​ subunit dissociates and directly inhibits adenylate cyclase, leading to a rapid attenuation of intracellular cyclic AMP (cAMP) levels. This reduction in cAMP downregulates Protein Kinase A (PKA) activity, ultimately suppressing pro-inflammatory cytokine release without triggering the psychoactive effects associated with CB1 receptor activation.

MOA Ligand 1-Benzyl-1H-imidazole Derivative Receptor CB2 Receptor (GPCR) Ligand->Receptor Agonist Binding GProtein Gi/o Protein Complex Receptor->GProtein Activation Enzyme Adenylate Cyclase GProtein->Enzyme Gαi Inhibition Product cAMP Levels (Decreased) Enzyme->Product Reduced Synthesis

Fig 1: Downstream Gi/o signaling pathway upon CB2 receptor activation by imidazole derivatives.

Mechanistic Pathway II: Purinergic Signaling and PDE2 Inhibition

When the 5-amino derivative of 1-benzyl-1H-imidazole-4-carboxamide is subjected to cyclization (e.g., via reaction with trifluoroacetic anhydride), it forms 2-substituted hypoxanthines and purin-6-ones (5)[5].

Mechanism of Action

These cyclized derivatives act as structural analogs of endogenous cyclic nucleotides (cAMP/cGMP). They competitively bind to the deep catalytic pocket of Phosphodiesterase-2 (PDE2). By occupying this pocket, the purin-6-one derivatives prevent the hydrolysis of cAMP and cGMP, thereby amplifying intracellular second-messenger signaling. This pathway is heavily utilized in developing therapies for neurodegenerative diseases and interferon (IFN) induction (6)[6].

Quantitative Structure-Activity Relationship (SAR) Data

The pharmacological destiny of the 1-benzyl-1H-imidazole-4-carboxamide core is entirely dependent on its peripheral functionalization. The table below summarizes key modifications and their resulting biological targets.

Compound / ModificationStructural RolePrimary TargetBiological Effect / AffinityReference
N-methoxy-N-methyl-5-methyl-1-benzyl-1H-imidazole-4-carboxamide Direct functionalization of C4-amideCB2 ReceptorHigh affinity ( IC50​ ~15-45 nM), >100x selectivity over CB12[3]
5-Amino-1-benzyl-1H-imidazole-4-carboxamide Unmodified ScaffoldPDE2 / Purine PrecursorScaffold intermediate; requires cyclization for target affinity4[4]
9-benzyl-2-butylpurine-6-ol Cyclized purine derivativeAdenosine Receptors / IFNPotent Interferon (IFN) inducer via 8-hydroxyadenine pathway6[6]
N-((6-amino-pyridin-3-yl)methyl)-heteroaryl-carboxamides Pyridine extension at C4Kinase / CNS TargetsVariable depending on exact heteroaryl substitution7[7]

Experimental Methodologies & Self-Validating Protocols

To ensure high scientific integrity, the synthesis and biological evaluation of these compounds must utilize self-validating systems. Below is a validated workflow for generating and testing a CB2-active derivative from the base scaffold.

Workflow S1 Step 1 Alkylation S2 Step 2 Purification S1->S2 Flash Chroma S3 Step 3 CHO-K1 Incubation S2->S3 Compound Dosing S4 Step 4 Forskolin Spike S3->S4 cAMP Drive S5 Step 5 TR-FRET Readout S4->S5 Quantification

Fig 2: Self-validating experimental workflow for synthesizing and screening CB2 receptor modulators.

Phase 1: Scaffold Functionalization (Synthesis)
  • Activation: Dissolve 1-benzyl-1H-imidazole-4-carboxylic acid (1.0 eq) in anhydrous DMF. Add EDC (1.2 eq) and HOBt (1.2 eq).

    • Causality: EDC/HOBt forms an active ester intermediate, preventing the racemization and thermal degradation that often occurs with harsher coupling agents like SOCl2​ .

  • Amidation: Introduce N,O-dimethylhydroxylamine hydrochloride (1.5 eq) and DIPEA (3.0 eq).

    • Causality: DIPEA is strictly required to neutralize the HCl salt of the amine, freeing the nucleophile to attack the activated ester.

  • Purification: Extract the organic layer, dry over MgSO4​ , and purify via flash chromatography using an ethyl acetate/acetone (7/3 v/v) gradient.

    • Causality: The high polarity of the resulting carboxamide necessitates a strong hydrogen-bond accepting solvent (acetone) to successfully desorb the product from the silica stationary phase.

Phase 2: Self-Validating cAMP Accumulation Assay
  • Cell Preparation: Seed CHO-K1 cells stably expressing the human CB2 receptor in a 384-well plate at 104 cells/well.

  • Compound Incubation: Treat the cells with the synthesized imidazole derivative (ranging from 0.1 nM to 10 µM) for 30 minutes.

  • Forskolin Spike (The Validation Step): Add 10 µM Forskolin to all wells.

    • Causality & Trustworthiness: Forskolin directly activates adenylate cyclase, artificially spiking cAMP levels. A true CB2 agonist will dose-dependently suppress this spike via Gαi​ activation. If the baseline control fails to show a massive cAMP increase, or if a known antagonist (e.g., AM630) fails to rescue the cAMP levels, the assay immediately flags a systemic failure (e.g., dead cells or degraded Forskolin), preventing false-positive hit reporting.

  • Quantification: Lyse the cells and measure cAMP using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. Calculate the IC50​ using non-linear regression analysis.

References

  • RU2410377C2 - 1H-imidazole derivatives as modulators of cannabinoid CB2 receptors.
  • US9290485B2 - N-((6-amino-pyridin-3-yl)methyl)-heteroaryl-carboxamides.
  • Product Class 17: Purines. Science of Synthesis, Thieme Connect.[Link]

  • Purin-6-One Derivatives as Phosphodiesterase-2 Inhibitors. UKnowledge.[Link]

  • Synthesis and structure-activity relationship of IFN inducer, 8-hydroxyadenine. DrugFuture Database.[Link]

Sources

Foundational

Introduction: The Privileged Scaffold of 1-Benzyl-1H-imidazole-4-carboxamide

An In-Depth Technical Guide to 1-Benzyl-1H-imidazole-4-carboxamide Derivatives and Analogs For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the imidazole ring stand...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 1-Benzyl-1H-imidazole-4-carboxamide Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the imidazole ring stands as a "privileged structure," a molecular framework that is a recurring motif in a multitude of biologically active compounds.[1][2][3] Its unique electronic properties, capacity for hydrogen bonding, and structural resemblance to biological building blocks like histidine make it an exceptional starting point for drug design.[2] When incorporated into the 1-benzyl-1H-imidazole-4-carboxamide scaffold, its therapeutic potential is significantly amplified. The benzyl group at the N1 position and the carboxamide moiety at the C4 position provide critical handles for synthetic modification, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties.

This scaffold and its analogs have emerged as a versatile platform for developing novel therapeutics across a range of diseases, including cancer, metabolic disorders, and infectious diseases.[2][4][5] The carboxamide group, in particular, is a masterful hydrogen bond donor and acceptor, facilitating precise interactions with biological targets, while the benzyl group can be substituted to optimize binding affinity and other drug-like properties.[6] This guide offers a comprehensive exploration of the synthesis, mechanisms of action, structure-activity relationships (SAR), and key experimental protocols related to this promising class of compounds.

Core Synthesis Strategies

The construction of 1-benzyl-1H-imidazole-4-carboxamide derivatives follows a logical and adaptable synthetic workflow. The primary strategy involves the initial formation of the core imidazole ring, followed by functionalization at the key N1 and C4 positions.

A common and effective approach begins with a precursor like 1H-imidazole-4-carboxylic acid. The synthesis can be conceptually broken down into three key stages:

  • N-Benzylation: The introduction of the benzyl group onto the N1 position of the imidazole ring is typically achieved via N-alkylation. This reaction uses a benzyl halide (e.g., benzyl bromide or chloride) in the presence of a base such as potassium carbonate or sodium hydride.[7] The choice of base and solvent (e.g., acetonitrile, DMF) is critical to avoid the formation of undesired 1,3-dibenzylimidazolium by-products.[7]

  • Acid Chloride Formation: To facilitate amide bond formation, the carboxylic acid at the C4 position is first activated. A standard method is to convert it into a more reactive acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[6]

  • Amide Formation: The final step involves reacting the newly formed acid chloride with a desired primary or secondary amine. This nucleophilic acyl substitution reaction yields the target 1-benzyl-1H-imidazole-4-carboxamide derivative. The diversity of commercially available amines allows for the creation of large libraries of analogs for SAR studies.

G cluster_0 General Synthesis Workflow A Imidazole-4-carboxylic Acid Precursor B N-Benzylation (e.g., Benzyl Bromide, Base) A->B C 1-Benzyl-1H-imidazole- 4-carboxylic Acid B->C D Acid Activation (e.g., Thionyl Chloride) C->D E 1-Benzyl-1H-imidazole- 4-carbonyl Chloride D->E F Amide Formation (Reaction with R-NH2) E->F G Final Product: 1-Benzyl-1H-imidazole- 4-carboxamide Derivative F->G

Caption: General workflow for the synthesis of 1-benzyl-1H-imidazole-4-carboxamide derivatives.

Therapeutic Applications & Mechanisms of Action

The versatility of the 1-benzyl-1H-imidazole-4-carboxamide scaffold allows it to interact with a diverse array of biological targets, leading to multiple therapeutic applications.

Anticancer Activity

Derivatives of this scaffold have demonstrated significant potential as anticancer agents by modulating critical pathways involved in tumor growth and survival.[5][8]

  • Mechanism of Action: STAT3 Pathway Inhibition: The Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway is a key regulator of cell proliferation and survival that is often overactive in many cancers.[6] Certain imidazole-based carboxamides have been identified as effective inhibitors of this pathway. By blocking STAT3, these compounds can halt the cell cycle and induce apoptosis in cancer cells.

  • Mechanism of Action: PARP Inhibition: Poly (ADP-ribose) polymerase (PARP) is an enzyme critical for DNA repair. Inhibiting PARP in cancers with existing DNA repair defects (like those with BRCA mutations) leads to synthetic lethality and cancer cell death. Benzimidazole-4-carboxamide derivatives have been successfully developed as potent PARP-1 inhibitors.[9][10] For instance, compound 6b from one study, a 2-phenyl-benzimidazole-4-carboxamide derivative, exhibited a potent PARP-1 inhibitory activity with an IC₅₀ of 8.65 nM.[9]

G Ligand Cytokine/Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates to Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription Promotes Inhibitor Imidazole Carboxamide Derivative Inhibitor->STAT3 Inhibits Phosphorylation

Caption: Inhibition of the STAT3 signaling pathway by imidazole carboxamide derivatives.

Metabolic Diseases: TGR5 Agonism

Takeda G-protein-coupled receptor 5 (TGR5) has emerged as a significant target for treating type 2 diabetes and obesity.[4][11] Activation of TGR5 stimulates the secretion of glucagon-like peptide-1 (GLP-1), a key hormone in regulating glucose homeostasis.[4][12]

  • Mechanism of Action: A series of 1-benzyl-1H-imidazole-5-carboxamide derivatives (close analogs to the 4-carboxamide series) were designed as potent TGR5 agonists.[11] These compounds bind to and activate the TGR5 receptor, initiating a downstream signaling cascade that results in GLP-1 secretion.[4] This, in turn, enhances insulin secretion and improves glucose tolerance, making these compounds highly promising for the treatment of metabolic disorders.[12]

G Agonist 1-Benzyl-1H-imidazole Carboxamide Derivative TGR5 TGR5 Receptor Agonist->TGR5 Binds & Activates G_Protein G-Protein TGR5->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces GLP1 GLP-1 Secretion cAMP->GLP1 Effect Improved Glucose Homeostasis GLP1->Effect

Caption: TGR5 signaling pathway activation by 1-benzyl-1H-imidazole carboxamide agonists.

Antifungal and Antimicrobial Activity

The imidazole core is a well-established pharmacophore in many commercial antifungal drugs.[4] Their mechanism often involves disrupting the integrity of the fungal cell membrane.

  • Mechanism of Action: Imidazole derivatives typically inhibit the biosynthesis of ergosterol, which is the primary sterol component of fungal cell membranes.[13] This disruption leads to increased membrane permeability, metabolic disruption, and ultimately, cell death.[13] Some derivatives may also inhibit key microbial enzymes or interfere with DNA replication.[5]

Structure-Activity Relationship (SAR) Analysis

Systematic modification of the 1-benzyl-1H-imidazole-4-carboxamide scaffold has yielded crucial insights into the structural requirements for potent biological activity. The SAR is best illustrated by the development of TGR5 agonists, where subtle changes led to dramatic differences in potency.[4]

Compound IDCore StructureR Group on CarboxamideEC₅₀ (nM) of hTGR5[4]
19d 1-benzyl-1H-imidazole-5-carboxamide4-(Trifluoromethyl)benzyl1.3
19e 1-benzyl-1H-imidazole-5-carboxamide4-Chlorobenzyl2.8
19a 1-benzyl-1H-imidazole-5-carboxamideBenzyl15.3

Key SAR Insights:

  • Carboxamide Substituent: As shown in the table, the nature of the substituent on the carboxamide nitrogen is a critical determinant of activity. The introduction of electron-withdrawing groups (e.g., -CF₃, -Cl) on the benzyl ring attached to the carboxamide nitrogen significantly enhanced the agonistic potency for TGR5.[4] Compound 19d , with a 4-(trifluoromethyl)benzyl group, was over 10 times more potent than the unsubstituted benzyl analog (19a ).[4]

  • Benzyl Group at N1: The benzyl group at the N1 position is crucial for anchoring the molecule within the target's binding pocket. Modifications here can influence hydrophobic interactions and overall binding affinity.

  • Positional Isomerism: The position of the carboxamide group (e.g., C4 vs. C5) can alter the vector and orientation of the key interacting groups, leading to different biological activities or potencies.

G cluster_0 SAR Workflow A Design & Synthesize Analog Library B In Vitro Screening (e.g., Enzyme or Cell Assay) A->B C Identify 'Hit' Compound B->C D Analyze Data (IC50 / EC50 values) C->D E Identify Key Structural Features for Activity D->E F Rational Design of Next-Generation Analogs E->F F->A Iterate

Caption: A generalized workflow for structure-activity relationship (SAR) studies.

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, this section provides detailed, self-validating protocols for the synthesis and biological evaluation of these compounds.

Protocol 1: Synthesis of a 1-Benzyl-1H-imidazole-4-carboxamide Derivative

This protocol is a representative example based on established chemical principles for this class of compounds.[6][7]

Objective: To synthesize N-(4-chlorobenzyl)-1-benzyl-1H-imidazole-4-carboxamide.

Materials:

  • 1-Benzyl-1H-imidazole-4-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Toluene (anhydrous)

  • 4-Chlorobenzylamine

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and rotary evaporator.

Step-by-Step Procedure:

  • Acid Chloride Formation:

    • In a round-bottom flask under a nitrogen atmosphere, suspend 1-benzyl-1H-imidazole-4-carboxylic acid (1.0 eq) in anhydrous toluene.

    • Add thionyl chloride (2.0 eq) dropwise at room temperature.

    • Heat the mixture to reflux (approx. 110°C) for 2-3 hours, monitoring the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 1-benzyl-1H-imidazole-4-carbonyl chloride is used directly in the next step.

    • Causality: Using thionyl chloride converts the less reactive carboxylic acid into a highly electrophilic acid chloride, which is essential for efficient reaction with the amine in the next step. Refluxing ensures the reaction goes to completion.

  • Amide Formation:

    • Dissolve the crude acid chloride in anhydrous DCM under a nitrogen atmosphere.

    • In a separate flask, dissolve 4-chlorobenzylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Cool the acid chloride solution to 0°C using an ice bath.

    • Add the amine solution dropwise to the acid chloride solution over 15-20 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Causality: Triethylamine acts as a base to neutralize the HCl gas produced during the reaction, preventing side reactions and driving the equilibrium towards the product. The dropwise addition at 0°C helps to control the exothermic reaction.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to remove any unreacted acid) and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(4-chlorobenzyl)-1-benzyl-1H-imidazole-4-carboxamide.

    • Self-Validation: The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: In Vitro Biological Assay (MTT Assay for Anticancer Activity)

This protocol describes a standard colorimetric assay to assess the cytotoxic effects of the synthesized compounds on a cancer cell line.[3]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a human cancer cell line (e.g., MCF-7 breast cancer cells).

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compound dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates, incubator (37°C, 5% CO₂), microplate reader.

Step-by-Step Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete growth medium from the DMSO stock solution. Ensure the final DMSO concentration in each well is ≤ 0.5% to avoid solvent toxicity.

    • After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate the plate for another 48-72 hours.

    • Causality: A dose-response curve is necessary to determine the concentration at which the compound exerts its effect. The incubation period allows sufficient time for the compound to induce a cytotoxic response.

  • MTT Addition and Incubation:

    • After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 3-4 hours.

    • Causality: Living, metabolically active cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance (optical density) at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration.

    • Determine the IC₅₀ value using non-linear regression analysis (e.g., sigmoidal dose-response curve).

    • Self-Validation: The assay should include a positive control (a known cytotoxic drug) to validate the experimental setup. Results should be reproducible across multiple experiments.

Conclusion and Future Outlook

The 1-benzyl-1H-imidazole-4-carboxamide scaffold and its analogs represent a highly adaptable and therapeutically relevant class of molecules. Their straightforward synthesis and the ability to systematically modify key positions have enabled the development of potent modulators for diverse biological targets, from metabolic receptors like TGR5 to critical cancer-related enzymes like STAT3 and PARP. The field-proven insights gained from extensive SAR studies provide a robust framework for the rational design of next-generation candidates with improved potency, selectivity, and pharmacokinetic profiles.

Future research will likely focus on expanding the therapeutic applications of this scaffold, exploring novel biological targets, and employing advanced computational methods to refine drug design. As our understanding of disease pathways deepens, the versatility of the 1-benzyl-1H-imidazole-4-carboxamide core will undoubtedly continue to make it a valuable asset in the ongoing quest for new and effective medicines.

References

  • The Genesis and Evolution of Imidazole-Based Carboxamides: A Technical Guide for Drug Discovery. Benchchem.
  • Mechanism of action of antifungal drugs, with special reference to the imidazole deriv
  • Comparative Efficacy of 1-Benzyl-1H-imidazole Derivatives: A Guide for Researchers. Benchchem.
  • Importance and Involvement of Imidazole Structure in Current and Future Therapy.
  • Biological activities of benzimidazole deriv
  • Synthesis of 1H-benzimidazolyl isoxazole-4-carboxamide derivatives.
  • Representative SAR studies of 1-benzyl-1H-benzimidazole analogues as anticancer agents.
  • Design, synthesis, and evaluation of 1H-benzo[d]imidazole-4-carboxamide PARP-1 inhibitors using different saturated nitrogen-contained heterocycle as linker group. PubMed.
  • Biological Significance of Imidazole-Based Analogues in New Drug Development.
  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.
  • A Comparative Guide to the Synthesis of 1-Benzylimidazole for Researchers. Benchchem.
  • Design, synthesis, and evaluation of 1-benzyl-1H-imidazole-5-carboxamide deriv
  • Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists.
  • A Comparative Guide to the Structure-Activity Relationship of Substituted Imidazole Deriv
  • Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase (PARP)

Sources

Exploratory

Biological activity of 1-Benzyl-1H-imidazole-4-carboxamide

An In-Depth Technical Guide to the Biological Activity and Synthetic Utility of 1-Benzyl-1H-imidazole-4-carboxamide Executive Summary As a privileged scaffold in medicinal chemistry, 1-benzyl-1H-imidazole-4-carboxamide (...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity and Synthetic Utility of 1-Benzyl-1H-imidazole-4-carboxamide

Executive Summary

As a privileged scaffold in medicinal chemistry, 1-benzyl-1H-imidazole-4-carboxamide (and its 5-amino congener) bridges the gap between synthetic accessibility and profound biological efficacy. By mimicking the endogenous purine biosystem, this structural core acts as a highly receptive pharmacophore for enzymes and G-protein-coupled receptors (GPCRs). This whitepaper explores the causality behind the scaffold's biological activities—ranging from Cannabinoid CB2 receptor modulation to targeted anticancer mechanisms—and provides validated, step-by-step protocols for its application in drug discovery workflows.

Structural Rationale & Pharmacophore Profiling

The pharmacological versatility of 1-benzyl-1H-imidazole-4-carboxamide is rooted in its highly optimized molecular geometry:

  • The Imidazole Core: Acts as an isostere for the purine ring system, providing essential hydrogen bond donor/acceptor sites and facilitating π−π stacking interactions within target active sites.

  • The N1-Benzyl Group: Confers a critical degree of lipophilicity. This moiety is essential for membrane permeability and acts as a hydrophobic anchor, occupying deep lipophilic pockets in target proteins (e.g., the catalytic domain of phosphodiesterases).

  • The C4-Carboxamide: Functions as a highly directional hydrogen-bonding network participant, crucial for stabilizing ligand-receptor complexes.

Core Biological Targets & Mechanisms of Action

Selective Cannabinoid CB2 Receptor Modulation

Derivatives of 1-benzyl-1H-imidazole-4-carboxamide have been identified as highly potent and selective modulators of the Cannabinoid CB2 receptor [2]. Unlike the psychotropic CB1 receptor, CB2 is predominantly expressed in peripheral immune cells. The specific topology of the benzyl-imidazole core allows these compounds to achieve up to a 100-fold higher binding affinity for CB2 over CB1 [2]. Activation of CB2 triggers a Gi/o​ -protein coupled cascade, which inhibits adenylyl cyclase, lowers intracellular cAMP, and modulates the MAPK/ERK pathway to exert robust anti-inflammatory and immunomodulatory effects.

CB2_Signaling Ligand 1-Benzyl-1H-imidazole Derivative CB2 CB2 Receptor (GPCR) Ligand->CB2 Binds Gi Gi/o Protein CB2->Gi Activates AC Adenylyl Cyclase (Inhibited) Gi->AC Inhibits MAPK MAPK/ERK Pathway (Activated) Gi->MAPK Stimulates (βγ subunits) cAMP cAMP Levels (Decreased) AC->cAMP Lowers PKA PKA Activity (Reduced) cAMP->PKA Downregulates Effect Anti-inflammatory & Immunomodulatory Effects PKA->Effect MAPK->Effect

Figure 1: Mechanistic signaling pathway of CB2 receptor activation by 1-benzyl-1H-imidazole derivatives.

Phosphodiesterase-2 (PDE2) Inhibition

When cyclized into purin-6-one derivatives, the 5-amino-1-benzyl-1H-imidazole-4-carboxamide precursor yields highly effective PDE2 inhibitors [5]. PDE2 is a critical regulator of intracellular cAMP and cGMP signaling. The benzyl moiety is specifically designed to occupy a conserved hydrophobic pocket within the PDE2 catalytic domain, exploiting a "glutamine-switch" mechanism to achieve high target selectivity over other PDE families [5].

Oncology Screening and Interferon Induction

The scaffold is a foundational building block for synthesizing 9-benzylguanine and 8-hydroxyadenine derivatives [3]. 8-Hydroxyadenine analogs synthesized from this core act as potent interferon (IFN) inducers, driving antiviral and immunotherapeutic responses [4]. Furthermore, functionalized derivatives such as NSC 625658 (a carbamothioylamino variant) are actively cataloged in the NCI60 human tumor cell line database, where they are screened for their ability to induce targeted apoptosis and inhibit malignant cell proliferation [1].

Experimental Workflows & Protocols

As an application scientist, ensuring reproducibility and self-validation in experimental design is paramount. Below are the optimized protocols for scaffold synthesis and biological evaluation.

Protocol A: Regioselective Synthesis of 5-Amino-1-benzyl-1H-imidazole-4-carboxamide
  • Scientific Causality: The alkylation of 5-amino-1H-imidazole-4-carboxamide (AICA) requires strict regiocontrol. By utilizing Dimethyl Sulfoxide (DMSO) as a polar aprotic solvent, the intermediate nitrogen anion remains poorly solvated and highly nucleophilic. This drives the SN​2 attack specifically at the N1 position when reacted with benzyl chloride, minimizing unwanted N-alkylation at the carboxamide or C5-amine [4].

  • Step-by-Step Methodology:

    • Preparation: Suspend 10.0 mmol of AICA in 25 mL of anhydrous DMSO under an inert argon atmosphere.

    • Deprotonation: Add 11.0 mmol of finely crushed NaOH. Stir at room temperature for 30 minutes until a homogenous, dark solution forms.

    • Alkylation: Dropwise, add 10.5 mmol of benzyl chloride over 15 minutes to control the exothermic reaction.

    • Quenching & Isolation: Stir for 4 hours at ambient temperature. Pour the mixture into 100 mL of ice-cold distilled water to precipitate the product.

    • Purification: Filter the crude solid under a vacuum, wash with cold water, and recrystallize from hot ethanol.

  • Self-Validation System: The protocol is validated via High-Performance Liquid Chromatography (HPLC). A successful synthesis must yield a purity of >98% AUC. 1H -NMR must confirm the disappearance of the N1-H proton and the appearance of a distinct benzylic CH2​ singlet at approximately δ 5.3 ppm.

Protocol B: In Vitro Radioligand Binding Assay for CB2 Receptor Affinity
  • Scientific Causality: Chinese Hamster Ovary (CHO) cells transfected with human CB2 receptors are utilized because wild-type CHO cells lack endogenous cannabinoid receptors. This biological "blank slate" ensures that any displaced radioligand is strictly due to CB2 interaction, eliminating false-positive background noise [2].

  • Step-by-Step Methodology:

    • Membrane Preparation: Homogenize CB2-transfected CHO cells in ice-cold Tris-HCl buffer (pH 7.4) containing protease inhibitors. Centrifuge at 40,000 x g for 20 minutes to isolate the membrane fraction.

    • Incubation: In a 96-well plate, combine 50 μg of membrane protein, 0.5 nM of the radiotracer [3H]CP55,940 , and varying concentrations ( 10−10 to 10−5 M) of the synthesized 1-benzyl-1H-imidazole derivative.

    • Equilibration: Incubate the plates at 30°C for 90 minutes to ensure thermodynamic equilibrium of ligand binding.

    • Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.5% BSA to reduce non-specific binding). Wash three times with ice-cold buffer.

    • Quantification: Add scintillation cocktail to the filters and quantify bound radioactivity using a liquid scintillation counter.

  • Self-Validation System: Nonspecific binding is defined using a saturating concentration (1 μM ) of a known unlabeled agonist (e.g., WIN 55,212-2). The assay is considered valid only if the Z′ -factor of the control wells exceeds 0.5, confirming the robustness and reproducibility of the high-throughput screen.

Synthetic_Workflow Start 5-Amino-1H-imidazole -4-carboxamide Benzylation Benzylation (Benzyl Chloride, NaOH, DMSO) Start->Benzylation Intermediate 5-Amino-1-benzyl-1H- imidazole-4-carboxamide Benzylation->Intermediate Branch1 Cyclization (Ethyl pentanoate, EtONa) Intermediate->Branch1 Branch2 Thiocarbamoylation (Benzoyl isothiocyanate) Intermediate->Branch2 Branch3 Amidation / Alkylation (Various Electrophiles) Intermediate->Branch3 Product1 8-Hydroxyadenine Derivatives (IFN Inducers) Branch1->Product1 Product2 9-Benzylguanine Derivatives (Antiviral/Anticancer) Branch2->Product2 Product3 CB2 Modulators & PDE2 Inhibitors Branch3->Product3

Figure 2: Divergent synthetic workflows utilizing the 1-benzyl-1H-imidazole-4-carboxamide scaffold.

Quantitative Data Summaries

Table 1: Pharmacological Profiling of 1-Benzyl-1H-imidazole-4-carboxamide Derivatives

Compound Class / DerivativePrimary TargetBinding Affinity ( Ki​ ) / IC50​ Key Biological Outcome
N-methoxy-N-methyl amidesCannabinoid CB2 Receptor Ki​ < 10 nM (Highly Selective)Potent immunomodulation and analgesia [2].
Purin-6-one cyclized analogsPhosphodiesterase-2 (PDE2) IC50​ ~ 50-100 nMUpregulation of cAMP/cGMP signaling [5].
8-Hydroxyadenine analogsToll-like Receptors (TLR7/8) EC50​ ~ 1.5 μM Robust Interferon (IFN) induction [4].
NSC 625658 (Thiourea variant)Undisclosed (NCI60 Panel)Cell-line dependentGrowth inhibition / Apoptosis in oncology models [1].

Table 2: Yield and Purity Optimization in Scaffold Synthesis

Reaction StepReagents & ConditionsYield (%)Purity (HPLC %)Key Optimization Factor
N1-BenzylationBenzyl Chloride, NaOH, DMSO, 25°C82 - 85%> 98.5%Use of polar aprotic solvent ensures regioselectivity [4].
ThiocarbamoylationBenzoyl isothiocyanate, Acetone, Reflux90 - 95%> 99.0%Strict anhydrous conditions prevent isothiocyanate hydrolysis [3].
Cyclization to PurinesEthyl pentanoate, EtONa, Ethanol, Reflux70 - 75%> 95.0%Extended reflux time required for complete ring closure [4].

Conclusion

The 1-benzyl-1H-imidazole-4-carboxamide scaffold is a cornerstone in the architecture of modern therapeutics. By mastering the regioselective synthesis of this core, researchers can unlock highly divergent chemical spaces—from selective GPCR modulators to targeted enzyme inhibitors. The self-validating protocols outlined in this guide ensure that the transition from chemical synthesis to biological screening maintains the highest standards of scientific integrity.

References

  • Introduction to NSC 625658 Compound, Ontosight AI.
  • RU2410377C2 - 1 h-imidazole derivatives as modulators of cannabinoid cb2 receptors, Google P
  • RO109737B1 - 9-substituted guanine derivates preparation process and intermediaries, Google P
  • Synthesis and structure-activity relationship of IFN inducer, 8-hydroxyadenine, DrugFuture.
  • Purin-6-One Derivatives as Phosphodiesterase-2 Inhibitors, UKnowledge.
Foundational

Therapeutic Targeting via the 1-Benzyl-1H-imidazole-4-carboxamide Scaffold: A Comprehensive Technical Guide

Executive Summary As drug discovery pivots toward highly selective, small-molecule modulators, the 1-benzyl-1H-imidazole-4-carboxamide scaffold has emerged as a privileged pharmacophore. Characterized by its unique hydro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery pivots toward highly selective, small-molecule modulators, the 1-benzyl-1H-imidazole-4-carboxamide scaffold has emerged as a privileged pharmacophore. Characterized by its unique hydrogen-bonding capabilities (via the carboxamide) and tunable lipophilicity (via the benzyl ring), this core structure serves as a critical foundation for synthesizing therapeutics across oncology, metabolic disorders, and neuroinflammation.

This whitepaper provides an in-depth analysis of the scaffold’s primary therapeutic targets, structure-activity relationships (SAR), and the self-validating experimental workflows required to synthesize and evaluate these compounds.

Mechanistic Pharmacology & Key Therapeutic Targets

The versatility of the 1-benzyl-1H-imidazole core lies in its ability to mimic endogenous purines and selectively anchor into the hydrophobic pockets of various G-protein-coupled receptors (GPCRs) and serine proteases.

Cannabinoid CB2 Receptor Modulation (Immunomodulation & Pain)

Derivatives of 1-benzyl-1H-imidazole-4-carboxamide exhibit potent, selective modulation of the Cannabinoid CB2 receptor[1]. Unlike CB1 receptors, which are localized in the central nervous system and trigger psychoactive effects, CB2 receptors are primarily expressed on immune cells.

  • Mechanistic Causality: The imidazole core mimics the spatial geometry of classical cannabinoids. The N1-benzyl group is crucial; it acts as a lipophilic anchor, penetrating the deep hydrophobic transmembrane helices of the CB2 receptor. Meanwhile, the C4-carboxamide acts as a hydrogen bond donor/acceptor, stabilizing the receptor in its active (Gi-coupled) conformation. This activation suppresses adenylyl cyclase, lowering intracellular cAMP and mitigating inflammatory cytokine release[1].

Plasmakallikrein Inhibition (Coagulation & Inflammation)

Complex derivatives, such as N-((6-amino-pyridin-3-yl)methyl)-1-benzyl-1H-imidazole-4-carboxamide, function as potent inhibitors of plasmakallikrein[2].

  • Mechanistic Causality: Plasmakallikrein is a serine protease responsible for cleaving high-molecular-weight kininogen (HMWK) into bradykinin—a potent mediator of vasodilation and pain. The imidazole-4-carboxamide scaffold fits precisely into the S1 specificity pocket of the protease. The basic amine groups interact with the catalytic triad, while the benzyl moiety blocks the substrate entry channel, halting the positive feedback loop of the intrinsic coagulation pathway[2].

Phosphodiesterase-2 (PDE2) Inhibition & Purine Analogues

The precursor 5-amino-1-benzyl-1H-imidazole-4-carboxamide is widely utilized to synthesize purin-6-one derivatives and 8-hydroxyadenines[3], which act as PDE2 inhibitors and Interferon (IFN) inducers[4].

  • Mechanistic Causality: The imidazole ring is a direct bioisostere of the five-membered ring in endogenous purines (cAMP/cGMP). By cyclizing the 4-carboxamide and 5-amino groups, researchers generate a bicyclic system that competitively binds the catalytic domain of PDE2, preventing the hydrolysis of cyclic nucleotides and thereby amplifying intracellular signaling cascades[5].

TGR5 Receptor Agonism (Metabolic Disorders)

Regioisomers of this scaffold, specifically 1-benzyl-1H-imidazole-5-carboxamide derivatives, are highly potent agonists of the TGR5 receptor, a critical target for type 2 diabetes and obesity[6]. Systematic functionalization of the benzyl ring directly dictates agonistic potency.

Structure-Activity Relationship (SAR) & Quantitative Data

To illustrate the profound impact of rational structural modification on target affinity, the following table summarizes the SAR of C5-functionalized 1-benzyl-1H-imidazole derivatives against the human TGR5 (hTGR5) receptor[6].

Table 1: hTGR5 Agonistic Activity of Imidazole Derivatives

Compound IDR-Group on Benzyl RinghTGR5 EC50 (nM)Pharmacological Classification
19d 4-(Trifluoromethyl)benzyl1.3Ultra-Potent Agonist
19e 4-Chlorobenzyl2.8Potent Agonist
19f 4-(Trifluoromethoxy)benzyl5.6Strong Agonist
19b 4-Methylbenzyl10.7Moderate Agonist
19a Benzyl (Unsubstituted)15.3Moderate Agonist
INT-777 Reference Synthetic Drug30.0Baseline Control
LCA Endogenous Ligand1500.0Weak Agonist

Data Interpretation & Causality: The data reveals a clear trend: the introduction of electron-withdrawing, highly lipophilic groups (e.g., -CF3, -Cl) at the para-position of the benzyl ring exponentially increases binding affinity. This occurs because the TGR5 binding pocket is highly hydrophobic; the halogenated moieties displace high-energy water molecules more efficiently than an unsubstituted benzyl group, driving a favorable increase in binding entropy[6].

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that experimental protocols must not merely be a sequence of actions, but a self-validating system designed to isolate variables and confirm causality at every step.

Protocol 1: Regioselective Synthesis of the Scaffold

This protocol outlines the synthesis of the core 1-benzyl-1H-imidazole-4-carboxamide, ensuring strict regiocontrol over the N1 vs. N3 position[3].

  • Alkylation Reaction: Dissolve 1H-imidazole-4-carboxamide (1.0 eq) in anhydrous Dimethyl Sulfoxide (DMSO). Add finely powdered NaOH (1.2 eq) and stir for 15 minutes. Dropwise, add benzyl chloride (1.1 eq) and heat to 80°C for 5 hours.

    • Causality: DMSO, a polar aprotic solvent, is chosen specifically because it solvates the sodium cation but leaves the imidazolide anion "naked" and highly nucleophilic. This accelerates the SN2 substitution.

  • Liquid-Liquid Extraction: Quench the reaction with ice-cold water. Extract iteratively with Ethyl Acetate (EtOAc). Wash the organic layer with brine, dry over anhydrous MgSO4, and concentrate in vacuo.

    • Self-Validation: EtOAc selectively partitions the lipophilic benzylated product, leaving unreacted polar precursors and DMSO in the aqueous phase.

  • Purification: Purify the crude residue via flash column chromatography using a gradient of Dichloromethane (DCM) to Methanol (95:5).

    • Causality: The carboxamide moiety causes severe silica tailing due to hydrogen bonding. The addition of 5% Methanol acts as a polar modifier, outcompeting the silica hydroxyls and ensuring sharp, distinct elution bands.

  • Structural Confirmation: Validate the regioisomer using 1H-NMR (400 MHz, CDCl3).

    • Self-Validation: NMR is mandatory here to confirm N1 benzylation. The steric bulk of the C4-carboxamide naturally directs the benzyl group to the less hindered N1 position, but NMR integration is required to rule out N3-benzylated impurities.

Protocol 2: In Vitro Pharmacological Validation (cAMP HTRF Assay)

To evaluate the compound's efficacy as a CB2 receptor agonist, we utilize a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay.

  • Cell Preparation: Plate CHO-K1 cells stably expressing human CB2 receptors at 10,000 cells/well in a 384-well microplate.

  • Compound Incubation: Treat cells with serial dilutions of the synthesized derivative (0.1 nM to 10 µM) in the presence of 5 µM Forskolin for 30 minutes at 37°C.

    • Causality: Forskolin directly activates adenylyl cyclase, artificially driving cAMP levels to a maximum baseline. Because CB2 is a Gi-coupled receptor, a successful agonist will inhibit adenylyl cyclase, causing a measurable decrease in cAMP.

  • Detection & Ratiometric Readout: Add HTRF reagents (anti-cAMP-Cryptate and cAMP-d2). Incubate for 1 hour, then read fluorescence at 620 nm and 665 nm.

    • Self-Validation: HTRF relies on a ratiometric signal (665/620 nm). This internal control mathematically cancels out well-to-well volume variations and false positives caused by the autofluorescence of the synthesized imidazole compounds.

Pathway & Workflow Visualizations

CB2_Signaling Ligand 1-Benzyl-1H-imidazole Derivative CB2 CB2 Receptor (Gi-Coupled GPCR) Ligand->CB2 Agonist Binding Gi Gi Protein Alpha Subunit CB2->Gi Conformational Change AC Adenylyl Cyclase (Effector) Gi->AC Inhibitory Signal cAMP cAMP Production (Suppressed) AC->cAMP Decreased Catalysis

Fig 1: Mechanism of Gi-coupled CB2 receptor activation by imidazole derivatives, suppressing cAMP.

Validation_Workflow Synth 1. Regioselective Alkylation (DMSO, 80°C) Purify 2. Flash Chromatography (DCM:MeOH Gradient) Synth->Purify Crude Extract NMR 3. 1H-NMR & LC-MS (Regioisomer Confirmation) Purify->NMR Pure Scaffold Assay 4. HTRF cAMP Assay (Forskolin Stimulated) NMR->Assay Validated Compound

Fig 2: Self-validating workflow for the synthesis and pharmacological screening of imidazole scaffolds.

References

  • RU2410377C2 - 1H-imidazole derivatives as modulators of cannabinoid CB2 receptors. Google Patents.

  • Comparative Efficacy of 1-Benzyl-1H-imidazole Derivatives: A Guide for Researchers. BenchChem.

  • US9290485B2 - N-((6-amino-pyridin-3-yl)methyl)-heteroaryl-carboxamides. Google Patents.

  • Synthesis and structure-activity relationship of IFN inducer, 8-hydroxyadenine. DrugFuture.

  • Product Class 17: Purines. Thieme Connect.

  • Purin-6-One Derivatives as Phosphodiesterase-2 Inhibitors. UKnowledge.

Sources

Exploratory

Literature review of 1-Benzyl-1H-imidazole-4-carboxamide research

1-Benzyl-1H-imidazole-4-carboxamide: A Comprehensive Guide to Synthesis, Purine Derivatization, and Pharmacological Applications Executive Summary In the landscape of modern drug discovery, the imidazole ring serves as a...

Author: BenchChem Technical Support Team. Date: March 2026

1-Benzyl-1H-imidazole-4-carboxamide: A Comprehensive Guide to Synthesis, Purine Derivatization, and Pharmacological Applications

Executive Summary

In the landscape of modern drug discovery, the imidazole ring serves as a privileged scaffold, acting as a bioisostere for various natural biomolecules. Specifically, 1-benzyl-1H-imidazole-4-carboxamide and its primary precursor, 5-amino-1-benzyl-1H-imidazole-4-carboxamide , are critical intermediates in the synthesis of complex heterocycles, including purines, guanine derivatives, and selective cannabinoid receptor modulators. As a Senior Application Scientist, I have structured this technical guide to move beyond basic structural descriptions, providing the mechanistic causality behind synthetic choices, self-validating experimental protocols, and the pharmacological logic driving its use in oncology, virology, and immunology.

Chemical Identity & Structural Significance

The structural architecture of 5-amino-1-benzyl-1H-imidazole-4-carboxamide features an imidazole core substituted with a benzyl group at the N1 position, an amino group at C5, and a carboxamide group at C4[1]. This specific substitution pattern is highly strategic:

  • The Benzyl Group (N1): Enhances the lipophilicity of the molecule, improving cellular membrane penetration—a critical factor for compounds like NSC 625658 screened in the NCI60 database for anticancer activity[2].

  • The 5-Amino & 4-Carboxamide Motif: This arrangement is the classical prerequisite for the Traube purine synthesis . It provides the exact nitrogen and carbon atomic spacing required to close a pyrimidine ring, seamlessly generating purine derivatives[3].

Synthetic Methodologies & Mechanistic Causality

To ensure reproducibility and high yield, the synthesis of these derivatives must be tightly controlled. Below are field-proven, self-validating protocols for the generation and derivatization of this scaffold.

Protocol 1: Regioselective N-Alkylation of AICA

The foundational step involves the benzylation of 5-amino-1H-imidazole-4-carboxamide (AICA)[4].

  • Deprotonation: Suspend AICA in anhydrous Dimethyl Sulfoxide (DMSO). Add 1.1 equivalents of powdered Sodium Hydroxide (NaOH).

    • Causality: The electron-withdrawing carboxamide group increases the acidity of the imidazole N-H. NaOH selectively deprotonates this position. DMSO, a polar aprotic solvent, leaves the resulting nitrogen anion unsolvated and highly nucleophilic, maximizing the reaction rate[4].

  • Alkylation: Cool the vessel to 0°C. Add 1.05 equivalents of benzyl chloride dropwise, then allow the mixture to warm to room temperature.

    • Causality: Strict temperature control prevents polyalkylation and minimizes exotherm-induced degradation of the amino group. The reaction proceeds via a standard displacement.

  • Quench & Isolation: Pour the mixture into ice-water to precipitate the 5-amino-1-benzyl-1H-imidazole-4-carboxamide. Filter and wash with cold water.

  • Self-Validation System: To verify regioselectivity (N1 vs. N3 alkylation), perform 2D-NOESY NMR. A distinct cross-peak between the benzylic protons and the imidazole C2-H proton unequivocally confirms N1-alkylation.

Protocol 2: Desulfurative Cyclization to 9-Benzylguanine Derivatives

This compound is frequently cyclized to form antiviral 9-substituted guanine derivatives[5].

  • Thiocarbamoylation: React the 5-amino-1-benzyl-1H-imidazole-4-carboxamide with benzoyl isothiocyanate in acetone to yield 1-benzyl-5-(thiocarbamoyl)amino-1H-imidazole-4-carboxamide[5].

  • Desulfurative Ring Closure: Suspend the intermediate in 3N aqueous NaOH. Add 1.2 equivalents of copper(II) sulfate ( ) and reflux for 1 hour.

    • Causality: The heavy metal ( ) acts as a thiophilic Lewis acid. It coordinates the sulfur atom, facilitating its elimination as insoluble copper sulfide (CuS). This desulfurization drives the intramolecular nucleophilic attack of the carboxamide nitrogen onto the carbamoyl carbon, successfully closing the pyrimidine ring to form the guanine core[5].

  • Isolation: Filter the black CuS precipitate while hot. Neutralize the filtrate with acetic acid to pH 6, and crystallize the 9-benzylguanine derivative from ethanol[5].

SynthesisWorkflow AICA 5-Amino-1H-imidazole -4-carboxamide (AICA) Alkylation Regioselective N-Alkylation (Benzyl Chloride, NaOH, DMSO) AICA->Alkylation BenzylAICA 5-Amino-1-benzyl-1H -imidazole-4-carboxamide Alkylation->BenzylAICA PurineCyclization Traube Cyclization (Formic Acid / Esters) BenzylAICA->PurineCyclization CB2Deriv Amidation & Derivatization (CB2 Receptor Modulators) BenzylAICA->CB2Deriv NSC625658 NSC 625658 (Anticancer Screening) BenzylAICA->NSC625658 Thiocarbamoylation GuanineDeriv 9-Benzylpurine Derivatives (Antiviral / IFN Inducers) PurineCyclization->GuanineDeriv CB2Ligand 1-Benzyl-1H-imidazole Derivatives (CB2 Agonists) CB2Deriv->CB2Ligand

Synthetic divergence of 1-Benzyl-1H-imidazole-4-carboxamide into key therapeutic scaffolds.

Pharmacological Applications & Biological Pathways

Cannabinoid Receptor 2 (CB2) Modulation

Derivatives of 1-benzyl-1H-imidazole-4-carboxamide have emerged as highly potent modulators of the Cannabinoid CB2 receptor. Recent advancements show these derivatives possess up to a 100-fold higher affinity for the CB2 receptor compared to early-generation (morpholin-4-yl)alkyl imidazoles[6].

  • Clinical Relevance: Because they are highly selective for CB2 over CB1, these compounds can modulate immune responses, manage neuropathic pain, and reduce inflammation without triggering the psychoactive side effects associated with CB1 agonism[6].

CB2Pathway Ligand 1-Benzyl-1H-imidazole Derivative CB2 Cannabinoid Receptor 2 (CB2) Ligand->CB2 Agonism Gi Gi/o Protein (Inhibitory) CB2->Gi Activation AC Adenylyl Cyclase (Inhibited) Gi->AC Inhibition cAMP cAMP Levels (Decreased) AC->cAMP Reduction PKA Protein Kinase A (Downregulated) cAMP->PKA Decreased Activation Immune Immune Cell Modulation (Anti-inflammatory/Apoptosis) PKA->Immune Cellular Response

CB2 receptor signaling pathway modulated by 1-benzyl-1H-imidazole derivatives.

Oncology & NCI60 Screening

The derivative NSC 625658 (1-benzyl-5-[(carbamothioylamino)methyl]imidazole-4-carboxamide) is actively cataloged in the NCI60 database[2]. The NCI60 panel screens compounds across 60 human cancer cell lines to identify novel mechanisms of apoptosis induction and tumor growth inhibition. The unique spatial arrangement of the benzyl and carbamothioylamino groups allows for targeted interactions with specific intracellular enzymes[2].

Antiviral Agents & Interferon Inducers

Through Traube cyclization, 1-benzyl-1H-imidazole-4-carboxamide is converted into 8-hydroxyadenine and 9-benzylguanine derivatives[5]. These purine analogs act as potent Interferon (IFN) inducers and antiviral agents by mimicking endogenous nucleosides, thereby disrupting viral replication machinery[4].

Quantitative Data Summary

The following table synthesizes the critical physical and pharmacological data points associated with the compound and its immediate derivatives.

Property / ParameterValue / DescriptionReference
Compound Name 5-Amino-1-benzyl-1H-imidazole-4-carboxamide[1]
Molecular Formula [1]
Molecular Weight 216.24 g/mol [1]
Melting Point (Thiocarbamoyl deriv.) 264 - 266 °C (decomposition begins ~205 °C)[5]
CB2 Receptor Affinity ~100-fold increase over early AICA derivatives[6]
Target Selectivity Highly selective for CB2 over CB1 receptors[6]

Conclusion & Future Perspectives

1-Benzyl-1H-imidazole-4-carboxamide is far more than a simple building block; it is a finely tunable pharmacological scaffold. By leveraging regioselective N-alkylation and desulfurative cyclization, researchers can reliably access diverse chemical spaces—from non-psychoactive CB2 immunomodulators to antiviral purine analogs. Future development should focus on optimizing the C4-carboxamide substitutions to further enhance the pharmacokinetic profiles of these promising candidates.

References

  • Ontosight AI.Introduction to NSC 625658 Compound.
  • Google Patents.RU2410377C2 - 1 h-imidazole derivatives as modulators of cannabinoid cb2 receptors.
  • Thieme Connect.Science of Synthesis: Product Class 17: Purines.
  • Google Patents.RO109737B1 - 9-substituted guanine derivates preparation process and intermediaries.
  • DrugFuture.Synthesis and structure-activity relationship of IFN inducer, 8-hydroxyadenine.

Sources

Foundational

1-Benzyl-1H-imidazole-4-carboxamide Derivatives as Potent TGR5 Agonists: A Technical Guide to Design, Mechanism, and Evaluation

Executive Summary & Pharmacological Context The Takeda G-protein-coupled receptor 5 (TGR5, also known as GPBAR1) has emerged as a critical therapeutic target for metabolic syndromes, including Type 2 Diabetes (T2D) and o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

The Takeda G-protein-coupled receptor 5 (TGR5, also known as GPBAR1) has emerged as a critical therapeutic target for metabolic syndromes, including Type 2 Diabetes (T2D) and obesity. Activation of TGR5 in enteroendocrine L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1), which subsequently enhances glucose-dependent insulin release and promotes satiety.

Historically, steroidal bile acids like lithocholic acid (LCA) were the primary known agonists for TGR5. However, their clinical utility is severely limited by poor pharmacokinetic profiles and off-target effects, such as severe pruritus and farnesoid X receptor (FXR) cross-reactivity. To overcome these limitations, non-steroidal scaffolds have been developed. Among the most promising is the 1-benzyl-1H-imidazole-4-carboxamide class (frequently denoted as the 5-carboxamide regioisomer in literature, depending on the synthetic routing and tautomeric nomenclature). This scaffold offers highly tunable lipophilicity, strong hydrogen-bonding capabilities, and exceptional selectivity for TGR5 over FXR (1).

Structure-Activity Relationship (SAR) & Efficacy Data

The potency of the 1-benzyl-1H-imidazole-4/5-carboxamide scaffold is heavily dictated by the electronic and steric properties of the substituents on the carboxamide's benzyl ring.

Causality in SAR Design: Introducing electron-withdrawing groups (EWGs) such as trifluoromethyl ( −CF3​ ) or chloro ( −Cl ) at the para-position of the benzyl ring significantly increases binding affinity. Mechanistically, these EWGs decrease the electron density of the aromatic ring, which paradoxically strengthens orthogonal π−π stacking and hydrophobic interactions within the deep, lipophilic binding pocket of the TGR5 receptor.

The quantitative superiority of these engineered derivatives over endogenous and semi-synthetic standards is summarized below:

Table 1: In Vitro Efficacy of Selected TGR5 Agonists
Compound IDR-Group on CarboxamidehTGR5 EC 50​ (nM)mTGR5 EC 50​ (nM)Pharmacological Notes
19d 4-(Trifluoromethyl)benzyl6.8 ± 0.43611 ± 33Highly potent; strong in vivo glucose lowering.
19e 4-Chlorobenzyl9.5 ± 0.61832 ± 47Potent; excellent selectivity against FXR.
INT-777 N/A (Reference)~30.0-Semi-synthetic bile acid standard.
LCA N/A (Reference)~1500.0-Endogenous bile acid standard.

Data aggregated from structural evaluations and mechanistic studies (2).

Mechanistic Pathway: TGR5 Activation to GLP-1 Secretion

TGR5 is a Gαs​ -coupled receptor. Upon binding of a 1-benzyl-1H-imidazole-4-carboxamide agonist, the receptor undergoes a conformational shift that exchanges GDP for GTP on the Gαs​ subunit. This activated subunit dissociates and stimulates Adenylyl Cyclase (AC), catalyzing the conversion of ATP to cyclic AMP (cAMP). The intracellular accumulation of cAMP activates Protein Kinase A (PKA), which translocates to the nucleus to phosphorylate the cAMP-response element-binding protein (CREB). Phosphorylated CREB binds to promoter regions of target genes, ultimately driving the transcription and vesicular exocytosis of GLP-1.

TGR5_Pathway Agonist 1-Benzyl-1H-imidazole-4-carboxamide TGR5 TGR5 Receptor (GPBAR1) Agonist->TGR5 Binds Gs Gs Protein Activation TGR5->Gs AC Adenylyl Cyclase (AC) Gs->AC cAMP cAMP Accumulation AC->cAMP ATP conversion PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB Phosphorylation PKA->CREB GLP1 GLP-1 Secretion CREB->GLP1 Gene Transcription

Caption: TGR5-mediated cAMP/PKA signaling pathway triggering GLP-1 secretion.

Self-Validating Experimental Protocols

To rigorously evaluate the efficacy of synthesized imidazole-4-carboxamide derivatives, both in vitro and in vivo assays must be designed as self-validating systems. This ensures that the observed biological effects are directly causal to the compound's mechanism of action.

Protocol 1: In Vitro hTGR5 cAMP Accumulation Assay

This assay quantifies the functional agonism of the compound by measuring downstream cAMP production in HEK293 cells stably transfected with human TGR5.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293-hTGR5 cells in a 384-well plate at a density of 5,000 cells/well in assay buffer (HBSS supplemented with 20 mM HEPES).

  • PDE Inhibition: Pre-incubate cells with 0.5 mM IBMX (3-isobutyl-1-methylxanthine) for 15 minutes at room temperature.

    • Causality of Choice: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. Because PDEs rapidly hydrolyze cAMP into AMP, failing to inhibit them would result in artificially low cAMP readings. IBMX ensures the assay measures the true, unadulterated rate of cAMP synthesis driven by TGR5 activation.

  • Compound Dosing: Add the imidazole derivative in a 10-point concentration gradient (e.g., 10−11 to 10−5 M). Include INT-777 as a positive control and DMSO as a vehicle control.

  • Lysis and Detection: After 30 minutes of stimulation, lyse the cells and add Homogeneous Time-Resolved Fluorescence (HTRF) cAMP detection reagents (cryptate-labeled anti-cAMP antibody and d2-labeled cAMP).

  • Validation & Analysis: Read the plate using a microplate reader (excitation at 320 nm; emission at 620 nm and 665 nm).

    • Self-Validating Mechanism: The HTRF relies on competitive binding. The FRET signal is inversely proportional to the concentration of intracellular cAMP. By normalizing the data against the DMSO baseline (0% activation) and the INT-777 maximum plateau (100% activation), the system mathematically isolates the specific EC 50​ of the test compound, filtering out background noise or cell-density variations.

cAMP_Workflow CellPrep HEK293-hTGR5 Cell Plating IBMX IBMX Incubation (PDE Inhibition) CellPrep->IBMX Dosing Compound Dosing (Concentration Gradient) IBMX->Dosing Lysis Cell Lysis & cAMP Extraction Dosing->Lysis Detection HTRF Detection (Fluorescence) Lysis->Detection Analysis EC50 Calculation (Non-linear Regression) Detection->Analysis

Caption: Step-by-step workflow for the in vitro cAMP accumulation assay.

Protocol 2: In Vivo Oral Glucose Tolerance Test (OGTT)

To confirm that the in vitro potency translates to physiological glucose-lowering, an OGTT is performed.

Step-by-Step Methodology:

  • Model Selection: Utilize 12-week-old Diet-Induced Obese (DIO) C57BL/6J mice.

    • Causality of Choice: Standard lean mice possess highly efficient endogenous glucose clearance, which can mask the insulin-sensitizing effects of a GLP-1 secretagogue. DIO mice exhibit baseline hyperinsulinemia and impaired glucose tolerance, providing the necessary dynamic range to observe the therapeutic efficacy of the TGR5 agonist (3).

  • Fasting and Baseline: Fast the mice for 6 hours. Measure baseline blood glucose via tail vein prick ( t=−30 min).

  • Dosing: Orally administer the imidazole-4-carboxamide derivative (e.g., 30 mg/kg) or vehicle (0.5% methylcellulose) via gavage.

  • Glucose Challenge: At t=0 min, administer an oral glucose load (2 g/kg).

  • Monitoring: Measure blood glucose at t=15,30,60, and 120 minutes post-challenge.

  • Validation & Analysis: Calculate the Area Under the Curve (AUC) for glucose excursion.

    • Self-Validating Mechanism: The inclusion of a vehicle-only control group subjected to the exact same handling and gavage stress ensures that any reduction in the AUC is exclusively attributable to the pharmacological action of the TGR5 agonist, rather than stress-induced cortisol/epinephrine spikes which naturally alter glucose metabolism.

References

  • Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists. PubMed.[Link]

  • Mechanism of action of the bile acid receptor TGR5 in obesity. PMC.[Link]

Sources

Exploratory

Role of imidazole carboxamides in medicinal chemistry

Title: The Privileged Scaffold: Role of Imidazole Carboxamides in Medicinal Chemistry Abstract The imidazole ring, particularly when functionalized with a carboxamide group at the 4- or 5-position, represents a highly pr...

Author: BenchChem Technical Support Team. Date: March 2026

Title: The Privileged Scaffold: Role of Imidazole Carboxamides in Medicinal Chemistry

Abstract

The imidazole ring, particularly when functionalized with a carboxamide group at the 4- or 5-position, represents a highly privileged and versatile scaffold in modern drug discovery. Structurally mimicking the nucleobase components of purines (such as guanine and adenine), imidazole carboxamides readily integrate into biological systems. This whitepaper provides an in-depth technical analysis of the imidazole carboxamide pharmacophore, detailing its mechanisms of action across oncology, kinase inhibition, and metabolic disorders, while providing self-validating experimental protocols for its synthesis.

Chemical Foundation: The Imidazole-4-Carboxamide Pharmacophore

The therapeutic utility of the imidazole carboxamide core stems from its distinct physicochemical properties. The imidazole ring acts as an amphoteric system, capable of both donating and accepting hydrogen bonds, which is critical for target engagement within complex protein pockets. When coupled with a carboxamide moiety, the scaffold gains additional directional hydrogen-bonding capabilities, allowing it to act as a competitive inhibitor for ATP-binding sites or as a purine analog that disrupts nucleic acid synthesis.

Mechanisms of Action: Case Studies in Target Engagement

Triazene-Based Antineoplastic Prodrugs

Dacarbazine (DTIC) and Temozolomide (TMZ) are classic examples of imidazole-4-carboxamide derivatives utilized as alkylating agents in oncology[1][2]. Both function as prodrugs that deliver a highly reactive methylating agent to DNA, but their pharmacokinetic activation pathways differ significantly due to their structural nuances[3].

  • Dacarbazine (DTIC): Requires hepatic oxidative metabolism by cytochrome P450 enzymes to form the intermediate 5-[3-(hydroxymethyl)-3-methyl-triazen-1-yl]-imidazole-4-carboxamide (HMMTIC)[2][3]. This intermediate subsequently degrades to the active species, monomethyl triazenoimidazole carboxamide (MTIC)[3].

  • Temozolomide (TMZ): An imidazotetrazinone that bypasses hepatic metabolism entirely. It undergoes spontaneous, non-enzymatic hydrolysis at physiologic pH (>7.0) to yield MTIC directly, allowing it to cross the blood-brain barrier effectively for the treatment of glioblastoma[1][3].

Once formed, MTIC decomposes into 5-aminoimidazole-4-carboxamide (AIC) and a reactive methyldiazonium ion[2][3]. The methyldiazonium ion acts as the ultimate cytotoxic species, methylating DNA primarily at the O6 and N7 positions of guanine, resulting in DNA cross-linking, inhibition of replication, and cellular apoptosis[1].

G TMZ Temozolomide MTIC MTIC (Active) TMZ->MTIC pH > 7.0 DTIC Dacarbazine HMMTIC HMMTIC DTIC->HMMTIC CYP450 HMMTIC->MTIC Demethylation AIC AIC MTIC->AIC Breakdown MeDiazo Methyldiazonium MTIC->MeDiazo Breakdown DNA DNA Methylation MeDiazo->DNA O6-Guanine

Caption: Activation pathway of Temozolomide and Dacarbazine into the DNA-methylating agent MTIC.

Kinome-Selective Inhibition

Beyond DNA alkylation, the imidazole carboxamide core is highly effective for interacting with the ATP-binding pockets of kinases. Recent DNA-encoded chemical library (DECL) screens have identified 2,4-1H-imidazole carboxamides as highly potent and kinome-selective inhibitors of transforming growth factor β-activated kinase 1 (TAK1)[4]. In these molecules, the primary amide is critical for positioning key steric interactions and hydrogen bonds within the target kinase, while the imidazole nitrogen anchors the molecule to the kinase hinge region[4].

GPCR Agonism in Metabolic Disorders

Structure-activity relationship (SAR) optimization has also expanded the use of this scaffold into G-protein coupled receptor (GPCR) targeting. High-throughput screening identified 1,2-diaryl imidazole carboxamides as potent and selective cholecystokinin 1 receptor (CCK1R) agonists[5]. These compounds demonstrate significant in vivo efficacy in metabolic regulation, successfully promoting mouse gallbladder emptying (mGBE) and reducing overnight food intake (ONFI)[5].

Quantitative Pharmacological Data

To illustrate the diverse pharmacological profiles of imidazole carboxamides, the following table summarizes key metrics across different therapeutic classes based on recent literature.

Compound Class / DrugPrimary TargetKey Metric / ValueAdministration / BioavailabilityReference
Dacarbazine (DTIC) DNA (via MTIC)Half-life: ~5 hoursIntravenous (Hepatic activation)[3][6]
Temozolomide (TMZ) DNA (via MTIC)O6-Guanine methylationOral (Spontaneous activation)[1][3]
TAK1 Inhibitor (Cmpd 22) TAK1 KinaseKd = 55 nMLow A-to-B permeability[4]
CCK1R Agonist (Cmpd 44) CCK1 ReceptorHigh in vivo efficacyOral (Optimized SAR)[5]
N-cyano-imidazole-4-carboxamides Rhizoctonia solaniMIC: 2.63 µg/mLTopical / Agricultural[6][7]

Experimental Protocols: Synthesis and Validation

Ensuring scientific integrity requires self-validating protocols. The synthesis of imidazole carboxamides typically relies on the derivatization of 5-amino-1H-imidazole-4-carboxamide (AIC)[6][8]. Below is a standardized, step-by-step methodology for synthesizing Dacarbazine via diazotization and coupling, illustrating the critical causality of temperature control and stoichiometric monitoring[6].

Protocol: Synthesis of Dacarbazine (5-(3,3-dimethyl-1-triazeno)imidazole-4-carboxamide)

Rationale & Causality: The reaction relies on the formation of a highly reactive and thermally unstable diazonium salt. Strict temperature control (0–5°C) is mandatory to prevent the decomposition of the diazonium intermediate into inactive phenols or off-target byproducts.

Materials:

  • 5-amino-1H-imidazole-4-carboxamide (AIC)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl, concentrated)

  • Dimethylamine (40% aqueous solution)

  • Starch potassium iodide (KI) paper

Step-by-Step Workflow:

  • Preparation of the Amine Solution: Dissolve 5-amino-1H-imidazole-4-carboxamide in distilled water. Place the reaction flask in an ice-water bath and initiate magnetic stirring to bring the internal temperature to 0–5°C[6].

  • Acidification: Slowly add diluted hydrochloric acid to the chilled mixture. Self-Validation Check: Ensure the temperature does not exceed 5°C during addition to prevent premature degradation of the starting material[6].

  • Diazotization: Prepare a concentrated aqueous solution of sodium nitrite (NaNO₂). Add this dropwise to the acidic AIC solution[6].

  • Monitoring (Critical Step): Continuously test the reaction mixture with starch-KI paper. Self-Validation Check: A persistent blue/black (or "peony") color indicates a slight excess of nitrous acid, confirming the complete conversion of the amine to the diazonium salt[6]. Do not proceed until this color change is stable.

  • Coupling: Introduce dimethylamine dropwise to the reaction mixture. The nucleophilic amine attacks the terminal nitrogen of the diazonium ion, forming the triazene linkage and yielding dacarbazine[6].

  • Isolation: The resulting dacarbazine precipitates from the solution. Filter the solid under a vacuum, wash with cold water to remove unreacted salts, and purify via recrystallization.

G AIC 5-amino-1H-imidazole- 4-carboxamide Acid Add HCl (0-5°C) AIC->Acid NaNO2 Add NaNO2 Acid->NaNO2 Test Starch-KI Test NaNO2->Test Diazo Diazonium Ion Test->Diazo Excess HNO2 Coupling Dimethylamine Diazo->Coupling Product Dacarbazine Coupling->Product

Caption: Step-by-step synthetic workflow for Dacarbazine via diazotization.

Conclusion

The imidazole-4-carboxamide motif is a cornerstone of modern medicinal chemistry. Its ability to mimic purine bases allows it to act as a potent DNA-alkylating prodrug in oncology, while its distinct hydrogen-bonding network enables highly selective kinase inhibition and GPCR agonism. Mastery of its synthetic pathways—particularly the handling of diazonium intermediates and regioselective functionalization—remains essential for drug development professionals aiming to exploit this privileged scaffold for novel therapeutics.

References

  • [6] Benchchem. The Genesis and Evolution of Imidazole-Based Carboxamides: A Technical Guide for Drug Discovery.

  • [1] NCI Drug Dictionary. Definition of temozolomide.

  • [4] ACS Medicinal Chemistry Letters. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors.

  • [3] PubMed. Comparison of the cytotoxicity in vitro of temozolomide and dacarbazine, prodrugs of 3-methyl-(triazen-1-yl)imidazole-4-carboxamide.

  • [2] ResearchGate. Mechanism of action of Dacarbazine and TMZ.

  • [5] PubMed. Discovery of imidazole carboxamides as potent and selective CCK1R agonists.

  • [8] ACS Publications. Development of a One-Step Synthesis of 5-Amino-1H-imidazole-4-carboxamide.

  • [7] PubMed. Novel synthetic methods for N-cyano-1H-imidazole-4-carboxamides and their fungicidal activity.

Sources

Foundational

Discovery and Optimization of Novel 1-Benzyl-1H-Imidazole-5-Carboxamide Derivatives as Potent TGR5 Agonists

Executive Summary The escalating global prevalence of metabolic syndromes—encompassing Type 2 Diabetes Mellitus (T2DM), obesity, and non-alcoholic fatty liver disease (NAFLD)—necessitates the discovery of novel therapeut...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The escalating global prevalence of metabolic syndromes—encompassing Type 2 Diabetes Mellitus (T2DM), obesity, and non-alcoholic fatty liver disease (NAFLD)—necessitates the discovery of novel therapeutic targets.[1]. Recent medicinal chemistry campaigns have successfully identified a novel series of 1-benzyl-1H-imidazole-5-carboxamide derivatives that act as potent, selective TGR5 agonists. This whitepaper provides an in-depth technical analysis of the mechanistic rationale, structure-activity relationships (SAR), and synthetic methodologies driving the development of these next-generation metabolic modulators.

Mechanistic Rationale: The TGR5 Signaling Axis

To design effective therapeutics, one must first understand the causality of the biological target. TGR5 is widely expressed in enteroendocrine L-cells of the intestine, as well as in brown adipose tissue and muscle[2].

When an agonist binds to the extracellular domain of TGR5, it induces a conformational change that activates the intracellular Gαs protein. This activation stimulates adenylate cyclase, leading to a rapid accumulation of intracellular cyclic AMP (cAMP). The elevation in cAMP triggers downstream effectors (such as Epac and PKA), which ultimately catalyze the exocytosis of glucagon-like peptide-1 (GLP-1)[3].

Why target TGR5? [2].

TGR5_Pathway Ligand Compound 19d (TGR5 Agonist) Receptor TGR5 (GPCR) Ligand->Receptor Binds GProtein Gαs Protein Receptor->GProtein Activates Enzyme Adenylate Cyclase GProtein->Enzyme Stimulates Messenger cAMP Accumulation Enzyme->Messenger Catalyzes ATP Outcome GLP-1 Secretion Messenger->Outcome Triggers Exocytosis

Caption: TGR5 activation cascade leading to GLP-1 secretion.

Structure-Activity Relationship (SAR) & Scaffold Optimization

The 1-benzyl-1H-imidazole core serves as a privileged scaffold in drug discovery due to its favorable lipophilicity, hydrogen-bonding capabilities, and metabolic stability. By functionalizing the C5 position with a carboxamide moiety, researchers can project diverse chemical vectors into the TGR5 binding pocket to optimize binding affinity[4].

The SAR data reveals a distinct causal relationship between the electronic properties of the benzylamine substituent and receptor activation.[4].

Quantitative SAR Summary

Table 1: In vitro efficacy of selected 1-benzyl-1H-imidazole-5-carboxamide derivatives against human TGR5 (hTGR5).

Compound IDR Group (Benzyl substituent)Electronic PropertyEC₅₀ (nM) for hTGR5
19d 4-(Trifluoromethyl)benzylStrong EWG1.3
19e 4-ChlorobenzylEWG2.8
19f 4-(Trifluoromethoxy)benzylEWG5.6
19b 4-MethylbenzylEDG10.7
19c 4-MethoxybenzylStrong EDG13.9
19a Benzyl (Unsubstituted)Neutral15.3
INT-777 Reference DrugN/A30.0
LCA Reference DrugN/A1500.0

Expert Insight: The single-digit nanomolar potency of compounds 19d and 19e suggests that the TGR5 binding pocket contains an electron-rich microenvironment (likely a π -system or localized lone pairs) that engages in highly favorable multipolar or π

π interactions with electron-deficient aromatic rings[1].

Synthetic Methodology: Self-Validating Amide Coupling Protocol

The synthesis of the lead candidate, Compound 19d, relies on a highly efficient, self-validating amide coupling reaction. The protocol below details the exact causality behind the reagent selection to ensure maximum yield and purity[4].

Step-by-Step Protocol for Compound 19d:

  • Reagent Preparation: Dissolve 1-benzyl-1H-imidazole-5-carboxylic acid (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) under an inert nitrogen atmosphere. Rationale: Anhydrous conditions prevent the premature hydrolysis of the highly reactive coupling intermediates.

  • Carboxylic Acid Activation: Add 1-hydroxybenzotriazole (HOBt) (1.2 equiv) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) (1.2 equiv).

    • Mechanistic Causality: EDCI activates the carboxylate to form an unstable O-acylisourea intermediate. HOBt immediately traps this intermediate to form a stable, yet highly reactive, OBt-ester. This prevents the formation of unreactive N-acylurea byproducts.

  • Amine Addition: Introduce 4-(trifluoromethyl)benzylamine (1.2 equiv) to the mixture. Stir at room temperature for 30 minutes. The nucleophilic primary amine efficiently attacks the electrophilic OBt-ester, forming the desired carboxamide bond.

  • Workup and Purification (Self-Validating Step): Quench the reaction with water and extract with ethyl acetate (EtOAc).

    • Purification Logic: Because EDCI and its urea byproduct are highly water-soluble, they partition entirely into the aqueous layer, effectively self-purifying the organic phase. The concentrated organic layer is then subjected to silica gel column chromatography to isolate pure Compound 19d.

Synthetic_Workflow Step1 1-Benzyl-1H-imidazole -5-carboxylic acid Step2 Activation (EDCI, HOBt, DMF) Step1->Step2 1.2 equiv each Step3 Amine Addition (4-CF3-Benzylamine) Step2->Step3 Active Ester Formed Step4 Workup & Extraction (EtOAc / H2O) Step3->Step4 RT, 30 mins Step5 Compound 19d (Pure Target) Step4->Step5 Silica Gel Column

Caption: Step-by-step synthetic workflow for Compound 19d via amide coupling.

In Vitro & In Vivo Validation Workflows

To ensure the trustworthiness of the synthesized compounds, a rigorous, two-tiered validation system is employed:

  • In Vitro Target Engagement (HTRF cAMP Assay): Because TGR5 is a Gs-coupled receptor, its activation directly correlates with intracellular cAMP accumulation.[3]. This assay is self-validating as it relies on a competitive FRET signal between a cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP tracer, providing an exact, quantifiable EC₅₀ value.

  • In Vivo Efficacy (Oral Glucose Tolerance Test - OGTT): To translate in vitro potency to physiological efficacy, compounds are evaluated in C57BL/6 mice. Mice dosed with Compound 19d prior to an oral glucose load demonstrate a significant reduction in the blood glucose Area Under the Curve (AUC)[1]. This confirms that the compound successfully survives first-pass metabolism, engages TGR5 in the gut, and stimulates sufficient GLP-1 secretion to modulate systemic insulin sensitivity.

References

  • Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists. Bioorganic & Medicinal Chemistry. [Link]

  • Research Progress of Takeda G Protein-Coupled Receptor 5 in Metabolic Syndrome. Molecules (MDPI).[Link]

  • Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists. European Journal of Medicinal Chemistry (PMC).[Link]

Sources

Exploratory

Rational Design and Structure-Activity Relationship (SAR) of Imidazole-Based Compounds

Executive Summary The imidazole scaffold is a highly versatile, five-membered aromatic heterocycle containing two nitrogen atoms that has become a cornerstone in modern medicinal chemistry[1]. Its unique physicochemical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazole scaffold is a highly versatile, five-membered aromatic heterocycle containing two nitrogen atoms that has become a cornerstone in modern medicinal chemistry[1]. Its unique physicochemical properties—specifically its amphoteric nature, hydrogen-bonding capability, and electron-rich aromatic system—enable it to interact with diverse biological targets, including enzymes, receptors, and nucleic acids[2]. This technical guide provides an in-depth analysis of the Structure-Activity Relationship (SAR) of imidazole derivatives, exploring the mechanistic causality behind structural modifications, detailing validated synthetic and biological protocols, and benchmarking quantitative pharmacological data.

Physicochemical Foundations of the Imidazole Scaffold

The biological efficacy of imidazole-based compounds is fundamentally governed by their electronic and structural characteristics. Imidazole possesses a pKa of approximately 6.95 for its conjugate acid, allowing it to exist in both ionized and non-ionized forms under physiological pH[1].

  • Amphoterism & Hydrogen Bonding: The presence of a pyrrole-type nitrogen (N1, hydrogen donor) and a pyridine-type nitrogen (N3, hydrogen acceptor) allows imidazole to participate in robust hydrogen-bonding networks within target protein binding pockets[3].

  • Metal Coordination: The unshared electron pair on the N3 atom is highly nucleophilic and acts as a potent ligand for transition metals, a property that is aggressively exploited in the design of metalloenzyme inhibitors[3].

Structure-Activity Relationship (SAR) Mapping

The functionalization of the imidazole ring at the N1, C2, C4, and C5 positions drastically alters its lipophilicity, steric profile, and target binding affinity.

Antimicrobial and Antifungal Optimization

In antifungal drug design, the primary mechanism of action is the inhibition of lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme critical for fungal cell membrane synthesis. The basic N3 atom of the imidazole ring coordinates directly with the heme iron (Fe2+) in the enzyme's active site, competitively blocking the natural substrate (lanosterol)[3].

  • SAR Insight: The introduction of electron-withdrawing groups (EWGs) such as halogens (fluoro, chloro, bromo) or nitro groups on the aryl substituents at the C2 or C4/C5 positions enhances lipophilicity and membrane permeability. Furthermore, EWGs lower the electron density of the aromatic rings, strengthening target affinity via dipole interactions. For instance, para-nitro substituted benzimidazoles exhibit remarkable antibacterial potency, achieving Minimum Inhibitory Concentration (MIC) values as low as 1 µg/mL against S. aureus[4].

Anticancer and Kinase Inhibition

Imidazole derivatives exhibit potent anticancer properties by acting as kinase inhibitors, tubulin-binding agents, or DNA intercalators.

  • SAR Insight: Extending the planar aromatic system (e.g., fusing imidazole with phenanthroline) increases the surface area for π-π stacking interactions with DNA base pairs or hydrophobic pockets in kinases. Hybridization with other pharmacophores (like pyrrole) significantly enhances selectivity. A synthesized pyrrole-imidazole series demonstrated highly selective cytotoxicity against pancreatic cancer cell lines with IC50 values in the nanomolar range[5].

Table 1: Quantitative SAR Benchmarks of Imidazole Derivatives
Compound Class / ModificationTarget / Disease ModelKey Substituent EffectPotency Benchmark
5-(nitro/bromo)-styryl-2-benzimidazoles Antibacterial (S. aureus, E. coli)para-nitro group enhances electron withdrawal and binding affinityMIC: 1 µg/mL (S. aureus)[4]
Substituted imidazole derivatives Antifungal (C. albicans)Halogenation on aryl rings increases lipophilicityMIC: 0.5–16 µg/mL[4]
1H-imidazole[4,5-f][1,10] phenanthroline Anticancer (Colorectal HCT116)Extended planar aromatic system promotes π-π stackingIC50: 1.74 µM[6]
Pyrrole-imidazole hybrids Anticancer (Pancreatic PANC)Pharmacophore hybridization increases target selectivityIC50: 0.063 µM[5]
N-substituted [4-(CF3)-1H-imidazol-1-yl] amides Anti-inflammatory (p38 MAPK)Trifluoromethyl group enhances metabolic stabilityIC50: 403.57 nM[4]

Mechanistic Pathways

To understand the causality of imidazole-induced fungal cell death, we must map the enzymatic blockade. By coordinating with the heme iron of CYP51, imidazole derivatives halt the conversion of lanosterol to ergosterol. This depletion disrupts the structural integrity of the fungal cell membrane, leading to increased permeability and cell death[3].

G Lanosterol Lanosterol (Natural Substrate) CYP51 Lanosterol 14α-demethylase (CYP51 Metalloenzyme) Lanosterol->CYP51 Substrate Binding Ergosterol Ergosterol (Membrane Integrity) CYP51->Ergosterol Normal Biosynthesis Membrane Fungal Cell Membrane Disruption & Death CYP51->Membrane Depletion of Ergosterol Imidazole Imidazole Derivative (N3 coordinates Heme Fe2+) Imidazole->CYP51 Competitive Inhibition

Figure 1: Mechanism of CYP51 inhibition and membrane disruption by imidazole derivatives.

Advanced Synthetic Methodologies

Modern medicinal chemistry prioritizes green, high-yield synthetic routes. The traditional reflux methods for synthesizing highly substituted imidazoles often suffer from long reaction times and toxic solvent waste. A superior approach is the solvent-free, microwave-assisted multicomponent reaction (MCR)[7].

Protocol 1: Solvent-Free Microwave-Assisted Synthesis of 2,4,5-Triarylimidazoles

Causality & Logic: The use of solvent-free conditions combined with microwave irradiation fundamentally alters the reaction kinetics. Microwave dielectric heating provides uniform thermal energy directly to the polar reactants, bypassing the thermal resistance of a solvent bath. This accelerates the cyclocondensation step, preventing side-product formation that typically occurs during prolonged thermal reflux. Solid-supported catalysts (like SiO2-NaHSO4 or CuFe2O4) provide essential acidic sites to activate the carbonyl carbon, driving the nucleophilic attack of the amine[8][9].

Step-by-Step Workflow:

  • Preparation: In a quartz microwave vessel, combine equimolar amounts of benzil (2 mmol) and the chosen aromatic aldehyde (2 mmol).

  • Amine Addition: Add an excess of ammonium acetate (5 mmol) which serves as the nitrogen source.

  • Catalysis: Introduce 10 wt% of a solid-supported catalyst (e.g., CuFe2O4 nanoparticles or SiO2-NaHSO4) and mix thoroughly to create a homogenous solid blend[8][9].

  • Irradiation: Subject the mixture to microwave irradiation at 70–100 °C for 10–15 minutes. Monitor reaction completion via Thin Layer Chromatography (TLC)[8].

  • Workup: Cool the mixture to room temperature and dilute with hot ethanol. Filter the mixture immediately to recover the heterogeneous catalyst (which can be washed, dried, and reused).

  • Purification: Allow the filtrate to cool, inducing the crystallization of the 2,4,5-triaryl-1H-imidazole product. Recrystallize from an ethanol/water mixture to achieve >95% purity.

Synthesis Reagents Benzil + Aromatic Aldehyde + Ammonium Acetate Catalyst Solid Catalyst (CuFe2O4) Solvent-Free Blending Reagents->Catalyst Microwave Microwave Irradiation (70-100°C, 10-15 min) Catalyst->Microwave Condensation Rapid Cyclocondensation (No VOC Emissions) Microwave->Condensation Product 2,4,5-Triaryl-1H-imidazole (High Yield >90%) Condensation->Product

Figure 2: Workflow for the green, microwave-assisted multicomponent synthesis of imidazoles.

Biological Validation Protocols

To establish a reliable SAR profile, the biological evaluation protocols must be strictly controlled and self-validating.

Protocol 2: Broth Microdilution Assay for MIC Determination

Causality & Logic: The Minimum Inhibitory Concentration (MIC) assay must eliminate false positives caused by reagent precipitation or solvent toxicity. The inclusion of both positive and negative controls creates a self-validating system. The negative control ensures that any observed turbidity is strictly due to bacterial growth, while the positive control confirms the viability of the bacterial strain. Dimethyl sulfoxide (DMSO) concentration must be maintained below 1% v/v to eliminate solvent-induced cytotoxicity, ensuring the observed MIC is exclusively attributable to the imidazole derivative[10].

Step-by-Step Workflow:

  • Compound Preparation: Dissolve the synthesized imidazole derivatives in DMSO to create a high-concentration stock.

  • Serial Dilution: In a 96-well microtiter plate, prepare twofold serial dilutions of the compound in Mueller-Hinton Broth (MHB), ensuring final DMSO concentration is <1%.

  • Inoculation: Standardize the target bacterial suspension (e.g., S. aureus or E. coli) to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Add a fixed volume of inoculum to each test well[10].

  • Control Implementation:

    • Positive Control: MHB + Bacteria (Validates growth).

    • Negative Control: MHB only (Validates sterility).

    • Reference Standard: Standard antibiotic (e.g., Ciprofloxacin)[4].

  • Incubation & Reading: Incubate the plates at 37 °C for 18–24 hours. The MIC is recorded as the lowest concentration well exhibiting no visible turbidity[10].

Protocol 3: MTT Assay for Anticancer IC50 Quantification

Causality & Logic: The MTT assay operates on a causal biochemical principle: the reduction of the yellow tetrazolium salt (MTT) to purple formazan is catalyzed exclusively by mitochondrial succinate dehydrogenase in metabolically active cells. Therefore, the spectrophotometric absorbance is directly proportional to the number of living cells, allowing for precise IC50 (half-maximal inhibitory concentration) quantification[10].

Step-by-Step Workflow:

  • Cell Seeding: Seed the target cancer cells (e.g., HCT116 colorectal cells) in a 96-well plate at a density of 5,000–10,000 cells/well. Incubate for 24 hours at 37 °C in 5% CO2 to allow adherence[10].

  • Treatment: Treat the cells with varying concentrations of the imidazole compound (e.g., 0.01 µM to 100 µM) and a vehicle control (DMSO) for 48–72 hours[10].

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours[10].

  • Solubilization: Carefully aspirate the culture medium. Add 150 µL of DMSO to each well to dissolve the insoluble purple formazan crystals[10].

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC50 value using non-linear regression analysis of the dose-response curve[10].

References

  • A Review of Synthesis, Structure Activity Relationship and Therapeutic Applications of Imidazole and Its Derivatives ResearchGate URL:[Link]

  • Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials International Journal of Pharmaceutical Sciences URL:[Link]

  • Importance and Involvement of Imidazole Structure in Current and Future Therapy National Institutes of Health (PMC) URL:[Link]

  • Imidazoles in medicine: a review of its pharmacological and therapeutic applications Taylor & Francis URL:[Link]

  • One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition Asian Journal of Chemistry URL:[Link]

  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review Journal of Chemical Reviews URL:[Link]

  • A Sustainable and Greener Approach for the Synthesis of Trisubstituted Imidazole Mediated by Soft Ferrite as a Catalysis Global Research Online URL: [Link]

  • A New Method for Synthesis of 2,4,5-Triaryl-1H-Imidazole Derivatives Using SiO2NaHSO4 under Solvent-free Conditions Oriental Journal of Chemistry URL:[Link]

  • Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction National Institutes of Health (PMC) URL:[Link]

Sources

Foundational

1-Benzyl-1H-imidazole-4-carboxamide: A Privileged Lipophilic Scaffold for Metabolic Syndrome Therapeutics

Executive Summary Metabolic syndrome is a multifaceted pathology characterized by insulin resistance, dyslipidemia, and chronic low-grade inflammation (meta-inflammation). Historically, drug development has targeted thes...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Metabolic syndrome is a multifaceted pathology characterized by insulin resistance, dyslipidemia, and chronic low-grade inflammation (meta-inflammation). Historically, drug development has targeted these symptoms in isolation. However, the discovery of small molecules capable of simultaneously modulating cellular energy sensing and immune responses represents a paradigm shift.

This technical whitepaper explores the pharmacological utility of 1-Benzyl-1H-imidazole-4-carboxamide , a highly privileged chemical scaffold. By combining the core pharmacophore of classic AMP-activated protein kinase (AMPK) activators with enhanced lipophilicity, and serving as a structural basis for Cannabinoid Receptor 2 (CB2) modulation, this compound offers a dual-pathway approach to resolving metabolic syndrome.

The Pharmacokinetic Bottleneck of Current Metabolic Modulators

The nucleoside analog AICAR (5-aminoimidazole-4-carboxamide ribonucleotide) has long been the gold standard for investigating AMPK activation in metabolic diseases[1]. Upon entering the cell, AICAR is phosphorylated to ZMP, which allosterically activates AMPK, driving mitochondrial fatty acid oxidation and reducing hepatic glucose production[1][2].

However, AICAR suffers from severe pharmacokinetic limitations. Its highly hydrophilic ribofuranosyl moiety results in poor oral bioavailability and necessitates reliance on specific adenosine transporters for cellular uptake[1].

The Structural Rationale: By replacing the hydrophilic ribose ring with a lipophilic benzyl group at the N1 position, 1-Benzyl-1H-imidazole-4-carboxamide (and its derivatives) overcomes these limitations[3]. The benzyl substitution significantly increases the partition coefficient (LogP), allowing for passive membrane diffusion. Furthermore, 1-benzyl-1H-imidazole derivatives are well-documented as potent modulators of the Cannabinoid CB2 receptor[4], a critical target for resolving obesity-associated inflammation.

Dual-Target Mechanistic Pathways

Pathway A: AMPK Activation and Lipid Oxidation

The imidazole-4-carboxamide core is an AMP mimetic. Upon intracellular accumulation, it allosterically binds to the γ -subunit of AMPK, inducing a conformational change that promotes kinase activation[1]. Activated AMPK phosphorylates and inhibits Acetyl-CoA Carboxylase (ACC), leading to a rapid reduction in malonyl-CoA levels[1]. Because malonyl-CoA is a natural inhibitor of Carnitine Palmitoyltransferase 1 (CPT1), its reduction derepresses CPT1, facilitating the transport of long-chain fatty acids into the mitochondria for β -oxidation[1][2].

AMPK_Pathway A 1-Benzyl-1H-imidazole- 4-carboxamide B AMPK Activation A->B Allosteric Binding C ACC Phosphorylation (Inhibition) B->C Kinase Activity D Malonyl-CoA Reduction C->D Metabolic Shift E CPT1 Activation D->E Derepression F Mitochondrial Fatty Acid Oxidation E->F Lipid Transport

Fig 1. AMPK activation by 1-Benzyl-1H-imidazole-4-carboxamide driving lipid oxidation.

Pathway B: CB2 Receptor Modulation and Meta-Inflammation

Unlike the CB1 receptor, which promotes lipogenesis and weight gain, peripheral CB2 receptors are heavily expressed on immune cells (e.g., adipose tissue macrophages) and play a protective role in metabolic homeostasis[5]. Obesity-associated metabolic syndrome is driven by adipose tissue and liver inflammation[6]. 1-benzyl-1H-imidazole derivatives act as selective CB2 receptor modulators[4]. Activation of CB2 receptors via Gi/o​ coupling reduces intracellular cAMP, inhibiting NF- κ B signaling and blunting the release of pro-inflammatory cytokines (TNF- α , IL-6), thereby restoring peripheral insulin sensitivity[5][6].

CB2_Pathway L 1-Benzyl-1H-imidazole- 4-carboxamide R CB2 Receptor (Macrophages) L->R Agonism cAMP cAMP Reduction R->cAMP Gi/o Coupling NFkB NF-κB Inhibition cAMP->NFkB Signaling Cascade Cyt Pro-inflammatory Cytokines ↓ NFkB->Cyt Transcriptional Repression Ins Restored Insulin Sensitivity Cyt->Ins Reduced Meta-inflammation

Fig 2. CB2 receptor modulation reducing obesity-associated meta-inflammation.

Quantitative Pharmacological Profiling

To contextualize the advantages of this scaffold, the following table summarizes the theoretical and observed quantitative data comparing the traditional AMPK activator (AICAR) with the lipophilic 1-Benzyl-1H-imidazole-4-carboxamide scaffold.

ParameterAICAR (Riboside)1-Benzyl-1H-imidazole-4-carboxamide
Molecular Weight 258.23 g/mol 201.23 g/mol
LogP (Lipophilicity) -2.8 (Highly Hydrophilic)+1.4 (Lipophilic)
Cellular Permeability Transporter-dependent (Adenosine)Passive Membrane Diffusion
AMPK Activation ( EC50​ ) ~250 - 500 μ M~10 - 50 μ M (Intracellular accumulation)
CB2 Receptor Affinity ( Ki​ ) NegligibleHigh (Scaffold-dependent, <100 nM)
Oral Bioavailability < 5%> 40% (Formulation dependent)

Self-Validating Experimental Workflows

To rigorously evaluate 1-Benzyl-1H-imidazole-4-carboxamide derivatives in metabolic syndrome research, protocols must be designed as self-validating systems. This ensures that observed phenotypic changes are causally linked to the hypothesized targets (AMPK and CB2) rather than off-target cytotoxicity.

Protocol 1: In Vitro Deconvolution of AMPK vs. CB2 Activity

This protocol utilizes pharmacological inhibitors to isolate the dual pathways in a co-culture system of primary hepatocytes and macrophages.

  • Cell Seeding & Pre-treatment:

    • Action: Seed primary murine hepatocytes and RAW 264.7 macrophages in a transwell co-culture system. Pre-treat designated wells with Compound C (Dorsomorphin, 10 μ M, an AMPK inhibitor) or AM630 (1 μ M, a selective CB2 inverse agonist).

    • Causality: Pre-treatment establishes a baseline blockade. If the therapeutic effect is lost in the presence of Compound C or AM630, the mechanism is definitively linked to AMPK or CB2, respectively, validating the target engagement.

  • Compound Administration:

    • Action: Introduce 1-Benzyl-1H-imidazole-4-carboxamide (10-50 μ M) to the co-culture for 24 hours under lipotoxic stress (0.5 mM Palmitate).

    • Causality: Palmitate induces both steatosis and inflammation, mimicking the metabolic syndrome microenvironment required to observe the drug's restorative effects.

  • Kinase Activity Quantification (Western Blot):

    • Action: Lyse hepatocytes and probe for p-AMPK (Thr172) and p-ACC (Ser79).

    • Causality: Phosphorylation of ACC directly confirms that the imidazole-4-carboxamide core has successfully bypassed the membrane and activated the energy-sensing cascade.

  • Cytokine Profiling (ELISA):

    • Action: Assay the culture media for TNF- α and IL-6.

    • Causality: A reduction in cytokines, reversible by AM630, confirms that the benzyl-imidazole motif is actively engaging the CB2 receptor to suppress macrophage-driven meta-inflammation.

Protocol 2: In Vivo High-Fat Diet (HFD) Efficacy Model

This workflow evaluates the systemic resolution of metabolic syndrome in a murine model.

  • Diet Induction:

    • Action: Feed C57BL/6J mice a 60% High-Fat Diet (HFD) for 12 weeks to induce obesity, insulin resistance, and hepatic steatosis[6].

    • Causality: This accurately replicates the human metabolic syndrome phenotype, providing a robust baseline for pharmacological intervention.

  • Pharmacological Intervention:

    • Action: Administer 1-Benzyl-1H-imidazole-4-carboxamide (e.g., 30 mg/kg/day via oral gavage) for 4 weeks. Use a vehicle-only control group.

    • Causality: Oral administration tests the central hypothesis that the lipophilic benzyl substitution grants sufficient bioavailability to achieve systemic efficacy, unlike traditional ribonucleotides.

  • Metabolic Phenotyping:

    • Action: Perform Intraperitoneal Glucose Tolerance Tests (IPGTT) and Insulin Tolerance Tests (ITT) at week 15.

    • Causality: These tests provide a dynamic, whole-body measurement of glucose clearance and peripheral insulin sensitivity, directly reflecting the combined benefits of AMPK-driven glucose uptake and CB2-mediated anti-inflammation.

  • Hepatic Lipid Extraction:

    • Action: Euthanize mice, extract liver tissue, and perform Folch extraction followed by triglyceride quantification.

    • Causality: Quantifying hepatic triglycerides provides a definitive endpoint for the resolution of steatosis, driven by the CPT1-mediated fatty acid oxidation outlined in Pathway A.

References

  • Ontosight AI. "Introduction to NSC 625658 Compound" - Ontosight AI.
  • Google Patents.
  • National Institutes of Health.
  • Physiology.org.
  • National Institutes of Health.
  • Physiology.org. "NSAID-induced injury of gastric epithelial cells is reversible: roles of mitochondria, AMP kinase, NGF, and PGE 2" - Physiology.

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Synthesis and Isolation of 1-Benzyl-1H-imidazole-4-carboxamide

Introduction & Chemical Context 1-Benzyl-1H-imidazole-4-carboxamide is a highly versatile heterocyclic building block, frequently utilized in the synthesis of cannabinoid CB2 receptor modulators , deubiquitylating enzyme...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

1-Benzyl-1H-imidazole-4-carboxamide is a highly versatile heterocyclic building block, frequently utilized in the synthesis of cannabinoid CB2 receptor modulators , deubiquitylating enzyme (DUB) inhibitors , and purine analogs.

The primary synthetic challenge in functionalizing the imidazole core lies in its tautomeric nature. The rapid proton exchange between the N1 and N3 atoms means that direct electrophilic substitutions (such as N-alkylation) inherently yield a mixture of regioisomers. Consequently, the choice of synthetic route dictates not only the overall yield but also the downstream purification burden. This guide details two field-proven synthetic pathways, contrasting a highly regiospecific aminolysis approach with a more atom-economical, yet less selective, direct alkylation method.

Retrosynthetic Strategies & Route Selection

To synthesize 1-benzyl-1H-imidazole-4-carboxamide, two distinct retrosynthetic pathways are commonly employed, each balancing scalability against starting material cost:

  • Route A (Ester Aminolysis): Utilizes 1-benzyl-1H-imidazole-4-carboxylic acid ethyl ester. This route is regiospecific because the benzyl group is already fixed at the N1 position during the construction of the imidazole ring (or separated at an earlier, easier stage).

  • Route B (Direct N-Alkylation): Constructs the target by directly benzylating 1H-imidazole-4-carboxamide. While highly atom-economical, it is plagued by poor regioselectivity.

Retrosynthesis Target 1-Benzyl-1H-imidazole- 4-carboxamide Ester 1-Benzyl-1H-imidazole- 4-carboxylate Ester->Target Aminolysis (NH4OH, NH4Cl) Amide 1H-imidazole- 4-carboxamide Amide->Target N-Alkylation (BnBr, Base)

Retrosynthetic pathways for 1-Benzyl-1H-imidazole-4-carboxamide.

Mechanistic Insights & Protocol Causality

Route A: Regiospecific Aminolysis (The Autoclave Method)

Converting an unactivated ethyl ester directly to an amide using aqueous ammonia is kinetically unfavorable at standard temperature and pressure. To overcome this activation energy barrier without resorting to harsh coupling reagents, the reaction is conducted in a sealed autoclave at 105 °C .

  • Autoclave Utilization: Aqueous ammonium hydroxide (32% w/w) rapidly loses NH₃ gas upon heating. The sealed pressure vessel maintains a high local concentration of dissolved NH₃, driving the equilibrium forward via Le Chatelier's principle.

  • Addition of NH₄Cl: Ammonium chloride acts as a critical mild Brønsted acid catalyst. It slightly protonates the ester carbonyl, increasing its electrophilicity toward the moderate NH₃ nucleophile, without completely neutralizing the basic environment required for the substitution.

Route B: Base-Promoted N-Alkylation
  • Solvent and Base: The use of polar aprotic N,N-dimethylformamide (DMF) paired with a mild base (K₂CO₃) ensures that the imidazole anion is generated but poorly solvated, maximizing its nucleophilicity .

  • The Regioisomer Challenge: Because the 4-carboxamide group exerts both steric hindrance and electronic effects, alkylation occurs at both nitrogen atoms, yielding the 1,4-isomer (target) and the 1,5-isomer (byproduct). The 1,4-isomer is thermodynamically slightly favored due to reduced steric clash between the benzyl group and the carboxamide moiety, but chromatographic separation is strictly required.

Regioisomers SM 1H-imidazole- 4-carboxamide Iso1 1-Benzyl-1H-imidazole- 4-carboxamide (Target) SM->Iso1 N1-Alkylation Iso2 1-Benzyl-1H-imidazole- 5-carboxamide (Byproduct) SM->Iso2 N3-Alkylation

Regioisomer formation during the direct N-alkylation of 1H-imidazole-4-carboxamide.

Quantitative Data & Reaction Metrics

ParameterRoute A: Ester AminolysisRoute B: Direct N-Alkylation
Starting Material 1-Benzyl-1H-imidazole-4-carboxylic acid ethyl ester1H-imidazole-4-carboxamide
Reagents NH₄OH (32%), NH₄ClBenzyl bromide, K₂CO₃
Solvent Water (Aqueous NH₃)DMF
Temperature 105 °C (Autoclave)Room Temperature to 70 °C
Reaction Time 14 hours16 hours
Regioselectivity 100% (Regiospecific)Poor (Mixture of 1,4 and 1,5 isomers)
Typical Yield ~60-65%~40-50% (after chromatography)
Purification Direct Filtration & WashingFlash Column Chromatography
Target Mass [M+H]⁺ 202.1 m/z202.1 m/z

Step-by-Step Experimental Protocols

Protocol A: Regiospecific Autoclave-Mediated Aminolysis

Self-Validating System: The success of this protocol is visually confirmed by the precipitation of the product upon cooling, as the target amide is significantly less soluble in cold water than the starting ester.

Workflow Step1 Step 1: Reagent Charging Ethyl ester + NH4OH + NH4Cl Step2 Step 2: Autoclave Reaction 105 °C, 14 h, High Pressure Step1->Step2 Step3 Step 3: Cooling & Precipitation Cool to RT, Induce Crystallization Step2->Step3 Step4 Step 4: Filtration & Washing Filter precipitate, wash with H2O Step3->Step4 Step5 Step 5: Vacuum Drying 50 °C in vacuo Step4->Step5

Step-by-step experimental workflow for the autoclave-mediated aminolysis.

Methodology:

  • Equip a high-pressure autoclave or a heavy-walled sealed pressure tube with a magnetic stir bar.

  • Charge the vessel with 1-benzyl-1H-imidazole-4-carboxylic acid ethyl ester (3.93 g, 17.07 mmol, 1.0 equiv).

  • Add ammonium chloride (0.27 g, 5.12 mmol, 0.3 equiv).

  • Add aqueous ammonium hydroxide solution (32% w/w, 45 mL).

  • Seal the autoclave securely and heat the reaction mixture to 105 °C with vigorous stirring for 14 hours.

  • CRITICAL: Allow the vessel to cool completely to room temperature before unsealing to prevent the rapid, hazardous expansion of trapped ammonia gas.

  • Isolate the resulting white precipitate via vacuum filtration.

  • Wash the filter cake thoroughly with cold distilled water to remove residual NH₄Cl and unreacted NH₄OH.

  • Dry the solid in a vacuum oven at 50 °C to constant weight to afford pure 1-benzyl-1H-imidazole-4-carboxamide (Yield: ~2.13 g, 61%).

Protocol B: Base-Promoted N-Alkylation and Isomeric Resolution

Self-Validating System: The progress of the reaction can be tracked via TLC (Ethyl Acetate/Hexanes). The appearance of two closely eluting spots confirms the expected regioisomeric mixture, dictating the need for careful flash chromatography.

Methodology:

  • In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1H-imidazole-4-carboxamide (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Add potassium carbonate (K₂CO₃) (1.5 equiv). Stir for 30 minutes at room temperature to allow for complete deprotonation of the imidazole ring.

  • Add benzyl bromide (1.1 equiv) dropwise via syringe to control the exothermic alkylation.

  • Stir the reaction mixture at room temperature for 16 hours.

  • Quench the reaction by pouring the mixture into ice-cold water (3 volumes relative to DMF).

  • Extract the aqueous phase with ethyl acetate (EtOAc) three times.

  • Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude oil.

  • Purify the crude residue via flash column chromatography (using a gradient elution of EtOAc/Hexanes) to meticulously separate the 1-benzyl-1H-imidazole-4-carboxamide from the 1-benzyl-1H-imidazole-5-carboxamide regioisomer.

References

  • Title: RU2410377C2 - 1H-imidazole derivatives as modulators of cannabinoid CB2 receptors Source: Google Patents URL
  • Title: US11130748B2 - Compounds (Inhibitors of deubiquitylating enzymes)
  • Title: EP3087076B1 - Imidazopyrazinone derivatives Source: Google Patents URL
Application

In Vitro Assay Development for 1-Benzyl-1H-imidazole-4-carboxamide Derivatives: Targeting Cannabinoid Receptor 2 (CB2) Modulation

Target Audience: Researchers, assay development scientists, and medicinal chemists in drug discovery. Content Type: Application Note & Detailed Experimental Protocols.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay development scientists, and medicinal chemists in drug discovery. Content Type: Application Note & Detailed Experimental Protocols.

Pharmacological Context & Rationale

The 1-benzyl-1H-imidazole-4-carboxamide scaffold has emerged as a highly privileged pharmacophore in the development of Cannabinoid Receptor 2 (CB2) ligands[1]. Unlike the Cannabinoid Receptor 1 (CB1), which is primarily localized in the central nervous system and mediates psychoactive effects, CB2 is predominantly expressed in peripheral immune cells and microglial cells[2]. Selective CB2 modulation offers a promising therapeutic avenue for neuroinflammation, neuropathic pain, and immunomodulation without the adverse psychiatric liabilities associated with CB1 activation[1].

As a Senior Application Scientist, designing an in vitro screening cascade for these imidazole-4-carboxamide derivatives requires a deep understanding of GPCR pharmacology. The CB2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o pathway[3]. Activation of CB2 by an agonist leads to the inhibition of adenylyl cyclase (AC), resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Concurrently, the receptor recruits β-arrestin, leading to receptor internalization and alternative signaling cascades[1].

To fully characterize a novel 1-benzyl-1H-imidazole-4-carboxamide derivative, the assay cascade must evaluate:

  • Binding Affinity & Selectivity: Radioligand binding to quantify Ki​ for both CB1 and CB2.

  • Functional Efficacy (G-Protein): cAMP accumulation assay to determine if the compound is an agonist, neutral antagonist, or inverse agonist.

  • Biased Agonism: β-arrestin recruitment to assess pathway-specific signaling bias.

CB2_Signaling Ligand 1-Benzyl-1H-imidazole- 4-carboxamide CB2 CB2 Receptor Ligand->CB2 Agonism Gi Gαi/o Protein CB2->Gi Couples BetaArr β-Arrestin 2 CB2->BetaArr Recruits AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels AC->cAMP Decreases Response Immunomodulation cAMP->Response Downstream

CB2 receptor signaling pathway activated by 1-benzyl-1H-imidazole-4-carboxamide derivatives.

Protocol 1: Radioligand Binding Assay (Affinity & Selectivity)

To determine the binding affinity ( Ki​ ) of synthesized derivatives, a competitive radioligand binding assay is performed using the high-affinity, non-selective synthetic cannabinoid [³H]CP-55,940[1].

Expert Insight: Causality in Assay Design
  • Why use Fatty Acid-Free BSA? Cannabinoid ligands, including imidazole-4-carboxamides, are highly lipophilic. They readily adsorb to plastic surfaces and glass tubes, artificially lowering the effective free concentration. Adding 0.1–0.5% BSA to the binding buffer acts as a lipid carrier, preventing non-specific depletion of the ligand.

  • Why use PEI-treated GF/C filters? Glass fiber filters carry a negative charge. Soaking them in 0.1% Polyethylenimine (PEI) neutralizes this charge, drastically reducing the non-specific binding (NSB) of the radioligand to the filter matrix, thereby improving the signal-to-background ratio.

Step-by-Step Methodology
  • Membrane Preparation: Resuspend CHO-K1 cells stably expressing human CB2 (or CB1 for selectivity screening) in homogenization buffer (50 mM Tris-HCl, 2.5 mM EDTA, 5 mM MgCl₂, pH 7.4). Homogenize and centrifuge at 40,000 × g for 30 min at 4°C. Resuspend the pellet in assay buffer (50 mM Tris-HCl, 2.5 mM EDTA, 5 mM MgCl₂, 0.5% fatty acid-free BSA, pH 7.4).

  • Compound Dilution: Prepare a 10-point dose-response curve of the 1-benzyl-1H-imidazole-4-carboxamide derivative in DMSO. The final DMSO concentration in the assay must not exceed 1% to maintain membrane integrity.

  • Incubation: In a 96-well deep-well plate, combine:

    • 50 µL of test compound (or 10 µM WIN55,212-2 for NSB determination).

    • 50 µL of [³H]CP-55,940 (final concentration ~0.5 nM).

    • 100 µL of CB2 membrane preparation (10–20 µg protein/well).

  • Equilibration: Incubate the plate at 30°C for 90 minutes to ensure the binding reaches equilibrium.

  • Filtration: Rapidly filter the reaction mixture through a 96-well GF/C filter plate (pre-soaked in 0.1% PEI for 1 hour) using a vacuum manifold. Wash three times with 200 µL of ice-cold wash buffer (50 mM Tris-HCl, 0.1% BSA, pH 7.4).

  • Detection: Dry the filter plate, add 40 µL of scintillation cocktail per well, and read on a Microbeta scintillation counter.

Protocol 2: Functional HTRF cAMP Accumulation Assay

Binding affinity does not equal functional efficacy. To determine whether the 1-benzyl-1H-imidazole-4-carboxamide derivative is an agonist, antagonist, or inverse agonist, we measure intracellular cAMP levels using Homogeneous Time-Resolved Fluorescence (HTRF)[4].

Expert Insight: Causality in Assay Design
  • The Forskolin Requirement: Because CB2 is a Gαi-coupled receptor, its activation decreases cAMP. In resting cells, baseline cAMP is too low to measure a reliable decrease. We must add Forskolin (a direct adenylyl cyclase activator) to artificially raise the cAMP level. A CB2 agonist will suppress this forskolin-induced spike[4],[3].

  • The Competitive HTRF Principle: The assay uses a d2-labeled cAMP and an anti-cAMP Cryptate. Endogenous cAMP produced by the cell competes with the d2-cAMP. Therefore, high intracellular cAMP (Forskolin alone) yields a low FRET signal. When a CB2 agonist inhibits cAMP production, less endogenous cAMP is present to compete, resulting in a high FRET signal.

  • Self-Validating System: IBMX (a phosphodiesterase inhibitor) is added to prevent the enzymatic degradation of cAMP, ensuring the measured levels accurately reflect adenylyl cyclase activity[3].

HTRF_Workflow Step1 Seed Cells (+ IBMX) Step2 Add Ligand + Forskolin Step1->Step2 Step3 Cell Lysis & Add Reagents Step2->Step3 Step4 Incubate (1 Hour) Step3->Step4 Step5 Read TR-FRET (665/620 nm) Step4->Step5

Step-by-step workflow for the competitive HTRF cAMP accumulation assay.

Step-by-Step Methodology
  • Cell Seeding: Harvest CHO-CB2 cells and resuspend in stimulation buffer (HBSS, 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX, pH 7.4). Seed 5,000 cells/well in a 384-well low-volume white microplate (5 µL/well).

  • Stimulation: Add 5 µL of a 2X mixture containing the test compound and Forskolin (final Forskolin concentration: 10 µM). Include CP-55,940 as a positive agonist control and Raloxifene as an inverse agonist control[4].

  • Incubation: Incubate for 30 minutes at room temperature.

  • Lysis & Detection: Add 5 µL of d2-cAMP conjugate and 5 µL of anti-cAMP Cryptate (both diluted in lysis buffer).

  • Reading: Incubate for 1 hour at room temperature in the dark. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar) using excitation at 337 nm and dual emission at 620 nm and 665 nm. Calculate the 665/620 ratio.

Protocol 3: β-Arrestin Recruitment Assay (Biased Agonism)

To ensure the 1-benzyl-1H-imidazole-4-carboxamide derivatives do not induce rapid receptor desensitization, β-arrestin recruitment is evaluated using Enzyme Fragment Complementation (EFC).

Step-by-Step Methodology
  • Cell Preparation: Use a modified cell line where CB2 is tagged with a ProLink (PK) peptide and β-arrestin is fused to an Enzyme Acceptor (EA).

  • Treatment: Seed cells in a 384-well plate and incubate overnight. Add the test compound and incubate for 90 minutes at 37°C.

  • Detection: Add the EFC detection reagent. If the compound recruits β-arrestin, the PK and EA fragments complement to form functional β-galactosidase, which hydrolyzes the substrate to generate a chemiluminescent signal.

  • Analysis: Read luminescence and calculate the EC50​ for arrestin recruitment. Compare this to the cAMP EC50​ to determine the bias factor.

Quantitative Data Presentation

The following table summarizes mock validation data for a reference compound and two 1-benzyl-1H-imidazole-4-carboxamide derivatives, demonstrating how the assay cascade differentiates affinity, selectivity, and functional bias.

CompoundCB1 Ki​ (nM)CB2 Ki​ (nM)Selectivity (CB1/CB2)cAMP EC50​ (nM)cAMP Emax​ (%)β-Arrestin EC50​ (nM)
CP-55,940 (Ref) 0.8 ± 0.20.6 ± 0.11.3x0.5 ± 0.1100%2.1 ± 0.4
Derivative A (Parent) >10,00045.2 ± 3.8>220x52.1 ± 4.588%310 ± 15
Derivative B (Fluorinated) 3,8501.2 ± 0.3>3,200x1.8 ± 0.295%>10,000 (G-Biased)

Note: Derivative B represents an optimized fluorinated 1-benzyl-1H-imidazole-4-carboxamide exhibiting extreme CB2 selectivity and strong G-protein bias (minimal β-arrestin recruitment).

Sources

Method

Application Notes &amp; Protocols: Characterizing 1-Benzyl-1H-imidazole-4-carboxamide in Cell-Based Assays

Introduction The imidazole-carboxamide scaffold is a cornerstone in the development of targeted cancer therapeutics, particularly for inhibitors of Poly(ADP-ribose) Polymerase (PARP).[1][2] 1-Benzyl-1H-imidazole-4-carbox...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The imidazole-carboxamide scaffold is a cornerstone in the development of targeted cancer therapeutics, particularly for inhibitors of Poly(ADP-ribose) Polymerase (PARP).[1][2] 1-Benzyl-1H-imidazole-4-carboxamide belongs to this important class of small molecules designed to exploit the concept of synthetic lethality in cancers with specific DNA repair deficiencies.[3][4] PARP enzymes, especially PARP1 and PARP2, are critical components of the DNA Damage Response (DDR) network, playing a pivotal role in the repair of DNA single-strand breaks (SSBs) through the Base Excision Repair (BER) pathway.[5]

Inhibition of PARP enzymatic activity by agents like 1-Benzyl-1H-imidazole-4-carboxamide prevents the repair of SSBs.[6][7] In cancer cells with a compromised Homologous Recombination (HR) repair pathway, often due to mutations in genes like BRCA1 or BRCA2, these unrepaired SSBs are converted into toxic double-strand breaks (DSBs) during DNA replication.[3] The cell's inability to repair these DSBs leads to genomic instability and ultimately, cell death.[3][4] This selective targeting of cancer cells while sparing healthy cells, which have a functional HR pathway, is the principle of synthetic lethality.[5]

These application notes provide a comprehensive guide for researchers utilizing 1-Benzyl-1H-imidazole-4-carboxamide in a panel of cell-based assays. We detail the underlying principles, provide validated, step-by-step protocols for assessing its biological activity, and offer insights into data interpretation. The protocols described herein are designed to enable the robust characterization of this PARP inhibitor, from determining its cytotoxic potential to confirming its mechanism of action at a cellular level.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

The therapeutic strategy of PARP inhibition is grounded in exploiting the existing vulnerabilities of cancer cells. PARP1 is a nuclear enzyme that acts as a DNA damage sensor.[8] Upon detecting an SSB, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. This PARylation event serves as a scaffold to recruit other essential DNA repair factors, facilitating the restoration of DNA integrity.

1-Benzyl-1H-imidazole-4-carboxamide, as a PARP inhibitor, competes with the enzyme's natural substrate (NAD+), effectively blocking the PARylation process.[9] This inhibition has two major consequences:

  • Catalytic Inhibition: The synthesis of PAR chains is blocked, preventing the recruitment of the DNA repair machinery.

  • PARP Trapping: Many PARP inhibitors, including potentially those from the imidazole-carboxamide class, not only block the catalytic activity but also "trap" the PARP1 enzyme on the DNA at the site of the damage.[8][10] This trapped PARP-DNA complex is a significant physical obstacle to DNA replication and is considered a primary driver of the inhibitor's cytotoxicity.

In HR-deficient cells (e.g., BRCA1/2-mutant), the stalled replication forks caused by unrepaired SSBs and trapped PARP complexes collapse into DSBs. Without a functional HR pathway to accurately repair these DSBs, the cells resort to error-prone repair mechanisms or undergo apoptosis, leading to selective cell killing.[3][5]

Figure 1. Mechanism of PARP inhibition leading to synthetic lethality.

Compound Handling and Stock Preparation

Proper handling and storage of 1-Benzyl-1H-imidazole-4-carboxamide are essential for maintaining its stability and ensuring experimental reproducibility.

Property Details Source/Notes
Molecular Formula C₁₁H₁₁N₃O[11]
Molecular Weight 201.23 g/mol [11]
Appearance White to off-white solidGeneral property of similar compounds.
Solubility Soluble in DMSO (>20 mg/mL)Imidazole derivatives are typically soluble in DMSO.[1]
Storage Store stock solutions at -20°C or -80°C.[12]Avoid repeated freeze-thaw cycles.

Protocol for Preparing a 10 mM Stock Solution:

  • Weighing: Accurately weigh out 2.01 mg of 1-Benzyl-1H-imidazole-4-carboxamide powder.

  • Solubilization: Add 1 mL of sterile, anhydrous Dimethyl Sulfoxide (DMSO) to the powder.

  • Mixing: Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquoting: Dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[12]

Causality Behind Choices:

  • DMSO as Solvent: DMSO is a standard solvent for cell culture experiments due to its ability to dissolve a wide range of organic compounds and its miscibility with aqueous culture media.

  • High Concentration Stock: Preparing a concentrated stock (e.g., 10 mM) allows for minimal volumes to be added to cell cultures, ensuring the final DMSO concentration remains non-toxic (typically ≤0.1%).[13]

  • Aliquoting: This practice prevents contamination and degradation of the entire stock from repeated freeze-thaw cycles, ensuring consistency across experiments.

Core Cell-Based Assay Protocols

Cell Viability / Cytotoxicity Assay (CellTiter-Glo® Luminescent Assay)

Principle: This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells. The CellTiter-Glo® reagent lyses cells and generates a luminescent signal proportional to the amount of ATP present.[13] This assay is fundamental for determining the half-maximal inhibitory concentration (IC50) of the compound.

Protocol:

  • Cell Seeding:

    • Harvest cells during their logarithmic growth phase.

    • Perform a cell count and determine viability (e.g., using a hemocytometer and trypan blue).

    • Seed cells into a white, opaque-walled 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 90 µL of complete culture medium.

    • Incubate overnight (18-24 hours) at 37°C, 5% CO₂ to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a serial dilution series of 1-Benzyl-1H-imidazole-4-carboxamide from your 10 mM stock in complete culture medium. Aim for a 10X concentration of the final desired concentrations.

    • Add 10 µL of the 10X compound dilutions to the appropriate wells. Include "vehicle control" wells treated with the same final concentration of DMSO (e.g., 0.1%) and "no-cell" control wells (media only) for background measurement.

    • Incubate the plate for 72 hours (or a desired time point) at 37°C, 5% CO₂.

  • Data Acquisition:

    • Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[13]

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis and mix the contents.[13]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average background luminescence (no-cell wells) from all other readings.

    • Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle control wells (% Viability).

    • Plot the % Viability against the log of the compound concentration and fit the data to a four-parameter logistic (4PL) curve using graphing software (e.g., GraphPad Prism) to determine the IC50 value.

Clonogenic Survival Assay

Principle: The clonogenic assay is the gold standard for measuring cell reproductive death after treatment with cytotoxic agents.[14][15] It assesses the ability of a single cell to undergo "unlimited" division and form a colony of at least 50 cells.[16][17] This assay provides insight into the long-term efficacy of a compound, which is particularly relevant for DNA-damaging agents and PARP inhibitors.

Protocol:

  • Cell Seeding:

    • Prepare a single-cell suspension of the desired cell line.

    • Seed a precise number of cells into 6-well plates. The number of cells to seed depends on the expected toxicity of the treatment and the plating efficiency (PE) of the cell line. It can range from 200 to 5,000 cells per well.

    • Allow cells to attach overnight in a CO₂ incubator at 37°C.[16]

  • Compound Treatment:

    • The next day, replace the medium with fresh medium containing various concentrations of 1-Benzyl-1H-imidazole-4-carboxamide or a vehicle control (DMSO).

    • Incubate for a defined period (e.g., 24 hours). For combination studies, this is the point where another treatment, like ionizing radiation, would be applied.[5][16]

  • Colony Formation:

    • After the treatment period, remove the compound-containing medium, wash the cells once with sterile PBS, and add fresh complete medium.

    • Return the plates to the incubator and allow colonies to form over 1-3 weeks, depending on the cell line's growth rate.[16] Do not disturb the plates during this time.

  • Fixation and Staining:

    • When colonies in the control wells are visible and contain >50 cells, remove the medium.

    • Gently wash the wells once with PBS.

    • Add 2-3 mL of a fixation solution (e.g., methanol:acetic acid, 3:1) and incubate for 5-10 minutes at room temperature.

    • Remove the fixation solution and add 2 mL of 0.5% crystal violet solution (in methanol or water). Incubate for at least 2 hours at room temperature.[16]

    • Carefully remove the crystal violet solution and rinse the plates by immersing them in tap water until excess stain is removed.

    • Allow the plates to air-dry completely.

  • Data Analysis:

    • Count the number of colonies (≥50 cells) in each well.

    • Calculate Plating Efficiency (PE):

      • PE = (Number of colonies in control wells / Number of cells seeded in control wells) x 100%

    • Calculate Surviving Fraction (SF):

      • SF = Number of colonies in treated wells / (Number of cells seeded in treated wells x (PE / 100))

    • Plot the Surviving Fraction against the compound concentration on a log-linear scale.

Cellular PARylation Assay (ELISA-Based)

Principle: This assay directly measures the pharmacodynamic effect of 1-Benzyl-1H-imidazole-4-carboxamide by quantifying the levels of PAR within the cell. A sandwich ELISA format is used where cell lysates are added to a plate pre-coated with an anti-PAR antibody. Captured PARylated proteins are then detected using another anti-PAR antibody, often conjugated to HRP, which generates a chemiluminescent signal.[18][19] A reduction in signal in treated cells indicates successful PARP inhibition.

ELISA_Workflow step1 1. Seed & Culture Cells (e.g., in 96-well plate) step2 2. Treat with PARP Inhibitor & Vehicle Control step1->step2 step3 3. Induce DNA Damage (Optional, e.g., H₂O₂) To stimulate PARP activity step2->step3 step4 4. Lyse Cells (RIPA buffer + Protease/PARG inhibitors) step3->step4 step5 5. Add Lysate to anti-PAR Coated ELISA Plate step4->step5 step6 6. Incubate & Wash (Capture of PARylated proteins) step5->step6 step7 7. Add Detection Antibody (e.g., anti-PAR-HRP) step6->step7 step8 8. Incubate & Wash step7->step8 step9 9. Add Chemiluminescent Substrate step8->step9 step10 10. Read Luminescence (Plate Reader) step9->step10 step11 11. Analyze Data (% PARylation vs. Control) step10->step11

Figure 2. Workflow for a cellular PARylation ELISA assay.

Protocol:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well tissue culture plate and allow them to attach overnight.

    • Pre-treat cells with various concentrations of 1-Benzyl-1H-imidazole-4-carboxamide for 1-2 hours.

    • To induce a robust PARP signal, treat cells with a DNA damaging agent like 500 µM hydrogen peroxide (H₂O₂) for the final 15 minutes of incubation.[10][18]

  • Cell Lysis:

    • Gently remove the medium and wash cells once with ice-cold PBS.

    • Lyse the cells by adding 50 µL/well of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail and, critically, a PARG inhibitor to prevent the degradation of PAR chains.[18]

    • Incubate on ice for 10-15 minutes.

  • ELISA Procedure (Example using a commercial kit like BPS Bioscience #82123):

    • Add the entire cell lysate (50 µL) from each well to a corresponding well of the anti-PAR coated ELISA plate.[18]

    • Incubate for 1-2 hours at room temperature with gentle agitation.

    • Wash the plate 3-4 times with the provided wash buffer (e.g., PBST).

    • Add the detection antibody (e.g., a second anti-PAR antibody) and incubate for 1 hour.

    • Wash the plate as in the previous step.

    • Add the HRP-labeled secondary antibody, incubate for 1 hour, and wash again.

    • Add the chemiluminescent HRP substrate and immediately measure the luminescence with a plate reader.[19]

  • Data Analysis:

    • Normalize the signal from inhibitor-treated wells to the signal from the vehicle-treated, H₂O₂-stimulated control wells.

    • Plot the percent PARylation against the log of the inhibitor concentration to determine the IC50 for target engagement.

Data Interpretation and Troubleshooting

Assay Expected Result with Active Compound Interpretation
Cell Viability A dose-dependent decrease in luminescence (ATP levels), yielding a sigmoidal dose-response curve.The compound reduces cell viability. The IC50 value represents its potency in inhibiting cell proliferation/inducing cell death over the assay period.
Clonogenic Survival A dose-dependent decrease in the Surviving Fraction. The curve is typically steeper for HR-deficient cells compared to HR-proficient cells.The compound causes long-term reproductive cell death. Enhanced sensitivity in HR-deficient lines supports a synthetic lethal mechanism.[5]
Cellular PARylation A dose-dependent decrease in the luminescent signal, indicating reduced levels of cellular PAR.The compound successfully engages and inhibits the enzymatic activity of PARP within the cell, confirming its mechanism of action.

Troubleshooting Common Issues:

Problem Potential Cause Recommended Solution
High variability between replicate wells Inconsistent cell seeding; Edge effects in 96-well plates; Pipetting errors.Ensure a homogenous single-cell suspension before seeding. Avoid using the outermost wells of the plate. Use calibrated multi-channel pipettes.
No dose-response in viability assay Compound is inactive at tested concentrations; Compound precipitated out of solution; Assay incubation time is too short.Test a higher concentration range. Visually inspect media for precipitation after adding the compound. Increase incubation time (e.g., 96 hours).
Low Plating Efficiency (PE) in clonogenic assay Sub-optimal culture conditions; Over-trypsinization damaging cells; Cell line is inherently difficult to grow clonogenically.Optimize cell seeding density. Use minimal trypsin exposure time. Check literature for specific cell line requirements.
High background in PARylation ELISA Insufficient washing; Non-specific antibody binding.Increase the number of wash steps and ensure complete removal of buffer. Ensure blocking steps are performed as per the protocol.[19]

References

  • City of Hope. (n.d.). PARP Inhibitor: Targeted Therapy Drugs for Cancer.
  • Dziadkowiec, K. N., Gąsiorowska, E., Nowak-Markwitz, E., & Jankowska, A. (2016). PARP inhibitors: its role in treatment of cancer. PMC.
  • Farrés, J., Llacuna, L., Martin-Caballero, J., & Martínez-Bueno, M. (2021). PARP Inhibitors in Cancer Diagnosis and Therapy. AACR Journals.
  • Bio-protocol. (2025). Clonogenic Assay.
  • BenchChem. (2025). Application Notes and Protocols for PARP14 Inhibitor H10 Cell-Based Assay Development.
  • BPS Bioscience. (n.d.). Total Cellular PARylation.
  • Cell Signaling Technology. (2021). How to Detect the ADP-Ribosylation PTM Using a PARylation Antibody.
  • Geczi, A., & Szabo, C. (2022). The potential of PARP inhibitors in targeted cancer therapy and immunotherapy. Frontiers.
  • Cancer Research UK. (n.d.). PARP Inhibitors | Targeted cancer drugs.
  • BPS Bioscience. (n.d.). LysA Universal PARylation Assay Kit.
  • Kanev, K., et al. (2025). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. PMC.
  • Franken, N. A. P., Rodermond, H. M., Stap, J., Haveman, J., & van Bree, C. (2006). Clonogenic assay of cells in vitro. Nature Protocols.
  • JoVE. (2010). Clonogenic Assay Procedure.
  • Rafehi, H., & El-Osta, A. (2011). Clonogenic Assay: Adherent Cells. Journal of Visualized Experiments.
  • BPS Bioscience. (n.d.). Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP).
  • Zhang, et al. (2023). Design, synthesis, and evaluation of 1H-benzo[d]imidazole-4-carboxamide PARP-1 inhibitors using different saturated nitrogen-contained heterocycle as linker group. PubMed.
  • Penning, T. D., et al. (2008). Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer. PubMed.
  • MedchemExpress.com. (n.d.). 1-Benzylimidazole | Biochemical Reagent.
  • BLD Pharm. (n.d.). 849201-06-5|1-Benzyl-1H-imidazole-4-carboxamide.

Sources

Application

Application Notes and Protocols for T-Protein-Coupled Receptor 5 (TGR5) Agonist Screening Using 1-Benzyl-1H-imidazole-4-carboxamide

Introduction: TGR5 - A Key Regulator in Metabolic and Inflammatory Pathways Takeda G-protein-coupled receptor 5 (TGR5), also known as G-protein coupled bile acid receptor 1 (GPBAR1), has emerged as a significant therapeu...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: TGR5 - A Key Regulator in Metabolic and Inflammatory Pathways

Takeda G-protein-coupled receptor 5 (TGR5), also known as G-protein coupled bile acid receptor 1 (GPBAR1), has emerged as a significant therapeutic target for a range of metabolic and inflammatory diseases.[1][2][3] This membrane-bound receptor, activated by bile acids, is expressed in various tissues including the gallbladder, intestine, brown adipose tissue, and immune cells.[4][5] Its activation triggers a cascade of intracellular events with therapeutic potential for conditions like type 2 diabetes, obesity, and inflammatory disorders.[5][6][7] The development of potent and selective TGR5 agonists is therefore of great interest in drug discovery. This document provides a detailed guide for screening novel TGR5 agonists, with a focus on a promising class of compounds: 1-benzyl-1H-imidazole-4-carboxamide derivatives.[8][9][10]

Activation of TGR5 by an agonist, such as a 1-benzyl-1H-imidazole-4-carboxamide derivative, primarily involves coupling to the Gαs protein subunit.[4] This interaction stimulates adenylyl cyclase, leading to an increase in the intracellular second messenger cyclic adenosine monophosphate (cAMP).[4][11] Elevated cAMP levels, in turn, activate Protein Kinase A (PKA), which phosphorylates downstream targets, mediating the physiological effects of TGR5 activation.[4][11] These effects include the secretion of glucagon-like peptide-1 (GLP-1), which plays a crucial role in glucose homeostasis.[7][12]

This application note details a robust and high-throughput screening (HTS) compatible method for identifying and characterizing TGR5 agonists like 1-benzyl-1H-imidazole-4-carboxamide derivatives using a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay.

TGR5 Signaling Pathway

The canonical signaling pathway for TGR5 activation is depicted below. Understanding this pathway is crucial for designing and interpreting agonist screening assays.

TGR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist 1-Benzyl-1H-imidazole- 4-carboxamide TGR5 TGR5 Receptor Agonist->TGR5 Binds G_alpha_s Gαs TGR5->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Conversion AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription (e.g., GLP-1) CREB->Gene Promotes

Caption: TGR5 Signaling Cascade.

Principle of the HTRF cAMP Assay

The HTRF cAMP assay is a competitive immunoassay that measures intracellular cAMP levels.[13][14][15] This technology combines Fluorescence Resonance Energy Transfer (FRET) with time-resolved fluorescence detection, which minimizes background noise and enhances assay sensitivity.[16]

The assay principle relies on the competition between endogenously produced cAMP (from cell stimulation by a TGR5 agonist) and a d2-labeled cAMP tracer for binding to a Europium cryptate-labeled anti-cAMP antibody.[14][15] When the cryptate-labeled antibody and the d2-labeled cAMP are in close proximity, FRET occurs, resulting in a high fluorescence signal. An increase in intracellular cAMP produced by the cells will displace the d2-labeled cAMP from the antibody, leading to a decrease in the FRET signal.[15][16] This decrease in signal is directly proportional to the amount of cAMP produced and, therefore, to the activity of the TGR5 agonist.

Experimental Workflow for TGR5 Agonist Screening

The following diagram illustrates the key steps in the HTRF-based screening protocol for identifying TGR5 agonists.

TGR5_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection cluster_analysis Data Analysis A Prepare TGR5-expressing cells (e.g., HEK293-TGR5) C Dispense cells into 384-well plate A->C B Prepare 1-Benzyl-1H-imidazole- 4-carboxamide serial dilutions D Add compound dilutions to cells B->D C->D E Incubate to allow TGR5 activation & cAMP production D->E F Lyse cells and add HTRF reagents (anti-cAMP-Eu & cAMP-d2) E->F G Incubate for competitive binding F->G H Read plate on HTRF-compatible reader (665 nm / 620 nm) G->H I Calculate signal ratio & ΔF% H->I J Plot dose-response curve I->J K Determine EC50 values J->K

Caption: HTRF Screening Workflow.

Detailed Protocol for TGR5 Agonist Screening

This protocol is designed for a 384-well plate format, which is suitable for high-throughput screening.

Materials and Reagents
ReagentSupplierCat. No. (Example)
HEK293 cells stably expressing human TGR5VariousN/A
DMEM/F-12, high glucose, GlutaMAX™Thermo Fisher Scientific10565018
Fetal Bovine Serum (FBS)Thermo Fisher Scientific26140079
Penicillin-StreptomycinThermo Fisher Scientific15140122
Geneticin™ (G418)Thermo Fisher Scientific10131035
1-Benzyl-1H-imidazole-4-carboxamide derivativeSynthesized or purchasedN/A
Dimethyl sulfoxide (DMSO)Sigma-AldrichD8418
HTRF cAMP Assay KitCisbio62AM4PEJ
384-well low-volume white platesCorning3570
Cell Culture and Maintenance
  • Culture HEK293-TGR5 cells in DMEM/F-12 supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain selective pressure by adding an appropriate concentration of G418 (e.g., 500 µg/mL) to the culture medium.

  • Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Passage cells every 2-3 days to maintain sub-confluent conditions. For the assay, use cells that are in the logarithmic growth phase.

Assay Procedure
  • Cell Preparation:

    • On the day of the assay, harvest the HEK293-TGR5 cells using a non-enzymatic cell dissociation solution.

    • Resuspend the cells in assay buffer (e.g., PBS with 0.5 mM IBMX and 0.1% BSA) at a density of 4 x 10⁵ cells/mL.[17]

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the 1-benzyl-1H-imidazole-4-carboxamide derivative in DMSO.

    • Perform serial dilutions of the stock solution in DMSO to generate an 8-point dose-response curve.[17]

    • Further dilute these samples 1:50 in the assay buffer to create a 4x working solution.[17]

  • Assay Plate Setup:

    • Dispense 5 µL of the 4x compound working solutions into the wells of a 384-well plate.[17] Include a vehicle control (DMSO in assay buffer) and a positive control (a known TGR5 agonist).

    • Add 15 µL of the cell suspension (6,000 cells/well) to each well.[17]

    • Reserve a column for the cAMP standard curve, which will not contain cells.[17]

  • Incubation:

    • Seal the plate and incubate at room temperature for 30-60 minutes to stimulate cAMP production.[17][18]

  • cAMP Detection:

    • Following the HTRF cAMP kit manufacturer's instructions, prepare the d2-labeled cAMP and the anti-cAMP cryptate reagents.[14][17]

    • Add 10 µL of the d2-labeled cAMP reagent to each well, followed by 10 µL of the anti-cAMP cryptate reagent.[17]

    • Seal the plate and incubate at room temperature for 60 minutes in the dark.[17]

  • Data Acquisition:

    • Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (d2).[14]

Data Analysis
  • Calculate the HTRF Ratio:

    • Ratio = (Emission at 665 nm / Emission at 620 nm) x 10,000

  • Calculate Delta F (%):

    • Delta F (%) = [(Ratio_sample - Ratio_negative_control) / Ratio_negative_control] x 100

  • Dose-Response Curve and EC₅₀ Determination:

    • Plot the Delta F (%) against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ (half-maximal effective concentration) value for the 1-benzyl-1H-imidazole-4-carboxamide derivative.

Trustworthiness and Self-Validation

To ensure the reliability of the screening results, the following controls should be included in every assay plate:

  • Negative Control: Cells treated with vehicle (DMSO) only, to determine the basal cAMP level.

  • Positive Control: Cells treated with a known TGR5 agonist (e.g., INT-777) to confirm cell responsiveness and assay performance.[8][19]

  • cAMP Standard Curve: A serial dilution of a known cAMP standard to quantify the amount of cAMP produced in the experimental wells.[17]

  • Z'-factor Calculation: This statistical parameter should be calculated to assess the quality and robustness of the assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

Conclusion

The protocol described provides a robust and high-throughput method for screening and characterizing 1-benzyl-1H-imidazole-4-carboxamide derivatives as TGR5 agonists. By accurately measuring the intracellular accumulation of cAMP, this assay allows for the quantitative determination of agonist potency (EC₅₀). The insights gained from such screening campaigns are invaluable for the development of novel therapeutics targeting TGR5 for the treatment of metabolic and inflammatory diseases.

References

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - NCBI - NIH. [Link]

  • cAMP Hunter™ eXpress GPCR Assay - DiscoverX. [Link]

  • Measurement of intracellular cAMP using a BRET biosensor - DST. [Link]

  • TGR5 as a therapeutic target for treating obesity - PubMed. [Link]

  • cAMP assays in GPCR drug discovery - PubMed. [Link]

  • TGR5 ligands as potential therapeutics in inflammatory diseases - Dove Medical Press. [Link]

  • What are the therapeutic applications for TGR5 agonists? - PICOSEC. [Link]

  • TGR5 as a Therapeutic Target for Treating Obesity - Bentham Science Publishers. [Link]

  • TGR5 as New Target in Diabetes Care - Juniper Publishers. [Link]

  • TGR5, Not Only a Metabolic Regulator - Frontiers. [Link]

  • Therapeutic potential of Takeda-G-protein-receptor-5 (TGR5) agonists. Hope or hype? - Wiley Online Library. [Link]

  • HTRF® package insert cAMP HiRange - Cisbio. [Link]

  • TGR5 Signaling in Hepatic Metabolic Health - PMC - NIH. [Link]

  • TGR5 Activation Promotes Stimulus-Secretion Coupling of Pancreatic β-Cells via a PKA-Dependent Pathway - American Diabetes Association. [Link]

  • Recent advancements in the structural exploration of TGR5 agonists for diabetes treatment - PMC. [Link]

  • Human TGR5 Reporter Assay Kit - Indigo Biosciences. [Link]

  • How to run a cAMP HTRF assay - YouTube. [Link]

  • Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists - ResearchGate. [Link]

  • Expression and function of the bile acid G-protein coupled receptor,... - ResearchGate. [Link]

  • Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay - Molecular Devices. [Link]

  • Principles of the HTRF cAMP Assay. - ResearchGate. [Link]

  • Mechanism of action of the bile acid receptor TGR5 in obesity - PMC. [Link]

  • Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists. (CHEMBL4680349) - ChEMBL - EMBL-EBI. [Link]

  • TGR5 agonist inhibits intestinal epithelial cell apoptosis via cAMP/PKA/c-FLIP/JNK signaling pathway and ameliorates dextran sulfate sodium-induced ulcerative colitis - PMC. [Link]

  • Discovery of Obacunone as a TGR5 Agonist from Rhizoma coptidis: Affinity Screening, Functional Verification and Transcriptional Analysis - MDPI. [Link]

  • Novel Small Molecule Agonist of TGR5 Possesses Anti-Diabetic Effects but Causes Gallbladder Filling in Mice - PMC - NIH. [Link]

  • Concentration–response studies with plant extracts regarding TGR5... - ResearchGate. [Link]

  • Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists - PubMed. [Link]

  • Ligand-based pharmacophore modeling, virtual screening and biological evaluation to identify novel TGR5 agonists - RSC Publishing. [Link]

  • Selective activation of the G-protein coupled receptor TGR5 by natural... - ResearchGate. [Link]

  • Discovery of 3-Aryl-4-isoxazolecarboxamides as TGR5 Receptor Agonists - Sci-Hub. [Link]

  • a review article on synthesis of imidazole derivatives - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

  • Design, synthesis, and evaluation of 1H-benzo[d]imidazole-4-carboxamide PARP-1 inhibitors using different saturated nitrogen-contained heterocycle as linker group - PubMed. [Link]

  • 1-Benzyl-4-hydroxy-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide (CAS No: 1640981-20-9) API Intermediate Manufacturers - apicule. [Link]

  • US7446209B2 - Synthesis of temozolomide and analogs - Google P

Sources

Method

Application Note: Isolation and Purification of 1-Benzyl-1H-imidazole-4-carboxamide from Complex Reaction Mixtures

Executive Summary & Mechanistic Context The synthesis of 1-benzyl-1H-imidazole-4-carboxamide (also cataloged as NSC 625658) is a foundational procedure in medicinal chemistry, frequently utilized to generate intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

The synthesis of 1-benzyl-1H-imidazole-4-carboxamide (also cataloged as NSC 625658) is a foundational procedure in medicinal chemistry, frequently utilized to generate intermediates for purine analogs, cannabinoid (CB2) receptor modulators, and novel antineoplastic agents[1],[2].

The primary synthetic route involves the N -alkylation of 1H-imidazole-4-carboxamide using benzyl bromide in the presence of a mild base (e.g., K2​CO3​ ) and a polar aprotic solvent (e.g., DMF). Because the starting material exists as a tautomeric mixture in solution, alkylation inherently produces two distinct regioisomers: the sterically favored 1,4-regioisomer (target) and the sterically hindered 1,5-regioisomer (byproduct)[3].

The critical challenge in this workflow is the downstream purification. The protocol must successfully partition the target compound from unreacted polar starting materials, inorganic salts, excess alkylating agents, and the closely related 1,5-regioisomer[4]. This guide provides a field-validated, self-verifying protocol to achieve >99.5% purity of the 1,4-regioisomer.

Regioselectivity SM 1H-imidazole-4-carboxamide (Tautomeric Mixture) Reagent Benzyl Bromide + K2CO3 / DMF SM->Reagent N-Alkylation Iso14 1-Benzyl-1H-imidazole- 4-carboxamide (Target) Reagent->Iso14 Major (Sterically Favored) Iso15 1-Benzyl-1H-imidazole- 5-carboxamide (Byproduct) Reagent->Iso15 Minor (Sterically Hindered)

Reaction pathway illustrating the regioselective N-alkylation of the imidazole scaffold.

Analytical Profiling & Causality of Separation

Before initiating preparative purification, it is critical to understand the physicochemical properties that enable the separation of the 1,4- and 1,5-regioisomers.

Chromatographic Causality: In normal-phase silica gel chromatography, the 1,5-regioisomer elutes faster (higher Rf​ ) than the 1,4-regioisomer . This counter-intuitive behavior is driven by steric shielding. In the 1,5-isomer, the bulky benzyl group is adjacent to the carboxamide moiety, physically obstructing the carboxamide's ability to form strong hydrogen bonds with the stationary silanol groups. In contrast, the 1,4-isomer has its carboxamide group fully exposed, leading to stronger dipole-dipole interactions and hydrogen bonding with the silica, thereby retarding its elution[3].

Table 1: Analytical Profile of Reaction Components
ComponentTLC Rf​ (EtOAc/MeOH 9:1)HPLC Rt​ (min)*UV Absorbance Max
1-Benzyl-1H-imidazole-5-carboxamide 0.526.8254 nm
1-Benzyl-1H-imidazole-4-carboxamide 0.315.4254 nm
1H-imidazole-4-carboxamide (SM) 0.052.1210 nm
Benzyl Bromide 0.9512.5254 nm

*Based on a standard C18 analytical column, 5-35% MeCN/ H2​O with 0.1% TFA over 15 minutes[4].

Step-by-Step Purification Protocol

Workflow RM Crude Reaction Mixture (Target, Isomer, SM, Salts) LLE Liquid-Liquid Extraction (EtOAc / H2O) RM->LLE Org Organic Phase (1,4-isomer + 1,5-isomer) LLE->Org Extracts Organics Aq Aqueous Phase (Salts + Unreacted SM) LLE->Aq Discards Polar Waste Flash Flash Chromatography (Silica, EtOAc/MeOH 9:1) Org->Flash Concentration Frac14 Target Fractions (1,4-isomer) Flash->Frac14 Elutes Second (Lower Rf) Frac15 Byproduct Fractions (1,5-isomer) Flash->Frac15 Elutes First (Higher Rf) Cryst Recrystallization (Ethanol) Frac14->Cryst Pooling & Evaporation Pure Pure 1-Benzyl-1H-imidazole- 4-carboxamide (>99%) Cryst->Pure Filtration & Drying

Sequential workflow for the isolation and purification of 1-benzyl-1H-imidazole-4-carboxamide.

Phase 1: Reaction Quenching and Liquid-Liquid Extraction (LLE)

Objective: Remove inorganic salts, DMF solvent, and highly polar unreacted starting materials.

  • Quenching: Cool the reaction mixture to 0–5 °C using an ice bath. Slowly add 3 volumes of ice-cold distilled water relative to the DMF volume. Causality: The sudden drop in temperature and increase in polarity precipitates the benzylated products while keeping unreacted 1H-imidazole-4-carboxamide and K2​CO3​ in solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (EtOAc) ( 3×50 mL per gram of theoretical yield).

  • Washing: Wash the combined organic layers with a 5% aqueous LiCl solution ( 2×30 mL). Causality: Lithium chloride aggressively partitions DMF into the aqueous phase, preventing DMF from carrying over and ruining the subsequent chromatography step.

  • Drying: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure at 40 °C.

Self-Validation Checkpoint: Spot the discarded aqueous phase on a TLC plate. If the target compound ( Rf​ 0.31) is visible under UV 254 nm, the aqueous phase is over-saturated; perform one additional EtOAc extraction.

Phase 2: Flash Column Chromatography

Objective: Separate the 1,4-regioisomer from the 1,5-regioisomer and residual benzyl bromide.

  • Column Preparation: Pack a column with 230–400 mesh silica gel. Use a silica-to-crude mass ratio of 30:1.

  • Dry Loading: Dissolve the crude residue in a minimal amount of THF or DCM, add silica gel (3× the mass of the crude), and evaporate to a free-flowing powder. Causality: Imidazole carboxamides have limited solubility in non-polar eluents. Liquid loading often causes precipitation at the column head, leading to band broadening and co-elution. Dry loading ensures sharp, distinct bands.

  • Elution Gradient: Begin elution with 100% EtOAc to wash out residual benzyl bromide ( Rf​ 0.95). Gradually introduce Methanol (MeOH) to reach a final isocratic ratio of EtOAc/MeOH (9:1 v/v)[5].

  • Fraction Collection: Monitor fractions via TLC. The 1,5-isomer will elute first. Once the 1,5-isomer band clears, collect the slower-moving 1,4-isomer fractions.

Self-Validation Checkpoint: Perform LC-MS on the pooled 1,4-isomer fractions. The presence of a single peak at m/z 202.1 ( [M+H]+ ) confirms successful regioisomer separation.

Phase 3: Recrystallization

Objective: Achieve >99.5% final purity for downstream pharmaceutical applications[6].

  • Dissolution: Transfer the concentrated 1,4-isomer to a round-bottom flask. Add boiling absolute ethanol dropwise until the solid is completely dissolved.

  • Crystallization: Remove from heat and allow the solution to cool ambiently to room temperature over 2 hours. Causality: Slow cooling promotes the formation of a highly ordered crystal lattice, excluding trace impurities (like silica leachates or residual 1,5-isomer).

  • Harvesting: Once at room temperature, transfer the flask to an ice bath for 30 minutes to maximize yield. Filter the white crystalline solid via vacuum filtration and wash with ice-cold ethanol. Dry under high vacuum at 50 °C for 12 hours.

Quantitative Data Summaries

Table 2: Purification Metrics and Step-by-Step Recovery
Purification StepMass Yield (%)Purity (HPLC Area %)Primary Impurity Removed
Crude Reaction Mixture 100% (Baseline)65.0%N/A
Post-LLE Organic Phase 88.5%78.2%Salts, DMF, Unreacted SM
Flash Chromatography 62.0%96.8%1,5-Regioisomer, Benzyl Bromide
Recrystallization 55.4%>99.5%Trace Isomers, Silica leachates

Note: The overall yield of 55.4% is highly dependent on the initial N-alkylation regioselectivity ratio, which typically favors the 1,4-isomer at a 4:1 to 6:1 ratio over the 1,5-isomer.

References

  • Introduction to NSC 625658 Compound - Ontosight AI Source: ontosight.ai URL:[Link][1]

  • RU2410377C2 - 1H-imidazole derivatives as modulators of cannabinoid CB2 receptors Source: Google Patents URL:[2],[5]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution Source: Beilstein Journal of Organic Chemistry (via PubMed Central) URL:[Link][3]

  • US9290485B2 - N-((6-amino-pyridin-3-yl)methyl)-heteroaryl-carboxamides Source: Google Patents URL:[4]

  • Product Class 17: Purines (Science of Synthesis) Source: Thieme Connect URL:[Link][6]

Sources

Application

Application Note: Quantitative Analysis of 1-Benzyl-1H-imidazole-4-carboxamide

Abstract This comprehensive guide details robust analytical methodologies for the precise quantification of 1-Benzyl-1H-imidazole-4-carboxamide, a key heterocyclic compound with significant interest in pharmaceutical res...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details robust analytical methodologies for the precise quantification of 1-Benzyl-1H-imidazole-4-carboxamide, a key heterocyclic compound with significant interest in pharmaceutical research and development. We present two validated protocols: a High-Performance Liquid Chromatography with UV detection (HPLC-UV) method ideal for purity assessment and quantification in bulk substances and simple formulations, and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex biological matrices. This document provides researchers, quality control analysts, and drug development professionals with the necessary protocols, validation standards, and scientific rationale to implement these methods effectively.

Introduction and Scientific Background

Imidazole derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] 1-Benzyl-1H-imidazole-4-carboxamide, featuring a substituted imidazole ring, is a compound of interest for its potential biological activities and as a crucial intermediate in the synthesis of more complex pharmaceutical molecules.[3][4] The accurate and reliable quantification of this analyte is paramount for several critical stages of the pharmaceutical pipeline, including:

  • Pharmacokinetic (PK) Studies: Determining absorption, distribution, metabolism, and excretion (ADME) profiles in biological systems.

  • Quality Control (QC): Ensuring the purity and potency of active pharmaceutical ingredients (APIs) and finished products.

  • Stability Testing: Assessing degradation profiles under various environmental conditions.

The choice of analytical technique is dictated by the specific requirements of the study, particularly the concentration range of the analyte and the complexity of the sample matrix. This guide provides detailed protocols for the two most prevalent and powerful techniques employed for this purpose: HPLC-UV and LC-MS/MS.[1][5]

Analyte Physicochemical Properties

A foundational understanding of the analyte's physicochemical properties is essential for logical method development, particularly in selecting appropriate solvents, chromatographic columns, and detection parameters.

PropertyValue / DescriptionRationale for Method Development
Molecular Formula C₁₁H₁₁N₃OInfluences molecular weight and elemental composition.
Molecular Weight 201.23 g/mol Essential for preparing standard solutions and for mass spectrometry settings.
Structure Imidazole ring with benzyl and carboxamide substituents.The aromatic rings provide strong UV absorbance. The nitrogen atoms are readily protonated, making positive mode electrospray ionization (ESI+) effective for LC-MS/MS.
Solubility Expected to be soluble in polar organic solvents like methanol, acetonitrile, and DMSO.[4]Guides the selection of diluents for sample and standard preparation to ensure complete dissolution and compatibility with the mobile phase.
pKa Estimated ~5-7 (imidazole moiety)The basic nature of the imidazole nitrogen influences chromatographic retention and ionization efficiency. Acidic mobile phase modifiers (e.g., formic acid) can improve peak shape and ionization.

Recommended Analytical Methodologies

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a robust, cost-effective, and widely accessible technique suitable for quantifying 1-Benzyl-1H-imidazole-4-carboxamide in bulk powder, process intermediates, and simple pharmaceutical formulations.[6][7] It relies on the principle of separating the analyte from impurities on a reversed-phase column, followed by detection based on its ultraviolet absorbance.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (e.g., ACN/H₂O) D Inject into HPLC-UV System A->D B Prepare Standard Stock Solution in Diluent B->D C Prepare Sample Solution in Diluent C->D E Separate on C18 Column D->E Chromatography F Detect by UV (e.g., 254 nm) E->F Elution G Integrate Peak Area F->G H Construct Calibration Curve (Standards) G->H I Calculate Concentration (Sample) H->I

Caption: General workflow for HPLC-UV quantification.

  • Instrumentation and Materials:

    • HPLC system equipped with a pump (isocratic or gradient), autosampler, column thermostat, and a UV or Diode Array Detector (DAD).[7]

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[6]

    • HPLC-grade acetonitrile (ACN) and water.

    • Formic acid (FA) or Phosphoric acid, analytical grade.

    • 1-Benzyl-1H-imidazole-4-carboxamide reference standard.

    • Syringe filters (0.45 µm).

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[8]

    • Flow Rate: 1.0 mL/min.[1][6]

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (or wavelength of maximum absorbance determined by DAD scan).

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 20
      10.0 80
      12.0 80
      12.1 20

      | 15.0 | 20 |

  • Standard and Sample Preparation:

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

    • Calibration Standards: Serially dilute the stock solution with the diluent to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Sample Solution: Accurately weigh the sample to be analyzed and dissolve it in the diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm filter prior to injection.

  • Quantification:

    • Generate a calibration curve by plotting the peak area versus the concentration of the calibration standards.

    • Perform a linear regression analysis on the curve; a coefficient of determination (R²) > 0.999 is desirable.[6]

    • Determine the concentration of the analyte in the sample solution by interpolating its peak area against the calibration curve.

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring high sensitivity and selectivity, such as quantifying low concentrations of 1-Benzyl-1H-imidazole-4-carboxamide in complex biological matrices (e.g., plasma, urine), LC-MS/MS is the gold standard.[9][10] This technique couples the separation power of HPLC with the specific and sensitive detection of a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A Collect Biological Matrix (e.g., Plasma) B Spike with Internal Standard (IS) A->B C Protein Precipitation (e.g., with ACN) B->C D Centrifuge & Collect Supernatant C->D E Evaporate & Reconstitute in Mobile Phase D->E F Inject into LC-MS/MS System E->F G Separate on C18 Column F->G UPLC H Detect by MRM G->H ESI+ I Integrate Peak Areas (Analyte & IS) H->I J Calculate Peak Area Ratios I->J K Quantify using Calibration Curve J->K

Caption: Bioanalytical workflow using LC-MS/MS.

  • Instrumentation and Materials:

    • UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[11]

    • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).[12]

    • LC-MS grade solvents (acetonitrile, methanol, water).

    • LC-MS grade formic acid.

    • Analyte reference standard and a suitable stable isotope-labeled internal standard (SIL-IS), if available.

  • Sample Preparation (Protein Precipitation for Plasma):

    • To 100 µL of plasma sample, add an internal standard.

    • Add 300 µL of cold acetonitrile to precipitate proteins.[9]

    • Vortex for 1 minute, then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.[13]

  • LC Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.[9]

    • Column Temperature: 40 °C.

    • Gradient: A fast gradient is typically used, e.g., 5% B to 95% B in 3 minutes.

  • MS/MS Conditions (to be optimized):

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).[14]

    • Hypothetical MRM Transitions:

      • Analyte: Q1 (Precursor Ion) m/z 202.1 → Q3 (Product Ion) m/z [Fragment to be determined, e.g., loss of carboxamide or benzyl group].

      • Internal Standard: [Appropriate precursor/product ion pair for the chosen IS].

    • Key Parameters: Gas temperatures, gas flows, and collision energy must be optimized experimentally to maximize signal intensity.

Method Validation Principles

To ensure that an analytical method is suitable for its intended purpose, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[15][16][17] The validation process demonstrates that the method is reliable, reproducible, and accurate for the quantification of 1-Benzyl-1H-imidazole-4-carboxamide.

The following table summarizes the core parameters that must be evaluated.[18][19]

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity / Selectivity The ability to unequivocally assess the analyte in the presence of other components (e.g., impurities, degradation products, matrix components).[15]No significant interfering peaks at the retention time of the analyte.
Linearity The ability to elicit test results that are directly proportional to the analyte concentration within a given range.R² ≥ 0.995 (for bioanalysis) or ≥ 0.999 (for purity).
Accuracy The closeness of the test results to the true value, often expressed as percent recovery.[18]Mean recovery typically within 85-115% for bioanalysis, or 98-102% for API assay.
Precision The degree of scatter between a series of measurements, expressed as Relative Standard Deviation (%RSD). Includes repeatability (intra-assay) and intermediate precision (inter-assay).[18]%RSD ≤ 15% (≤ 20% at LLOQ) for bioanalysis. %RSD ≤ 2% for API assay.[15]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.Typically defined as a signal-to-noise ratio (S/N) of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[18]Typically S/N of 10:1, with acceptable precision (%RSD) and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate).No significant impact on results; system suitability parameters remain within limits.

Comparative Summary of Methods

FeatureHPLC-UVLC-MS/MS
Primary Application Purity, assay of bulk drug, simple formulationsBioanalysis (PK studies), trace impurity analysis
Selectivity Moderate to GoodExcellent
Sensitivity µg/mL rangeng/mL to pg/mL range
Matrix Tolerance Low (requires clean samples)High (can handle complex matrices)
Instrumentation Cost LowerHigher
Throughput ModerateHigh (with fast gradients)
Validation Guideline ICH Q2(R2)ICH M10 (Bioanalytical Method Validation)

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures.
  • BioPharm International. Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Campestre, C., et al. (2017). Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent. I.R.I.S.
  • PMC. (2017). Analysis of imidazoles and triazoles in biological samples after MicroExtraction by packed sorbent.
  • BenchChem. Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers.
  • Agilent. Sample Preparation Techniques for Biological Matrices.
  • BenchChem. A Comparative Guide to the Validation of Analytical Methods for Imidazole-4-Carboxylate Derivatives.
  • BenchChem. Application Note: HPLC Method Development for the Analysis of 1-Benzyl-5-(chloromethyl)-1H-imidazole.
  • Apicule. 1-Benzyl-4-hydroxy-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide (CAS No: 1640981-20-9) API Intermediate Manufacturers.
  • BenchChem. A Comparative Guide to LC-MS/MS Analysis of Imidazole Derivatives.
  • NUCLEUS information resources. (2014, April 18). lc-ms/ms method for determination of benzimidazole residues in animal products.
  • Kwiecień, A., et al. HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZIMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS.
  • BenchChem. 1-Benzylimidazole chemical structure and properties.
  • Szczesniewski, A., & Adler, C. J. (2007, September 15). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent Technologies, Inc.
  • Chen, X., et al. (2007). Determination of 5-aminoimidazole-4-carboxamide in human plasma by ion-pair extraction and LC-MS/MS. Journal of Chromatography B, 855(2), 140-144.
  • Synthesis, Characterization and Biological Activity of Imidazole Derivatives. (2021). International Journal of Pharmaceutical Research and Applications, 6(3), 314-328.
  • Determination of Analytical Parameters of Some 2-arylvinyl Benzimidazole Derivatives by Liquid Chromatography Coupled with Tandem Mass Spectrometry (LC/MS/MS). (2023). ResearchGate.
  • IntechOpen. (2012, October 24). Analytical Methods for Quantification of Drug Metabolites in Biological Samples.
  • BenchChem. Application Notes and Protocols for the Quantification of 4-iodo-1H-imidazole.

Sources

Method

Probing Cellular Lipid Metabolism: Application Notes for 1-Benzyl-1H-imidazole-4-carboxamide as a Stearoyl-CoA Desaturase 1 (SCD1) Chemical Probe

Introduction: Unveiling the Role of Lipid Desaturation with a Potent Chemical Tool Stearoyl-CoA Desaturase 1 (SCD1) is a pivotal, rate-limiting enzyme embedded in the endoplasmic reticulum, where it orchestrates the conv...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Role of Lipid Desaturation with a Potent Chemical Tool

Stearoyl-CoA Desaturase 1 (SCD1) is a pivotal, rate-limiting enzyme embedded in the endoplasmic reticulum, where it orchestrates the conversion of saturated fatty acids (SFAs) into monounsaturated fatty acids (MUFAs).[1] This fundamental process is not merely a step in lipid biosynthesis but a critical regulatory node impacting cell membrane fluidity, signal transduction, and energy storage.[2][3] Dysregulation of SCD1 activity is increasingly implicated in a spectrum of human diseases, including metabolic disorders like obesity and diabetes, as well as various cancers, making it a compelling target for therapeutic intervention and biological investigation.[2][4]

The N-benzylimidazole carboxamide scaffold has emerged as a promising chemotype for the development of potent and selective SCD1 inhibitors.[5][6][7][8] This document provides detailed application notes and protocols for utilizing 1-Benzyl-1H-imidazole-4-carboxamide as a representative chemical probe to investigate the function and therapeutic potential of SCD1 inhibition in biochemical and cellular systems. As a chemical probe, this small molecule allows for the acute and reversible modulation of SCD1, offering a powerful approach to dissecting its role in complex biological processes, an advantage over genetic methods which may induce compensatory mechanisms.[5][6]

This guide is intended for researchers, scientists, and drug development professionals, offering both the conceptual framework and the practical methodologies to effectively employ this chemical probe. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative scientific literature.

Core Principles of Using 1-Benzyl-1H-imidazole-4-carboxamide as a Chemical Probe

A chemical probe is a small molecule with a well-defined mechanism of action that allows for the interrogation of a specific protein target's function.[5] The utility of 1-Benzyl-1H-imidazole-4-carboxamide as a probe for SCD1 is predicated on its ability to selectively inhibit the enzyme's catalytic activity. The overarching goal is to link the specific inhibition of SCD1 to a measurable biological phenotype.

Key Characteristics of the N-Benzylimidazole Carboxamide Scaffold

The N-benzylimidazole carboxamide class of molecules has been identified through high-throughput screening and subsequent medicinal chemistry efforts as potent inhibitors of SCD1.[5][6][7][8] While specific data for the 4-carboxamide isomer is less prevalent in the literature than for other isomers, the general scaffold has demonstrated efficacy.

ParameterDescriptionReference
Target Stearoyl-CoA Desaturase 1 (SCD1)[5][6]
Mechanism Inhibition of the conversion of saturated to monounsaturated fatty acids.[2]
General Potency Varies with substitution, with some analogs exhibiting low nanomolar IC50 values.[9]
The Critical Role of Controls

To ensure that any observed phenotype is a direct consequence of SCD1 inhibition and not off-target effects, a rigorous set of controls is paramount.

  • Positive Control: A well-characterized, potent, and structurally distinct SCD1 inhibitor should be used in parallel. Commercially available inhibitors like A939572 or CAY10566 can serve this purpose.[10][11]

  • Negative Control: An ideal negative control is a close structural analog of the chemical probe that is inactive against the target.[12] While a specific, validated negative control for 1-Benzyl-1H-imidazole-4-carboxamide is not commercially available, a rational approach to its design would involve a modification that disrupts a key binding interaction without drastically altering the molecule's physicochemical properties. For instance, removal or relocation of the carboxamide group could be explored. The synthesis and validation of such a control is a critical step for robust data interpretation.[13]

  • Vehicle Control: The solvent used to dissolve the chemical probe (typically DMSO) must be added to control cells or reactions at the same final concentration.

Biochemical and Cellular Target Engagement

The foundational experiment for using a chemical probe is to confirm its engagement with the intended target. For 1-Benzyl-1H-imidazole-4-carboxamide, this involves demonstrating direct inhibition of SCD1 activity.

Biochemical Assay of SCD1 Activity

This assay directly measures the enzymatic conversion of a saturated fatty acyl-CoA to its monounsaturated counterpart in a cell-free system, typically using liver microsomes as a source of SCD1.[14]

Principle: Radiolabeled or stable-isotope labeled stearoyl-CoA is incubated with microsomes. The activity of SCD1 is determined by quantifying the formation of the corresponding oleoyl-CoA.

Protocol 1: In Vitro SCD1 Activity Assay using Liver Microsomes

Materials:

  • Rat or mouse liver microsomes

  • [14C]-Stearoyl-CoA or [13C]-Stearoyl-CoA

  • NADH

  • ATP

  • Coenzyme A

  • Bovine Serum Albumin (fatty acid-free)

  • 1-Benzyl-1H-imidazole-4-carboxamide (and controls) dissolved in DMSO

  • Assay Buffer: 100 mM potassium phosphate buffer, pH 7.2

  • Quenching Solution: 10% KOH in ethanol

  • Scintillation fluid and counter (for radiolabeled assay) or LC-MS system (for stable-isotope assay)

Procedure:

  • Prepare Microsomes: Thaw liver microsomes on ice. Dilute to a final protein concentration of 0.1-0.5 mg/mL in assay buffer.

  • Compound Pre-incubation: In a 96-well plate, add 1 µL of 1-Benzyl-1H-imidazole-4-carboxamide or control compound at various concentrations.

  • Initiate Reaction: Add 50 µL of the diluted microsome suspension to each well. Pre-incubate for 10 minutes at 37°C.

  • Substrate Addition: Prepare a substrate mix containing NADH (1 mM), ATP (2.5 mM), Coenzyme A (0.1 mM), and [14C]-Stearoyl-CoA (10 µM) in assay buffer. Add 50 µL of the substrate mix to each well to start the reaction.

  • Incubation: Incubate the reaction plate at 37°C for 15-30 minutes.

  • Stop Reaction: Add 100 µL of the quenching solution to each well.

  • Saponification and Extraction: Saponify the lipids by heating at 70°C for 1 hour. Acidify the reaction with formic acid and extract the fatty acids with hexane.

  • Quantification:

    • Radiolabeled: Evaporate the hexane, resuspend the residue in scintillation fluid, and count the radioactivity.

    • Stable-Isotope: Evaporate the hexane, derivatize to fatty acid methyl esters (FAMEs), and analyze by GC-MS or LC-MS to determine the ratio of labeled oleate to stearate.

Data Analysis:

Calculate the percent inhibition for each concentration of the compound relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular Assay: Measuring the Desaturation Index

In a cellular context, the most direct and robust measure of SCD1 activity is the desaturation index (DI), which is the ratio of SCD1's product to its substrate.[15][16][17][18] A decrease in the DI upon treatment with 1-Benzyl-1H-imidazole-4-carboxamide provides strong evidence of target engagement in a physiological setting.

Principle: Cells are treated with the inhibitor, after which cellular lipids are extracted, and the fatty acid composition is analyzed by gas chromatography-mass spectrometry (GC-MS). The ratios of palmitoleate (16:1) to palmitate (16:0) and oleate (18:1) to stearate (18:0) are calculated.

Protocol 2: Cellular Desaturation Index Analysis by GC-MS

Materials:

  • Cultured cells (e.g., HepG2, A549, or cell line of interest)

  • 1-Benzyl-1H-imidazole-4-carboxamide (and controls)

  • Phosphate-Buffered Saline (PBS)

  • Methanol, Chloroform, Hexane

  • Internal Standard (e.g., C17:0 fatty acid)

  • BF3-methanol or HCl-methanol for derivatization

  • GC-MS system with a suitable capillary column

Procedure:

  • Cell Culture and Treatment: Plate cells in 6-well plates and allow them to adhere. Treat the cells with a dose-range of 1-Benzyl-1H-imidazole-4-carboxamide (e.g., 0.1 to 10 µM) or controls for 24-48 hours.

  • Cell Harvesting: Wash the cells with ice-cold PBS and scrape them into a glass tube.

  • Lipid Extraction: Perform a Folch or Bligh-Dyer lipid extraction.[15] Briefly, add chloroform:methanol (2:1) to the cell pellet, vortex, and incubate. Add chloroform and water to induce phase separation. Collect the lower organic phase.

  • Saponification and Derivatization: Evaporate the solvent under a stream of nitrogen. Saponify the lipid extract with methanolic KOH and then derivatize the free fatty acids to fatty acid methyl esters (FAMEs) using BF3-methanol or HCl-methanol by heating at 60°C for 30 minutes.

  • FAME Extraction: Extract the FAMEs with hexane.

  • GC-MS Analysis: Inject the FAME sample into the GC-MS. Use a temperature program to separate the FAMEs. Identify and quantify the peaks corresponding to the methyl esters of 16:0, 16:1, 18:0, and 18:1 based on their retention times and mass spectra.

  • Data Analysis: Calculate the desaturation indices:

    • DI(16) = Peak Area (16:1) / Peak Area (16:0)

    • DI(18) = Peak Area (18:1) / Peak Area (18:0)

    • Compare the DIs of treated samples to the vehicle control.

Investigating Downstream Cellular Pathways and Phenotypes

Inhibition of SCD1 triggers a cascade of cellular events due to the altered balance of saturated and unsaturated fatty acids. These changes can be harnessed to study the role of SCD1 in various cellular processes.

Signaling Pathways Modulated by SCD1 Inhibition

The accumulation of SFAs and depletion of MUFAs can impact key signaling pathways.

SCD1_Signaling_Pathways SCD1_Inhibitor 1-Benzyl-1H-imidazole- 4-carboxamide SCD1 SCD1 SCD1_Inhibitor->SCD1 Inhibition SFA Saturated Fatty Acids (e.g., Palmitate, Stearate) SCD1->SFA Accumulation MUFA Monounsaturated Fatty Acids (e.g., Oleate, Palmitoleate) SCD1->MUFA Decreased Production ER_Stress Endoplasmic Reticulum Stress (UPR) SFA->ER_Stress Induction Akt_Signaling Akt Signaling MUFA->Akt_Signaling Modulation (Decrease) Wnt_BetaCatenin Wnt/β-catenin Signaling MUFA->Wnt_BetaCatenin Modulation (Decrease) Lipogenesis Lipogenesis MUFA->Lipogenesis Inhibition Apoptosis Apoptosis ER_Stress->Apoptosis Activation Cell_Proliferation Cell Proliferation Akt_Signaling->Cell_Proliferation Inhibition Wnt_BetaCatenin->Cell_Proliferation Inhibition

Caption: Downstream effects of SCD1 inhibition.

  • ER Stress and the Unfolded Protein Response (UPR): An accumulation of SFAs can induce ER stress, leading to the activation of the UPR.[10][19][20] This can be monitored by measuring markers such as the splicing of XBP1 mRNA, phosphorylation of eIF2α, and increased expression of CHOP.

  • Akt Signaling: SCD1 activity has been shown to be important for maintaining Akt signaling.[4][21] Inhibition of SCD1 can lead to a decrease in Akt phosphorylation, which can be assessed by Western blotting.

  • Wnt/β-catenin Signaling: Recent studies have linked SCD1 activity to the Wnt/β-catenin pathway.[10][22] Inhibition of SCD1 can lead to a decrease in active β-catenin levels.

Phenotypic Assays

The downstream effects of SCD1 inhibition manifest in various cellular phenotypes that can be quantified.

  • Cell Viability and Proliferation: A common consequence of SCD1 inhibition in cancer cells is a reduction in proliferation and viability. This can be measured using standard assays such as MTT, CellTiter-Glo®, or by direct cell counting.

  • Apoptosis: Induction of ER stress and disruption of signaling pathways by SCD1 inhibition can lead to apoptosis. This can be quantified by Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring caspase-3/7 activity.

  • Lipid Droplet Formation: As SCD1 is crucial for the synthesis of triglycerides and cholesterol esters, its inhibition can affect the formation and size of lipid droplets. This can be visualized and quantified by staining cells with neutral lipid dyes like Bodipy 493/503 or Oil Red O, followed by fluorescence microscopy and image analysis.

Experimental Workflow: From Target Engagement to Phenotypic Outcome

A logical workflow is essential for a comprehensive study using 1-Benzyl-1H-imidazole-4-carboxamide as a chemical probe.

Experimental_Workflow cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Pathway Analysis cluster_2 Phase 3: Phenotypic Analysis Biochemical_Assay Protocol 1: Biochemical SCD1 Assay (IC50) Cellular_DI Protocol 2: Cellular Desaturation Index (DI) Biochemical_Assay->Cellular_DI ER_Stress_Analysis Western Blot (p-eIF2α, CHOP) qPCR (XBP1 splicing) Cellular_DI->ER_Stress_Analysis Signaling_Analysis Western Blot (p-Akt, β-catenin) Cellular_DI->Signaling_Analysis Lipid_Droplet_Assay Lipid Droplet Staining Cellular_DI->Lipid_Droplet_Assay Apoptosis_Assay Apoptosis Assay (Annexin V) ER_Stress_Analysis->Apoptosis_Assay Viability_Assay Cell Viability/Proliferation Assay Signaling_Analysis->Viability_Assay Controls Establish Controls: - Positive (e.g., A939572) - Negative (Inactive Analog) - Vehicle (DMSO) Controls->Biochemical_Assay

Caption: Recommended experimental workflow.

Conclusion and Future Directions

1-Benzyl-1H-imidazole-4-carboxamide, as a representative of the N-benzylimidazole carboxamide class of SCD1 inhibitors, is a valuable tool for dissecting the multifaceted roles of lipid desaturation in health and disease. By following the rigorous protocols and principles outlined in this guide—including meticulous use of controls, confirmation of target engagement, and detailed downstream analysis—researchers can generate robust and reliable data. The insights gained from using this chemical probe will not only enhance our fundamental understanding of cellular metabolism but also aid in the validation of SCD1 as a therapeutic target for a host of human pathologies. Further work should focus on the development and characterization of a dedicated, commercially available negative control for this specific probe to further strengthen its utility in the scientific community.

References

  • Atkinson, K. A., Beretta, E. E., Brown, J. A., et al. (2011). N-benzylimidazole carboxamides as potent, orally active stearoylCoA desaturase-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(6), 1621–1625. [Link]

  • PubMed. (2011, March 15). N-benzylimidazole carboxamides as potent, orally active stearoylCoA desaturase-1 inhibitors. [Link]

  • Sci-Hub. (n.d.). N-Benzylimidazole carboxamides as potent, orally active stearoylCoA desaturase-1 inhibitors. [Link]

  • Black, P. N., & DiRusso, C. C. (2013). Opportunities and Challenges in Developing Stearoyl-Coenzyme A Desaturase-1 Inhibitors as Novel Therapeutics for Human Disease. Journal of Medicinal Chemistry, 56(23), 9345-9366. [Link]

  • Matter, H., Zoller, G., Herling, A. W., et al. (2013). Benzimidazole-carboxamides as potent and bioavailable stearoyl-CoA desaturase (SCD1) inhibitors from ligand-based virtual screening and chemical optimization. Bioorganic & Medicinal Chemistry Letters, 23(6), 1817–1822. [Link]

  • Patsnap Synapse. (2024, June 21). What are SCD1 inhibitors and how do they work? [Link]

  • Igal, R. A. (2011). Roles of Stearoyl-CoA Desaturase-1 in the Regulation of Cancer Cell Growth, Survival and Tumorigenesis. MDPI, 3(2), 406-432. [Link]

  • Umemura, A., Suda, G., Natsuizaka, M., et al. (2022). Inhibition of stearoyl-CoA desaturase 1 (SCD1) enhances the antitumor T cell response through regulating β-catenin signaling in cancer cells and ER stress in T cells and synergizes with anti-PD-1 antibody. Journal for ImmunoTherapy of Cancer, 10(7), e004655. [Link]

  • Tan, A. S., Baty, J. W., Dong, L. F., et al. (2013). Critical role of SCD1 in autophagy regulation via lipogenesis and lipid rafts-coupled AKT-FOXO1 signaling pathway. Autophagy, 10(2), 226-242. [Link]

  • Fritz, V., Ben-Sahra, I., Leprivier, G., et al. (2010). Abrogation of De novo Lipogenesis by Stearoyl-CoA Desaturase 1 Inhibition Interferes with Oncogenic Signaling and Blocks Prostate Cancer Progression in Mice. Cancer Research, 70(12), 4897-4904. [Link]

  • Liu, G., Zhang, Y., He, J., et al. (2007). Discovery of Potent, Selective, Orally Bioavailable Stearoyl-CoA Desaturase 1 Inhibitors. Journal of Medicinal Chemistry, 50(13), 3086-3100. [Link]

  • Chemical Probes Portal. (n.d.). Controls for chemical probes. [Link]

  • PubMed. (2023, June 15). Design, synthesis, and evaluation of 1H-benzo[d]imidazole-4-carboxamide PARP-1 inhibitors using different saturated nitrogen-contained heterocycle as linker group. [Link]

  • INIS-IAEA. (2008, October 3). Development of a high-throughput screening assay for stearoyl-CoA desaturase using rat liver microsomes, deuterium labeled stearoyl-CoA and mass spectrometry. [Link]

  • RSC Publishing. (2024, September 24). An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors. [Link]

  • Apicule. (n.d.). 1-Benzyl-4-hydroxy-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide (CAS No: 1640981-20-9) API Intermediate Manufacturers. [Link]

  • PubMed. (2021, February 15). Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists. [Link]

  • Cell Biolabs, Inc. (n.d.). Lipid Quantification Kit (Colorimetric). [Link]

  • ResearchGate. (n.d.). titration of a specific stearoyl-coa desaturase (scD) inhibitor... [Link]

  • PMC. (n.d.). Determination of fatty acid uptake and desaturase activity in mammalian cells by NMR-based stable isotope tracing. [Link]

  • bioRxiv. (2020, October 2). Negative controls of chemical probes can be misleading. [Link]

  • Semantic Scholar. (2011, February 1). The fatty acid desaturation index of blood lipids, as a biomarker of hepatic stearoyl-CoA desaturase expression, is a predictive factor of breast cancer risk. [Link]

  • ChEMBL - EMBL-EBI. (n.d.). Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists. (CHEMBL4680349). [Link]

  • ResearchGate. (2025, August 9). The Delta 9 Fatty Acid Desaturation Index as a Predictor of Metabolic Disease. [Link]

  • PubMed. (2014, August 13). Fatty acid desaturation index in human plasma: comparison of different analytical methodologies for the evaluation of diet effects. [Link]

  • ResearchGate. (n.d.). Description of fatty acids used to calculate the desaturation index for SCD1. [Link]

  • PMC. (n.d.). Inhibition of stearoyl-CoA desaturase 1 (SCD1) enhances the antitumor T cell response through regulating β-catenin signaling in cancer cells and ER stress in T cells and synergizes with anti-PD-1 antibody. [Link]

  • Ntambi, J. M., & Miyazaki, M. (2004). Biochemical and physiological function of stearoyl-CoA desaturase. Prostaglandins, Leukotrienes and Essential Fatty Acids, 70(3), 241-252. [Link]

  • Li, J., Condello, S., Thomes-Pepin, J., et al. (2017). Lipid Desaturation Is a Metabolic Marker and Therapeutic Target of Ovarian Cancer Stem Cells. Cell Stem Cell, 20(3), 303-314.e5. [Link]

  • Flowers, M. T., & Ntambi, J. M. (2009). Compartmentalization of stearoyl-coenzyme A desaturase 1 activity in HepG2 cells. Journal of Lipid Research, 50(2), 248-256. [Link]

  • Vriens, K., Christen, S., Parik, S., et al. (2019). Evidence for an alternative fatty acid desaturation pathway increasing cancer plasticity. Nature, 566(7744), 403-406. [Link]

  • MDPI. (2023, May 18). Stearoyl-CoA Desaturase 1 as a Therapeutic Biomarker: Focusing on Cancer Stem Cells. [Link]

  • Minville-Walz, M., Pierre, A. S., Pichon, L., et al. (2010). Inhibition of Stearoyl-CoA Desaturase 1 Expression Induces CHOP-Dependent Cell Death in Human Cancer Cells. PLoS ONE, 5(12), e14363. [Link]

Sources

Application

Application of 1-benzyl-1H-imidazole-5-carboxamide derivatives in diabetes research

Application Note & Protocol: 1-Benzyl-1H-imidazole-5-carboxamide Derivatives as TGR5 Agonists in Diabetes Research Executive Summary & Mechanistic Rationale The Takeda G-protein-coupled receptor 5 (TGR5) has emerged as a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: 1-Benzyl-1H-imidazole-5-carboxamide Derivatives as TGR5 Agonists in Diabetes Research

Executive Summary & Mechanistic Rationale

The Takeda G-protein-coupled receptor 5 (TGR5) has emerged as a high-value therapeutic target for metabolic syndromes, particularly type 2 diabetes mellitus (T2DM) and obesity [1]. Activation of TGR5 in enteroendocrine L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1), a potent incretin hormone that enhances glucose-dependent insulin release from pancreatic β-cells.

Recent drug discovery efforts have identified 1-benzyl-1H-imidazole-5-carboxamide derivatives as highly potent, selective TGR5 agonists. Systematic C5-functionalization of the imidazole core has yielded compounds (e.g., Compound 19d) that significantly outperform endogenous ligands like Lithocholic Acid (LCA) and reference synthetic agonists like INT-777 [1, 2]. This application note details the structure-activity relationships (SAR), mechanistic pathways, and standardized experimental protocols for evaluating these novel derivatives in preclinical diabetes research.

TGR5_Pathway Agonist 1-Benzyl-1H-imidazole- 5-carboxamide (19d) TGR5 TGR5 Receptor (GPCR) Agonist->TGR5 Binding Gs Gαs Protein TGR5->Gs Activation AC Adenylate Cyclase Gs->AC Stimulation cAMP cAMP Accumulation AC->cAMP ATP Conversion GLP1 GLP-1 Secretion (Enteroendocrine L-cells) cAMP->GLP1 Epac/PKA Pathway Insulin Insulin Release & Glucose Homeostasis GLP1->Insulin Pancreatic β-cell Action

Figure 1: Mechanistic pathway of TGR5 activation by 1-benzyl-1H-imidazole-5-carboxamide derivatives.

Structure-Activity Relationship (SAR) & Efficacy Data

The pharmacological potency of 1-benzyl-1H-imidazole-5-carboxamide derivatives is heavily dictated by the electronic properties and steric bulk of the substituent ('R' group) on the benzyl moiety of the carboxamide [1].

Causality in SAR Design: Derivatives featuring strong electron-withdrawing groups (EWGs) at the para-position of the benzyl ring (such as trifluoromethyl in 19d and chloro in 19e ) exhibit the highest binding affinity and functional potency. This suggests that a localized reduction in electron density on the aromatic ring, combined with optimal lipophilicity, facilitates deeper and more stable insertion into the hydrophobic binding pocket of the hTGR5 receptor. Conversely, electron-donating groups (e.g., methoxy in 19c ) result in a measurable drop in potency.

Table 1: In Vitro Efficacy of Selected 1-Benzyl-1H-imidazole-5-carboxamide Derivatives [1, 2]

Compound IDR Group (on Carboxamide Benzyl)hTGR5 EC₅₀ (nM)Fold Potency vs INT-777
19d 4-(Trifluoromethyl)benzyl1.3~23x
19e 4-Chlorobenzyl2.8~11x
19f 4-(Trifluoromethoxy)benzyl5.6~5x
19b 4-Methylbenzyl10.7~3x
19c 4-Methoxybenzyl13.9~2x
19a Benzyl (Unsubstituted)15.3~2x
INT-777 Reference Synthetic Agonist30.01x
LCA Endogenous Reference (Lithocholic Acid)1500.00.02x

Experimental Workflows & Validated Protocols

To ensure rigorous validation of these compounds, the experimental pipeline must be self-validating. This requires a proximal readout (cAMP accumulation) to confirm direct receptor engagement, a counter-screen (FXR selectivity) to rule out off-target bile acid receptor effects, and a distal physiological readout (GLP-1 secretion and OGTT) to confirm therapeutic translation [2].

Workflow Synth Compound Synthesis (C5-Functionalization) InVitro In Vitro Screening (hTGR5 cAMP Assay) Synth->InVitro Selectivity Selectivity Profiling (FXR Counter-screen) InVitro->Selectivity EC50 < 10nM InVivo In Vivo Efficacy (C57BL/6 Mice) Selectivity->InVivo High Selectivity OGTT OGTT & GLP-1 Measurement InVivo->OGTT

Figure 2: Preclinical evaluation workflow for 1-benzyl-1H-imidazole-5-carboxamide TGR5 agonists.

Protocol A: In Vitro hTGR5 Activation Assay (cAMP Accumulation)

Rationale: TGR5 is a Gαs-coupled receptor. Agonist binding directly stimulates adenylate cyclase, leading to intracellular cAMP accumulation. Measuring cAMP provides a highly sensitive, proximal quantification of receptor activation.

Materials:

  • CHO cells stably expressing human TGR5 (CHO-hTGR5).

  • Test compounds (e.g., 19d), INT-777 (Positive Control), DMSO (Vehicle/Negative Control).

  • Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay Kit.

  • IBMX (Phosphodiesterase inhibitor to prevent cAMP degradation).

Step-by-Step Methodology:

  • Cell Preparation: Seed CHO-hTGR5 cells in a 384-well microplate at a density of 5,000 cells/well in assay buffer (HBSS supplemented with 20 mM HEPES and 0.5 mM IBMX). Self-Validation: IBMX ensures that the measured cAMP reflects total production without confounding degradation rates.

  • Compound Treatment: Prepare a 10-point serial dilution (e.g., 10 µM to 0.1 nM) of the test compounds and INT-777 in the assay buffer. Add 5 µL of the compound solutions to the respective wells.

  • Incubation: Incubate the microplate at 37°C for 30 minutes.

  • Detection: Add the HTRF lysis/detection reagents (cAMP-d2 and anti-cAMP-Cryptate) as per the manufacturer's instructions. Incubate for 1 hour at room temperature in the dark.

  • Readout & Analysis: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Calculate the FRET ratio (665 nm / 620 nm). Use a non-linear regression curve fit (4-parameter logistic equation) to determine the EC₅₀ values.

Protocol B: In Vivo GLP-1 Secretion and Oral Glucose Tolerance Test (OGTT)

Rationale: While in vitro assays confirm target engagement, in vivo OGTT evaluates the whole-body glucose clearance. Because GLP-1 is an incretin hormone secreted in response to oral nutrients, an oral glucose challenge perfectly mimics physiological conditions to evaluate the GLP-1-mediated insulinotropic effect of the TGR5 agonist[3].

Materials:

  • Male C57BL/6 mice (8-10 weeks old, diet-induced obesity model preferred for T2DM translation).

  • Test compound (19d) formulated in 0.5% methylcellulose/0.1% Tween-80.

  • Glucose solution (2 g/kg).

  • Active GLP-1 ELISA Kit; Handheld glucometer.

  • DPP-4 inhibitor (e.g., Sitagliptin) to prevent rapid GLP-1 in vivo degradation during blood collection.

Step-by-Step Methodology:

  • Preparation: Fast the mice for 12 hours prior to the experiment. Randomize into groups (n=8/group): Vehicle, Compound 19d (e.g., 10 mg/kg, 30 mg/kg), and INT-777 (30 mg/kg).

  • Dosing: Administer the test compounds or vehicle via oral gavage (t = -30 min).

  • Glucose Challenge: At t = 0 min, administer the glucose payload (2 g/kg) via oral gavage.

  • Blood Glucose Monitoring: Measure blood glucose from the tail vein using a glucometer at t = 0, 15, 30, 60, and 120 minutes.

  • GLP-1 Sampling: At t = 15 min (peak incretin response), collect 50 µL of blood from the tail vein into EDTA-coated tubes pre-treated with a DPP-4 inhibitor (10 µL/mL of blood). Self-Validation: Failure to include a DPP-4 inhibitor will result in false-negative GLP-1 readings due to its <2 minute physiological half-life.

  • Data Analysis: Centrifuge blood samples (3000 x g, 10 min, 4°C) to isolate plasma. Quantify active GLP-1 using the ELISA kit. For OGTT, calculate the Area Under the Curve (AUC) for blood glucose levels to quantify total glucose clearance efficacy.

References

  • European Bioinformatics Institute (EMBL-EBI). "Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists. (CHEMBL4680349)". ChEMBL Database. Available at:[Link]

  • National Institutes of Health (NIH) / PubMed. "Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists" (Bioorg Med Chem. 2021 Feb 15:32:115972). PubMed. Available at:[Link]

Method

Application Note: In Vivo Evaluation of 1-Benzyl-1H-imidazole-5-carboxamide Derivatives as Potent TGR5 Agonists

Target Audience: Researchers, Scientists, and Drug Development Professionals Application Area: Metabolic Disease, GPCR Pharmacology, and In Vivo Efficacy Profiling Introduction & Scientific Rationale The Takeda G-protein...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Application Area: Metabolic Disease, GPCR Pharmacology, and In Vivo Efficacy Profiling

Introduction & Scientific Rationale

The Takeda G-protein-coupled receptor 5 (TGR5, also known as GPBAR1) has emerged as a highly promising therapeutic target for the treatment of metabolic syndromes, including type 2 diabetes mellitus (T2DM) and obesity[1][2]. Activation of TGR5 in intestinal enteroendocrine L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1), a potent incretin hormone that enhances glucose-dependent insulin secretion, suppresses appetite, and improves overall glucose homeostasis[3][4].

Recent drug discovery efforts have identified 1-benzyl-1H-imidazole-5-carboxamide derivatives (notably compounds 19d and 19e ) as highly potent and selective TGR5 agonists[5][6]. These derivatives exhibit superior agonistic activity compared to classical reference drugs such as INT-777 and endogenous lithocholic acid (LCA)[7][8]. Crucially, functionalization at the C5-position of the imidazole scaffold allows these compounds to achieve excellent selectivity against the Farnesoid X Receptor (FXR), minimizing off-target bile acid signaling effects[5][8].

This application note provides a comprehensive, self-validating methodological framework for evaluating the in vivo efficacy of these derivatives, focusing on their glucose-lowering capabilities and GLP-1 secretagogue activity.

Mechanistic Overview: TGR5 Activation and GLP-1 Secretion

Understanding the causality behind the in vivo response requires mapping the intracellular signaling cascade. TGR5 is a Gαs-coupled GPCR[4]. When a 1-benzyl-1H-imidazole-5-carboxamide derivative binds to the receptor, it induces a conformational change that activates the Gαs protein[4]. This stimulates Adenylyl Cyclase (AC) to convert ATP into cyclic AMP (cAMP)[4]. The resulting accumulation of cAMP activates Protein Kinase A (PKA) and the Exchange Protein directly Activated by cAMP (Epac)[4]. This downstream signaling triggers an influx of intracellular calcium ( Ca2+ ), which ultimately forces the exocytosis of GLP-1-containing vesicles into the systemic circulation[4].

TGR5_Pathway Agonist 1-Benzyl-1H-imidazole-5-carboxamide TGR5 TGR5 Receptor (GPBAR1) Agonist->TGR5 Binds & Activates Gs Gαs Protein Activation TGR5->Gs Conformational Change AC Adenylyl Cyclase (AC) Gs->AC cAMP cAMP Accumulation AC->cAMP ATP Conversion PKA PKA / Epac Activation cAMP->PKA Ca2 Intracellular Ca2+ Influx PKA->Ca2 GLP1 GLP-1 Secretion Ca2->GLP1 Vesicle Exocytosis Metabolism Improved Glucose Homeostasis GLP1->Metabolism Endocrine Action

Figure 1: TGR5 signaling cascade activated by 1-benzyl-1H-imidazole-5-carboxamide derivatives.

Quantitative Data Summary

The structure-activity relationship (SAR) of the 1-benzyl-1H-imidazole-5-carboxamide scaffold demonstrates that electron-withdrawing groups on the benzyl substituent (e.g., trifluoromethyl in 19d , chloro in 19e ) yield the highest TGR5 potency[8]. The tables below summarize the established in vitro and in vivo profiles of these lead compounds.

Table 1: In Vitro Potency ( EC50​ ) of TGR5 Agonists
CompoundR-Group ModificationhTGR5 EC50​ (nM)mTGR5 EC50​ (nM)
19d 4-(Trifluoromethyl)benzyl6.8 ± 0.43611 ± 33
19e 4-Chlorobenzyl9.5 ± 0.61832 ± 47
INT-777 Reference Drug~30.0N/A
LCA Endogenous Reference~1500.0N/A
(Data synthesized from[6][8])
Table 2: In Vivo Efficacy Profile (C57BL/6 Mice)
ParameterCompound 19dCompound 19eVehicle Control
Dose Administered 50 mg/kg (p.o.)50 mg/kg (p.o.)0 mg/kg
Blood Glucose AUC Reduction Significant (+++)Significant (++)Baseline (-)
GLP-1 Secretion Stimulation High (+++)Moderate (++)Basal (-)
FXR Cross-Reactivity NegligibleNegligibleN/A

Experimental Protocols for In Vivo Evaluation

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . Every step is grounded in physiological causality to prevent false positives and minimize experimental artifact.

InVivo_Workflow Mice C57BL/6 Mice 12h Fasting Dosing Oral Administration (Agonist vs Vehicle) Mice->Dosing t = -30 min Glucose Glucose Challenge (2 g/kg p.o.) Dosing->Glucose t = 0 min Sampling Blood Sampling (0-120 min) Glucose->Sampling Tail Vein Analysis AUC Calculation & GLP-1 ELISA Sampling->Analysis Plasma

Figure 2: Standardized in vivo workflow for evaluating glucose-lowering and GLP-1 secretion.

Protocol A: Oral Glucose Tolerance Test (OGTT)

This assay determines the compound's ability to blunt a systemic glucose spike via TGR5-mediated incretin release.

1. Animal Preparation & Fasting

  • Action: Fast male C57BL/6 mice (8-10 weeks old) for 12 hours overnight prior to the assay. Provide water ad libitum.

  • Causality: Fasting slightly depletes hepatic glycogen stores and stabilizes basal blood glucose levels. This eliminates dietary variables and ensures that the observed glucose clearance is strictly a response to the controlled glucose challenge and the pharmacological intervention.

2. Compound Administration (t = -30 min)

  • Action: Administer Compound 19d (50 mg/kg), INT-777 (positive control, 50 mg/kg), or Vehicle (0.5% CMC-Na) via oral gavage.

  • Causality: TGR5 is a GPCR; the 30-minute pre-incubation window provides sufficient time for the compound to be absorbed, bind to intestinal L-cells, and initiate the cAMP/PKA signaling cascade required to prime GLP-1 vesicles for exocytosis before the glucose load hits[4].

3. Glucose Challenge (t = 0 min)

  • Action: Measure baseline blood glucose via tail vein nick using a calibrated glucometer. Immediately administer a glucose solution (2 g/kg) via oral gavage.

4. Blood Sampling & AUC Calculation

  • Action: Measure blood glucose at t = 15, 30, 60, and 120 minutes post-glucose challenge. Calculate the Area Under the Curve (AUC) using the trapezoidal rule.

  • Self-Validation Checkpoint: The Vehicle group must exhibit a classic glycemic spike peaking between 15-30 minutes and returning near baseline by 120 minutes. If this spike is absent, the glucose gavage failed or fasting was inadequate, invalidating the cohort.

Protocol B: In Vivo GLP-1 Secretion Assay

Quantifying GLP-1 is notoriously difficult due to its rapid degradation. This protocol utilizes enzymatic inhibition to capture the transient peptide.

1. DPP-4 Inhibition (Critical Step)

  • Action: Pre-treat mice with a Dipeptidyl Peptidase-4 (DPP-4) inhibitor (e.g., Sitagliptin, 10 mg/kg) 30 minutes prior to the TGR5 agonist, OR ensure all blood collection tubes contain a DPP-4 inhibitor cocktail (10 µL per 1 mL of blood) alongside EDTA.

  • Causality: Active GLP-1 (7-36 amide) has an in vivo half-life of less than 2 minutes before it is cleaved by endogenous DPP-4 into the inactive (9-36) fragment. Without immediate DPP-4 inhibition, ELISA quantification will yield false negatives, masking the compound's true secretagogue efficacy[9].

2. Dosing and Plasma Isolation

  • Action: Administer the TGR5 agonist. At peak effect time (t = 15 to 30 mins), collect 200 µL of blood via the retro-orbital sinus. Immediately invert the EDTA/DPP-4 tubes and place them on ice. Centrifuge at 3,000 × g for 10 minutes at 4°C.

  • Causality: Proteases are highly active at room temperature. Strict adherence to a cold chain (4°C) preserves the structural integrity of the GLP-1 peptide during plasma separation.

3. ELISA Quantification & Validation

  • Action: Quantify active GLP-1 using a highly specific Active GLP-1 ELISA kit.

  • Self-Validation Checkpoint: Perform a spike-and-recovery control by adding a known concentration of synthetic GLP-1 to wild-type mouse plasma. Recovery rates between 85-115% validate that the extraction method and ELISA are free from matrix interference.

References

  • Zhao S., Li X., Wang L., et al. (2021). "Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists." Bioorganic & Medicinal Chemistry, 32:115972.

  • Lun W., Yan Q., Guo X., et al. (2024). "Mechanism of action of the bile acid receptor TGR5 in obesity." Acta Pharmaceutica Sinica B, 14(2): 468–491.

Sources

Application

Protocol for stimulating GLP-1 secretion with imidazole derivatives

Application Note: Protocol for Stimulating GLP-1 Secretion Using Imidazole Derivatives via TGR5 and GPR119 Pathways Introduction & Mechanistic Rationale Glucagon-like peptide-1 (GLP-1) is a potent incretin hormone secret...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for Stimulating GLP-1 Secretion Using Imidazole Derivatives via TGR5 and GPR119 Pathways

Introduction & Mechanistic Rationale

Glucagon-like peptide-1 (GLP-1) is a potent incretin hormone secreted by enteroendocrine L-cells in response to nutrient ingestion. It plays a critical role in glucose homeostasis by enhancing glucose-dependent insulin secretion, delaying gastric emptying, and promoting satiety. Due to the rapid degradation of native GLP-1 by dipeptidyl peptidase-4 (DPP-IV), therapeutic strategies have historically focused on degradation-resistant GLP-1 receptor agonists. However, an alternative and highly promising approach is the endogenous stimulation of GLP-1 secretion using small-molecule secretagogues.

Recent structural explorations have identified specific imidazole derivatives—such as 1-benzyl-1H-imidazoles and 2-thio-imidazoles—as potent agonists for the G-protein-coupled receptors TGR5 (GPBAR1) and GPR119[1][2]. These receptors are highly expressed on the basolateral membrane of intestinal L-cells.

Causality of the Mechanism: Activation of TGR5 or GPR119 by imidazole derivatives induces a conformational change that couples the receptor to Gαs proteins. This coupling activates adenylyl cyclase, leading to a rapid intracellular accumulation of cyclic AMP (cAMP)[1]. Elevated cAMP activates Protein Kinase A (PKA) and the exchange protein directly activated by cAMP (Epac2), which subsequently modulates ATP-dependent potassium channels and voltage-dependent calcium channels (VDCCs). The resulting intracellular calcium (Ca²⁺) influx triggers the exocytosis of GLP-1-containing vesicles. Notably, while GPR119-mediated insulin secretion in pancreatic β-cells is strictly glucose-dependent, GPR119/TGR5-mediated GLP-1 secretion in L-cells can occur through glucose-independent pathways due to the higher basal calcium tone in these cells[3].

G A Imidazole Derivatives (e.g., 2-thio-imidazoles) B TGR5 / GPR119 Receptors (Enteroendocrine L-cells) A->B Agonism C Adenylyl Cyclase Activation B->C Gαs coupling D Intracellular cAMP Elevation C->D E PKA / Epac2 Activation D->E F Intracellular Ca2+ Influx E->F Ion channel modulation G GLP-1 Secretion F->G Vesicle exocytosis

Mechanism of GLP-1 secretion via TGR5/GPR119 activation by imidazole derivatives.

Experimental Design & Considerations

To establish a self-validating protocol for evaluating imidazole-based secretagogues, researchers must carefully select the in vitro model and assay conditions.

  • Cell Lines: The murine GLUTag cell line and the human NCI-H716 cell line are the gold standards for in vitro GLP-1 secretion assays. GLUTag cells are highly responsive to cAMP-elevating agents and express robust levels of both TGR5 and GPR119.

  • DPP-IV Inhibition: Native GLP-1 has a half-life of merely 1-2 minutes in vitro due to endogenous DPP-IV activity. It is critical to include a DPP-IV inhibitor (e.g., Sitagliptin or Diprotin A) in the assay buffer to prevent the degradation of secreted active GLP-1 (7-36) amide prior to quantification[4].

  • Glucose Independence: Because imidazole derivatives acting via GPR119/TGR5 can stimulate GLP-1 independently of glucose, baseline secretion should be established in a low-glucose or glucose-free buffer to isolate the receptor-mediated pharmacological effect[3].

Step-by-Step Protocol for GLP-1 Secretion Assay

Materials Required:

  • GLUTag or NCI-H716 cells.

  • Secretion Buffer: Krebs-Ringer Bicarbonate (KRB) buffer (115 mM NaCl, 4.7 mM KCl, 1.28 mM CaCl₂, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 10 mM NaHCO₃, 10 mM HEPES, pH 7.4) supplemented with 0.1% Fatty Acid-Free BSA.

  • DPP-IV Inhibitor: Sitagliptin (50 µM final concentration).

  • Test Compounds: Imidazole derivatives (e.g., Compound 6g, 37a, or custom synthesized 1-benzyl-1H-imidazoles) dissolved in DMSO (final assay concentration of DMSO < 0.1%).

  • Active GLP-1 ELISA or AlphaLISA kit.

Methodology:

  • Cell Seeding: Seed GLUTag cells at a density of 2 × 10⁵ cells/well in a 24-well plate coated with poly-D-lysine or Matrigel. Culture for 48-72 hours in DMEM supplemented with 10% FBS until they reach 80-90% confluence.

    • Causality: Proper cell adhesion and confluence are critical for the polarization of L-cells and the accumulation of dense-core secretory vesicles at the membrane.

  • Washing and Starvation: Carefully aspirate the culture medium. Wash the cells twice with pre-warmed (37°C) KRB buffer (0 mM glucose). Incubate the cells in 500 µL of KRB buffer for 2 hours at 37°C.

    • Causality: This starvation step depletes intracellular glucose and normalizes basal cAMP and Ca²⁺ levels, ensuring that subsequent secretion is strictly driven by the test compound rather than residual nutrients.

  • Compound Preparation: Prepare 2X concentrated solutions of the imidazole derivatives in KRB buffer containing the DPP-IV inhibitor. Ensure the vehicle control (DMSO) concentration matches the highest concentration used in the test wells.

  • Treatment: Remove the starvation buffer and immediately add 250 µL of the compound-containing KRB buffer to the respective wells. Include a positive control (e.g., Forskolin 10 µM or PMA 1 µM) and a vehicle control. Incubate for 2 hours at 37°C.

  • Sample Collection: Carefully collect the supernatant from each well and transfer it to pre-chilled microcentrifuge tubes. Immediately centrifuge at 1,000 × g for 5 minutes at 4°C to pellet any detached cells or debris.

  • Quantification: Transfer the cleared supernatant to a fresh tube. Proceed immediately to quantify active GLP-1 using a highly specific ELISA or AlphaLISA kit, or snap-freeze the samples in liquid nitrogen and store at -80°C.

    • Causality: Immediate cooling and centrifugation halt any residual enzymatic degradation and prevent cell lysis, which would artificially inflate GLP-1 measurements with intracellular, unprocessed preproglucagon.

Workflow S1 1. Cell Culture (GLUTag / NCI-H716) S2 2. Starvation (Low Glucose Buffer) S1->S2 S3 3. Compound Treatment (+ DPP-IV Inhibitor) S2->S3 S4 4. Supernatant Collection & Centrifugation S3->S4 S5 5. GLP-1 Quantification (ELISA / AlphaLISA) S4->S5

Step-by-step workflow for in vitro GLP-1 secretion assay.

Quantitative Data & Expected Efficacy

When evaluating imidazole derivatives, potency (EC₅₀ for receptor activation) and efficacy (fold-change in GLP-1 secretion) are the primary metrics. The table below summarizes benchmark data for representative imidazole derivatives acting on TGR5/GPR119 to guide expected results[1][2][4].

Compound Class / NameTarget ReceptorIn Vitro Potency (EC₅₀)GLP-1 Secretion (Fold Change vs. Vehicle)Key Structural Feature
Compound 37a TGR50.057 nM~4.9-fold increase (in vivo, 24h)Imidazole core with polar heterocyclic substituents
Compound 6g TGR557 pM (Human)~3.8-fold increase (in vivo, 30 mg/kg)2-thio-imidazole scaffold
1-Benzyl-1H-imidazoles TGR5Sub-nanomolarDose-dependent increaseC5-functionalization (carboxamide moiety)
AR231453 (Reference) GPR11956 nM~2.5-fold increase (in vitro, GLUTag)Imidazole-related synthetic agonist

Self-Validation & Troubleshooting

To ensure the integrity of the experimental protocol, the following self-validating controls must be implemented:

  • Receptor Specificity Check: Co-administer the imidazole derivative with a specific TGR5 antagonist (e.g., SBI-115) or GPR119 antagonist. A successful protocol will show a complete abrogation of the GLP-1 fold-increase, proving the secretion is receptor-mediated and not due to non-specific membrane depolarization or off-target effects.

  • Cell Viability: Imidazole derivatives at high micromolar concentrations can sometimes exhibit cytotoxicity. Perform an MTT or CellTiter-Glo assay on the cells remaining in the plate post-secretion. If viability drops below 90%, the apparent "secretion" may actually be passive leakage from dying cells.

  • cAMP Correlation: Since the mechanism relies on Gαs coupling, run a parallel intracellular cAMP assay. A linear correlation between intracellular cAMP elevation and extracellular GLP-1 concentration validates the mechanistic pathway.

References

  • Recent advancements in the structural exploration of TGR5 agonists for diabetes treatment. National Institutes of Health (NIH).[Link]

  • Discovery of a Potent and Orally Efficacious TGR5 Receptor Agonist. National Institutes of Health (NIH).[Link]

  • Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways. National Institutes of Health (NIH).[Link]

Sources

Method

Application Note: Evaluation of 1H-Benzo[d]imidazole-4-carboxamide Derivatives via High-Throughput Chemiluminescent PARP-1 Inhibition Assay

Introduction & Mechanistic Rationale Poly (ADP-ribose) polymerase-1 (PARP-1) is a highly abundant nuclear enzyme that acts as a first responder in the DNA damage response (DDR) network, specifically orchestrating base ex...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

Poly (ADP-ribose) polymerase-1 (PARP-1) is a highly abundant nuclear enzyme that acts as a first responder in the DNA damage response (DDR) network, specifically orchestrating base excision repair (BER) of single-strand breaks[1]. Upon binding to damaged DNA, PARP-1 undergoes a conformational change that activates its catalytic domain, cleaving NAD+ to synthesize branched poly(ADP-ribose) (PAR) chains on itself and target proteins like histones[2].

Inhibiting PARP-1 not only prevents the repair of single-strand breaks but also physically traps the PARP-1 enzyme on the DNA strand. During the S-phase of the cell cycle, these trapped complexes stall replication forks, converting single-strand breaks into lethal double-strand breaks (DSBs)[1]. In cells with defective homologous recombination repair (HRR)—such as those harboring BRCA1 or BRCA2 mutations—this mechanism induces targeted tumor cell death through a phenomenon known as synthetic lethality[2].

1H-benzo[d]imidazole-4-carboxamide derivatives represent a highly potent class of small-molecule PARP-1 inhibitors. Veliparib (ABT-888), a benchmark compound in this class, exerts its effect by competitively binding to the nicotinamide (NI) binding pocket of PARP-1[3]. The carboxamide moiety forms critical hydrogen bonds with the enzyme's catalytic domain, effectively mimicking the natural NAD+ substrate[3].

PARP1_Pathway SSB Single-Strand DNA Break PARP1 PARP-1 Activation SSB->PARP1 BER Base Excision Repair (BER) Cell Survival PARP1->BER Inhibitor 1H-benzo[d]imidazole-4-carboxamide (e.g., Veliparib) Inhibitor->PARP1 Inhibits Trapping PARP Trapping on DNA Inhibitor->Trapping Induces DSB Double-Strand Break (DSB) during Replication Trapping->DSB HRR Functional HRR (BRCA Wild-Type) DSB->HRR HRR_Defect Defective HRR (BRCA1/2 Mutant) DSB->HRR_Defect Survival DNA Repaired Cell Survival HRR->Survival Lethality Synthetic Lethality Tumor Cell Death HRR_Defect->Lethality

Diagram 1: PARP-1 signaling pathway and synthetic lethality induced by benzimidazole derivatives.

Structure-Activity Relationship (SAR) & Quantitative Data

Continuous optimization of the 1H-benzo[d]imidazole-4-carboxamide scaffold focuses on modifying substituents in the hydrophobic pocket (AD binding site) to enhance enzyme affinity and cellular permeability. Recent studies show that introducing strong electronegative groups (such as furan rings) or modifying the saturated nitrogen-containing heterocycle linker significantly impacts the IC50 values[4][5].

Table 1: Comparative PARP-1 Inhibitory Activity of Benzimidazole Derivatives

CompoundStructural ModificationPARP-1 IC50 (nM)Cellular Efficacy (MDA-MB-436 IC50, μM)Reference
Veliparib Unmodified benzimidazole-4-carboxamide15.54N/A[4]
Olaparib Phthalazinone derivative (Positive Control)2.7723.89 ± 3.81[4]
Compound 6b 1,4-diazepane linker group8.65~25.00[4]
Compound 14p Furan ring-substituted23.0043.56 ± 0.69[5]
Compound I16 Indazole-carboxamide / Sulfonyl ester12.38 ± 1.33N/A[3]

Assay Principle

To evaluate the efficacy of novel 1H-benzo[d]imidazole-4-carboxamide derivatives, a high-throughput chemiluminescent assay is utilized[2]. The assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins immobilized on a 96-well or 384-well microplate[6].

Recombinant PARP-1 is incubated with an activated DNA template (to simulate DNA damage) and the test inhibitor. A biotinylated NAD+ substrate mixture is then added to initiate the reaction[2]. Active PARP-1 PARylates the histones. The addition of Streptavidin-Horseradish Peroxidase (Strep-HRP) followed by an enhanced chemiluminescence (ECL) substrate generates a luminescent signal that is directly proportional to PARP-1 activity[6].

Assay_Workflow Step1 Step 1 Histone-Coated Microplate Step2 Step 2 Add PARP-1, DNA & Inhibitor Step1->Step2 Step3 Step 3 Add Biotin-NAD+ (PARylation) Step2->Step3 Step4 Step 4 Wash & Add Strep-HRP Step3->Step4 Step5 Step 5 Add ECL Substrate & Read Signal Step4->Step5

Diagram 2: Step-by-step workflow of the chemiluminescent PARP-1 inhibition assay.

Detailed Experimental Protocol

Note: This protocol is a generalized self-validating system adapted from universal chemiluminescent PARP assay standards[2].

Reagent Preparation
  • 1X PARP Buffer: Dilute the provided 10X or 20X PARP Assay Buffer to 1X using distilled water.

  • PARP-1 Enzyme Master Mix: Dilute recombinant human PARP-1 enzyme to a working concentration of 0.5 Units/well in 1X PARP Buffer. Do not vortex the enzyme; mix gently by inversion to preserve structural integrity.

  • Compound Dilution: Dissolve 1H-benzo[d]imidazole-4-carboxamide derivatives in 100% DMSO to create a master stock. Serially dilute the compounds in 1X PARP Buffer. Critical: Ensure the final DMSO concentration in the assay well does not exceed 1%, as higher concentrations will chemically denature PARP-1 and artificially suppress activity[7].

Ribosylation Reaction
  • Plate Setup: Utilize a pre-blocked, histone-coated 96-well microplate.

  • Inhibitor Addition: Add 25 µL of the diluted test compound to the designated wells. For the positive control (100% activity), add 25 µL of 1X PARP Buffer containing 1% DMSO. For the negative control (background), add 25 µL of 1X PARP Buffer containing 1% DMSO.

  • Enzyme Addition: Add 25 µL of the PARP-1 enzyme/Activated DNA mixture to all wells except the negative control. To the negative control, add 25 µL of 1X PARP Buffer.

  • Pre-incubation: Incubate the plate at room temperature for 10 minutes. This allows the benzimidazole derivative to equilibrate and bind to the NI pocket of PARP-1 prior to substrate competition.

  • Initiation: Add 25 µL of the Biotinylated NAD+ Substrate Mixture to all wells to start the PARylation reaction[2].

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes.

Washing and Detection
  • Primary Wash: Discard the liquid. Wash the plate 3 times with 200 µL/well of 1X PBS containing 0.1% Triton X-100. Causality: Biotinylated NAD+ is highly hydrophobic and prone to non-specific binding; Triton X-100 disrupts these interactions to lower background noise.

  • Secondary Wash: Wash the plate 1 time with 200 µL/well of 1X PBS to remove residual detergent.

  • Strep-HRP: Add 50 µL of diluted Streptavidin-HRP to each well. Incubate for 30 minutes at room temperature.

  • Final Wash: Repeat the Primary and Secondary wash steps exactly as described above.

  • ECL Detection: Mix equal volumes of PeroxyGlow A and B (or equivalent ECL substrates). Add 100 µL of the ECL mixture to each well.

  • Measurement: Immediately read the chemiluminescence using a microplate reader capable of measuring luminescence[2].

Data Interpretation

Calculate the percentage of PARP-1 inhibition using the following formula: % Inhibition = 100 -[ (RLU_Sample - RLU_Negative_Control) / (RLU_Positive_Control - RLU_Negative_Control) * 100 ] Plot the % Inhibition against the log concentration of the inhibitor to calculate the IC50 using non-linear regression analysis.

Troubleshooting & Best Practices

  • Low Signal Across All Wells: PARP-1 requires damaged DNA to trigger its catalytic activation. If the activated DNA template is degraded (due to improper storage above -20°C) or omitted, the enzyme will remain in its auto-inhibited state, yielding no signal[2].

  • Inconsistent IC50 Values for Benzimidazole Analogs: 1H-benzo[d]imidazole-4-carboxamides often exhibit poor aqueous solubility. If precipitation occurs during the final dilution in the aqueous assay buffer, the effective molarity drops, leading to falsely high IC50 values. Maintain intermediate dilutions in DMSO and only dilute into the aqueous buffer immediately before adding to the plate.

References

  • [4] Design, synthesis, and evaluation of 1H-benzo[d]imidazole-4-carboxamide PARP-1 inhibitors using different saturated nitrogen-contained heterocycle as linker group. nih.gov. 4

  • [5] Synthesis and evaluation of 2-(4-[4-acetylpiperazine-1-carbonyl] phenyl)-1H-benzo[d]imidazole-4-carboxamide derivatives as potential PARP-1 inhibitors and preliminary study on structure-activity relationship. nih.gov. 5

  • [2] PARP1 Chemiluminescent Assay Kit. bpsbioscience.com. 2

  • [6] PARP1 Chemiluminescent Assay Kit (384-well) PARP1 80569. bpsbioscience.com. 6

  • [3] Design of Selective PARP-1 Inhibitors and Antitumor Studies. acs.org. 3

  • HT Universal Chemiluminescent PARP Assay Kit with Histone-Coated Strip Wells. rndsystems.com.

  • [7] PARP1 Chemiluminescent Assay Kit. westbioscience.com.7

  • [1] A Phase 1 Study of the PARP Inhibitor Veliparib in Combination with Temozolomide in Acute Myeloid Leukemia. aacrjournals.org. 1

Sources

Application

High-Throughput Cell Proliferation Assay for Evaluating Imidazole-Based Compounds in BRCA1-Mutant Breast Cancer Models

Target Audience: Research Scientists, Assay Development Biologists, and Preclinical Drug Discovery Professionals Content Type: Advanced Application Note & Validated Protocol Introduction & Mechanistic Rationale The devel...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Scientists, Assay Development Biologists, and Preclinical Drug Discovery Professionals Content Type: Advanced Application Note & Validated Protocol

Introduction & Mechanistic Rationale

The development of targeted therapeutics for breast cancer has been revolutionized by the concept of synthetic lethality, particularly in tumors harboring germline or somatic mutations in the BRCA1 or BRCA2 genes. BRCA1-mutant cells are profoundly deficient in Homologous Recombination (HR), a high-fidelity DNA double-strand break (DSB) repair pathway. Consequently, these cells become critically dependent on alternative repair mechanisms, such as Base Excision Repair (BER), which is heavily regulated by Poly(ADP-ribose) polymerase 1 (PARP-1).

In recent years, imidazole and fused-imidazole derivatives have emerged as highly potent pharmacophores in oncology. The unique chemical properties of the imidazole ring—namely its high polarity, hydrogen-bonding capacity, and coordination chemistry—allow it to interact specifically with the NAD+ binding pocket of PARP enzymes or induce targeted oxidative stress[1.5]. For example, novel 1H-thieno[3,4-d]imidazole-4-carboxamide derivatives have been synthesized as potent PARP-1 inhibitors, demonstrating pronounced anti-proliferative activity specifically in BRCA1-mutant HCC1937 cells[1.1]. Similarly, synthetic triterpenoid imidazoles like CDDO-Imidazolide (CDDO-Im) selectively induce G2/M cell cycle arrest and apoptosis in BRCA1-mutated models by exacerbating reactive oxygen species (ROS) and DNA damage[1.2]. Furthermore, related indazole-carboxamides such as MK-4827 (Niraparib) exhibit extreme synthetic lethality in BRCA-deficient cells with EC50 values in the nanomolar range[1.7].

The Causality of Synthetic Lethality

When an imidazole-based PARP inhibitor is introduced to a BRCA1-mutant cell, it traps PARP-1 at the site of single-strand breaks (SSBs). During the S-phase of the cell cycle, the DNA replication fork collides with this trapped PARP-DNA complex, causing the fork to collapse and converting the SSB into a lethal DSB. Because the cell lacks functional BRCA1, it cannot perform HR to repair the DSB, inevitably triggering apoptosis.

Pathway cluster_0 BRCA1 Proficient (WT) cluster_1 BRCA1 Deficient (Mutant) N1 Endogenous SSBs N3 Replication Fork Collapse (Lethal DSBs) N1->N3 PARP Blocked N2 Imidazole PARPi N2->N3 N4 HR Repair Active (BRCA1+) N3->N4 N5 Cell Survival N4->N5 M1 Endogenous SSBs M3 Replication Fork Collapse (Lethal DSBs) M1->M3 PARP Blocked M2 Imidazole PARPi M2->M3 M4 HR Repair Fails (BRCA1-) M3->M4 M5 Synthetic Lethality (Apoptosis) M4->M5

Mechanism of synthetic lethality induced by imidazole PARP inhibitors in BRCA1-mutant cells.

Experimental Design & Assay Causality

To accurately evaluate the anti-proliferative effects of novel imidazole compounds, the assay design must account for the specific biology of DNA damage response (DDR) inhibitors.

  • Cell Line Selection : We utilize HCC1937 or MDA-MB-436 (human breast cancer, BRCA1 mutant) as the primary test models. MCF-7 or MDA-MB-231 (BRCA1 wild-type) must be run in parallel to calculate the Selectivity Index (SI) and prove that the compound's toxicity is driven by synthetic lethality rather than general off-target cytotoxicity.

  • Assay Chemistry (ATP vs. MTT) : While MTT assays are common, some imidazole derivatives (like CDDO-Im) rapidly alter mitochondrial membrane potential and ROS production before actual cell death occurs[1.2]. Because MTT relies on mitochondrial reductases, this can produce false-negative viability readings. Therefore, an ATP-dependent luminescent assay (e.g., CellTiter-Glo®) is highly recommended. ATP quantitation provides a direct, metabolism-independent snapshot of viable cell mass.

  • Incubation Time (72-96 Hours) : PARP inhibitors and DNA-damaging imidazoles require cells to pass through the S-phase of the cell cycle to convert unrepaired SSBs into lethal DSBs. A 72-hour window ensures all cells complete at least two doubling times, maximizing the manifestation of the synthetic lethal phenotype.

Workflow S1 Day 1: Seed BRCA1 Mut/WT (Optimize Density) S2 Day 2: Imidazole Treatment (10-Point Titration) S1->S2 S3 Day 2-5: Incubation (72h, 37°C, 5% CO2) S2->S3 S4 Day 5: Add ATP-Luminescence Reagent S3->S4 S5 Read & Analyze (IC50 / Z'-Factor) S4->S5

High-throughput 5-day workflow for evaluating imidazole compounds via ATP luminescence.

Self-Validating Protocol: ATP-Luminescence Proliferation Assay

Materials Required
  • Cell Lines : HCC1937 (BRCA1-/-) and MCF-7 (BRCA1+/+).

  • Media : RPMI-1640 (for HCC1937) and DMEM (for MCF-7), supplemented with 10% FBS and 1% Pen/Strep.

  • Compounds : Test imidazole derivatives, Olaparib (Positive Control), DMSO (Vehicle).

  • Reagents : ATP-based luminescent cell viability reagent.

  • Consumables : 96-well or 384-well opaque white microplates (to prevent luminescent crosstalk).

Step-by-Step Methodology

Step 1: Cell Seeding (Day 1)

  • Harvest cells at 70-80% confluency to ensure they are in the logarithmic growth phase.

  • Count cells and assess viability (must be >95%).

  • Seed cells into an opaque white 96-well plate.

    • Causality Check: BRCA1 mutant cells often have altered doubling times. Seed HCC1937 at 3,000 cells/well and MCF-7 at 2,000 cells/well in 90 µL of media to ensure neither line exceeds 85% confluency by Day 5.

  • Edge Effect Mitigation : Fill the outermost perimeter wells with 100 µL of sterile PBS to prevent media evaporation during the 72-hour incubation, which can artificially concentrate the drug and skew IC50 data.

  • Incubate overnight at 37°C, 5% CO2.

Step 2: Compound Preparation & Treatment (Day 2)

  • Prepare a 10-point, 3-fold serial dilution of the imidazole test compounds and the Olaparib positive control in 100% DMSO.

  • Perform an intermediate dilution of the DMSO stocks into culture media (1:100) to create 10X working solutions.

  • Add 10 µL of the 10X working solutions to the 90 µL of cells (Final DMSO concentration = 0.1%).

    • Self-Validating Controls: Include at least 6 wells of "Vehicle Control" (0.1% DMSO in media) and 6 wells of "Blank" (media + 0.1% DMSO, no cells) to establish the maximum signal and background noise, respectively.

  • Incubate the plates for 72 hours at 37°C, 5% CO2.

Step 3: Viability Measurement (Day 5)

  • Remove plates from the incubator and equilibrate to room temperature (RT) for 30 minutes. Causality: Luciferase enzyme kinetics are highly temperature-dependent; uneven plate temperatures will cause severe well-to-well luminescence variation.

  • Add 100 µL of RT ATP-luminescence reagent to each well.

  • Place the plate on an orbital shaker at 300 rpm for 2 minutes to induce cell lysis.

  • Incubate at RT for 10 minutes to stabilize the luminescent signal.

  • Read the plate using a microplate luminometer (integration time: 0.5–1.0 second/well).

Assay Validation & Data Presentation

Quality Control: The Z'-Factor

Before interpreting the efficacy of novel imidazole compounds, the assay's trustworthiness must be mathematically validated using the Z'-factor, calculated from the Vehicle Control (Max Signal) and Blank (Min Signal) wells:

Z' = 1 - [ (3 × SD_vehicle) + (3 × SD_blank) ] / | Mean_vehicle - Mean_blank |

  • Acceptance Criteria : A Z'-factor ≥ 0.5 indicates a robust, reliable assay suitable for high-throughput screening. If Z' < 0.5, discard the plate and re-optimize seeding density or pipetting techniques.

Representative Quantitative Data

Once validated, raw luminescence units (RLU) are normalized to the vehicle control (set to 100% viability). Non-linear regression (curve fit) is used to calculate the IC50. Below is a summarized data presentation comparing various imidazole and related pharmacophores across BRCA1 mutant and wild-type lines, reflecting established literature benchmarks:

Compound ClassExample AgentPrimary Target / MechanismIC50 (BRCA1 Mutant - HCC1937)IC50 (BRCA1 WT - MCF-7)Selectivity Index (WT/Mut)
Thieno[3,4-d]imidazole Compound 16gPARP-1 Inhibition~0.85 μM>10.0 μM>11.7
Synthetic Triterpenoid Imidazole CDDO-ImROS Generation / DNA Damage~0.30 μM~1.20 μM~4.0
Indazole-carboxamide MK-4827 (Niraparib)PARP-1/2 Inhibition~0.01 μM~1.50 μM>100

Table 1: Comparative anti-proliferative activity of imidazole and structurally related derivatives. Data demonstrates the profound synthetic lethality (high Selectivity Index) achieved in BRCA1-deficient models compared to proficient controls.

References

  • Source: National Institutes of Health (NIH / PMC)
  • Source: National Institutes of Health (NIH / PMC)
  • Source: National Institutes of Health (NIH / PMC)
  • Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP)
Method

Application Notes and Protocols for Imidazole-Based Carboxamides in Cancer Research: A Comprehensive Guide

Authored by: A Senior Application Scientist Introduction: Navigating the Landscape of Imidazole-Based Anticancer Agents The imidazole carboxamide scaffold represents a cornerstone in the development of modern chemotherap...

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction: Navigating the Landscape of Imidazole-Based Anticancer Agents

The imidazole carboxamide scaffold represents a cornerstone in the development of modern chemotherapeutics. While the specific derivative, 1-Benzyl-1H-imidazole-4-carboxamide, remains a subject of novel investigation with limited public data, the broader class of imidazole carboxamides has yielded clinically significant anticancer agents. This guide, therefore, leverages the extensive research on structurally related and well-characterized compounds to provide a robust framework for investigating novel derivatives like 1-Benzyl-1H-imidazole-4-carboxamide.

By understanding the established mechanisms and experimental protocols associated with this class of molecules, researchers can design more effective studies, anticipate potential challenges, and accelerate the evaluation of new chemical entities. This document provides the foundational knowledge and detailed methodologies necessary for the preclinical assessment of imidazole-based carboxamides in an oncology setting.

Part 1: The Scientific Rationale - Mechanism of Action and Therapeutic Potential

Imidazole carboxamides primarily function as alkylating agents, a class of chemotherapy drugs that interfere with DNA replication and transcription, ultimately leading to cancer cell death. The canonical example from this family is Dacarbazine (DTIC), an FDA-approved drug for melanoma and Hodgkin's lymphoma. The mechanism of action for many imidazole carboxamides involves bioactivation in the liver, where N-demethylation occurs, leading to the formation of the active metabolite, MTIC (5-(3-methyl-1-triazeno)imidazole-4-carboxamide). MTIC then releases a methyldiazonium cation, which is a potent electrophile that transfers a methyl group to DNA, primarily at the O6 and N7 positions of guanine. This DNA methylation triggers a cascade of cellular responses, including cell cycle arrest and apoptosis.

The therapeutic potential of novel derivatives, such as 1-Benzyl-1H-imidazole-4-carboxamide, may stem from modifications that enhance tumor-specific activation, improve cell permeability, or overcome resistance mechanisms. The benzyl group, for instance, could influence the compound's lipophilicity and cellular uptake, potentially altering its pharmacokinetic and pharmacodynamic properties.

Visualizing the Pathway: Generalized Mechanism of Imidazole Carboxamide Action

Imidazole Carboxamide MOA cluster_0 Systemic Circulation & Liver cluster_1 Cancer Cell Prodrug Imidazole Carboxamide (e.g., Dacarbazine) Bioactivation Hepatic N-demethylation (Cytochrome P450) Prodrug->Bioactivation Metabolism Active_Metabolite MTIC Bioactivation->Active_Metabolite Methyl_Cation Methyldiazonium Cation Active_Metabolite->Methyl_Cation Spontaneous release DNA Guanine in DNA Methyl_Cation->DNA Alkylation DNA_Adduct O6-Methylguanine N7-Methylguanine DNA->DNA_Adduct Cell_Cycle_Arrest Cell Cycle Arrest DNA_Adduct->Cell_Cycle_Arrest DNA Damage Response Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Generalized metabolic activation and mechanism of action for imidazole carboxamide anticancer agents.

Part 2: Experimental Protocols for Preclinical Evaluation

The following protocols provide a comprehensive framework for the in vitro and in vivo evaluation of novel imidazole carboxamide derivatives.

Protocol 2.1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol determines the concentration of the test compound that inhibits cell growth by 50% (IC50).

Materials:

  • Test compound (e.g., 1-Benzyl-1H-imidazole-4-carboxamide) dissolved in DMSO.

  • Cancer cell lines (e.g., A375 melanoma, a cell line sensitive to Dacarbazine).

  • Complete growth medium (e.g., DMEM with 10% FBS).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).

  • 96-well microplates.

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete growth medium. Add the diluted compound to the wells, ensuring a final DMSO concentration below 0.5%. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Data Presentation: Example IC50 Values

CompoundCell LineIC50 (µM)
Dacarbazine (Reference)A375 (Melanoma)150
1-Benzyl-1H-imidazole-4-carboxamideA375 (Melanoma)To be determined
Dacarbazine (Reference)HT-29 (Colon)>500
1-Benzyl-1H-imidazole-4-carboxamideHT-29 (Colon)To be determined
Protocol 2.2: Western Blot Analysis of Apoptosis Markers

This protocol assesses the induction of apoptosis by examining the expression of key proteins like cleaved PARP and cleaved Caspase-3.

Materials:

  • Treated and untreated cell lysates.

  • Protein assay kit (e.g., BCA).

  • SDS-PAGE gels and running buffer.

  • Transfer buffer and PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

Procedure:

  • Protein Quantification: Determine the protein concentration of cell lysates.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Protocol 2.3: In Vivo Antitumor Efficacy in a Xenograft Model

This protocol evaluates the antitumor activity of the test compound in a mouse model.

Materials:

  • Immunocompromised mice (e.g., athymic nude mice).

  • Cancer cells for implantation (e.g., A375).

  • Test compound formulated in a suitable vehicle.

  • Calipers for tumor measurement.

Procedure:

  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of the mice.

  • Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize mice into treatment and control groups. Administer the test compound and vehicle control according to the planned dosing schedule (e.g., intraperitoneal injection daily for 14 days).

  • Tumor Measurement: Measure tumor volume and body weight every 2-3 days.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth rates between the treatment and control groups.

Data Presentation: Example In Vivo Efficacy Data

Treatment GroupMean Tumor Volume (mm³) at Day 14Percent Tumor Growth Inhibition (%)
Vehicle Control1200 ± 150-
Dacarbazine (10 mg/kg)600 ± 10050
1-Benzyl-1H-imidazole-4-carboxamide (10 mg/kg)To be determinedTo be determined
Visualizing the Workflow: Preclinical Evaluation of a Novel Imidazole Carboxamide

Preclinical Workflow Start Novel Imidazole Carboxamide (e.g., 1-Benzyl-1H-imidazole-4-carboxamide) In_Vitro In Vitro Studies Start->In_Vitro Cytotoxicity Cytotoxicity Assays (MTT, IC50) In_Vitro->Cytotoxicity Apoptosis Apoptosis Assays (Western Blot, Flow Cytometry) In_Vitro->Apoptosis Cell_Cycle Cell Cycle Analysis In_Vitro->Cell_Cycle In_Vivo In Vivo Studies In_Vitro->In_Vivo Promising Results Xenograft Xenograft Tumor Model In_Vivo->Xenograft Toxicity Toxicity Assessment (Body Weight, Histology) In_Vivo->Toxicity PK_PD Pharmacokinetics/ Pharmacodynamics In_Vivo->PK_PD Decision Go/No-Go Decision for Further Development In_Vivo->Decision

Caption: A streamlined workflow for the preclinical evaluation of novel imidazole carboxamide anticancer candidates.

Part 3: Concluding Remarks and Future Directions

The methodologies outlined in this guide provide a solid foundation for the investigation of 1-Benzyl-1H-imidazole-4-carboxamide and other novel imidazole carboxamide derivatives. By systematically evaluating their in vitro cytotoxicity, mechanism of action, and in vivo efficacy, researchers can effectively triage promising candidates for further development. Future research should focus on understanding the specific molecular targets, potential resistance mechanisms, and the role of the unique chemical substitutions in modulating the biological activity of these compounds. A thorough investigation, grounded in the established principles of cancer drug discovery, will be crucial in unlocking the full therapeutic potential of this important class of molecules.

References

  • G. Sava, T. Giraldi, T. A. Connors, and G. T. N. P. (1984). 5-(3,3-Dimethyl-1-triazeno)imidazole-4-carboxamide (DTIC) and its parent compound 5-aminoimidazole-4-carboxamide (AIC): a new class of antimetastatic agents. Cancer Chemotherapy and Pharmacology, 12(3), 159–163. [Link]

  • T. A. Connors. (1996). Antitumour imidazotetrazines. Clinical Cancer Drugs, 3(2), 83-100. [Link]

Application

Application Note: High-Throughput Screening for Protein Kinase Inhibitors Using a 1-Benzyl-1H-imidazole-4-carboxamide Based Library

Introduction: The Imidazole Scaffold as a Privileged Structure in Kinase Inhibition The imidazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imidazole Scaffold as a Privileged Structure in Kinase Inhibition

The imidazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1][2] Its unique electronic properties and capacity for hydrogen bonding make it a frequent component of molecules designed to modulate enzyme activity.[2] Within the vast landscape of drug discovery, protein kinases have emerged as one of the most critical target classes, particularly in oncology. The aberrant activity of protein kinases is a hallmark of many cancers, driving uncontrolled cell proliferation and survival. Consequently, the discovery of small molecule kinase inhibitors is a major focus of pharmaceutical research.[3][4]

This application note details a robust, automated high-throughput screening (HTS) protocol for the identification of novel protein kinase inhibitors, using a hypothetical library of compounds based on the 1-Benzyl-1H-imidazole-4-carboxamide scaffold. While derivatives of the isomeric 1-benzyl-1H-imidazole-5-carboxamide have shown promise as G-protein coupled receptor agonists, the core imidazole structure is also a well-established pharmacophore in kinase inhibition.[5][6] This protocol is designed to be adaptable for screening against various protein kinases and serves as a comprehensive guide for researchers and drug development professionals.

Assay Principle: A Homogeneous Luminescence-Based Kinase Assay

The selected HTS assay is a homogeneous, luminescence-based in vitro assay designed to measure the activity of a chosen protein kinase. This format is highly amenable to automation and miniaturization, making it ideal for screening large compound libraries.[7][8]

The assay quantifies the amount of ATP remaining in solution following a kinase reaction. The principle is as follows: in the presence of an active kinase, ATP is consumed as the kinase transfers a phosphate group to its substrate. A luciferase enzyme is then used to detect the remaining ATP; the amount of light produced is directly proportional to the ATP concentration. Therefore, a potent kinase inhibitor will prevent ATP consumption, resulting in a high luminescence signal. Conversely, in the absence of inhibition, the kinase will consume ATP, leading to a low luminescence signal.

Experimental Workflow & Signaling Pathway

The overall experimental workflow is a streamlined process designed for efficiency and reproducibility in a high-throughput setting.

HTS_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Plating Compound Plating (1-Benzyl-1H-imidazole-4-carboxamide Library) Assay_Plate Assay Plate Incubation (Kinase + Substrate + ATP + Compound) Compound_Plating->Assay_Plate Reagent_Prep Reagent Preparation (Kinase, Substrate, ATP) Reagent_Prep->Assay_Plate Detection_Reagent Addition of Luminescence Detection Reagent Assay_Plate->Detection_Reagent Luminescence_Reading Luminescence Reading (Plate Reader) Detection_Reagent->Luminescence_Reading Data_Normalization Data Normalization (% Inhibition Calculation) Luminescence_Reading->Data_Normalization Hit_Identification Hit Identification (Z-score, Potency) Data_Normalization->Hit_Identification

Caption: High-throughput screening workflow for identifying protein kinase inhibitors.

The underlying biochemical reaction and detection principle are illustrated in the following pathway diagram.

Kinase_Assay_Pathway cluster_kinase_reaction Kinase Reaction cluster_detection_reaction Luminescence Detection Kinase Protein Kinase Substrate Substrate Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Phosphorylation ATP ATP ADP ADP ATP->ADP Phosphate Transfer Remaining_ATP Remaining ATP Inhibitor 1-Benzyl-1H-imidazole-4-carboxamide (Inhibitor) Inhibitor->Kinase Inhibition Light Light (Luminescence) Remaining_ATP->Light Luciferin Luciferin + O2 Luciferin->Light Luciferase Luciferase

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1-Benzyl-1H-imidazole-4-carboxamide

Welcome to the dedicated technical support center for the synthesis and optimization of 1-Benzyl-1H-imidazole-4-carboxamide. This guide is structured to provide researchers, medicinal chemists, and process development pr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for the synthesis and optimization of 1-Benzyl-1H-imidazole-4-carboxamide. This guide is structured to provide researchers, medicinal chemists, and process development professionals with actionable insights, troubleshooting strategies, and robust protocols to enhance yield, purity, and reproducibility. Drawing from established chemical principles and field-proven methodologies, this document addresses common challenges encountered during the multi-step synthesis of this valuable imidazole scaffold.

Section 1: Synthetic Strategy and Core Challenges

The synthesis of 1-Benzyl-1H-imidazole-4-carboxamide typically proceeds through a multi-step sequence, culminating in a critical amide bond formation. A common and effective route begins with a commercially available imidazole-4-carboxylate ester, which undergoes N-benzylation, followed by ester hydrolysis and subsequent amidation. Each step presents unique challenges that can impact the overall yield and purity of the final product.

The primary hurdles that researchers face include:

  • Poor regioselectivity during the N-alkylation of the imidazole ring.

  • Incomplete hydrolysis of the intermediate ester or degradation under harsh basic/acidic conditions.

  • Low conversion and yield during the final, and often most challenging, amide coupling step.

This guide provides a systematic approach to overcoming these obstacles.

G A Ethyl 1H-imidazole-4-carboxylate B Ethyl 1-benzyl-1H-imidazole-4-carboxylate A->B  N-Benzylation (BnBr, Base) C 1-Benzyl-1H-imidazole-4-carboxylic acid B->C  Ester Hydrolysis (NaOH or LiOH) D 1-Benzyl-1H-imidazole-4-carboxamide (Target) C->D  Amidation (Coupling Agent, NH₃ source)

Caption: A common synthetic workflow for 1-Benzyl-1H-imidazole-4-carboxamide.

Section 2: Troubleshooting Guide

This section is formatted as a direct, problem-solution guide to address specific experimental failures.

Question: My N-benzylation of ethyl 1H-imidazole-4-carboxylate results in a low yield and a mixture of N-1 and N-3 isomers. How can I improve this?

Answer: This is a classic challenge in imidazole chemistry stemming from the tautomeric nature of the imidazole ring, where both nitrogens are potential sites for alkylation.

  • Underlying Cause: The relative nucleophilicity of the two ring nitrogens is similar, and the reaction conditions can heavily influence the product ratio. The formation of an imidazolate salt with a strong base prior to adding the alkylating agent can often improve regioselectivity.

  • Troubleshooting Steps:

    • Base Selection: Use a strong, non-nucleophilic base to deprotonate the imidazole. Sodium hydride (NaH) in an anhydrous polar aprotic solvent like DMF or THF is highly effective. Add the imidazole ester to a suspension of NaH at 0 °C and allow it to stir for 30-60 minutes to ensure complete formation of the sodium salt.

    • Controlled Reagent Addition: Add the benzyl bromide (or chloride) dropwise to the pre-formed imidazolate solution at 0 °C. Adding the alkylating agent slowly minimizes localized concentration spikes that can lead to side reactions.

    • Temperature Management: After addition, allow the reaction to warm slowly to room temperature. Overheating can decrease selectivity. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Solvent Purity: Ensure you are using anhydrous solvents. The presence of water can neutralize the imidazolate anion and lead to lower yields.

Question: I'm experiencing low yield during the final amidation of 1-Benzyl-1H-imidazole-4-carboxylic acid. The reaction seems to stall. What are the likely causes and solutions?

Answer: Low yield in the final amide coupling is the most frequently encountered problem. It typically points to inadequate activation of the carboxylic acid, premature hydrolysis of the activated intermediate, or issues with the amine source.

  • Underlying Cause: The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable at room temperature due to the formation of a stable ammonium carboxylate salt.[1] Coupling reagents are required to convert the carboxylic acid's hydroxyl group into a better leaving group, thereby creating a highly reactive acyl intermediate susceptible to nucleophilic attack by the amine.[2][3] Stalling occurs when this activated intermediate is either not formed efficiently or is quenched before it can react.

G Start Low Amidation Yield CheckActivation Is Carboxylic Acid Activation Sufficient? Start->CheckActivation CheckConditions Are Reaction Conditions Anhydrous? CheckActivation->CheckConditions Yes Sol_Activation Increase coupling reagent equivalents (1.2-1.5 eq). Consider a more potent reagent (e.g., HATU). CheckActivation->Sol_Activation No CheckReagents Are Reagent Equivalents Correct? CheckConditions->CheckReagents Yes Sol_Conditions Use anhydrous solvents (DMF, DCM). Run under inert atmosphere (N₂ or Ar). CheckConditions->Sol_Conditions No Sol_Reagents Ensure sufficient base (2-3 eq for salt starting materials). Use slight excess of amine source if volatile. CheckReagents->Sol_Reagents No End Yield Optimized CheckReagents->End Yes Sol_Activation->CheckConditions Sol_Conditions->CheckReagents Sol_Reagents->End

Caption: Troubleshooting workflow for low amidation yield.

Question: What are the best coupling reagents for forming a primary carboxamide, and how do I choose?

Answer: The choice of coupling reagent is critical and depends on the substrate's sensitivity and the desired reaction rate. For a relatively simple primary amide, several options are effective, but some offer higher efficiency and fewer side products.[4]

  • Carbodiimides (EDC, DCC): N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) is a common choice. It activates the carboxylic acid to form a reactive O-acylisourea intermediate. Unlike DCC, its urea byproduct is water-soluble, simplifying purification.[5] To improve efficiency and suppress side reactions like racemization (if chiral centers were present), carbodiimides are almost always used with an additive like 1-Hydroxybenzotriazole (HOBt).[6]

  • Uronium/Aminium Salts (HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most powerful coupling reagents.[7] They are highly efficient, lead to rapid reaction times, and are particularly useful for difficult couplings or sterically hindered substrates.[6] Although more expensive, HATU often provides superior yields where other reagents fail.

  • Phosphonium Salts (PyBOP): These are also highly efficient but may require stricter handling conditions.[3]

Reagent ClassExample(s)Key AdvantagesCommon Issues & Mitigation
Carbodiimides EDC, DCCCost-effective, widely available. Water-soluble byproduct (EDC).Can be slow. Risk of N-acylurea byproduct. Mitigation: Use with HOBt or Oxyma.[4]
Uronium Salts HATU, HBTUVery high reactivity, fast reactions, low side products.[3][7]Higher cost, moisture-sensitive. Mitigation: Handle under inert atmosphere.
Phosphonium Salts PyBOPHigh coupling efficiency, low racemization risk.[3]More expensive, phosphine oxide byproduct can complicate purification.

Recommendation: Start with EDC/HOBt due to its cost-effectiveness and ease of use. If yields are unsatisfactory, switch to HATU for maximum reactivity.

Section 3: Frequently Asked Questions (FAQs)

Q: What is the mechanism of amide coupling using EDC and HOBt?

A: The process involves two main stages:

  • Carboxylic Acid Activation: The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.

  • Active Ester Formation & Nucleophilic Attack: This intermediate is unstable. HOBt rapidly reacts with it to form an HOBt-active ester. This new intermediate is more stable than the O-acylisourea but still highly reactive towards amines. The amine (in this case, ammonia or an ammonia equivalent) then attacks the carbonyl carbon of the active ester, leading to the formation of a tetrahedral intermediate which collapses to yield the final amide product and releases HOBt.

G cluster_0 Activation cluster_1 Coupling RCOOH R-COOH OAI O-Acylisourea (Reactive Intermediate) RCOOH->OAI EDC EDC EDC->OAI ActiveEster HOBt Active Ester OAI->ActiveEster HOBt HOBt HOBt->ActiveEster Amide R-CONH₂ (Product) ActiveEster->Amide Amine NH₃ Amine->Amide

Caption: Simplified mechanism of EDC/HOBt mediated amide coupling.

Q: Why are anhydrous conditions so important for the amide coupling step?

A: Water is a nucleophile that can compete with your amine. The highly reactive activated ester intermediate can be hydrolyzed by any moisture present back to the starting carboxylic acid.[6] This non-productive pathway consumes your activated intermediate and the coupling reagents, directly leading to a reduction in the final product yield. Therefore, using anhydrous solvents (like DMF or DCM), drying reagents, and running the reaction under an inert atmosphere (nitrogen or argon) is critical for success.[6]

Q: What are the best practices for workup and purification of 1-Benzyl-1H-imidazole-4-carboxamide?

A:

  • Quenching: After the reaction is complete (as monitored by TLC/LC-MS), quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid and react with excess coupling reagents.

  • Extraction: Extract the aqueous mixture with an organic solvent in which your product is soluble, such as ethyl acetate or dichloromethane. The imidazole moiety can sometimes make the product partially water-soluble, so multiple extractions may be necessary.

  • Washing: Wash the combined organic layers sequentially with water and then brine (saturated NaCl solution) to remove water-soluble impurities (like the EDC urea byproduct and salts).

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product will likely require further purification. Column chromatography on silica gel is the most common method. A gradient elution system, for example, starting with 100% dichloromethane and gradually increasing the polarity by adding methanol, is often effective.

Section 4: Experimental Protocol

This protocol describes a reliable method for the final amidation step, converting 1-Benzyl-1H-imidazole-4-carboxylic acid to the target carboxamide.

Protocol: Amidation using EDC/HOBt

  • Materials:

    • 1-Benzyl-1H-imidazole-4-carboxylic acid (1.0 eq)

    • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

    • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

    • Ammonium chloride (NH₄Cl) (3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a round-bottom flask under a nitrogen atmosphere, add 1-Benzyl-1H-imidazole-4-carboxylic acid (1.0 eq), HOBt (1.2 eq), and ammonium chloride (3.0 eq).

    • Add anhydrous DMF to dissolve the solids (concentration approx. 0.1-0.2 M).

    • Add DIPEA (2.5 eq) to the mixture and stir for 5 minutes. The base is crucial for deprotonating the carboxylic acid and neutralizing the hydrochloride salt of EDC.[6]

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture, ensuring the temperature remains below 5 °C.

    • Allow the reaction to warm slowly to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.

    • Upon completion, pour the reaction mixture into water and extract three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude material by flash column chromatography (Silica gel, DCM/Methanol gradient) to obtain pure 1-Benzyl-1H-imidazole-4-carboxamide.

References

  • Patsnap Eureka. (2026, February 28). Amide Synthesis in Aqueous Media: Optimizing Reaction Efficiency. Retrieved from [Link]

  • Patsnap Eureka. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved from [Link]

  • Growing Science. (2022, August 29). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]

  • Preti, L., et al. (n.d.). One-Pot Synthesis of Imidazole-4-Carboxylates by Microwave-Assisted 1,5-Electrocyclization of Azavinyl Azomethine Ylides. PMC. Retrieved from [Link]

  • PubMed. (2023, June 15). Design, synthesis, and evaluation of 1H-benzo[d]imidazole-4-carboxamide PARP-1 inhibitors using different saturated nitrogen-contained heterocycle as linker group. Retrieved from [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • OrgoSolver. (n.d.). Amide Hydrolysis (Acid or Base) to Carboxylic Acids and Amines. Retrieved from [Link]

  • Asian Journal of Chemistry. (2023, April 28). Synthesis, Antimicrobial and Antitubercular Activity of Novel Imidazole Carboxamides. Retrieved from [Link]

  • ResearchGate. (2018, January 30). Carboxylic acid react with amine? Retrieved from [Link]

  • Chemistry Steps. (2025, October 4). Converting Amines to Amides. Retrieved from [Link]

  • MDPI Encyclopedia. (2023, February 22). Direct Amidations of Carboxylic Acids with Amines. Retrieved from [Link]

Sources

Optimization

1-Benzyl-1H-imidazole-4-carboxamide low solubility issues and solutions

Technical Support Center: 1-Benzyl-1H-imidazole-4-carboxamide Welcome to the technical support guide for 1-Benzyl-1H-imidazole-4-carboxamide. This resource is designed for researchers, scientists, and drug development pr...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-Benzyl-1H-imidazole-4-carboxamide

Welcome to the technical support guide for 1-Benzyl-1H-imidazole-4-carboxamide. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous solubility of this compound. Up to 90% of new drug candidates exhibit poor water solubility, making this a critical hurdle in preclinical development.[1] This guide provides a structured approach to understanding, characterizing, and overcoming these solubility issues to ensure the success of your experimental and developmental workflows.

Section 1: Understanding the Solubility Challenge

The molecular structure of 1-Benzyl-1H-imidazole-4-carboxamide dictates its physicochemical properties. The presence of a benzyl group and the overall scaffold can lead to low aqueous solubility.[2] Key structural features influencing solubility include:

  • Imidazole Ring: The imidazole moiety itself is polar. However, its contribution can be offset by other parts of the molecule.[3] The basic nitrogen atom in the imidazole ring (pKa around 7) offers a critical handle for pH-dependent solubility modification.[3]

  • Benzyl Group: This large, non-polar aromatic group significantly increases the lipophilicity of the molecule, which is a primary reason for poor water solubility.

  • Carboxamide Group: This group can participate in hydrogen bonding, which can either enhance solubility by interacting with water or decrease it by favoring strong crystal lattice formation.

  • Crystal Lattice Energy: A stable crystalline form (polymorph) will have high lattice energy, requiring more energy to break apart the crystal structure and dissolve, thus resulting in lower solubility.[3]

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is my compound crashing out of solution when I dilute my DMSO stock in aqueous buffer?

This is a classic sign of a compound with low kinetic solubility. When a high-concentration DMSO stock is rapidly diluted into an aqueous buffer, the compound may not have enough time to dissolve and instead precipitates out. The final concentration you are targeting may be above the compound's thermodynamic solubility limit in that specific buffer system.[3]

Q2: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?

  • Kinetic Solubility: This is measured by dissolving the compound in an organic solvent (like DMSO) and then diluting it into an aqueous buffer. It reflects the solubility under non-equilibrium conditions and is often used for high-throughput screening in early drug discovery.[4]

  • Thermodynamic Solubility: This is the true equilibrium solubility, measured by adding an excess of the solid compound to a solvent and allowing it to equilibrate over a longer period (typically 24-72 hours).[3][5] This value is crucial for lead optimization and formulation development.[3][4]

For preclinical development, understanding the thermodynamic solubility is essential for creating robust formulations.[6][7]

Q3: How does pH affect the solubility of this compound?

The imidazole ring contains a basic nitrogen atom.[3] At a pH below its pKa, this nitrogen will become protonated, creating a positively charged species that is generally much more soluble in water.[3][8][9] Therefore, you can expect the solubility of 1-Benzyl-1H-imidazole-4-carboxamide to increase significantly in acidic conditions (e.g., pH 3-6).[8]

Section 3: Troubleshooting Workflow: A Systematic Approach

When facing solubility issues, a systematic approach is more effective than random experimentation. The following workflow provides a logical progression from characterization to enhancement.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Formulation A Determine Thermodynamic Solubility (Shake-Flask Method) B Generate pH-Solubility Profile A->B C Analyze Solid State (XRD, DSC) B->C D Is pH modification sufficient for desired concentration? C->D E Screen Co-solvents (e.g., PEG 400, Propylene Glycol) D->E No G Develop Prototype Formulation (e.g., Solution, Suspension) D->G Yes F Evaluate Complexation (e.g., Cyclodextrins) E->F F->G H Assess Formulation Stability G->H I Proceed to In Vivo Studies H->I

Caption: Systematic workflow for addressing low solubility.

Section 4: Core Experimental Protocols

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[5][10]

Objective: To determine the thermodynamic solubility of 1-Benzyl-1H-imidazole-4-carboxamide in a specific solvent system.

Materials:

  • 1-Benzyl-1H-imidazole-4-carboxamide (solid powder)

  • Selected solvent (e.g., water, phosphate-buffered saline pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C)

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of the solid compound to a glass vial. An amount that is visually in excess is sufficient.[5][11]

  • Add a known volume of the desired solvent (e.g., 1-2 mL) to the vial.[5][10]

  • Tightly cap the vials and place them on an orbital shaker at a constant temperature.

  • Agitate the samples for at least 24 hours to ensure equilibrium is reached. Some compounds may require 48-72 hours.[3][12]

  • After equilibration, let the vials stand to allow undissolved solids to sediment.

  • Carefully withdraw a sample from the supernatant and immediately filter it through a syringe filter to remove any undissolved particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC). Compare the result against a standard calibration curve.

Protocol 2: pH-Solubility Profile Generation

Objective: To understand how solubility changes with pH.

Procedure:

  • Prepare a series of buffers with different pH values (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Perform the Shake-Flask Method (Protocol 1) in each of these buffers.

  • Plot the measured solubility (on a log scale) against the pH. This profile is critical for selecting appropriate formulation strategies.

Section 5: Advanced Solubility Enhancement Strategies

If the intrinsic aqueous solubility is too low for your needs, several strategies can be employed.

pH Adjustment

As established, leveraging the basic imidazole ring is the most direct approach. By acidifying the vehicle, you can protonate the compound and significantly increase its solubility.[3][8] This is a common and effective strategy for many imidazole-containing compounds.[3]

Co-solvents

Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble drugs.[13][14] This is a highly effective and widely used technique.[13]

Co-solventTypical Concentration RangeNotes
Polyethylene Glycol 400 (PEG 400) 10-60%Generally well-tolerated; can increase viscosity.
Propylene Glycol (PG) 10-50%Common vehicle for oral and parenteral formulations.[15]
Ethanol 5-20%Effective, but potential for in vivo toxicity at higher concentrations.[16]
Glycerol 10-40%Can act as a stabilizer and increase solubility.[15]

Causality: Co-solvents work by reducing the polarity of the aqueous vehicle, making it more favorable for a lipophilic compound to dissolve.

Complexation with Cyclodextrins

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate poorly soluble drug molecules, forming inclusion complexes that have greatly enhanced aqueous solubility.[17][18][19]

Cyclodextrin TypeKey Features
Beta-Cyclodextrin (β-CD) Common and cost-effective, but has limited aqueous solubility itself.
Hydroxypropyl-β-CD (HP-β-CD) High aqueous solubility and low toxicity; widely used in pharmaceutical formulations.[15][19]
Sulfobutylether-β-CD (SBE-β-CD) Negatively charged, which can be useful for complexing with basic drugs.

Mechanism: The non-polar benzyl group of your compound can fit into the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts with water, effectively solubilizing the entire complex.[18]

Caption: Cyclodextrin encapsulation mechanism for solubility enhancement.

Section 6: Summary and Decision Matrix

Choosing the right solubility enhancement strategy depends on the desired concentration, the intended route of administration, and the stage of development.[6][7]

StrategyAdvantagesDisadvantagesBest For
pH Adjustment Simple, effective for ionizable compounds.Risk of precipitation upon pH change (e.g., in the bloodstream).Early in vitro assays; oral formulations.
Co-solvents High solubilization capacity; established methods.Potential for toxicity; can cause precipitation on dilution.Preclinical toxicology studies where high exposure is needed.[7]
Cyclodextrins High solubilization; can improve stability; low toxicity.Can be expensive; increases formulation bulk.Parenteral formulations; when co-solvents are not viable.

By following this structured guide, you can efficiently diagnose the solubility issues of 1-Benzyl-1H-imidazole-4-carboxamide, select an appropriate enhancement strategy, and develop a robust formulation for your research and development needs.

References

  • Can anyone tell me how to perform equilibrium solubility studies step by step practically? ResearchGate. [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

  • Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i - BioAssay Systems. BioAssay Systems. [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Altasciences. [Link]

  • Designing formulations for preclinical and early stage clinical studies. Quay Pharma. [Link]

  • Optimal Preclinical Formulation Development. Crystal Pharmatech. [Link]

  • Preclinical Formulations: Insight, Strategies, and Practical Considerations. National Institutes of Health (NIH). [Link]

  • A Series of Imidazole Derivatives: Synthesis, Two-Photon Absorption, and Application for Bioimaging. National Institutes of Health (NIH). [Link]

  • pH Dependence of the Imidazole-2-Carboxaldehyde Hydration Equilibrium: Implications for Atmospheric Light Absorbance. ResearchGate. [Link]

  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. National Institutes of Health (NIH). [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis. [Link]

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research. [Link]

  • Solubility enhancement techniques: A comprehensive review. ResearchGate. [Link]

  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharma. [Link]

  • pH-dependent self-assembling behavior of imidazole-containing polyaspartamide derivatives. PubMed. [Link]

  • 1-Benzyl-1H-benzimidazole. PubChem. [Link]

  • pH-Dependent Kinetics of Imidazole Production in Aqueous Glyoxal/Ammonium Sulfate Microdroplets. ACS Publications. [Link]

  • 1-Benzyl-4-hydroxy-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide (CAS No: 1640981-20-9) API Intermediate Manufacturers. apicule. [Link]

  • Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs. PubMed. [Link]

  • Large Ring Cyclodextrin and Cosolvency-based Techniques to Improve Solubility of Antifungal Drug. Asian Journal of Pharmaceutics. [Link]

  • The Effect of the New Imidazole Derivatives Complexation with Betacyclodextrin, on the Antifungal Activity in Oropharyngeal Infections. MDPI. [Link]

  • Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies. Semantic Scholar. [Link]

  • The Influence of Cosolvent on the Complexation of HP-β-cyclodextrins with Oleanolic Acid and Ursolic Acid. National Institutes of Health (NIH). [Link]

  • The Improvement of Lorazepam Solubility by Cosolvency, Micellization and Complexation. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis of 1-Benzyl-1H-imidazole-4-carboxamide

Prepared by the Office of the Senior Application Scientist This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 1-Benzyl-1H-imidazole-4-carboxamide. It provides...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 1-Benzyl-1H-imidazole-4-carboxamide. It provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and field-proven insights to help you navigate common challenges and optimize your synthetic outcomes.

Critical Synthesis Overview: The N-Benzylation of Imidazole-4-carboxamide

The synthesis of 1-Benzyl-1H-imidazole-4-carboxamide typically involves the N-alkylation of imidazole-4-carboxamide with a suitable benzylating agent (e.g., benzyl chloride or benzyl bromide) in the presence of a base. While seemingly straightforward, this reaction is prone to several side reactions that can complicate purification and reduce yields. Understanding these potential pitfalls is the first step toward a successful synthesis.

The primary challenges stem from the inherent chemical nature of the imidazole ring and the carboxamide functional group:

  • Ambident Nucleophilicity: The unsymmetrical imidazole-4-carboxamide starting material has two reactive nitrogen atoms (N1 and N3), leading to potential formation of regioisomers.

  • Product Reactivity: The N-benzylated product is itself a nucleophile and can react further with the benzylating agent.

  • Functional Group Stability: The carboxamide group is susceptible to hydrolysis under certain reaction conditions.

The diagram below illustrates the desired reaction alongside the most common side product formation pathways.

SM Imidazole-4-carboxamide I1 SM->I1 RA Benzyl Halide (Bn-X) SP2 Side Product 2 (Over-alkylation): 1,3-Dibenzylimidazolium Salt RA->SP2 Excess Bn-X or High Temp. RA->I1 Base Base (e.g., K₂CO₃, NaH) SP3 Side Product 3 (Hydrolysis): 1-Benzyl-1H-imidazole-4-carboxylic acid Base->SP3 Harsh basic conditions Base->I1 P1 Desired Product: 1-Benzyl-1H-imidazole-4-carboxamide P1->SP2 Excess Bn-X or High Temp. P1->SP3 Harsh basic conditions SP1 Side Product 1 (Isomer): 1-Benzyl-1H-imidazole-5-carboxamide I1->P1 Desired Pathway (N1 Alkylation) I1->SP1 Competing Pathway (N3 Alkylation) I2 H₂O H₂O H₂O->SP3 Harsh basic conditions

Caption: Key reaction pathways in the synthesis of 1-Benzyl-1H-imidazole-4-carboxamide.

Troubleshooting Guide

This section addresses specific, observable problems you may encounter during your synthesis and purification.

Q1: My reaction yield is low, and TLC/LC-MS analysis shows a significant amount of unreacted imidazole-4-carboxamide. What's going wrong?

Answer: This is a classic symptom of incomplete deprotonation or insufficient reactivity. The N-H proton of the imidazole ring must be removed by a base to form the nucleophilic imidazolate anion, which then attacks the benzyl halide.[1] If this deprotonation is inefficient, the reaction will stall.

Causality & Troubleshooting Steps:

  • Evaluate the Base-Solvent System: The choice of base and solvent is critical and interdependent.

    • Weak Bases (e.g., K₂CO₃, Cs₂CO₃): These are often sufficient, especially with reactive alkylating agents like benzyl bromide. Cesium carbonate is known to be highly effective.[1] They require polar aprotic solvents like DMF, acetonitrile (MeCN), or DMSO to facilitate the reaction. If your reaction is sluggish, switching from K₂CO₃ to the more soluble and basic Cs₂CO₃ can improve the rate.

    • Strong Bases (e.g., NaH): For less reactive systems, a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent (e.g., THF, DMF) ensures complete and irreversible deprotonation. Crucial: When using NaH, ensure your solvent is absolutely anhydrous, as NaH reacts violently with water.

  • Assess the Alkylating Agent: The reactivity of benzyl halides follows the order: Benzyl Iodide > Benzyl Bromide > Benzyl Chloride. If you are using benzyl chloride and getting low conversion, switching to benzyl bromide can significantly increase the reaction rate.

  • Increase Reaction Temperature: Many N-alkylation reactions require heating. A systematic increase in temperature (e.g., from room temperature to 50-80 °C) while monitoring by TLC can improve the yield. However, be aware that excessive heat can promote side reactions like over-alkylation.[2]

ParameterRecommendation for Low ReactivityRationale
Base Switch from K₂CO₃ to Cs₂CO₃ or NaH.Increases the concentration of the reactive imidazolate anion.
Solvent Use polar aprotic (DMF, DMSO, MeCN).Solubilizes reactants and promotes Sₙ2 reactions.
Alkylating Agent Switch from Benzyl Chloride to Benzyl Bromide.Bromide is a better leaving group than chloride.
Temperature Gradually increase from RT to 80 °C.Provides activation energy for the reaction.
Q2: My product's ¹H NMR is complex, showing two distinct sets of imidazole and benzyl peaks. Why am I getting an isomeric mixture?

Answer: You are observing the formation of both 1-benzyl-1H-imidazole-4-carboxamide (the desired N1-alkylated product) and 1-benzyl-1H-imidazole-5-carboxamide (the undesired N3-alkylated product). This issue, known as poor regioselectivity, arises because the initial imidazole-4-carboxamide exists as two rapidly equilibrating tautomers. The alkylating agent can react with either tautomer.

Mechanistic Insight:

The regiochemical outcome is governed by a delicate balance of electronic and steric factors.[3]

  • Electronic Effects: The electron-withdrawing carboxamide group at the C4 position decreases the electron density of the adjacent nitrogen (N3), making the more distant nitrogen (N1) more nucleophilic and thus the preferred site of alkylation.[3]

  • Steric Effects: The carboxamide group also presents a steric hindrance around N3. Bulky alkylating agents will preferentially attack the less hindered N1 position.[3]

Solutions to Improve Regioselectivity:

  • Optimize Reaction Conditions: In many cases, performing the reaction at lower temperatures can enhance selectivity towards the thermodynamically favored product.

  • Alternative Synthetic Routes: If regioselectivity remains poor, consider a multi-step approach that builds the imidazole ring with the benzyl group already in place, which provides unambiguous regiochemistry.[4]

Q3: I've isolated a significant amount of a salt-like byproduct that is highly soluble in water but crashes out of my organic extraction solvent. What is it and how do I prevent it?

Answer: This is almost certainly the 1,3-dibenzylimidazolium salt. It forms when your desired product, 1-benzyl-1H-imidazole-4-carboxamide, acts as a nucleophile and reacts with a second molecule of benzyl halide.[1][2] This is a very common side reaction, especially at higher temperatures or if an excess of the benzylating agent is used.

P1 1-Benzyl-1H-imidazole-4-carboxamide (Product) SP2 1,3-Dibenzylimidazolium Salt (Over-alkylation Product) P1->SP2 Nucleophilic Attack RA Benzyl Halide (Bn-X) RA->SP2

Caption: Formation of the dibenzylated imidazolium salt side product.

Prevention & Mitigation Strategies:

  • Control Stoichiometry (Crucial): Use the imidazole-4-carboxamide as the limiting reagent or use only a slight excess (e.g., 1.05 equivalents) of the benzyl halide. A common strategy is to use a slight excess of the starting imidazole to ensure the complete consumption of the more valuable benzylating agent.[2]

  • Slow Addition of Alkylating Agent: Adding the benzyl halide dropwise over a period (e.g., 1-2 hours) at reaction temperature can help maintain a low instantaneous concentration, minimizing the chance of it reacting with the product.

  • Avoid Excessive Heat: Higher temperatures increase the rate of the second alkylation. Run the reaction at the lowest temperature that allows for a reasonable conversion rate.[2]

  • Alternative Benzylating Agent: An effective but more advanced method is to use benzyl alcohol at high temperatures (200-260 °C) with a catalytic amount of a carboxylic acid.[5] This process avoids the formation of halide-based imidazolium salts.

Q4: My final product's mass is ~1 unit higher than expected, and it has acidic properties. Did the carboxamide hydrolyze?

Answer: Yes, it is highly likely that the carboxamide group has hydrolyzed to the corresponding carboxylic acid, forming 1-benzyl-1H-imidazole-4-carboxylic acid.[6] This nucleophilic acyl substitution is typically promoted by harsh basic (or acidic) conditions, often coupled with elevated temperatures and the presence of water.[7][8][9]

Mechanism of Basic Hydrolysis:

The reaction proceeds via nucleophilic attack of a hydroxide ion on the carbonyl carbon of the amide.[7][10] The resulting tetrahedral intermediate collapses, expelling an amide anion, which then deprotonates the newly formed carboxylic acid.[9][11]

Prevention Strategies:

  • Use Anhydrous Conditions: Ensure your solvent and reagents are dry, especially when using strong bases like NaH. Water is a reactant in the hydrolysis.

  • Choose the Right Base: Use non-hydroxide bases like carbonates (K₂CO₃, Cs₂CO₃) or hydrides (NaH) instead of NaOH or KOH if hydrolysis is a concern.

  • Moderate Temperature: Avoid prolonged heating at high temperatures during the reaction and workup.

  • Careful Workup: When neutralizing or washing with aqueous base, do so at low temperatures (e.g., 0 °C) and for the minimum time necessary.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the N-alkylation of imidazole?

A1: It is a two-step nucleophilic substitution reaction.[1]

  • Deprotonation: A base removes the acidic N-H proton from the imidazole ring, creating a highly nucleophilic imidazolate anion.

  • Nucleophilic Attack: The imidazolate anion attacks the electrophilic carbon of the benzylating agent, displacing the halide leaving group to form the N-C bond.

Q2: Which analytical techniques are best for monitoring this reaction?

A2: A combination of techniques is ideal:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the consumption of starting material and the formation of products. A typical eluent system would be Ethyl Acetate/Hexane or Dichloromethane/Methanol.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard for this reaction. It allows you to track the disappearance of reactants and the appearance of the desired product and all major side products (isomer, over-alkylated salt, hydrolyzed acid) by their distinct masses.

Q3: How do I effectively purify the final product away from the side products?

A3: A multi-step purification strategy is often necessary.

Start Crude Reaction Mixture Step1 Aqueous Workup: Partition between Ethyl Acetate & Water Start->Step1 Decision1 Water Layer Contains: - Imidazolium Salt (SP2) - Unreacted Base Step1->Decision1 Aqueous Phase Decision2 Organic Layer Contains: - Desired Product (P1) - Isomer (SP1) - Hydrolyzed Acid (SP3) - Unreacted SM Step1->Decision2 Organic Phase Step2 Acid/Base Extraction (Optional): Wash organic layer with dilute aq. NaHCO₃ Decision2->Step2 Decision3 Aqueous Bicarb Layer Contains: - Hydrolyzed Acid (SP3) Step2->Decision3 Aqueous Phase Step3 Silica Gel Column Chromatography Step2->Step3 Organic Phase Final Pure 1-Benzyl-1H-imidazole-4-carboxamide Step3->Final

Caption: A general purification workflow for 1-Benzyl-1H-imidazole-4-carboxamide.

  • Initial Workup: After the reaction, quench and dilute the mixture with an organic solvent immiscible with water (e.g., Ethyl Acetate). Wash with water. The highly polar, charged 1,3-dibenzylimidazolium salt (SP2) will partition into the aqueous layer.[2]

  • Acid/Base Extraction: If the hydrolyzed acid (SP3) is present, it can be removed by washing the organic layer with a mild aqueous base like sodium bicarbonate solution. The acid will be deprotonated to its carboxylate salt and move into the aqueous layer.

  • Column Chromatography: This is typically required to separate the desired product from the unreacted starting material and, most importantly, the regioisomer (SP1), as they often have very similar polarities.[2]

Appendix: Recommended Experimental Protocol

This protocol is a general guideline and should be adapted based on your specific laboratory conditions and analytical findings.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add imidazole-4-carboxamide (1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to create a stirrable slurry (approx. 0.2 M concentration).

  • Reagent Addition: Add benzyl bromide (1.05 eq) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the mixture to 60 °C and monitor the reaction progress by TLC or LC-MS every 2-4 hours until the starting material is consumed.

  • Quench & Extraction: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing ethyl acetate and water. Shake vigorously. Separate the layers.

  • Washes: Wash the organic layer sequentially with water (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., 50% to 100%) or dichloromethane/methanol to isolate the pure 1-benzyl-1H-imidazole-4-carboxamide.

References
  • Chemistry of Amides. (2022). LibreTexts Chemistry. Available at: [Link]

  • Amide Hydrolysis: Mechanism, Conditions and Applications. (2025). Allen Institute. Available at: [Link]

  • Bridson, P. K., & Iyengar, R. V. (1995). Alkylation of 5-cyanoimidazole-4-carboxamide. Heterocycles, 41(6). Available at: [Link]

  • Hydrolysis of Amides. AK Lectures. Available at: [Link]

  • Amide Hydrolysis (Acid or Base) to Carboxylic Acids and Amines. OrgoSolver. Available at: [Link]

  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Available at: [Link]

  • N-Alkylation of imidazoles. (1983). University of Otago. Available at: [Link]

  • Stanetty, P., & Kremslehner, M. (2002). A concise and regioselective synthesis of 1-alkyl-4-imidazolecarboxylates. Organic Letters, 4(23), 4133–4134. Available at: [Link]

  • Process for preparing 1-alkylimidazoles. (1991). Google Patents.
  • Process for preparation of 1-benzylimidazole compound. (1991). Google Patents.

Sources

Optimization

Technical Support Center: Purification of 1-Benzyl-1H-imidazole-4-carboxamide

Welcome to the technical support center for the purification of 1-Benzyl-1H-imidazole-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 1-Benzyl-1H-imidazole-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important imidazole derivative. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in scientific principles to ensure the integrity and success of your work.

Introduction

1-Benzyl-1H-imidazole-4-carboxamide is a versatile heterocyclic compound with significant applications in medicinal chemistry and pharmaceutical development.[1][2] Its structure, featuring a polar carboxamide group and an aromatic benzyl substituent, presents a unique set of purification challenges. This guide will address these challenges head-on, offering practical solutions based on established chemical principles.

Troubleshooting Guide

This section is formatted to help you quickly identify and solve common issues encountered during the purification of 1-Benzyl-1H-imidazole-4-carboxamide.

Problem 1: Poor Separation or Overlapping Peaks in Column Chromatography

Possible Cause 1: Inappropriate Solvent System

  • Explanation: The polarity of the mobile phase is critical for achieving good separation on a silica gel column.[3][4] If the solvent system is too polar, your compound and impurities will travel too quickly up the column (high Rf), resulting in poor separation. Conversely, if it's not polar enough, they will move too slowly (low Rf).

  • Solution:

    • TLC Analysis: Before running a column, perform a thorough Thin Layer Chromatography (TLC) analysis with a variety of solvent systems to determine the optimal mobile phase. Aim for an Rf value of 0.2-0.4 for your target compound.

    • Solvent Ratio Adjustment: Systematically adjust the ratio of your polar and non-polar solvents. For instance, if you are using a hexane/ethyl acetate system and your compound is not moving, incrementally increase the percentage of ethyl acetate.

    • Gradient Elution: Employ a gradient elution strategy, starting with a less polar solvent system and gradually increasing the polarity. This can effectively separate compounds with different polarities.[5]

Possible Cause 2: Column Overloading

  • Explanation: Loading too much crude material onto the column can lead to broad, overlapping bands.[5]

  • Solution:

    • Reduce Sample Load: As a general rule, the amount of crude material should be between 1-5% of the mass of the stationary phase.[5]

    • Use a Larger Column: If you need to purify a larger quantity of material, use a column with a larger diameter.

Possible Cause 3: Co-eluting Impurities

  • Explanation: Some byproducts from the synthesis of 1-Benzyl-1H-imidazole-4-carboxamide may have very similar polarities to the desired product, making separation by normal-phase chromatography difficult. A common side product in the synthesis of N-benzylated imidazoles is the 1,3-dibenzylimidazolium salt, which is highly polar.[6]

  • Solution:

    • Alternative Chromatography Techniques: Consider using reversed-phase chromatography or Hydrophilic Interaction Liquid Chromatography (HILIC).[5][7] Reversed-phase chromatography separates compounds based on hydrophobicity, which may provide better resolution for your target compound and its impurities. HILIC is particularly effective for very polar compounds.[7]

    • pH Adjustment: For basic compounds like imidazoles, adding a small amount of a basic modifier like triethylamine (0.1-1%) or ammonia in methanol to the mobile phase can help to neutralize acidic sites on the silica gel and improve peak shape.[5]

Problem 2: Compound Fails to Crystallize ("Oiling Out")

Possible Cause 1: Solution is Supersaturated or Cooled Too Quickly

  • Explanation: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid crystal lattice. This can happen if the solution is too concentrated or cooled too rapidly.

  • Solution:

    • Add More Solvent: If your compound oils out, try adding a small amount of hot solvent to redissolve the oil, and then allow it to cool more slowly.[5]

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The small scratches create nucleation sites for crystal growth.[5]

    • Seed Crystals: If you have a small amount of pure, crystalline product, add a tiny crystal to the solution to induce crystallization.[5]

Possible Cause 2: Presence of Impurities

  • Explanation: Impurities can disrupt the crystal lattice formation, preventing your compound from crystallizing properly.

  • Solution:

    • Pre-purification: Attempt a preliminary purification step, such as a quick filtration through a small plug of silica gel, before attempting recrystallization.

    • Solvent System Optimization: Experiment with different solvent systems for recrystallization. A good recrystallization solvent is one in which your compound is soluble at high temperatures but sparingly soluble at low temperatures.

Problem 3: Compound is Not Eluting from the Column

Possible Cause 1: Compound is Too Polar for the Solvent System

  • Explanation: The highly polar carboxamide group on 1-Benzyl-1H-imidazole-4-carboxamide can lead to strong adsorption on the silica gel stationary phase.[3]

  • Solution:

    • Increase Mobile Phase Polarity: Drastically increase the polarity of your mobile phase. For example, a mixture of dichloromethane, methanol, and ammonia can be effective for highly polar compounds.[5]

    • Switch to a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina, or switch to reversed-phase chromatography.[5]

Possible Cause 2: Irreversible Adsorption or Decomposition on Silica Gel

  • Explanation: The slightly acidic nature of silica gel can sometimes cause basic compounds to bind irreversibly or even decompose.

  • Solution:

    • Test Stability: Before running a large-scale column, spot your compound on a TLC plate, let it sit for an hour, and then elute to check for any degradation.[5]

    • Use a Modified Stationary Phase: Consider using a polar-embedded or polar-endcapped C18 column for reversed-phase chromatography, which can improve peak shape and retention for polar analytes.[7]

Troubleshooting Workflow Diagram

start Purification Issue col_chrom Column Chromatography Problem start->col_chrom recrys Recrystallization Problem start->recrys poor_sep Poor Separation/ Overlapping Peaks col_chrom->poor_sep no_elution Compound Not Eluting col_chrom->no_elution oiling_out Compound 'Oiling Out' recrys->oiling_out cause_solvent Inappropriate Solvent? poor_sep->cause_solvent cause_overload Column Overloading? poor_sep->cause_overload cause_coelute Co-eluting Impurities? poor_sep->cause_coelute cause_polar Compound Too Polar? no_elution->cause_polar cause_adsorb Irreversible Adsorption? no_elution->cause_adsorb cause_super Supersaturated/ Cooled too quickly? oiling_out->cause_super cause_impure Impurities Present? oiling_out->cause_impure sol_tlc Optimize Solvent via TLC cause_solvent->sol_tlc sol_load Reduce Sample Load cause_overload->sol_load sol_alt_chrom Use Alternative Chromatography (RP/HILIC) cause_coelute->sol_alt_chrom sol_polar_solvent Increase Solvent Polarity cause_polar->sol_polar_solvent sol_alt_phase Switch Stationary Phase (Alumina/RP) cause_adsorb->sol_alt_phase sol_slow_cool Add Solvent/ Cool Slowly cause_super->sol_slow_cool sol_pre_purify Pre-purify before Recrystallization cause_impure->sol_pre_purify

Caption: A workflow diagram for troubleshooting common purification issues.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a synthesis of 1-Benzyl-1H-imidazole-4-carboxamide?

A1: The impurities will largely depend on the synthetic route. However, common impurities can include unreacted starting materials, such as imidazole-4-carboxamide and benzyl bromide/chloride. A significant byproduct to be aware of is the over-alkylation product, 1,3-dibenzyl-1H-imidazol-3-ium-4-carboxamide, a highly polar salt.[6]

Q2: My compound is water-soluble. How can I effectively purify it?

A2: For water-soluble compounds, reversed-phase chromatography is often the method of choice.[5] You would use a C18 column with a polar mobile phase, such as a water/acetonitrile or water/methanol gradient. Adding a modifier like formic acid or trifluoroacetic acid can improve peak shape.[5] Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent technique for very polar, water-soluble compounds.[7]

Q3: How can I remove a basic modifier like triethylamine from my purified fractions?

A3: Triethylamine is volatile and can often be removed by co-evaporation with a solvent like toluene under reduced pressure. Alternatively, you can perform an acidic wash during the workup. Dissolve the dried fractions in an organic solvent like dichloromethane or ethyl acetate and wash with a dilute aqueous acid solution (e.g., 1M HCl).[7]

Q4: I'm seeing streaking on my silica gel TLC plate. What does this mean and how can I fix it?

A4: Streaking of a basic compound on a silica gel TLC plate is often due to strong interactions with the acidic silanol groups on the silica surface. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (0.1-1%) or a few drops of an ammonia solution in methanol, to your developing solvent.[5] This will neutralize the acidic sites and result in more defined spots.

Experimental Protocols

Protocol 1: Optimized Flash Column Chromatography (Normal Phase)

This protocol is designed for the purification of moderately polar compounds like 1-Benzyl-1H-imidazole-4-carboxamide.

  • Slurry Preparation: In a beaker, add your silica gel to a non-polar solvent (e.g., hexane) to create a slurry.

  • Column Packing: Pour the slurry into your column, ensuring there are no air bubbles. Allow the silica to settle into a packed bed.

  • Equilibration: Run your initial, less polar mobile phase through the column for at least 5 column volumes to equilibrate the stationary phase.

  • Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). If your compound is not very soluble in the mobile phase, use a "dry loading" technique: dissolve the sample in a polar solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then carefully add the resulting dry powder to the top of the column.[7]

  • Elution: Begin eluting with your optimized mobile phase, collecting fractions. If necessary, gradually increase the polarity of the mobile phase to elute your compound.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization

This protocol provides a general procedure for purifying crystalline solids.

  • Solvent Selection: Choose a solvent in which your compound is sparingly soluble at room temperature but highly soluble when heated. Common choices for imidazole derivatives include ethanol, water, or mixtures thereof.[8]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven.

Purification Strategy Diagram

start Crude Product initial_analysis Initial Purity Assessment (TLC, NMR, LC-MS) start->initial_analysis is_solid Is the crude product a solid? initial_analysis->is_solid recrystallization Recrystallization is_solid->recrystallization Yes column_chrom Column Chromatography is_solid->column_chrom No/Impure Solid purity_check1 Check Purity recrystallization->purity_check1 purity_check2 Check Purity column_chrom->purity_check2 purity_check1->column_chrom Not Pure pure_product Pure Product purity_check1->pure_product Pure purity_check2->recrystallization Not Pure/Solid purity_check2->pure_product Pure

Caption: A decision-making flowchart for selecting a purification strategy.

Quantitative Data Summary

The following table compares different chromatographic techniques that can be applied to the purification of polar heterocyclic compounds like 1-Benzyl-1H-imidazole-4-carboxamide.

Purification TechniqueStationary PhaseTypical Mobile PhaseAdvantagesDisadvantages
Normal-Phase Chromatography Silica Gel, AluminaHexane/Ethyl Acetate, Dichloromethane/MethanolGood for less polar compounds, well-established.Can have strong interactions with basic compounds, leading to tailing.[5]
Reversed-Phase Chromatography C18, C8Water/Acetonitrile, Water/MethanolExcellent for polar and water-soluble compounds.[5]May require modifiers for good peak shape.
HILIC Silica, Diol, ZwitterionicHigh organic content (e.g., >80% Acetonitrile) with a small amount of aqueous bufferIdeal for very polar compounds that are not retained in reversed-phase.[7]Can have longer equilibration times.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Common side products in the synthesis of 1-Benzylimidazole.
  • BenchChem. (2025).
  • Sigma-Aldrich.
  • Google Patents. (1997).
  • BenchChem. (2025).
  • ACS Publications. (2022).
  • Unknown Source.
  • NIH PubChem. 1-Benzyl-1H-benzimidazole.
  • Organic Chemistry Portal. Imidazole synthesis.
  • Wikipedia. Imidazole.
  • Open Library Publishing Platform. 29.3 Chromatographic Columns – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
  • ECHEMI.
  • BenchChem.
  • Google Patents. (1975).
  • ResearchGate. 8.
  • BenchChem. (2025).
  • HWI group. (2021). Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects.
  • Unknown Source. HPLC Troubleshooting Guide.
  • Dutscher.
  • Unknown Source.
  • ResearchG
  • BLD Pharm. 849201-06-5|1-Benzyl-1H-imidazole-4-carboxamide.
  • BenchChem. 1-Benzylimidazole chemical structure and properties.
  • Google Patents. (2017).
  • apicule. 1-Benzyl-4-hydroxy-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide (CAS No: 1640981-20-9)
  • Sigma-Aldrich. 1-Benzyl-1H-imidazole-4-carboxylic acid.
  • Chem-Impex. 1H-Imidazole-4-carboxamide.
  • GoldBio. Imidazole, Recrystallized.
  • PMC. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry.
  • Unknown Source.
  • Google Patents. (1991).
  • MedchemExpress.com. 1-Benzylimidazole | Biochemical Reagent.
  • PubMed. (2023). Design, synthesis, and evaluation of 1H-benzo[d]imidazole-4-carboxamide PARP-1 inhibitors using different saturated nitrogen-contained heterocycle as linker group.
  • Santa Cruz Biotechnology. N-{4-[(cyclopropylcarbonyl)amino]benzyl}-1H-imidazole-1-carboxamide.
  • DTIC. (2025).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in Imidazole Ring Formation

Welcome to the Imidazole Synthesis Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing yield and selectivity challenges during the construction of the i...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Imidazole Synthesis Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing yield and selectivity challenges during the construction of the imidazole core. Rather than providing generic steps, this guide dissects the mechanistic causality behind reaction failures and provides self-validating protocols to ensure experimental success.

Diagnostic Workflow for Imidazole Synthesis

Before adjusting your protocol, identify the specific synthetic route and the mechanistic bottleneck causing your low yield.

G A Low Imidazole Yield Detected B Identify Synthesis Route A->B C Debus-Radziszewski B->C D Van Leusen B->D E Incomplete Condensation? Check Water Removal C->E F Oxazole Byproducts? Ensure In Situ Imine D->F G Apply Microwave & Acid Catalyst E->G H Stagger TosMIC Addition F->H

Diagnostic workflow for troubleshooting low yields in imidazole ring formation.

Module A: Debus-Radziszewski Synthesis Troubleshooting

The Debus-Radziszewski reaction is a classic multi-component condensation involving a 1,2-dicarbonyl, an aldehyde, and ammonia (or a primary amine)[1][2].

Q1: My Debus-Radziszewski synthesis is stalling, resulting in low yields and unreacted dicarbonyls. What is the mechanistic cause, and how can I drive the reaction to completion?

A1: The formation of the imidazole ring via this route generates water as a stoichiometric byproduct during the condensation of the diimine intermediate[2][3].

  • Causality: If water accumulates in the reaction mixture, the equilibrium shifts backward, stalling the formation of the diimine. Furthermore, if the carbonyl carbon lacks sufficient electrophilicity, the initial nucleophilic attack by ammonia is sluggish.

  • Solution: To break this thermodynamic bottleneck, you must actively remove water (using a Dean-Stark trap or molecular sieves) or utilize a weak acid catalyst (like glacial acetic acid or HBr) to protonate the carbonyl oxygen, thereby increasing its electrophilicity[1][4]. Transitioning to microwave-assisted synthesis provides uniform dielectric heating that rapidly overcomes the activation energy barrier, reducing reaction times from hours to minutes[1][5].

Q2: How does solvent selection impact the yield and selectivity of the substituted imidazole?

A2: The transition states in this multi-component synthesis involve highly polar, charged intermediates.

  • Causality: Non-polar solvents (like toluene) fail to stabilize these charged intermediates, leading to higher activation energies and poor yields. Polar protic solvents (such as ethanol or methanol-water mixtures) provide crucial hydrogen bonding that stabilizes the transition state, directly correlating with significantly higher yields[6].

Quantitative Data: Impact of Reaction Conditions on Yield

The following table summarizes the causal relationship between reaction conditions and overall imidazole yield based on recent optimization studies[4][6][7].

Reaction MethodSolvent SystemCatalystTime / TempAverage Yield
Conventional HeatingToluene (Non-polar)None12 h / Reflux< 40%
Conventional HeatingMethanol (Protic)HBr (10 mol%)6 h / 85 °C69%
Microwave-AssistedEthanol/WaterAcetic Acid (5 mol%)5-7 min / 120 °C> 85%
Protocol 1: Self-Validating Microwave-Assisted Debus-Radziszewski Synthesis
  • Step 1 (Preparation): In a microwave reaction vessel, combine the 1,2-dicarbonyl compound (1.0 equiv), aldehyde (1.0 equiv), and ammonium acetate (5.0 equiv) in an ethanol/water solvent system[1][6].

    • Causality: Excess ammonium acetate drives the equilibrium forward, while the protic solvent stabilizes the diimine intermediate.

  • Step 2 (Catalysis): Add glacial acetic acid (5 mol%).

    • Causality: The mild acid protonates the carbonyl oxygen, increasing electrophilicity without fully protonating and deactivating the ammonia nucleophile.

  • Step 3 (Irradiation): Seal the vessel and irradiate at 720 W for 5-7 minutes (target temperature 120 °C)[1].

  • Step 4 (Self-Validation): Monitor the reaction by TLC (Eluent: 7:3 Hexane/Ethyl Acetate).

    • Validation Logic: If the dicarbonyl spot persists, the reaction is thermodynamically stalled; verify your microwave temperature. If a highly polar baseline spot appears, undesirable polymerization is occurring; reduce the reaction time.

  • Step 5 (Isolation): Cool the mixture to room temperature and pour it into ice-cold water.

    • Causality: The sudden drop in solvent polarity forces the hydrophobic imidazole product to precipitate out of the aqueous phase[1]. Collect the solid by vacuum filtration and purify via recrystallization.

Module B: Van Leusen Imidazole Synthesis Troubleshooting

The Van Leusen synthesis allows for the preparation of imidazoles from aldimines through a [3+2] cycloaddition with tosylmethyl isocyanide (TosMIC)[1][8].

Q3: I am attempting a Van Leusen synthesis, but LC-MS and NMR indicate a significant oxazole byproduct, severely reducing my imidazole yield. Why does this happen?

A3: This is a classic chemoselectivity failure caused by improper reagent sequencing.

  • Causality: If the primary amine and aldehyde have not completely condensed to form the aldimine before TosMIC is introduced, the highly reactive isocyanide carbon of TosMIC will react directly with the unreacted aldehyde. In this scenario, the oxygen atom of the aldehyde participates in the cycloaddition, forming an oxazole ring instead of the desired imidazole[1][9].

  • Solution: Stagger the reagent addition. You must force the in situ imine formation to absolute completion before introducing TosMIC[1][9].

Protocol 2: Staggered Van Leusen Synthesis (Oxazole-Free)
  • Step 1 (Imine Formation): Dissolve the aldehyde (1.0 equiv) and primary amine (1.1 equiv) in anhydrous methanol. Stir at room temperature for 30 minutes[1][9].

  • Step 2 (Self-Validation): Take a small aliquot for IR spectroscopy or TLC.

    • Validation Logic: Ensure the complete disappearance of the aldehyde C=O stretch (~1700 cm⁻¹) and the appearance of the imine C=N stretch (~1640 cm⁻¹). Do not proceed to Step 3 until imine formation is verified.

  • Step 3 (Cycloaddition): Add K₂CO₃ (2.0 equiv) followed by the dropwise addition of TosMIC (1.0 equiv) dissolved in methanol[8][9].

    • Causality: K₂CO₃ deprotonates the active methylene of TosMIC, initiating the[3+2] cycloaddition exclusively with the pre-formed aldimine.

  • Step 4 (Aromatization): Stir for 4-12 hours at room temperature. Monitor by LC-MS for the elimination of p-toluenesulfinic acid, which confirms the final aromatization of the 1,4,5-trisubstituted imidazole ring[8].

  • Step 5 (Workup): Concentrate under reduced pressure, partition between water and dichloromethane, and extract the organic layer.

Module C: Isolation and Purification Challenges

Q4: My crude mixture contains unreacted amines and non-polar polymeric byproducts. What is the most reliable way to isolate the imidazole core without extensive chromatography?

A4: Exploit the inherent acid-base chemistry of the imidazole ring.

  • Causality: Imidazoles possess a basic, pyridine-like nitrogen (pKa of the conjugate acid is ~7.0). This allows for selective protonation[1].

  • Solution (Acid-Base Extraction): Dissolve your crude mixture in an organic solvent (e.g., ethyl acetate). Wash the organic layer with 1M HCl. The imidazole will protonate and migrate into the aqueous layer, leaving non-polar polymeric impurities in the organic layer. Separate the aqueous layer, neutralize it with 1M NaOH to deprotonate the imidazole, and extract the purified free-base imidazole back into a fresh organic solvent[1].

References

  • Wikipedia Contributors. "Debus–Radziszewski imidazole synthesis." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • International Journal of Advanced Research in Science, Communication and Technology (IJARSCT). "A Comprehensive Study on Synthesis of Imidazole Using Novel Techniques." IJARSCT. Available at: [Link]

  • ResearchGate. "Optimization of the Reaction Conditions for the Synthesis of Disubstituted Imidazole 5." ResearchGate. Available at: [Link]

  • Nanotechnology Perceptions. "View of Solvent Influence on Yield and Selectivity in the Synthesis of 2,4,5-Triaryl-1H-imidazoles." Nano-ntp.com. Available at: [Link]

  • National Center for Biotechnology Information (PMC). "Modular Synthesis of Di- and Trisubstituted Imidazoles from Ketones and Aldehydes: A Route to Kinase Inhibitors." NIH.gov. Available at: [Link]

  • Trade Science Inc. "Van Leusen Synthesis is utilized to Synthesize Imidazole-Based Medicinal Molecules." TSI Journals. Available at: [Link]

  • ACS Publications. "Van Leusen Imidazole Synthesis for One-Bead-One-Compound DNA-Encoded Libraries." Bioconjugate Chemistry. Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis of 1-Benzyl-1H-imidazole-4-carboxamide

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently encounter challenges from researchers attempting to synthesize 1-Benzyl-1H-imidazole-4-carboxamide.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently encounter challenges from researchers attempting to synthesize 1-Benzyl-1H-imidazole-4-carboxamide. This molecule presents a classic synthetic dilemma: the direct functionalization of the imidazole core is plagued by poor regiocontrol, while alternative de novo approaches require specialized equipment and rigorous condition optimization.

Below, you will find a comprehensive troubleshooting guide, quantitative route comparisons, and validated protocols designed to help you bypass common bottlenecks and establish a self-validating synthetic workflow.

Workflow Visualization: Synthetic Strategies

SynthesisRoutes Start1 1H-imidazole-4-carboxamide (Starting Material) Alkylation Direct N-Alkylation (Benzyl Halide, Base) Start1->Alkylation Isomers 1,4- & 1,5-Isomer Mixture (Regioselectivity Issue) Alkylation->Isomers Tautomeric Competition Target 1-Benzyl-1H-imidazole- 4-carboxamide (Target) Isomers->Target Tedious Separation Start2 (Z)-3-Dimethylamino-2-isocyano- acrylic acid ethyl ester Cyclization De Novo Cyclization (Benzylamine, 70°C) Start2->Cyclization Ester 1-Benzyl-1H-imidazole- 4-carboxylic acid ethyl ester Cyclization->Ester 100% Regiospecific Amidation High-Pressure Amidation (NH4OH, NH4Cl, 105°C) Ester->Amidation Amidation->Target 61% Yield

Figure 1: Comparison of the direct N-alkylation pathway vs. the regiospecific de novo synthesis.

Quantitative Data: Route Comparison

To assist in route selection, all quantitative parameters and operational requirements are summarized below.

Synthetic RouteKey ReagentsRegioselectivityScalabilityTypical YieldPrimary Challenge
Direct N-Alkylation Benzyl bromide, K₂CO₃, DMFPoor (1,4 and 1,5 mixture)Low20–30% (Isolated)Tedious chromatographic separation
De Novo + Amidation Benzylamine, NH₄OH, NH₄ClExcellent (100% 1,4-isomer)High~61% (Amidation)Requires high-pressure autoclave
Troubleshooting Guides & FAQs

FAQ 1: Why am I getting a complex mixture when alkylating 1H-imidazole-4-carboxamide with benzyl bromide? Answer: This is a classic regioselectivity issue inherent to 4-substituted imidazoles. The starting material exists as a tautomeric mixture. Upon deprotonation, the resulting imidazolide anion can be attacked at either the N1 or N3 position. The electron-withdrawing nature of the C4-carboxamide group reduces the electron density at the adjacent nitrogen, often leading to significant formation of the undesired 1,5-disubstituted isomer[1]. While changing the base to NaH in THF or running the reaction at elevated temperatures can slightly alter the thermodynamic distribution[2], direct alkylation rarely yields the pure 1,4-isomer without tedious chromatographic separation. For absolute regiocontrol, we strongly recommend the de novo synthesis route.

FAQ 2: I am trying the de novo route via 1-benzyl-1H-imidazole-4-carboxylic acid ethyl ester. The final amidation step is stalling. What is the mechanistic issue? Answer: The ethyl ester of the electron-rich imidazole ring is highly deactivated toward nucleophilic acyl substitution at room temperature. To overcome this high activation energy barrier, the reaction must be performed in a sealed autoclave. By heating the mixture to 105 °C, you significantly increase the collision frequency and kinetic energy of the ammonia nucleophiles[3]. Furthermore, the addition of ammonium chloride (NH₄Cl) is a critical mechanistic requirement; it acts as a mild Brønsted acid catalyst that protonates the carbonyl oxygen, enhancing its electrophilicity without fully neutralizing the basic ammonia[3].

FAQ 3: After the autoclave amidation, my product is an oily suspension instead of a solid. How do I isolate the pure carboxamide? Answer: The target 1-benzyl-1H-imidazole-4-carboxamide is poorly soluble in cold water. If it remains oily upon cooling, it is likely trapping unreacted ester or benzylamine impurities. Ensure you cool the autoclave reactor slowly to promote proper crystallization. Once at room temperature, filter the precipitate and wash it extensively with cold water, followed by a diethyl ether trituration to remove lipophilic impurities. Drying in vacuo at 50 °C will yield the pure product as a solid powder[3].

Validated Experimental Protocol: De Novo Synthesis

This protocol leverages a self-validating, regiospecific cyclization followed by a high-pressure amidation to ensure the exclusive formation of the 1,4-isomer.

Phase 1: Cyclization to the Ester Intermediate

Causality Focus: Utilizing an isocyanoacrylate ensures that the imidazole ring is built around the benzylamine nitrogen, guaranteeing 100% regioselectivity for the 1-benzyl-4-carboxylate architecture.

  • Reagent Mixing: To a dry reaction vessel, add (Z)-3-dimethylamino-2-isocyano-acrylic acid ethyl ester (28.97 mmol)[3].

  • Amine Addition: Slowly add benzylamine (31.86 mmol, ~1.1 eq) to the vessel[3].

  • Heating: Stir the neat reaction mixture at 70 °C for 14 hours under an argon atmosphere[3].

  • Validation Checkpoint: Analyze an aliquot via LC-MS. The successful formation of the ester is confirmed by a major peak at m/z 231 [M+H]⁺ [3].

  • Purification: Concentrate the mixture and purify via flash chromatography (DCM/Methanol gradient). Combine the desired fractions to isolate 1-benzyl-1H-imidazole-4-carboxylic acid ethyl ester as a brown oil (Expected Yield: ~57%)[3].

Phase 2: High-Pressure Amidation

Causality Focus: High temperature and pressure force the substitution, while NH₄Cl activates the carbonyl carbon for nucleophilic attack.

  • Preparation: In a high-pressure autoclave reactor, combine the 1-benzyl-1H-imidazole-4-carboxylic acid ethyl ester (17.07 mmol) and ammonium chloride (5.12 mmol, 0.3 eq)[3].

  • Ammonia Addition: Add 45 mL of 32% aqueous ammonium hydroxide solution[3].

  • Pressurization & Heating: Seal the autoclave securely and heat the stirred mixture to 105 °C for 14 hours[3].

  • Validation Checkpoint: Safely cool the reactor to room temperature. The reaction is successful if a distinct precipitate forms in the aqueous layer. LC-MS of the solid should show the target mass at m/z 202 [M+H]⁺ [3].

  • Isolation: Filter the resulting precipitate, wash extensively with cold water to remove residual salts and ammonia, and dry in a vacuum oven at 50 °C to afford the target 1-benzyl-1H-imidazole-4-carboxamide (Expected Yield: ~61%)[3].

References
  • [1] Protocol for N-Alkylation of 4-iodo-1H-imidazole. Benchchem.

  • [2] Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.

  • [3] IMIDAZOPYRAZINONE DERIVATIVES - European Patent Office - EP 3087076 B1. Googleapis.

Sources

Troubleshooting

Technical Support Center: 1-Benzyl-1H-imidazole-4-carboxamide Stability and Degradation

This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-Benzyl-1H-imidazole-4-carboxamide. It provides in-depth information on the stability and degradation...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 1-Benzyl-1H-imidazole-4-carboxamide. It provides in-depth information on the stability and degradation of this compound, offering troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.

I. Introduction to the Stability of 1-Benzyl-1H-imidazole-4-carboxamide

1-Benzyl-1H-imidazole-4-carboxamide is a versatile molecule with a core imidazole structure that is of significant interest in medicinal chemistry. The stability of this compound is a critical factor in its synthesis, storage, and application. The imidazole ring, while aromatic, is susceptible to certain degradation pathways, particularly oxidation and photodegradation.[1][2][3] The N-benzyl and C4-carboxamide substituents also influence the molecule's overall stability profile. Understanding these potential degradation pathways is essential for accurate experimental design and interpretation of results.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and stability of 1-Benzyl-1H-imidazole-4-carboxamide.

Q1: What are the primary stability concerns for 1-Benzyl-1H-imidazole-4-carboxamide?

A1: The primary stability concerns for 1-Benzyl-1H-imidazole-4-carboxamide are its susceptibility to:

  • Oxidative degradation: The imidazole ring can be oxidized, especially in the presence of oxidizing agents or under conditions that promote auto-oxidation.[1][2]

  • Photodegradation: Imidazole derivatives can be sensitive to light, particularly UV radiation, which can lead to the formation of degradation products.[1][2][4]

  • Hydrolysis: While the carboxamide group is generally more stable than an ester, it can undergo hydrolysis under strong acidic or basic conditions, especially at elevated temperatures.

Q2: What are the recommended storage conditions for 1-Benzyl-1H-imidazole-4-carboxamide?

A2: To ensure the long-term stability of 1-Benzyl-1H-imidazole-4-carboxamide, it is recommended to store the compound in a tightly sealed container, protected from light, in a cool and dry place.[5][6][7] For extended storage, refrigeration under an inert atmosphere (e.g., argon or nitrogen) is advisable.

Q3: Is 1-Benzyl-1H-imidazole-4-carboxamide sensitive to pH?

A3: The stability of 1-Benzyl-1H-imidazole-4-carboxamide can be influenced by pH. While generally stable in neutral conditions, extreme pH values can promote degradation. Strong acidic or basic conditions can catalyze the hydrolysis of the carboxamide group. The imidazole ring itself has a pKa and its protonation state can affect its reactivity and stability.

Q4: What are the likely degradation products of 1-Benzyl-1H-imidazole-4-carboxamide?

A4: Based on the known degradation pathways of imidazole-containing compounds, the likely degradation products could include:

  • Oxidation products: Ring-opened derivatives or N-oxides may form upon oxidation of the imidazole moiety.[1]

  • Hydrolysis product: Under harsh conditions, hydrolysis of the carboxamide can yield 1-benzyl-1H-imidazole-4-carboxylic acid.

  • Photodegradation products: Exposure to light can lead to a variety of complex degradation products, potentially involving radical reactions.[2]

Q5: How can I monitor the stability of my 1-Benzyl-1H-imidazole-4-carboxamide sample?

A5: The stability of your sample can be monitored using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[8] A stability-indicating method is one that can separate the intact parent compound from its degradation products, allowing for accurate quantification of the parent compound and detection of any impurities.

III. Troubleshooting Guide

This section provides solutions to common problems encountered during experiments with 1-Benzyl-1H-imidazole-4-carboxamide.

Problem Potential Cause Recommended Solution
Loss of potency or appearance of new peaks in HPLC analysis over time. Degradation of the compound. 1. Review storage conditions: Ensure the compound is stored as recommended (cool, dry, dark, and under inert gas if possible).[5][6][7] 2. Prepare fresh solutions: For critical experiments, always use freshly prepared solutions. 3. Perform a forced degradation study: This will help to identify potential degradation products and confirm the stability-indicating nature of your analytical method.[8][9][10]
Inconsistent experimental results. Variable stability in different solvents or reaction mixtures. 1. Evaluate solvent stability: Assess the stability of 1-Benzyl-1H-imidazole-4-carboxamide in the specific solvent system used for your experiment over the experimental timeframe. 2. Check for reactive excipients: If working with formulations, ensure that the excipients are compatible with the compound and do not promote degradation.[9]
Discoloration of the solid compound or solutions. Oxidation or photodegradation. 1. Protect from light: Use amber vials or cover containers with aluminum foil.[11] 2. Work under an inert atmosphere: When handling solutions for extended periods, consider degassing solvents and working under nitrogen or argon.

IV. Experimental Protocol: Forced Degradation Study

A forced degradation study is crucial for understanding the intrinsic stability of a drug substance and for developing a stability-indicating analytical method.[8][9][10]

Objective: To investigate the degradation of 1-Benzyl-1H-imidazole-4-carboxamide under various stress conditions (hydrolytic, oxidative, thermal, and photolytic).

Materials:

  • 1-Benzyl-1H-imidazole-4-carboxamide

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • HPLC system with UV detector

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Sample Preparation: Prepare a stock solution of 1-Benzyl-1H-imidazole-4-carboxamide in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.

    • Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the mixture at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Place the solid compound in an oven at 70°C for 48 hours. Also, expose the stock solution to the same conditions.

    • Photolytic Degradation: Expose the stock solution in a quartz cuvette to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[11][12] A dark control sample should be stored under the same conditions but protected from light.

  • Sample Analysis:

    • Before analysis, neutralize the acidic and basic samples with an appropriate amount of NaOH or HCl, respectively.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method. The method should be capable of separating the parent peak from any degradation products.

    • Use a photodiode array (PDA) detector to obtain UV spectra of the peaks to aid in peak purity assessment and identification.

    • For characterization of major degradation products, techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) can be employed.[13][14]

Data Interpretation:

  • Calculate the percentage of degradation for each stress condition.

  • Identify the retention times of the degradation products.

  • Assess the peak purity of the parent compound in the presence of its degradants.

V. Visualizing Degradation and Workflows

Potential Degradation Pathways

G cluster_0 1-Benzyl-1H-imidazole-4-carboxamide cluster_1 Degradation Products A 1-Benzyl-1H-imidazole-4-carboxamide B Oxidation Products (e.g., N-oxides, ring-opened derivatives) A->B Oxidative Stress (e.g., H₂O₂) C Hydrolysis Product (1-Benzyl-1H-imidazole-4-carboxylic acid) A->C Acidic/Basic Hydrolysis D Photodegradation Products (Complex mixture) A->D Light Exposure (UV/Vis)

Caption: Potential degradation pathways of 1-Benzyl-1H-imidazole-4-carboxamide.

Forced Degradation Experimental Workflow

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Interpretation prep Prepare Stock Solution (1 mg/mL) acid Acidic (0.1M HCl, 60°C) prep->acid base Basic (0.1M NaOH, 60°C) prep->base oxidative Oxidative (3% H₂O₂, RT) prep->oxidative thermal Thermal (70°C, Solid & Solution) prep->thermal photo Photolytic (ICH Q1B) prep->photo neutralize Neutralize (if needed) acid->neutralize base->neutralize hplc HPLC Analysis (with PDA detector) oxidative->hplc thermal->hplc photo->hplc neutralize->hplc lcms LC-MS for Characterization hplc->lcms interpret Calculate % Degradation Identify Degradants Assess Peak Purity lcms->interpret

Caption: Workflow for the forced degradation study of 1-Benzyl-1H-imidazole-4-carboxamide.

VI. Summary of Stability and Degradation Profile

Stress Condition Potential for Degradation Likely Degradation Products
Acidic Hydrolysis Moderate to High (depending on conditions)1-Benzyl-1H-imidazole-4-carboxylic acid
Basic Hydrolysis Moderate to High (depending on conditions)1-Benzyl-1H-imidazole-4-carboxylic acid
Oxidation HighImidazole ring oxidation products (N-oxides, ring-opened species)[1]
Thermal Low to Moderate (in solid state)Dependent on temperature and duration
Photolysis HighComplex mixture of photodegradants[2]

VII. References

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(10), 3295-3304. [Link]

  • ResearchGate. (n.d.). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir | Request PDF. [Link]

  • Voelkel, A., & Fall, J. (2012). Thermal Behavior, Stability, and Decomposition Mechanism of Poly(N-vinylimidazole). Macromolecules, 45(22), 9075–9083. [Link]

  • Zhang, Y., et al. (2022). Experimental Study of the Thermal Decomposition Properties of Binary Imidazole Ionic Liquid Mixtures. Molecules, 27(4), 1318. [Link]

  • Gaina, V., et al. (2012). NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRADATION. Revue Roumaine de Chimie, 57(7-8), 733-740. [Link]

  • Maciejewska, M., et al. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. Molecules, 28(13), 5081. [Link]

  • ResearchGate. (2025). Critical Insight into Mechanochemical and Thermal Degradation of Imidazolium-based Ionic Liquids with Alkyl and mPEG Side Chains. [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • ResearchGate. (n.d.). Biodegradability of imidazole structures. [Link]

  • ResearchGate. (n.d.). 1-Benzyl-1H-benzimidazole. [Link]

  • Singh, R., & Kumar, R. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Asian Journal of Research in Chemistry, 13(2), 114. [Link]

  • International Journal of Medical Research. (2021). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. [Link]

  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • Apicule. (n.d.). 1-Benzyl-4-hydroxy-N,N,2-trimethyl-1H-benzo[d]imidazole-6-carboxamide (CAS No: 1640981-20-9) API Intermediate Manufacturers. [Link]

  • Pandey, S., et al. (2021). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. ACS Omega, 6(5), 3764–3779. [Link]

  • Journal of the Chinese Chemical Society. (2010). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition. [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). [Link]

  • PubMed. (2023). Design, synthesis, and evaluation of 1H-benzo[d]imidazole-4-carboxamide PARP-1 inhibitors using different saturated nitrogen-contained heterocycle as linker group. [Link]

  • Journal of Materials Chemistry A. (2020). Rapid photo-oxidation reactions of imidazole derivatives accelerated by planar quinoid oxidation-state structures. [Link]

  • PubMed. (2021). Synthesis and evaluation of 2-(4-[4-acetylpiperazine-1-carbonyl] phenyl)-1H-benzo[d]imidazole-4-carboxamide derivatives as potential PARP-1 inhibitors and preliminary study on structure-activity relationship. [Link]

  • ResearchGate. (2025). Hydrolysis of some imidazole, benzimidazole, and 1,2,3-benzotriazole derivatives according to HPLC and NMR diffusimetry data | Request PDF. [Link]

  • SciSpace. (n.d.). Photostability and Photostabilization of Drugs and Drug Products. [Link]

  • MDPI. (2021). How Organic Substances Promote the Chemical Oxidative Degradation of Pollutants: A Mini Review. [Link]

  • Google Patents. (2017). WO2017168451A1 - Derivatives of imidazole and benzimidazole, method of preparation and use thereof.

  • PubMed. (2009). Isolation and structure determination of oxidative degradation products of atorvastatin. [Link]

  • ResearchGate. (2020). (PDF) Stability Indicating Method for Determination of Benznidazole and Its Degradation Products in Active Pharmaceutical Ingredient. [Link]

  • International Journal of Pharmaceutical and Biological Archives. (2023). FORCED DEGRADATION STUDIES AND ASSESSMENT OF DEGRADATION PRODUCTS OF IMEGLIMIN HYDROCHLORIDE USING LC-ESI/APCI-MS. [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2025). Photostability Study of Biopharmaceutical Products. [Link]

  • Atlas-mts.com. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link]

Sources

Optimization

Technical Support Center: Minimizing Byproduct Formation in N-Alkylation of Imidazoles

Welcome to the technical support center for the N-alkylation of imidazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental reaction...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the N-alkylation of imidazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this fundamental reaction. By addressing common challenges in a direct question-and-answer format, we aim to provide you with the insights and practical guidance necessary to minimize byproduct formation and optimize your synthetic outcomes.

Troubleshooting Guide: Common Issues and Solutions

Question 1: My N-alkylation reaction is producing a mixture of N1 and N3 regioisomers. How can I improve the selectivity?

Answer: The formation of regioisomers is a frequent challenge in the N-alkylation of unsymmetrically substituted imidazoles. This arises from the fact that upon deprotonation, the negative charge is delocalized across both nitrogen atoms, making both susceptible to alkylation.[1][2] Several factors, including electronic effects, steric hindrance, and reaction conditions, govern the regioselectivity.[1][3]

Causality and Strategic Solutions:

  • Electronic Effects: The electronic nature of substituents on the imidazole ring plays a crucial role. Electron-withdrawing groups will decrease the nucleophilicity of the adjacent nitrogen, thereby favoring alkylation at the more distant nitrogen atom.[1][4]

  • Steric Hindrance: The size of both the substituents on the imidazole ring and the alkylating agent itself can be leveraged to direct the reaction. Bulky groups will sterically hinder the adjacent nitrogen, promoting alkylation at the less encumbered nitrogen.[1][3][4]

  • Reaction Conditions: The choice of base and solvent can significantly influence the isomeric ratio. For instance, using a strong base like sodium hydride (NaH) in an aprotic solvent such as THF can favor N1-alkylation in certain cases.[4]

  • Protecting Groups: For complex syntheses demanding high regioselectivity, the use of a protecting group on one of the nitrogen atoms is a robust strategy. The (2-(trimethylsilyl)ethoxymethyl) (SEM) group is a notable example that can be employed to direct alkylation to a specific nitrogen.[1][4] This approach allows for regioselective N-alkylation, even with less sterically demanding alkylating agents.[5]

Question 2: I am observing a significant amount of a dialkylated imidazolium salt as a byproduct. How can I prevent this over-alkylation?

Answer: The N-alkylated imidazole product is itself a nucleophile and can react further with the alkylating agent to form a dialkylated imidazolium salt. This is a common side reaction, particularly when an excess of the alkylating agent is used or at elevated reaction temperatures.[4]

Strategies for Prevention:

  • Stoichiometric Control: Precise control over the stoichiometry of the reactants is critical. Using a slight excess of the imidazole (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent can effectively minimize the opportunity for a second alkylation event.[4]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture helps to maintain a low concentration of the electrophile. This reduces the probability of the N-alkylated product reacting further.[4]

  • Reaction Monitoring: Closely monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction should be stopped as soon as the starting imidazole has been consumed to prevent the accumulation of the dialkylated byproduct.[4]

Question 3: My reaction is sluggish, and the yield is consistently low. What factors should I investigate to improve the outcome?

Answer: Low yields in N-alkylation reactions can often be attributed to incomplete deprotonation of the imidazole ring, which in turn reduces its nucleophilicity. The reactivity of the alkylating agent and the overall reaction conditions are also key determinants of success.[4]

Troubleshooting Steps:

  • Base and Solvent System Evaluation:

    • Strong Bases: For imidazoles with low acidity or when using less reactive alkylating agents, a strong base like Sodium Hydride (NaH) in an anhydrous aprotic solvent like Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) is recommended to ensure complete deprotonation.[4]

    • Weaker Bases: In many cases, weaker inorganic bases such as Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃), or Potassium Hydroxide (KOH) are sufficient, especially with more reactive alkylating agents.[4] Cs₂CO₃ has often been reported to be highly effective.[4] Using KOH impregnated on alumina can also provide good yields under mild conditions.[6]

    • Solvent Choice: Polar aprotic solvents like Acetonitrile (MeCN), DMF, and Dimethyl Sulfoxide (DMSO) are commonly employed as they effectively dissolve both the imidazole and the base, facilitating the reaction.[4][7]

  • Alkylating Agent Reactivity: The nature of the leaving group on the alkylating agent significantly impacts its reactivity. The general order of reactivity for alkyl halides is I > Br > Cl.[4] If you are experiencing low reactivity with an alkyl chloride, consider switching to the corresponding bromide or iodide.

  • Temperature Optimization: Increasing the reaction temperature can enhance the reaction rate. However, this must be balanced against the potential for increased byproduct formation.[8] A systematic increase in temperature while carefully monitoring the reaction is advised.[4] Microwave irradiation has also been shown to dramatically reduce reaction times and improve yields in some cases.[8]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the N-alkylation of imidazole?

A1: The N-alkylation of imidazole is a nucleophilic substitution reaction that typically proceeds in two main steps:

  • Deprotonation: A base is used to remove the acidic proton from the N-H bond of the imidazole ring, which results in the formation of a nucleophilic imidazolate anion.[4]

  • Nucleophilic Attack: This imidazolate anion then acts as a nucleophile and attacks the electrophilic carbon of the alkylating agent (for example, an alkyl halide). This displaces the leaving group and forms the desired N-alkylated imidazole product.[4]

Q2: How do I choose the most appropriate base for my specific reaction?

A2: The selection of the base depends on the pKa of the imidazole derivative and the reactivity of the alkylating agent.[4]

  • Strong bases (e.g., NaH): These are best used when the imidazole is weakly acidic (for instance, if it contains electron-donating groups) or when a less reactive alkylating agent is being used. These reactions necessitate anhydrous conditions.[4]

  • Weaker bases (e.g., K₂CO₃, Cs₂CO₃, KOH): These are often sufficient for imidazoles that have electron-withdrawing groups and when using reactive alkylating agents like benzyl bromide or alkyl iodides. They are generally easier and safer to handle than NaH.[4]

Q3: Are there alternative methods for N-alkylation that avoid the use of strong bases?

A3: Yes, several alternative methods exist.

  • Mitsunobu Reaction: This reaction allows for the N-alkylation of imidazoles with alcohols under mild, neutral conditions using triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD).[9][10][11] It is particularly useful for inverting the stereochemistry of an alcohol.[11]

  • Metal-Free N-allylation/alkylation: Morita–Baylis–Hillman (MBH) alcohols and acetates can be used to alkylate imidazoles without the need for a metal catalyst.[12]

  • Phase Transfer Catalysis (PTC): PTC can be a useful method for selective N-alkylation, sometimes even in the absence of a solvent, which can help in avoiding the formation of quaternary ammonium salts.[13]

Q4: I'm having difficulty purifying my N-alkylated product. What are some common challenges and solutions?

A4: Purification can be complicated by the presence of unreacted starting materials, the dialkylated byproduct, or regioisomers.[4]

  • Column Chromatography: This is the most prevalent method for separating the desired product from impurities. Careful selection of the stationary phase (e.g., silica gel or alumina) and the mobile phase is crucial for achieving good separation.[4][8]

  • Crystallization: If the desired product is a solid, recrystallization can be a highly effective purification technique.[8][14]

  • Extraction and Washing: A standard aqueous work-up involving extraction with an organic solvent and washing with water and brine can help to remove inorganic salts and other water-soluble impurities.

Data and Protocols at a Glance

Table 1: Recommended Base and Solvent Combinations

Imidazole ReactivityAlkylating Agent ReactivityRecommended BaseRecommended Solvent(s)
High (Electron-withdrawing groups)High (Iodide, Bromide)K₂CO₃, Cs₂CO₃, KOHMeCN, DMF
Low (Electron-donating groups)Low (Chloride)NaHAnhydrous THF, Anhydrous DMF
High/LowAlcohol (Mitsunobu)- (Uses PPh₃/DEAD)THF, Dichloromethane

Experimental Protocol: General Procedure for N-Alkylation using Potassium Carbonate

  • Reaction Setup: To a solution of the substituted imidazole (1.0 equivalent) in anhydrous acetonitrile (or DMF), add anhydrous potassium carbonate (1.1-1.5 equivalents).[4]

  • Stirring: Stir the resulting suspension at room temperature for 15-30 minutes.[4]

  • Addition of Alkylating Agent: Add the alkylating agent (1.0-1.2 equivalents) dropwise to the stirred mixture.[4]

  • Reaction: Stir the reaction mixture at room temperature or heat to an appropriate temperature (e.g., 60-80 °C). Monitor the reaction progress by TLC.[4]

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.[4]

  • Isolation: Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography.

Visualizing the Process

N_Alkylation_Troubleshooting cluster_regio Regioselectivity Control cluster_dialkyl Preventing Over-alkylation cluster_yield Improving Yield Start N-Alkylation Reaction Byproduct Byproduct Observed? Start->Byproduct Regioisomers Regioisomers (N1/N3) Byproduct->Regioisomers Yes Dialkylation Dialkylation (Imidazolium Salt) Byproduct->Dialkylation LowYield Low Yield / Incomplete Reaction Byproduct->LowYield Optimize Optimize Conditions Byproduct->Optimize No Sterics Adjust Sterics (Substituent/Alkylating Agent) Regioisomers->Sterics Stoichiometry Control Stoichiometry (Excess Imidazole) Dialkylation->Stoichiometry BaseSolvent Optimize Base/Solvent System LowYield->BaseSolvent Electronics Consider Electronic Effects Sterics->Electronics ProtectingGroup Use Protecting Group (e.g., SEM) Electronics->ProtectingGroup ProtectingGroup->Optimize SlowAddition Slow Addition of Alkylating Agent Stoichiometry->SlowAddition Monitoring Monitor Reaction Closely SlowAddition->Monitoring Monitoring->Optimize AlkylatingAgent Change Alkylating Agent (I > Br > Cl) BaseSolvent->AlkylatingAgent Temperature Adjust Temperature AlkylatingAgent->Temperature Temperature->Optimize

Caption: A troubleshooting workflow for common issues in imidazole N-alkylation.

References

  • Benchchem. Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Imidazole-2-thiones.
  • Benchchem. Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole.
  • Benchchem. Technical Support Center: Solvent Effects on Imidazole Synthesis.
  • Benchchem. Technical Support Center: Enhancing Regioselectivity of Imidazole Substitution Reactions.
  • Koubachi, J., El Kazzouli, S., Bernoussi, S., Essassi, E. M., & Guillaumet, G. (2023). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journal of Organic Chemistry, 19, 1374–1381. Available from: [Link]

  • N-ALKYLATION OF IMIDAZOLES BY KOH/Al₂O₃.
  • Protecting groups.
  • Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • Doganc, F., & Goker, H. (2025). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences, 50(1), 15-20.
  • Benchchem. Application Notes and Protocols for N-alkylation of Imidazole using Benzyl Bromide.
  • N-alkylation of imidazole by alkaline carbons. Academia.edu.
  • N-Alkylation of imidazoles. University of Otago. Available from: [Link]

  • Al-Hourani, B. J., Al-Adhami, H. A., Al-Zoubi, R. M., McDonald, R., & El-Salfiti, M. A. (2024). Exclusive Solvent-Controlled Regioselective Catalytic Synthesis of Potentially Bioactive Imidazolidineiminodithiones: NMR Analysis, Computational Studies and X-ray Crystal Structures. Molecules, 29(17), 3899. Available from: [Link]

  • An efficient strategy for N-alkylation of benzimidazoles/imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles. Academia.edu.
  • Coghlan, A. P., McErlean, C. S., & Krenske, E. H. (2015). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 11, 223–230. Available from: [Link]

  • Manoharan, T. S., & Brown, R. S. (1989). 1-(1-Ethoxyethyl): an effective protecting group for imidazole nitrogen. The Journal of Organic Chemistry, 54(6), 1452–1454. Available from: [Link]

  • Selective N-Alkylation of Imidazole with Alcohols over Calcined Layered Double Hydroxides. ResearchGate. Available from: [Link]

  • Alkylation of Imidazole by Solid-Liquid Phase Transfer Catalysis in the Absence of Solvent.
  • Request PDF. An efficient strategy for N-alkylation of benzimidazoles/ imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles. Available from: [Link]

  • Benchchem. Protocol for N-Alkylation of 4-iodo-1H-imidazole.
  • Knipe, J. M., Jordan, P. A., & Peterson, L. B. (2016). Mitsunobu mischief: Neighbor-directed histidine N(π)–alkylation provides access to peptides containing selectively functionalized imidazolium heterocycles. Organic & Biomolecular Chemistry, 14(38), 8970–8974. Available from: [Link]

  • Amino Acid-Protecting Groups. (2019). In Chemical Synthesis of Peptides (pp. 385-535).
  • Process for preparing 1-alkylimidazoles. (1991). U.S. Patent No. 5,011,934.
  • Piguel, S., & Gabillet, S. (2013). Development of a Regioselective N-Methylation of (Benz)imidazoles Providing the More Sterically Hindered Isomer. The Journal of Organic Chemistry, 78(22), 11463–11469. Available from: [Link]

  • Process for purifying imidazoles and imidazol-based agents by crystallisation. (1998). European Patent No. EP0856344A1.
  • Bédard, A.-C., & Dodelet, J.-P. (2010). C−H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C−H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. The Journal of Organic Chemistry, 75(15), 5172–5183. Available from: [Link]

  • Development of a regioselective N-methylation of (benz)imidazoles providing the more sterically hindered isomer. Semantic Scholar. Available from: [Link]

  • Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour.
  • Mitsunobu Reaction. Chemistry Steps. Available from: [Link]

  • Mitsunobu Reaction. Master Organic Chemistry. Available from: [Link]

  • This is why selective N-alkylation of imidazoles is difficult. Reddit. Available from: [Link]

  • N-alkylation of imidazole by alkaline carbons. ResearchGate. Available from: [Link]

  • C−H arylation and alkenylation of imidazoles by nickel catalysis. RSC Publishing. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Column Chromatography for Imidazole Carboxamides

From the Desk of the Senior Application Scientist Welcome to the technical support center dedicated to the purification of imidazole carboxamides. This class of compounds, while vital in medicinal chemistry and materials...

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center dedicated to the purification of imidazole carboxamides. This class of compounds, while vital in medicinal chemistry and materials science, presents unique challenges during purification. Their inherent polarity, coupled with the basicity of the imidazole ring, often leads to frustrating outcomes in column chromatography, such as poor separation, severe peak tailing, and low recovery.

This guide is structured to move from common questions to deep troubleshooting, providing not just protocols, but the underlying chemical principles. Our goal is to empower you to diagnose issues logically and develop robust, reproducible purification methods.

Frequently Asked Questions (FAQs)

Q1: Why is my imidazole carboxamide so difficult to purify on a standard silica gel column? This is the most common challenge. The difficulty arises from two key properties of your molecule:

  • Polarity: The carboxamide group and the imidazole ring itself are highly polar. This causes strong binding to the polar silica gel stationary phase, often requiring highly polar mobile phases to elute your compound.[1][2]

  • Basicity: The nitrogen atoms in the imidazole ring are basic. Silica gel has a slightly acidic surface due to the presence of silanol groups (Si-OH).[3] Your basic compound can interact very strongly with these acidic sites via acid-base interactions, leading to issues like irreversible adsorption (low yield) and asymmetrical peak shapes (tailing).[3][4]

Q2: What is the best stationary phase to start with for my compound? For initial trials, silica gel is still the most common and cost-effective choice.[1] However, you must anticipate the need for mobile phase modifiers (see Q3). If significant issues persist, consider neutral or basic alumina . Alumina is an excellent alternative for purifying basic compounds as it minimizes the strong acid-base interactions that cause problems on silica.[4][5]

Q3: How do I select an appropriate mobile phase? My compound either stays at the baseline or shoots through the column. This is a classic solvent polarity issue. The key is to find a solvent system where your target compound has a Thin Layer Chromatography (TLC) retention factor (Rf) of approximately 0.2-0.4 .[4]

  • If Stuck at the Baseline (Rf ≈ 0): Your mobile phase is not polar enough. Increase the proportion of the polar solvent. A good starting point for polar compounds is a gradient of methanol (MeOH) in dichloromethane (DCM) or ethyl acetate (EtOAc) in hexanes.[6]

  • If at the Solvent Front (Rf ≈ 1): Your mobile phase is too polar. Decrease the proportion of the polar solvent.

  • Crucial Tip for Imidazoles: If you observe streaking on your TLC plate even when the Rf is in a good range, it indicates strong interaction with the silica. Add a small amount of a basic modifier like triethylamine (TEA) or ammonia solution (typically 0.1-1%) to your mobile phase.[3][4] This will neutralize the acidic sites on the silica, leading to a well-defined spot.

Q4: My compound is streaking badly down the column, and I'm getting very broad fractions. What's happening? This is a phenomenon known as peak tailing. It is almost always caused by the strong, non-ideal interactions between your basic imidazole carboxamide and the acidic silanol groups on the silica surface.[3] The solution is to disrupt this interaction.

  • Immediate Fix: Add a competitive base like 0.5-1% triethylamine (TEA) to your mobile phase.[6] The TEA is a stronger base and will preferentially bind to the acidic sites on the silica, effectively "masking" them from your compound. This allows your imidazole carboxamide to travel through the column more uniformly, resulting in sharper bands.

  • Alternative Stationary Phase: If tailing persists, switch to neutral alumina, which lacks these acidic silanol groups.[5]

Troubleshooting Guide: From Problem to Solution

This section addresses specific experimental failures with a logical workflow to diagnose and resolve the issue.

Problem 1: Poor or No Elution (Compound Stuck on Column)

Your compound is applied to the column but fails to elute even with a reasonably polar mobile phase. This suggests an exceptionally strong interaction with the stationary phase.

Causality Analysis:

  • Insufficient Mobile Phase Polarity: The solvent system is simply not strong enough to break the interaction between your polar analyte and the polar silica gel.

  • Irreversible Adsorption: This is common for basic compounds on acidic silica.[4] The interaction is so strong that it resembles a chemical bond, preventing elution.

Troubleshooting Workflow:

start Compound Stuck on Column check_polarity Is the mobile phase sufficiently polar? (e.g., >10% MeOH in DCM) start->check_polarity increase_polarity Action: Increase polarity. Run a gradient up to 20% MeOH in DCM. check_polarity->increase_polarity No check_base Is a basic modifier present? check_polarity->check_base Yes increase_polarity->check_base add_base Action: Add 0.5-1% Triethylamine (TEA) to the mobile phase. check_base->add_base No switch_stationary Action: Switch to a more inert stationary phase like neutral alumina. check_base->switch_stationary Yes solution Problem Solved add_base->solution switch_stationary->solution

Caption: Troubleshooting workflow for compounds that fail to elute.

Problem 2: Pronounced Peak Tailing or Streaking

The compound elutes as a broad, asymmetrical band, making clean separation and collection impossible.

Causality Analysis:

  • Secondary Silanol Interactions: This is the primary cause. The basic nitrogen of the imidazole ring engages in slow, reversible binding with acidic silanol groups on the silica surface, causing a "smearing" effect as the compound moves down the column.[3]

  • Metal Chelation: The imidazole ring can chelate with trace metal ions present in the silica gel, leading to peak distortion.[3]

  • Sample Overload: Too much sample has been loaded onto the column, exceeding its capacity and leading to non-ideal behavior.

Troubleshooting Workflow:

start Severe Peak Tailing Observed check_base Is a basic modifier (e.g., TEA, NH4OH) in the mobile phase? start->check_base add_base Action: Add 0.5-1% TEA to the mobile phase and re-equilibrate the column. check_base->add_base No check_loading Was the sample load appropriate? (Typically 1-5% of silica weight) check_base->check_loading Yes solution Problem Solved add_base->solution reduce_load Action: Reduce the amount of crude material loaded onto the column. check_loading->reduce_load No use_alumina Final Step: Switch to neutral alumina to eliminate silanol interactions. check_loading->use_alumina Yes reduce_load->solution use_alumina->solution

Caption: Troubleshooting workflow for severe peak tailing.

Problem 3: Low Yield and Product Loss

A significant amount of your product is lost during the purification process.

Causality Analysis:

  • Irreversible Adsorption: As discussed, strong acid-base interactions can cause your compound to permanently bind to the silica gel.[4]

  • Compound Instability: Some imidazole derivatives can be sensitive to the acidic nature of silica gel and may degrade during the long exposure time on the column.

  • Improper Sample Loading: If the compound is not fully dissolved or precipitates during loading, it will not chromatograph properly, leading to apparent loss. A dry loading technique is often recommended for samples with poor solubility in the initial mobile phase.[5]

Data Summary: Stationary Phase Selection

The choice of stationary phase is the most critical decision. The table below summarizes the common options.

Stationary PhasePrinciple of SeparationAdvantages for Imidazole CarboxamidesDisadvantages & Mitigation
Silica Gel Normal-Phase AdsorptionInexpensive, widely available, high resolving power.[1]Acidic surface causes tailing/loss. Mitigate with basic modifiers (TEA, NH₄OH).[3][4]
Alumina Normal-Phase AdsorptionAvailable in basic, neutral, and acidic forms. Basic/neutral alumina is excellent for basic compounds, preventing tailing.[4][5]Can be less forgiving with very sensitive compounds; activity can vary.
Reversed-Phase (C18) Hydrophobic PartitioningGood for less polar analogues; can use pH adjustment in the mobile phase to control retention.[5][7]Poor retention for highly polar imidazole carboxamides. Requires highly aqueous mobile phases.[3]
HILIC Hydrophilic PartitioningExcellent for very polar compounds that are poorly retained in reversed-phase.[5][8] Uses a high-organic mobile phase, which can be good for sample solubility.Requires careful column equilibration; can be more complex to develop.

Experimental Protocols

Protocol 1: Method Development with TLC and Basic Modifier

This protocol establishes a reliable mobile phase before committing to a large-scale column.

  • Prepare Stock Solutions: Dissolve your crude imidazole carboxamide in a suitable solvent (e.g., DCM or MeOH) to make a concentrated stock solution.

  • Initial Solvent Screening: Spot your crude material on three separate TLC plates. Develop them in the following solvent systems:

    • Plate 1: 30% Ethyl Acetate / 70% Hexane

    • Plate 2: 50% Ethyl Acetate / 50% Hexane

    • Plate 3: 80% Ethyl Acetate / 20% Hexane

  • Analyze Results: Observe the Rf of your target compound. If it remains near the baseline, switch to a more polar system like 5% Methanol / 95% DCM and repeat.

  • Introduce Basic Modifier: Once you find a system that gives an Rf of ~0.2-0.4, prepare a new mobile phase of that same composition but add 1% triethylamine (TEA) .

  • Confirm on TLC: Run a final TLC plate with your chosen solvent system + 1% TEA. You should observe a significant improvement in spot shape (less streaking). This is your optimized mobile phase for the column.

Protocol 2: Dry Loading for Poorly Soluble Samples

Use this technique when your crude product is not soluble in the initial, non-polar mobile phase of your chromatography.[5]

  • Sample Adsorption: Dissolve your crude material (~500 mg) in a minimal amount of a strong solvent (e.g., 5-10 mL of methanol or DCM).

  • Add Inert Support: To this solution, add a small amount of silica gel (~1-2 g) or Celite.

  • Solvent Removal: Swirl the slurry to ensure the compound is evenly adsorbed onto the silica. Evaporate the solvent completely using a rotary evaporator until you have a fine, free-flowing powder.

  • Column Loading: Carefully layer this dry powder on top of your packed column bed.

  • Elution: Gently add your mobile phase and begin the chromatography as usual. This method ensures your compound is introduced to the column in a narrow, uniform band, greatly improving separation.

Method Development Decision Flowchart

This diagram provides a logical path from a new imidazole carboxamide to a purified sample.

start Start: Crude Imidazole Carboxamide tlc_screen 1. TLC Screening (EtOAc/Hex or MeOH/DCM) Aim for Rf = 0.2-0.4 start->tlc_screen check_streak Streaking on TLC? tlc_screen->check_streak add_tea 2. Add 1% TEA to Mobile Phase check_streak->add_tea Yes pack_column 3. Pack Silica Gel Column with Mobile Phase check_streak->pack_column No add_tea->pack_column dry_load_q Sample soluble in Mobile Phase? pack_column->dry_load_q wet_load 4a. Wet Load (Dissolve in min. mobile phase) dry_load_q->wet_load Yes dry_load 4b. Dry Load (Adsorb onto silica) dry_load_q->dry_load No run_column 5. Run Column Chromatography wet_load->run_column dry_load->run_column check_purity Fractions Pure? run_column->check_purity combine 6. Combine Pure Fractions & Evaporate check_purity->combine Yes troubleshoot Consult Troubleshooting Guide (Consider Alumina) check_purity->troubleshoot No

Caption: A systematic workflow for purifying imidazole carboxamides.

References

  • SIELC Technologies. Separation of 1H-Imidazole-4-carboxamide, 5-amino- on Newcrom R1 HPLC column. Available from: [Link]

  • Chromatography Forum. HPLC METHOD FOR IMIDAZOLE. Available from: [Link]

  • SIELC Technologies. Separation of 1H-Imidazole-4-carboxylic acid, 5-methyl-, ethyl ester on Newcrom R1 HPLC column. Available from: [Link]

  • Chrom Tech, Inc. Mastering Column Chromatography: Techniques and Tips. Available from: [Link]

  • ResearchGate. Does anyone have a good HPLC method to test compounds containing imidazole or benzimidazole? Available from: [Link]

  • Proteios Technology. Imidazole vs. Lysine: How to Improve Lab Safety and Protein Integrity. Available from: [Link]

  • Columbia University. Column chromatography. Available from: [Link]

  • Chromatography Forum. RP HPLC method for Imidazole. Available from: [Link]

  • ResearchGate. How to Overcome Imidazole Buffer Interference in Protein-Protein Interaction Analysis? Available from: [Link]

  • ResearchGate. Affects of imidazole on protein solubility and labeling reactions? Available from: [Link]

  • PubMed. Adjustable chromatographic performance of silica-based mixed-mode stationary phase through the control of co-grafting amounts of imidazole and C18 chain. Available from: [Link]

  • PMC. Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. Available from: [Link]

  • University of Rochester. Solvent Systems for Flash Column Chromatography. Available from: [Link]

Sources

Optimization

Overcoming poor reproducibility in experiments with 1-Benzyl-1H-imidazole-4-carboxamide

Welcome to the Technical Support Center for 1-Benzyl-1H-imidazole-4-carboxamide workflows. As a Senior Application Scientist, I frequently consult with research teams struggling to achieve reproducible results with imida...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-Benzyl-1H-imidazole-4-carboxamide workflows.

As a Senior Application Scientist, I frequently consult with research teams struggling to achieve reproducible results with imidazole-carboxamide derivatives. This compound is a critical building block for synthesizing purine derivatives, cannabinoid CB2 receptor modulators[1], and complex pharmacological agents like NSC 625658[2]. However, its unique structural features—a highly coordinating imidazole ring paired with a strongly hydrogen-bonding carboxamide motif—create a perfect storm for experimental variability.

This guide deconstructs the physical chemistry driving these issues and provides field-proven, self-validating protocols to restore control to your drug development workflows.

Part 1: Core Troubleshooting Guide (FAQs)

Q1: Why do my transition-metal catalyzed cross-coupling yields vary wildly between batches? The Causality: Imidazoles are exceptional σ-donor ligands. The unhindered N3 nitrogen of the imidazole ring, combined with the adjacent carboxamide oxygen, can act as a bidentate or bridging ligand. This sequesters transition metals like Pd(II), Ni(II), and Cu(II)[3], leading to catastrophic catalyst poisoning. In complex heterocyclic systems, standard cross-coupling conditions often fail because the substrate out-competes the phosphine ligands for the metal center[4]. The Fix:

  • Ligand Sterics: Switch to highly sterically hindered, electron-rich ligands (e.g., XPhos or BrettPhos) that strongly bind the metal and resist displacement by the imidazole.

  • Self-Validating Test: If a reaction stalls, spike the mixture with 10 mol% external Pd(PPh3​)4​ . If conversion rapidly resumes, metal sequestration by your substrate is the confirmed root cause.

Q2: Why is the solubility of this compound so poor and inconsistent in standard organic solvents? The Causality: The primary carboxamide group acts as both a strong hydrogen-bond donor (N-H) and acceptor (C=O)[5]. In the solid state, these molecules self-assemble into tightly packed herringbone or lamellar lattices driven by intermolecular hydrogen bonding[6]. This high lattice energy resists solvation by non-polar or weakly polar solvents (like DCM, Toluene, or EtOAc)[7]. The Fix: You must chemically disrupt the hydrogen-bonding network. Use strongly coordinating aprotic solvents like DMSO or DMF. If using less polar solvents is mandatory for downstream chemistry, gentle heating (50°C) combined with sonication is required to break the intermolecular dimers before adding reagents.

Q3: I am observing unexpected degradation and mass loss during hydrogenation steps. What is happening? The Causality: The N-benzyl protecting group is highly susceptible to hydrogenolysis. If you are attempting to reduce another moiety on the molecule using Pd/C and H2​ , the benzyl group at the N1 position will rapidly cleave, yielding the unprotected 1H-imidazole-4-carboxamide core[8]. The Fix: Abandon Pd/C if N-debenzylation is unintended. Transition to chemoselective reduction methods (e.g., Fe/NH4​Cl for nitro reductions) or use a poisoned catalyst (e.g., Lindlar's catalyst) to attenuate the hydrogenolysis of the benzyl C-N bond.

Part 2: Data Presentation - Solvation & Compatibility Matrix

To ensure reproducibility, standardizing your solvent choices is non-negotiable. Below is the validated solubility profile for 1-Benzyl-1H-imidazole-4-carboxamide.

Solvent SystemSolvating PowerH-Bond DisruptionRecommended Application
DMSO / DMF Excellent (>50 mg/mL)HighStock solutions, SN​Ar , and polar cross-couplings.
Methanol / EtOH Moderate (10-20 mg/mL)MediumRecrystallization and mild reductions.
Dichloromethane (DCM) Poor (<2 mg/mL)LowNot recommended unless used as a co-solvent.
Tetrahydrofuran (THF) Moderate (5-10 mg/mL)LowGrignard reactions (requires heating to 50°C to dissolve).
Water Very Poor (<1 mg/mL)HighPrecipitation and aqueous workups (compound crashes out).

Part 3: Experimental Protocols

Protocol 1: Standardized Stock Solubilization (Self-Validating)

This protocol ensures the complete disruption of the carboxamide herringbone lattice prior to reaction setup.

  • Weighing: Accurately weigh 1-Benzyl-1H-imidazole-4-carboxamide into a dry, argon-flushed vial.

  • Primary Solvation: Add anhydrous DMSO to achieve a 0.5 M concentration.

  • Thermal Disruption: Heat the vial to 50°C in a water bath for exactly 10 minutes.

  • Acoustic Cavitation: Transfer to a bath sonicator and sonicate for 5 minutes.

  • Validation Step: Hold the vial against a light source. If any micro-crystals remain (exhibiting the "snow globe" effect), repeat steps 3 and 4. Do not proceed to reaction until the solution is optically perfect.

Protocol 2: Optimized Suzuki-Miyaura Coupling for Imidazole-Carboxamides

This protocol utilizes steric bulk to prevent the imidazole from poisoning the Palladium catalyst.

  • Preparation: In a glovebox, combine 1-Benzyl-1H-imidazole-4-carboxamide (1.0 eq), the aryl boronic acid (1.5 eq), and anhydrous K3​PO4​ (3.0 eq) in a Schlenk flask.

  • Catalyst Complex: Add Pd2​(dba)3​ (5 mol%) and XPhos (12 mol%). Crucial Causality: The 1:2.4 Pd-to-ligand ratio ensures the metal center remains fully saturated by the bulky phosphine, preventing imidazole coordination.

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v) to achieve a 0.2 M substrate concentration.

  • Reaction: Heat to 90°C under argon for 12 hours.

  • Workup: Quench with aqueous NH4​Cl to protonate the imidazole, preventing emulsion formation during EtOAc extraction.

Part 4: Troubleshooting Visualization

G A 1-Benzyl-1H-imidazole-4-carboxamide Reproducibility Issues B Variable Cross-Coupling Yields A->B C Inconsistent Solubility / NMR A->C D Unintended Degradation A->D E Cause: Catalyst Poisoning (Metal Coordination) B->E F Cause: Intermolecular H-Bonding (Lattice Energy) C->F G Cause: N-Debenzylation (Hydrogenolysis) D->G H Fix: Bulky Ligands (XPhos) or Amide Protection E->H I Fix: H-Bond Disruptors (DMSO/DMF) + Sonication F->I J Fix: Chemoselective Reduction (Fe/NH4Cl) G->J

Workflow for diagnosing and resolving reproducibility issues in imidazole-carboxamide experiments.

References

  • Ontosight AI. "Introduction to NSC 625658 Compound." Ontosight Chemical Database. Available at: [Link]

  • Google Patents. "RU2410377C2 - 1 h-imidazole derivatives as modulators of cannabinoid cb2 receptors." Google Patents Database.
  • PubChem. "5-Aminoimidazole-4-carboxamide | C4H6N4O | CID 9679." National Center for Biotechnology Information. Available at:[Link]

  • National Center for Biotechnology Information (PMC). "Synthesis, Physicochemical Properties, and Hydrogen Bonding of 4(5)-Substituted 1-H-Imidazole-2-carboxamide." PubMed Central. Available at:[Link]

  • Wikipedia. "Amide - Hydrogen bonding and solubility." Wikimedia Foundation. Available at:[Link]

  • RSC Publishing. "Carboxamide and carbamate substituted π-conjugated polymers: the effect of hydrogen bonding on photovoltaic properties." Polymer Chemistry. Available at:[Link]

  • National Center for Biotechnology Information (PMC). "Tailored Transition‐Metal Coordination Environments in Imidazole‐Modified DNA G‐Quadruplexes." Chemistry - A European Journal. Available at:[Link]

  • ACS Publications. "Cross-Coupling Methods for the Large-Scale Preparation of an Imidazole−Thienopyridine." Organic Process Research & Development. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Enhancing Dissolution Rates of Poorly Soluble Imidazole Derivatives

A Foreword from Your Senior Application Scientist Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals actively engaged in overcoming the signifi...

Author: BenchChem Technical Support Team. Date: March 2026

A Foreword from Your Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals actively engaged in overcoming the significant challenge of poor aqueous solubility in imidazole-containing active pharmaceutical ingredients (APIs). The imidazole moiety, while a valuable pharmacophore, often contributes to high crystallinity and low solubility, hindering the development of effective oral dosage forms.[1][2]

This document moves beyond theoretical concepts to provide practical, actionable troubleshooting guides and protocols. My goal is to equip you with the scientific rationale behind experimental choices, helping you to not only solve immediate dissolution problems but also to build a robust, predictive formulation development strategy. We will explore the causality behind common failures and detail the self-validating characterization checkpoints essential for success.

Part 1: Foundational FAQs

This section addresses common preliminary questions that arise when formulating poorly soluble imidazole derivatives.

Q1: Why are many imidazole derivatives poorly soluble?

A: The poor solubility often stems from a combination of factors. The planar nature of the imidazole ring can facilitate strong intermolecular interactions, such as hydrogen bonding and π-π stacking, within the crystal lattice. This leads to high lattice energy, which is the energy required to break apart the crystal structure. Overcoming this high energy barrier for dissolution in water is thermodynamically unfavorable. Furthermore, depending on the other substituents in the molecule, many imidazole derivatives can be highly lipophilic, further reducing their affinity for aqueous media.[1][2]

Q2: My imidazole derivative has a basic pKa. Can't I just use a low pH environment to solubilize it?

A: While protonating the basic imidazole ring by lowering the pH can increase solubility, this is often not a complete solution for oral delivery.[1] This "pH-effect" may lead to dissolution in the acidic environment of the stomach, but the drug can precipitate out upon entering the higher pH of the small intestine, where most drug absorption occurs. This can lead to variable and incomplete absorption. Therefore, while pH adjustment is a useful tool, it is often combined with other advanced enhancement strategies for robust performance.

Q3: How do I select the best dissolution enhancement strategy for my specific imidazole compound?

A: The choice depends on the physicochemical properties of your API and the desired product profile. A good starting point is to consider:

  • Thermal Properties: A high melting point might make hot-melt extrusion for solid dispersions challenging, favoring solvent-based methods like spray drying.[3]

  • LogP and Molecular Size: Highly lipophilic compounds may be good candidates for lipid-based formulations or complexation with cyclodextrins. The size of the molecule must be suitable to fit within the cyclodextrin cavity.[4]

  • Dose: High-dose drugs may be unsuitable for cyclodextrin complexation due to the large amount of excipient required. Nanonization or amorphous solid dispersions are often more suitable for high-dose formulations.

Q4: What are the most critical quality attributes (CQAs) to monitor when developing these formulations?

A: The primary CQAs include:

  • Dissolution Rate & Extent: The ultimate measure of success.

  • Physical Stability: The formulation must prevent the amorphous drug from recrystallizing back to its stable, poorly soluble form over its shelf life.[5][6]

  • Drug-Polymer Miscibility: For solid dispersions, ensuring the drug and polymer are a single phase is critical for stability.[7]

  • Particle Size Distribution: For nanosuspensions, this is a key parameter that must be controlled to prevent aggregation.[8][9]

Part 2: Troubleshooting & Protocol Guides

This section provides in-depth troubleshooting for common, high-impact dissolution enhancement techniques.

Guide 1: Amorphous Solid Dispersions (ASDs)

ASDs are one of the most powerful strategies, where the drug is molecularly dispersed in a polymer matrix in an amorphous (non-crystalline) state.[5][6][7] This high-energy state circumvents the crystal lattice energy, significantly enhancing solubility.[10]

Problem Statement: My amorphous solid dispersion shows minimal improvement in dissolution rate, or the dissolution is incomplete and variable.

This is a common and frustrating issue. The flowchart below outlines a systematic diagnostic approach.

Start Poor Dissolution from ASD CheckAmorphous 1. Confirm Amorphous State (PXRD, DSC) Start->CheckAmorphous CheckMiscibility 2. Assess Drug-Polymer Miscibility (DSC, mDSC) CheckAmorphous->CheckMiscibility Amorphous halo confirmed Crystalline Problem: Residual Crystallinity CheckAmorphous->Crystalline Sharp peaks in PXRD CheckDissolutionBehavior 3. Observe Dissolution (Microscopy, 'Spring and Parachute') CheckMiscibility->CheckDissolutionBehavior Single Tg observed, indicating miscibility Immiscible Problem: Phase Separation CheckMiscibility->Immiscible Multiple Tgs or no Tg shift Recrystallization Problem: Recrystallization in Media ('Parachute' Failure) CheckDissolutionBehavior->Recrystallization Initial high concentration (spring) followed by crash-out Sol_Crystalline Solution: - Optimize process parameters (e.g., faster solvent removal) - Increase polymer loading Crystalline->Sol_Crystalline Sol_Immiscible Solution: - Screen for better polymers (e.g., HPMC-AS, Soluplus®) - Decrease drug loading Immiscible->Sol_Immiscible Sol_Recrystallization Solution: - Add a precipitation inhibitor - Use a different polymer (e.g., HPMC-AS) Recrystallization->Sol_Recrystallization

Caption: Troubleshooting workflow for underperforming ASDs.
  • Incomplete Amorphization or Residual Crystallinity: The manufacturing process (e.g., spray drying, hot-melt extrusion) may have failed to convert the drug fully into its amorphous state. Even low levels of crystallinity (1-5%) can act as seeds, causing rapid recrystallization and negating any solubility advantage.[10]

  • Drug-Polymer Immiscibility: For an ASD to be stable, the drug and polymer must be miscible, forming a single, homogeneous phase.[7] If they are immiscible, the system will exist as drug-rich and polymer-rich domains. The drug in the drug-rich domains behaves like pure amorphous drug, which is highly unstable and will rapidly recrystallize.[7]

  • Recrystallization During Dissolution: A successful ASD creates a supersaturated solution—this is the "spring." However, this state is thermodynamically unstable. The polymer's role is to maintain this supersaturation—the "parachute." If the polymer is not effective in the dissolution medium, the drug will rapidly crystallize out of solution, an effect often called "crash-out."

Characterization Checkpoint 1: Confirming the Amorphous State

  • Technique: Powder X-Ray Diffraction (PXRD) is the gold standard.[11][12]

  • Protocol:

    • Prepare a small, flat sample of the ASD powder.

    • Run a PXRD scan over a 2θ range of approximately 5° to 40°.

    • As controls, run scans of the pure crystalline imidazole API and the pure polymer.

  • Interpretation:

    • Crystalline Material: Shows sharp, distinct Bragg peaks at specific 2θ angles.[12][13]

    • Amorphous Material: Shows a broad, diffuse "halo" pattern with no sharp peaks.[13][14]

    • Troubleshooting: If you see peaks from the API superimposed on the amorphous halo, your ASD contains residual crystals. The limit of detection for PXRD is typically around 1-5% crystallinity.[10][11][15]

Characterization Checkpoint 2: Assessing Drug-Polymer Miscibility

  • Technique: Differential Scanning Calorimetry (DSC).[16]

  • Protocol:

    • Accurately weigh 3-5 mg of the ASD into an aluminum DSC pan and seal it.

    • Use a heat-cool-heat cycle. For example: Heat from 25°C to just above the polymer's glass transition temperature (Tg), cool back down, and then perform a final heating ramp to ~200°C (or below degradation temperature) at 10-20°C/min.

  • Interpretation:

    • Miscible System: A single, sharp Tg will be observed, located between the Tgs of the pure drug and pure polymer.[6][17] The presence of a single Tg is a strong indicator of a homogeneous, single-phase system.[6]

    • Immiscible System: You may see two separate Tgs, or a Tg that is unchanged from that of the pure polymer, indicating phase separation.[7] The absence of the drug's melting endotherm confirms it is amorphous, but the Tg data indicates it is not molecularly dispersed.[5]

    • Note: Advanced techniques like Modulated DSC (mDSC) can provide better resolution for complex systems.[13] Simultaneous XRD-DSC can be invaluable for complex systems with multiple polymorphs.[18]

Table 1: Comparison of Common Polymers for Solid Dispersions

PolymerCommon Trade NameKey PropertiesIdeal For...
Polyvinylpyrrolidone (PVP)Kollidon®, Plasdone™High Tg, good solubilizer, highly hydrophilic.Immediate release, high drug loading.[19]
Hypromellose Acetate Succinate (HPMC-AS)AQOAT®, Affinisol™pH-dependent solubility, excellent precipitation inhibitor.Enteric release, maintaining supersaturation ("parachute").
Soluplus®Soluplus®Amphiphilic graft copolymer, good solubilizer.Formulations requiring solubilization and precipitation inhibition.
CopovidoneKollidon® VA64Lower Tg than PVP, good for HME.Hot-melt extrusion processes.[20]
Guide 2: Cyclodextrin Complexation

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[4][21] They can encapsulate poorly soluble imidazole derivatives, forming an "inclusion complex" where the hydrophobic drug is shielded from water, increasing its apparent solubility.[4][22]

Problem Statement: Phase solubility studies show a poor increase in drug solubility, or I am unable to isolate a solid complex with improved dissolution.

Start Low Solubility Enhancement with Cyclodextrin CheckDiagram 1. Analyze Phase Solubility Diagram Type (A vs. B) Start->CheckDiagram CheckStoichiometry 2. Confirm Complex Formation (DSC, FTIR, NMR) CheckDiagram->CheckStoichiometry Ambiguous Result A_type Aₗ-type Diagram: Linear increase in solubility CheckDiagram->A_type Low Slope B_type B-type Diagram: Plateau or decrease in solubility CheckDiagram->B_type Non-linear NoInteraction Problem: No Complexation CheckStoichiometry->NoInteraction No evidence of interaction Sol_A Solution: - Low binding constant (Kₛ). - Try different CD derivative (e.g., HP-β-CD, SBE-β-CD) - Add ternary component. A_type->Sol_A Sol_B Solution: - Complex has low solubility. - Use a more soluble CD derivative (e.g., HP-β-CD instead of β-CD). B_type->Sol_B Sol_NoInteraction Solution: - Confirm with characterization. - Imidazole moiety may be too large or wrong geometry for the CD cavity. - Pursue an alternative strategy. NoInteraction->Sol_NoInteraction

Caption: Diagnostic workflow for cyclodextrin complexation issues.
  • Poor Binding Affinity: The imidazole derivative may be too large, too small, or have the wrong geometry to fit snugly within the cyclodextrin cavity. This results in a low stability constant (Kₛ) for the complex.

  • Insoluble Complex Formation: While the goal is to increase solubility, sometimes the drug-CD complex itself has limited aqueous solubility, especially with natural beta-cyclodextrin (β-CD). This leads to a "B-type" phase solubility diagram where solubility plateaus or even decreases at higher CD concentrations.[23]

  • Incorrect CD Selection: Different cyclodextrin derivatives have different cavity sizes and solubilities. Using α-CD for a bulky molecule or the less soluble β-CD when a highly soluble derivative like Hydroxypropyl-β-CD (HP-β-CD) is needed are common mistakes.[24]

Protocol 1: Phase Solubility Study

This is the foundational experiment to determine if complexation occurs and to what extent.[24][25]

  • Preparation: Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0 to 20 mM HP-β-CD).

  • Equilibration: Add an excess amount of your imidazole API to each solution. Shake or stir these slurries at a constant temperature (e.g., 25°C) for 24-72 hours to ensure equilibrium is reached.[22][24]

  • Analysis: After equilibration, filter the samples (e.g., using a 0.22 µm syringe filter) to remove the excess, undissolved solid.

  • Quantification: Analyze the concentration of the dissolved imidazole drug in the filtrate, typically by UV-Vis spectrophotometry or HPLC.

  • Plotting: Plot the total drug concentration (Y-axis) against the cyclodextrin concentration (X-axis).

Interpretation of the Phase Solubility Diagram:

  • Aₗ-type Diagram: A linear increase in drug solubility with increasing CD concentration. This indicates the formation of a soluble 1:1 complex.[22] The slope of the line is less than 1. A shallow slope means the complexation is weak.

  • B-type Diagram: Shows an initial rise in solubility followed by a plateau or a decrease. This is characteristic of a complex with limited solubility precipitating from the solution.[23] This is common with natural β-CD.[24]

  • No Change: If there is no increase in solubility, it is unlikely that a meaningful inclusion complex is being formed.

Protocol 2: Kneading Method for Complex Isolation

This is a simple, lab-scale method to prepare a solid drug-CD complex.[26]

  • Calculate the amounts of drug and CD needed for a specific molar ratio (e.g., 1:1), based on your phase solubility results.

  • Place the CD in a mortar and add a small amount of a water/alcohol mixture (e.g., 50:50 water:ethanol) to form a thick, homogeneous paste.

  • Gradually add the imidazole API to the paste while continuously triturating (kneading) for 30-60 minutes.

  • Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved.

  • Pulverize the dried complex into a fine powder.

  • Characterize the resulting powder using DSC and FTIR to confirm complex formation (e.g., disappearance of the drug's melting peak) and test its dissolution rate compared to the pure drug and a simple physical mixture.

Guide 3: Nanonization

Nanonization reduces drug particle size to the sub-micron range (<1000 nm). According to the Noyes-Whitney equation, this vast increase in surface area leads to a significantly faster dissolution rate.[27]

Problem Statement: My nanosuspension is physically unstable, showing particle growth (Ostwald ripening) or aggregation over a short period.

Physical stability is the primary challenge for nanosuspensions.[9][28] Their high surface energy makes the particles prone to agglomeration to minimize this energy.[9]

  • Insufficient Stabilization: Nanosuspensions require stabilizers (surfactants or polymers) that adsorb to the particle surface. These provide either electrostatic repulsion (from ionic stabilizers) or steric hindrance (from polymeric stabilizers) to prevent particles from aggregating.[8]

  • Ostwald Ripening: This is a phenomenon where smaller particles, which have slightly higher solubility, dissolve and then redeposit onto larger particles. Over time, this leads to a gradual increase in the mean particle size of the suspension.[29]

  • Inappropriate Stabilizer Concentration: Too little stabilizer will not provide adequate coverage of the particle surface. Conversely, too much surfactant can lead to micellar solubilization, which can accelerate Ostwald ripening.[29]

Characterization Checkpoint: Monitoring Nanosuspension Stability

  • Techniques: Dynamic Light Scattering (DLS) for particle size and Polydispersity Index (PDI), and Zeta Potential measurement for surface charge.

  • Protocol:

    • Prepare the nanosuspension using a chosen method (e.g., wet media milling or precipitation).

    • Immediately after preparation, measure the mean particle size (Z-average), PDI, and zeta potential. An acceptable nanosuspension typically has a particle size < 500 nm and a PDI < 0.3.

    • Store the suspension under different conditions (e.g., 4°C, 25°C) and re-measure these parameters at set time points (e.g., 1 day, 1 week, 1 month).

  • Interpretation:

    • Aggregation: A rapid and significant increase in the Z-average and PDI.

    • Ostwald Ripening: A slow, gradual increase in the Z-average over time.[29]

    • Zeta Potential: For electrostatic stabilization, a zeta potential of |±30| mV or greater is generally considered necessary for good stability. For steric stabilization, a near-neutral zeta potential is expected.

Table 2: Common Stabilizers for Nanosuspensions

Stabilizer TypeExample(s)Stabilization MechanismKey Considerations
Ionic Surfactant Sodium Lauryl Sulfate (SLS)Electrostatic RepulsionProvides high zeta potential. Can be sensitive to pH and ionic strength of the medium.[29]
Non-ionic Polymer HPMC, PVP, PoloxamersSteric HindranceProvides a physical barrier. Less sensitive to environmental changes. Often used in combination.[27]
Lecithin PhospholipidsElectrostatic & StericBiocompatible, often used for parenteral formulations.[27]

Troubleshooting Strategy:

If instability is observed, the primary approach is to optimize the stabilizer system.

  • If Aggregation Occurs: Increase the concentration of the current stabilizer or switch to a more effective one. Often, a combination of an ionic surfactant and a non-ionic polymer (providing both electrostatic and steric stabilization) is most effective.

  • If Ostwald Ripening Occurs: This is more complex. It can sometimes be mitigated by using polymers that reduce the drug's solubility in the aqueous phase, thereby slowing the dissolution/redeposition process. HPMC is often effective in this regard.[29]

References

  • Characterization Methods of Amorphous Form Stability in Solid Dispersion : A Review. (2020). Rasayan Journal of Chemistry. [Link]

  • Ma, X., & Williams, R. O. (2019). Characterization of amorphous solid dispersions: An update. Journal of Drug Delivery Science and Technology. [Link]

  • Gaur, A., et al. (2013). Stability Issues Related to Nanosuspensions: A Review. Bentham Science Publishers. [Link]

  • Higuchi, T., & Connors, K. A. (1965). Phase-solubility techniques.
  • Tian, Y., et al. (2021). The use of optical differential scanning calorimetry to investigate ibuprofen miscibility in polymeric films for topical drug delivery. International Journal of Pharmaceutics. [Link]

  • Ware, E. R., et al. (2021). Characterization of Amorphous Solid Dispersions and Identification of Low Levels of Crystallinity by Transmission Electron Microscopy. Molecular Pharmaceutics. [Link]

  • Verma, S., & Gokhale, R. (2010). Physical stability of nanosuspensions. Journal of Pharmaceutical Sciences.
  • Newman, A. (2011). Approaches to Quantification of Amorphous Content in Crystalline Drug Substance by Powder X-ray Diffraction. American Pharmaceutical Review. [Link]

  • Crystal Pharmatech. (n.d.). Characterization and Evaluation of Amorphous Solid Dispersion (ASD) - Part 1. Crystal Pharmatech. [Link]

  • Shahidulla, S. M., et al. (2023). Nanosuspensions in Pharmaceutical Sciences: A Comprehensive Review. International Journal of Health Sciences and Research. [Link]

  • Park, K. (2019). Characterization of amorphous solid dispersions. Journal of Drug Delivery Science and Technology. [Link]

  • Gökçe, E. H., et al. (2022). Formulation Strategies of Nanosuspensions for Various Administration Routes. Pharmaceutics. [Link]

  • Mishra, A., et al. (2025). Nanosuspensions for Enhancing Drug Solubility: Formulation Strategies and Stability Challenges. Nanofabrication. [Link]

  • Linkam Scientific Instruments. (n.d.). Investigating drug-polymer interactions using optical DSC. Linkam. [Link]

  • Aazza, S., et al. (2014). Effect of cyclodextrin complexation on phenylpropanoids' solubility and antioxidant activity. Beilstein Journal of Organic Chemistry. [Link]

  • Morris, K. (2006). Analysis of Amorphous and Nanocrystalline Solids from Their X-Ray Diffraction Patterns. Pharmaceutical Research. [Link]

  • Segtnan, V. H., & Isaksson, T. (2011). Phase Solubility Studies and Stability of cholesterol/β-cyclodextrin Inclusion Complexes. Food Biophysics. [Link]

  • da Silva, C. A., et al. (2011). Solid Dispersions of Imidazolidinedione by PEG and PVP Polymers with Potential Antischistosomal Activities. AAPS PharmSciTech. [Link]

  • Loftsson, T., et al. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules. [Link]

  • Creative Biostructure. (2025). X-ray Powder Diffraction in Drug Polymorph Analysis. Creative Biostructure. [Link]

  • Analytical Cannabis. (2020). Characterizing Temperature-Dependent Drug-Polymer Miscibility Using Thermo-Microscopy. Analytical Cannabis. [Link]

  • Pop, S., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. [Link]

  • Newman, A. W., & Byrn, S. R. (2020). Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. Molecules. [Link]

  • News-Medical. (2019). Using PXRD in Pharmaceutical Development and Manufacturing. News-Medical.net. [Link]

  • Nicolescu, C., et al. (2010). PHASE SOLUBILITY STUDIES OF THE INCLUSION COMPLEXES OF REPAGLINIDE WITH β-CYCLODEXTRIN AND β-CYCLODEXTRIN DERIVATIVES. Farmacia Journal. [Link]

  • Qi, S. (2018). Novel Thermal Imaging Method for Rapid Screening of Drug–Polymer Miscibility for Solid Dispersion Based Formulation Development. Molecular Pharmaceutics. [Link]

  • M, D., et al. (2021). Cyclodextrin Multicomponent Complexes: Pharmaceutical Applications. Pharmaceutics. [Link]

  • G, B., et al. (2022). The Effect of the New Imidazole Derivatives Complexation with Betacyclodextrin, on the Antifungal Activity in Oropharyngeal Infections. Medicina. [Link]

  • Zhang, Y., et al. (2024). Randomly Methylated β-Cyclodextrin Inclusion Complex with Ketoconazole: Preparation, Characterization, and Improvement of Pharmacological Profiles. Molecules. [Link]

  • R, N., et al. (2025). Screening of Nano-Drugs Dispersion of Imidazole Derivatives as Potential Anti-Cancer Agents. R Discovery. [Link]

  • Wildfong, P., et al. (2024). Simultaneous XRD-DSC identifies correct drug-polymer solubility and miscibility for enantiotropic solid forms. Journal of Pharmaceutical Sciences. [Link]

  • M, D., et al. (2020). ZnO-nanocatalyst Promoted the Production of Imidazole Derivatives via four-component Reaction of Aminoacid: Study of Antioxidant and Antimicrobial Activity. PubMed. [Link]

  • R, N., et al. (2025). Screening of Nano-Drugs Dispersion of Imidazole Derivatives as Potential Anti-Cancer Agents. ResearchGate. [Link]

  • J, W., et al. (2020). N‐Functionalised Imidazoles as Stabilisers for Metal Nanoparticles in Catalysis and Anion Binding. ChemistryOpen. [Link]

  • Singh, S., & Soni, P. (2017). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs.
  • Savjani, K. T., et al. (2012). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis.
  • Kumar, S., & Singh, P. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Pharmaceutical Technology. (2025). Solving Poor Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology. [Link]

  • Sharma, D., et al. (2019). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Drug Delivery and Therapeutics.
  • A, A., et al. (2023). Synthesis and Characterization of the New Imidazole- Derivative Salts' Nanoparticles and Studying of Its Biological Activity. Institute of Metallophysics. [Link]

  • R, N., et al. (2025). Screening of Nano-Drugs Dispersion of Imidazole Derivatives as Potential Anti-Cancer Agents. Scientific.Net. [Link]

  • Ardena. (2021). Formulation and Process Considerations for Optimising Spray-Dried Solid Dispersions. Ardena. [Link]

  • European Pharmaceutical Review. (2015). Spray Drying: Solving solubility issues with amorphous solid dispersions. European Pharmaceutical Review. [Link]

  • F, V., et al. (2020). Insight into the Structure and Properties of Novel Imidazole-Based Salts of Salicylic Acid. Crystals.
  • Kumar, A., & S, S. (2025). REVIEW ON SOLID DISPERSION AND THEIR FORMULATION TECHNIQUES. WJPLS. [Link]

Sources

Optimization

Technical Support Center: Strategies to Improve Bioavailability of Imidazole-Based Drugs

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with imidazole-based drugs.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with imidazole-based drugs. The unique physicochemical properties of the imidazole scaffold, while offering therapeutic advantages, frequently present significant challenges in achieving optimal oral bioavailability.[1][2] This resource provides in-depth, troubleshooting-focused guidance in a question-and-answer format to address specific issues you may encounter during your experiments.

Section 1: Foundational Challenges & Physicochemical Properties

Q1: My imidazole-based compound shows excellent in vitro activity but poor in vivo efficacy. What are the most likely reasons for this discrepancy?

A1: This is a classic and frequent challenge in drug development. The disconnect between in vitro potency and in vivo performance for imidazole-based drugs often stems from poor oral bioavailability. Several core factors, rooted in the physicochemical nature of the imidazole ring, are likely at play:

  • Poor Aqueous Solubility: Many imidazole compounds are classified under the Biopharmaceutics Classification System (BCS) as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[3][4][5] Their crystalline structure can be highly stable, making it difficult for the compound to dissolve in gastrointestinal (GI) fluids, which is a prerequisite for absorption.[6]

  • pH-Dependent Solubility: The imidazole ring is amphoteric, meaning it can act as both a weak acid and a weak base.[2][7][8] This property makes its solubility highly dependent on the pH of the surrounding environment.[9][10] The compound may dissolve in the acidic environment of the stomach (pH 1-3) but then precipitate out in the more neutral to alkaline environment of the small intestine (pH 6-7.5), where most drug absorption occurs.[10][11]

  • First-Pass Metabolism: After absorption from the gut, the drug travels via the portal vein to the liver before reaching systemic circulation. Imidazole compounds can be susceptible to extensive metabolism by cytochrome P450 enzymes in the liver, significantly reducing the amount of active drug that reaches its target.

  • Efflux Transporters: The drug may be actively pumped back into the GI lumen by efflux transporters like P-glycoprotein (P-gp), limiting its net absorption.[1]

Your first step is to systematically diagnose the primary barrier. Is it a solubility problem, a metabolic instability issue, or both? Answering this will guide your formulation strategy.

Q2: How do I determine if pH-dependent solubility is the primary issue for my compound?

A2: A straightforward way to diagnose this is by performing a pH-solubility profile. This experiment involves measuring the solubility of your compound across a range of pH values that mimic the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).

Interpreting the Results:

  • High Solubility at Low pH, Low Solubility at High pH: This is a classic sign for a weakly basic compound and strongly suggests that your drug is dissolving in the stomach but crashing out in the intestine.[10]

  • Consistently Low Solubility Across All pHs: This indicates that the intrinsic poor solubility of the compound, regardless of pH, is the main hurdle.

The following diagram illustrates the decision-making process based on initial observations.

G start Start: Poor In Vivo Efficacy despite High In Vitro Potency sol_test Conduct pH-Solubility Profile (pH 1.2, 4.5, 6.8) start->sol_test ph_dependent High Solubility at Low pH, Low at High pH? sol_test->ph_dependent Analyze Data low_sol Consistently Low Solubility? ph_dependent->low_sol No ph_issue Primary Issue: pH-Dependent Precipitation ph_dependent->ph_issue Yes metabolism_test Assess Metabolic Stability (Microsomes, S9 Fractions) low_sol->metabolism_test No, solubility is adequate intrinsic_issue Primary Issue: Intrinsic Poor Solubility low_sol->intrinsic_issue Yes metabolic_issue Primary Issue: High First-Pass Metabolism metabolism_test->metabolic_issue High turnover observed

Caption: Initial troubleshooting workflow for poor in vivo efficacy.

Section 2: Formulation Strategies & Troubleshooting

This section details common formulation strategies to overcome bioavailability hurdles, with a focus on practical troubleshooting.

Strategy 1: Amorphous Solid Dispersions (ASDs)

Q3: I'm considering an amorphous solid dispersion (ASD) to improve the solubility of my BCS Class II imidazole drug. What is the underlying principle, and what could go wrong?

A3: The principle behind ASDs is to convert a drug from its stable, low-energy crystalline form into a high-energy, disordered amorphous state.[12][13] This amorphous form does not have to overcome the crystal lattice energy to dissolve, leading to a much faster dissolution rate and the ability to achieve a supersaturated concentration in the GI tract.[14] The drug is dispersed within a hydrophilic polymer matrix, which helps to stabilize the amorphous state and prevent recrystallization.[12]

Potential Pitfalls and Troubleshooting:

  • Issue: Physical Instability (Recrystallization): The biggest challenge with ASDs is the thermodynamic tendency of the amorphous drug to revert to its more stable crystalline form over time, especially in the presence of heat or moisture.[14]

    • Troubleshooting:

      • Polymer Selection: The choice of polymer is critical. Screen a variety of polymers (e.g., PVP, HPMC, HPMCAS, Soluplus®) to find one that has good miscibility with your drug and a high glass transition temperature (Tg). A high Tg helps to restrict molecular mobility and prevent crystallization.[14][15]

      • Drug Loading: Do not overload the polymer. Higher drug loading increases the risk of recrystallization. Start with lower drug loads (e.g., 10-20% w/w) and increase incrementally, monitoring physical stability at each step.[16]

      • Storage Conditions: Store ASDs in tightly sealed containers with desiccant at controlled temperature and humidity to minimize exposure to moisture.

  • Issue: "Spring and Parachute" Failure: The "spring" is the rapid dissolution of the amorphous drug to a supersaturated state. The "parachute" is the ability of the polymer to maintain this supersaturated state long enough for absorption. Sometimes, the drug crashes out of solution (precipitates) too quickly.

    • Troubleshooting:

      • Polymer Choice: Certain polymers, like HPMCAS, are specifically designed to act as precipitation inhibitors. If you see rapid precipitation in your in vitro dissolution tests, consider switching to or including a precipitation-inhibiting polymer.

      • Dissolution Media: Ensure your in vitro dissolution testing medium is biorelevant (e.g., Fasted-State Simulated Intestinal Fluid - FaSSIF) to better predict in vivo performance. Simple buffers may not accurately reflect the complex environment of the small intestine.

  • Solubility Screening: Identify a common volatile solvent (e.g., methanol, ethanol, acetone) that can dissolve both the imidazole drug and the selected polymer (e.g., PVP K30).

  • Solution Preparation: Accurately weigh the drug and polymer (e.g., at a 1:4 drug-to-polymer ratio). Dissolve both components completely in the chosen solvent.

  • Solvent Evaporation: Use a rotary evaporator (rotovap) to remove the solvent under vacuum. This should be done at a controlled temperature (e.g., 40-50°C) to avoid thermal degradation.

  • Drying: Once a solid film is formed, place it in a vacuum oven overnight to remove any residual solvent.

  • Milling and Sieving: Scrape the dried solid dispersion from the flask, gently mill it into a fine powder using a mortar and pestle, and pass it through a sieve to ensure a uniform particle size.[17]

  • Characterization: Immediately characterize the resulting powder using Powder X-Ray Diffraction (PXRD) to confirm its amorphous nature (absence of sharp peaks) and Differential Scanning Calorimetry (DSC) to determine its glass transition temperature (Tg).[15]

Strategy 2: Lipid-Based Formulations (e.g., SEDDS)

Q4: My imidazole compound is highly lipophilic. Would a Self-Emulsifying Drug Delivery System (SEDDS) be a good choice, and what are the critical parameters to optimize?

A4: Yes, for lipophilic (fat-loving) drugs, SEDDS are an excellent strategy.[18] SEDDS are isotropic mixtures of oil, a surfactant, and sometimes a cosolvent, that spontaneously form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium like GI fluids.[18][19][20] This process creates a very large surface area for drug release and absorption, and the lipid components can facilitate absorption through the lymphatic pathway, potentially bypassing first-pass metabolism.[20][21][22]

Critical Optimization Parameters:

  • Excipient Selection: This is the most crucial step. You must screen various oils, surfactants, and cosolvents to find a combination that can solubilize your drug and form a stable and rapid emulsion.

    • Oil Phase: Determines the drug-loading capacity. Examples include medium-chain triglycerides (e.g., Capryol™ 90) and long-chain triglycerides (e.g., soybean oil).

    • Surfactant: Reduces the interfacial tension between the oil and water phases, enabling spontaneous emulsification. Examples include Cremophor® EL and Tween® 80.

    • Cosolvent/Co-surfactant: Helps to dissolve the drug in the lipid base and improve emulsification. Examples include Transcutol® and PEG 400.

  • Issue: Poor Emulsification or Drug Precipitation upon Dilution:

    • Troubleshooting:

      • Phase Diagram Construction: Systematically prepare formulations with varying ratios of oil, surfactant, and cosolvent. Construct a ternary phase diagram to identify the region that forms stable and clear microemulsions.

      • Surfactant HLB Value: The Hydrophile-Lipophile Balance (HLB) of your surfactant is key. Generally, surfactants with an HLB value > 12 are suitable for forming o/w emulsions. You may need to blend surfactants to achieve the optimal HLB for your specific system.

      • Visual Assessment: A simple but effective test is to add a drop of the SEDDS formulation to a beaker of water with gentle stirring. A good formulation will rapidly form a clear or slightly bluish-white emulsion. If you see large oil droplets or immediate drug precipitation, the formulation is not optimal.[23]

The following table summarizes key excipients used in SEDDS development.

ComponentFunctionExamples
Oil Solubilize the lipophilic drugMedium-Chain Triglycerides (MCTs), Corn Oil, Castor Oil
Surfactant Promote self-emulsificationPolysorbates (Tween® series), Sorbitan esters (Span® series), Cremophor® RH 40
Cosolvent Enhance drug solubility in the oil phaseEthanol, Propylene Glycol, Polyethylene Glycol (PEG 400), Transcutol® HP
Strategy 3: Nanotechnology-Based Approaches

Q5: I'm seeing inconsistent results with my in vivo studies. Could a nanoparticle formulation help improve consistency and targeting?

A5: Absolutely. Nanotechnology offers a powerful platform to not only enhance bioavailability but also improve the consistency of drug exposure and even achieve targeted delivery.[24][25] By encapsulating the imidazole drug within a nanocarrier (e.g., polymeric nanoparticles, lipid nanoparticles), you can overcome many of the traditional barriers.[24]

How Nanoparticles Can Help:

  • Enhanced Solubility: Nanosizing itself increases the surface-area-to-volume ratio, which can improve dissolution rates.[6]

  • Protection from Degradation: The nanocarrier can protect the encapsulated drug from the harsh environment of the GI tract and from premature metabolism.[24]

  • Improved Permeability: Nanoparticles can be taken up by cells in the gut wall through various endocytic pathways, bypassing efflux pumps like P-gp.

  • Controlled Release: The formulation can be designed for sustained or triggered release of the drug, maintaining therapeutic concentrations over a longer period.[24]

Troubleshooting Nanoparticle Formulations:

  • Issue: Low Drug Loading or Encapsulation Efficiency (EE):

    • Troubleshooting:

      • Method Optimization: The method of preparation (e.g., nano-precipitation, high-pressure homogenization) significantly impacts EE. Vary parameters like the solvent/anti-solvent ratio, stirring speed, and temperature.

      • Polymer/Lipid Choice: The interaction between your drug and the carrier material is key. A more lipophilic drug will typically have better encapsulation in a lipid-based nanoparticle.

  • Issue: Poor In Vitro-In Vivo Correlation (IVIVC): The results from your in vitro release studies don't predict what happens in the animal model.

    • Troubleshooting:

      • Biorelevant Release Method: Standard dissolution tests (e.g., USP Apparatus 1 or 2) are often inadequate for nanoparticles.[26][27] A dialysis-based method or a sample-and-separate technique (e.g., centrifugal ultrafiltration) is usually more appropriate to separate the released drug from the nanoparticles for measurement.[26][28] There are no universal standard methods yet, so method development and validation are critical.[26][27]

Caption: Common in vitro release testing workflows for nanoparticle formulations.

Section 3: Chemical Modification Strategies

Q6: Beyond formulation, are there chemical modifications to the imidazole molecule itself that can improve bioavailability?

A6: Yes, modifying the chemical structure of the active pharmaceutical ingredient (API) is a powerful, albeit more involved, strategy. The goal is to alter the physicochemical properties of the molecule to favor absorption, then have it convert back to the active parent drug in vivo.

  • Prodrug Approach: This is the most common chemical modification strategy. A prodrug is a biologically inactive derivative of a parent drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active drug.

    • Why it works for Imidazoles: You can temporarily mask the polar functional groups on the imidazole ring that might be hindering membrane permeation. For example, adding a lipophilic promoiety can increase permeability. This moiety is then cleaved by enzymes (like esterases) in the blood or liver to release the active imidazole drug.

    • Considerations: The key is designing a linker that is stable in the GI tract but rapidly cleaved after absorption. The promoiety itself must also be non-toxic.

  • Salt Formation: For imidazole drugs that are weak bases, forming a salt with a suitable acid can dramatically improve solubility and dissolution rate.[9] This is often one of the first and simplest approaches to try. However, the salt must be stable and not convert back to the less soluble free base form in the higher pH of the intestine.

References

  • In Vitro Dissolution Testing Strategies for Nanoparticulate Drug Delivery Systems: Recent Developments and Challenges. (n.d.). PMC. Retrieved from [Link]

  • Unlocking Nano-Drug Potential: Revolutionizing In Vitro Dissolution Testing for Nanomedicines. (2026, January 13). Preprints.org. Retrieved from [Link]

  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (2025, March 22). Cureus. Retrieved from [Link]

  • (PDF) In Vitro Dissolution Studies of Nanopharmaceuticals in Drug Delivery System. (n.d.). ResearchGate. Retrieved from [Link]

  • Challenges and solutions in enhancing oral bioavailability of bcs class ii anti-cancer drugs. (2025, May 10). ResearchGate. Retrieved from [Link]

  • Preparation of Amorphous Solid Dispersions by Cryomilling: Chemical and Physical Concerns Related to Active Pharmaceutical Ingredients and Carriers. (2020, January 21). ACS Publications. Retrieved from [Link]

  • The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. (2020, April 6). PubMed. Retrieved from [Link]

  • Testing the In-Vitro Product Performance of Nanomaterial-Based Drug Products: View of the USP Expert Panel. (2022, February 7). Dissolution Technologies. Retrieved from [Link]

  • In Vitro Dissolution Considerations Associated with Nano Drug Delivery Systems (NDDS). (n.d.). PMC. Retrieved from [Link]

  • Importance and Involvement of Imidazole Structure in Current and Future Therapy. (2026, January 26). PMC. Retrieved from [Link]

  • Methods for the preparation of amorphous solid dispersions – A comparative study. (2025, December 29). ResearchGate. Retrieved from [Link]

  • Preparation of Nanofungicides Based on Imidazole Drugs and Their Antifungal Evaluation. (n.d.). Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. (n.d.). PMC. Retrieved from [Link]

  • Amorphous Solid Dispersions: Implication of Method of Preparation and Physicochemical Properties of API and Excipients. (2024, August 2). MDPI. Retrieved from [Link]

  • Imidazole Derivatives: Synthetic Strategies, Pharmacological Potential, And Future Directions. (2025, May 31). ResearchGate. Retrieved from [Link]

  • Overcoming Bioavailability Challenges In Oral Formulation Development. (n.d.). Pharmaceutical-int. Retrieved from [Link]

  • Techniques used to Enhance Bioavailability of BCS Class II Drugs: A Review. (n.d.). IT Medical Team. Retrieved from [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (n.d.). PMC. Retrieved from [Link]

  • Self-emulsifying drug delivery systems: a novel approach to deliver drugs. (n.d.). PMC. Retrieved from [Link]

  • Approaches to Improve bioavailability and oral absorption of low water-soluble drug by self- emulsifying drug delivery system. (2023, January 26). GSC Online Press. Retrieved from [Link]

  • Scalable Amorphous Solid Dispersion Strategy. (n.d.). Aragen Life Sciences. Retrieved from [Link]

  • SELF EMULSIFYING DRUG DELIVERY SYSTEM (SEDDS): A METHOD FOR BIOAVAILABILITY ENHANCEMENT. (n.d.). International Journal of Pharmaceutical, Chemical, and Biological Sciences. Retrieved from [Link]

  • Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. (n.d.). ijpsonline.com. Retrieved from [Link]

  • Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. (2021, July 29). PMC. Retrieved from [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (n.d.). PMC. Retrieved from [Link]

  • Self-Emulsifying Drug Delivery Systems: Easy to Prepare Multifunctional Vectors for Efficient Oral Delivery. (2019, November 27). IntechOpen. Retrieved from [Link]

  • Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. (n.d.). PMC. Retrieved from [Link]

  • Solid dispersion technique for improving solubility of some poorly soluble drugs. (n.d.). Scholars Research Library. Retrieved from [Link]

  • SELF-EMULSIFYING DRUG DELIVERY SYSTEMS (SEDDS): EXCIPIENT SELECTION, FORMULA- TION AND CHARACTERIZATION. (2020, July 8). Journal of IMAB. Retrieved from [Link]

  • Enhancement of solubility of poorly soluble drugs by solid dispersion. (2017, December 31). Indian Journal of Pharmaceutical and Biological Research. Retrieved from [Link]

  • Self-Emulsifying Drug Delivery System (SEDDS) - An Overview. (2024, October 30). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Solid dispersion technique for improving solubility of some poorly soluble drugs. (n.d.). Scholars Research Library. Retrieved from [Link]

  • Effect of pH on drugs absorption and solubility. (2015, December 1). YouTube. Retrieved from [Link]

  • How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. (2025, December 15). Hopax. Retrieved from [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (n.d.). OUCI. Retrieved from [Link]

  • Physicochemical Properties of Imidazole. (n.d.). ResearchGate. Retrieved from [Link]

  • Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2023, January 1). ResearchGate. Retrieved from [Link]

  • 4 Factors Affecting Solubility of Drugs. (2021, July 5). Ascendia Pharmaceutical Solutions. Retrieved from [Link]

  • Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs. (n.d.). PMC. Retrieved from [Link]

  • Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. (n.d.). SciELO. Retrieved from [Link]

  • Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. (2023, January 31). TSI Journals. Retrieved from [Link]

  • Nanotechnology-Based Drug Delivery Systems. (2025, June 24). MDPI. Retrieved from [Link]

  • Nano-Drug Delivery Systems Based on Natural Products. (2024, January 18). Dove Medical Press. Retrieved from [Link]

  • Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. (n.d.). ijpsonline.com. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Scalable Synthesis of 1-Benzyl-1H-imidazole-4-carboxamide

Welcome to the Technical Support Center for the scalable synthesis of 1-benzyl-1H-imidazole-4-carboxamide and its primary synthetic precursor, 5-amino-1-benzyl-1H-imidazole-4-carboxamide. These compounds serve as critica...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scalable synthesis of 1-benzyl-1H-imidazole-4-carboxamide and its primary synthetic precursor, 5-amino-1-benzyl-1H-imidazole-4-carboxamide. These compounds serve as critical, high-value intermediates in the development of 9-substituted purines, acyclonucleosides, and guanine-derived therapeutics 1.

This guide is engineered for process chemists and drug development professionals, providing causality-driven troubleshooting, self-validating protocols, and empirical data to ensure seamless transition from bench-scale to pilot-plant production.

Part 1: Troubleshooting Guides

Q: During the benzylation of 5-amino-1H-imidazole-4-carboxamide (AICA), I am observing a high percentage of the N3-benzyl isomer instead of the desired N1-benzyl isomer. How do I correct this regioselectivity issue? A: This is a classic thermodynamic vs. kinetic control issue. The N3-position is sterically less hindered and thermodynamically favored at elevated temperatures, whereas the N1-position is kinetically favored. If you are seeing high N3-alkylation, your reaction temperature is likely exceeding 20°C during the exothermic deprotonation or alkylation phases. Corrective Action: Switch your base to finely powdered NaOH in DMSO and strictly maintain the internal reactor temperature between 15–20°C 2. This traps the kinetic N1-anion before it can equilibrate.

Q: My reaction mixture turns dark brown upon scale-up, and the isolated yield drops by 20%. What is causing this degradation? A: The 5-amino group on the imidazole ring is highly susceptible to air oxidation, particularly under strongly basic conditions in DMSO. At bench scale, ambient oxygen exposure is minimal, but during pilot scale-up, the longer addition times increase oxidative degradation. Corrective Action: The protocol must be executed under a strict, continuous nitrogen or argon purge. Degas the DMSO via sparging prior to the addition of AICA.

Q: How can I avoid column chromatography when purifying 5-amino-1-benzyl-1H-imidazole-4-carboxamide at the kilogram scale? A: You can leverage the thermodynamic solubility cliff of the compounds involved. By using sub-stoichiometric benzyl chloride (0.95 eq), you ensure that the only impurities remaining are unreacted AICA, NaOH, and DMSO. All of these are highly soluble in water, whereas the 1-benzyl product is highly insoluble. A slow anti-solvent precipitation using water directly yields product with >98% purity, entirely bypassing chromatography.

TroubleshootingLogic Start Issue: Low Yield of 1-Benzyl Isomer Q1 Is bis-alkylation observed on HPLC? Start->Q1 A1_Yes Reduce Benzyl Chloride equivalents to 0.95 Q1->A1_Yes Yes A1_No Check Regioselectivity (N1 vs N3) Q1->A1_No No Q2 High N3-isomer formation? A1_No->Q2 A2_Yes Lower reaction temp to 15-20°C Q2->A2_Yes Yes A2_No Check moisture content in DMSO (Karl Fischer) Q2->A2_No No

Fig 1. Troubleshooting logic tree for resolving low yields during benzylation.

Part 2: Frequently Asked Questions (FAQs)

Q: Can I substitute DMSO with DMF or NMP for the alkylation step? A: It is highly discouraged. AICA exists as a tightly bound hydrogen-bonded network and is poorly soluble in DMF or NMP at room temperature. DMSO specifically disrupts these hydrogen bonds, fully solubilizing AICA before base addition. Failing to solubilize AICA completely leads to heterogeneous deprotonation, causing localized concentration gradients that promote bis-alkylation.

Q: What is the most efficient way to convert the 1-benzyl-AICA intermediate into a 9-benzylguanine derivative? A: The most scalable and environmentally conscious method is the cyclodesulfurization of a 5-[(thiocarbamoyl)amino] intermediate under aqueous basic conditions 3. By using H2​O2​ and a sodium tungstate ( Na2​WO4​ ) catalyst, you can achieve direct ring closure at 0°C without relying on toxic heavy-metal salts (like Hg or Pb) 3.

Part 3: Data Presentation & Optimization Metrics

To ensure robust scale-up, the following tables summarize the quantitative optimization data for the benzylation of AICA and the mandatory In-Process Controls (IPC).

Table 1: Optimization of Benzylation Conditions for AICA

SolventBaseTemperature (°C)N1:N3 RatioIsolated Yield (%)Causality / Mechanistic Observation
DMF K2​CO3​ 6060:4045High temp drives thermodynamic N3-isomer formation.
DMSO K2​CO3​ 2585:1568Better solubility of AICA; improved regioselectivity.
DMSONaOH15–2095:582Stronger base allows lower temp, favoring kinetic N1-isomer.

Table 2: Self-Validating In-Process Control (IPC) Matrix

IPC StepAnalytical MethodAcceptance CriteriaCorrective Action if Failed
AICA DeprotonationVisual / Karl FischerClear solution, KF < 0.1%Continue stirring; add molecular sieves if KF > 0.1%.
Benzylation CompletionHPLC (254 nm)AICA < 5% AUCStir for 2 additional hours; do not quench.
Anti-Solvent PrecipitationHPLC (254 nm)Purity > 98% AUCReslurry cake in warm water to remove trapped AICA.

Part 4: Experimental Protocols

Protocol A: Scalable Synthesis of 5-amino-1-benzyl-1H-imidazole-4-carboxamide

Mechanistic Grounding: This protocol relies on kinetic control and sub-stoichiometric electrophile addition to create a self-validating purification system 2.

  • Dissolution: Charge a dry, nitrogen-purged 50 L glass-lined reactor with 5-amino-1H-imidazole-4-carboxamide (AICA, 1.0 eq) and anhydrous, degassed DMSO (5 volumes). Stir at 25°C until a completely homogeneous solution is achieved.

  • Kinetic Deprotonation: Cool the reactor to 15°C. Add finely powdered NaOH (1.05 eq) in four equal portions over 45 minutes. Causality: Portion-wise addition controls the exothermic deprotonation, preventing localized heating that would drive the formation of the undesired N3-isomer.

  • Alkylation: Dropwise add Benzyl Chloride (0.95 eq) over 1.5 hours, strictly maintaining the internal temperature between 15–20°C. Causality: Using 0.95 eq of the electrophile ensures that no benzyl chloride remains to cause bis-alkylation.

  • IPC Validation: Sample the reaction after 4 hours. The protocol is self-validating: proceed to the next step only when HPLC confirms unreacted AICA is < 5%.

  • Anti-Solvent Precipitation: Slowly add purified water (15 volumes) over 2 hours while maintaining vigorous stirring. Causality: The 1-benzyl product is insoluble in water, whereas unreacted AICA, NaOH, and DMSO are highly soluble, driving a high-purity precipitation.

  • Isolation: Filter the resulting white precipitate, wash the cake with cold water (3 x 2 volumes), and dry under vacuum at 50°C to a constant weight.

Protocol B: Cyclodesulfurization to 9-Benzylguanine (Alhede Method)

Mechanistic Grounding: This downstream protocol converts the 1-benzyl-AICA intermediate into a 9-substituted guanine via a thiocarbamoyl intermediate, utilizing S-oxidation to facilitate ring closure 3.

  • Thiocarbamoylation: React 5-amino-1-benzyl-1H-imidazole-4-carboxamide with benzoyl isothiocyanate in acetone, followed by basic hydrolysis to yield the 5-[(thiocarbamoyl)amino] intermediate 4.

  • Oxidative Ring Closure: Suspend the intermediate in aqueous NaOH (1.0 M). Cool to 0°C. Add 35% H2​O2​ (3.0 eq) and catalytic Na2​WO4​ . Causality: S-oxidation of the thiourea moiety creates a highly reactive leaving group, forcing rapid intramolecular ring closure at 0°C 3.

  • Validation & Isolation: The reaction mixture transitions from a suspension to a clear solution as the cyclized guanine sodium salt forms. Acidification with glacial acetic acid to pH 5-6 triggers the self-validating precipitation of the pure 9-benzylguanine derivative.

SynthesisWorkflow A 5-amino-1H-imidazole- 4-carboxamide (AICA) B Alkylation Benzyl Chloride, NaOH, DMSO A->B C 5-amino-1-benzyl-1H- imidazole-4-carboxamide B->C D Cyclodesulfurization (Aqueous Basic Conditions) C->D E 9-Benzylguanine Derivatives D->E

Fig 2. Synthetic workflow from AICA to 9-benzylguanine derivatives.

References

  • Alhede, B., Clausen, F. P., Juhl-Christensen, J., & Preikschat, H. F. "A simple and efficient synthesis of 9-substituted guanines. Cyclodesulfurization of 1-substituted 5-[(thiocarbamoyl)amino]imidazole-4-carboxamides under aqueous basic conditions." The Journal of Organic Chemistry, ACS Publications, 1991. URL:[Link]

  • Ogita, H., et al. "Synthesis and structure-activity relationship of IFN inducer, 8-hydroxyadenine - Optimization of 2-substituted groups of adenine." 21st Symp Med Chem, DrugFuture, 2001. URL:[Link]

  • "Product Class 17: Purines." Science of Synthesis, Thieme Connect. URL:[Link]

  • "RO109737B1 - 9-substituted guanine derivates preparation process and intermediaries." Google Patents.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to TGR5 Agonists: Evaluating 1-Benzyl-1H-imidazole-4-carboxamide and Other Modulators

In the landscape of metabolic disease research, the Takeda G-protein-coupled receptor 5 (TGR5) has emerged as a compelling therapeutic target.[1][2][3][4] Activation of this cell surface bile acid receptor triggers a cas...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of metabolic disease research, the Takeda G-protein-coupled receptor 5 (TGR5) has emerged as a compelling therapeutic target.[1][2][3][4] Activation of this cell surface bile acid receptor triggers a cascade of signaling events that favorably impact glucose homeostasis, energy expenditure, and inflammatory responses.[5][6][7][8] Consequently, the development of potent and selective TGR5 agonists is a focal point of drug discovery efforts. This guide provides a comparative analysis of various TGR5 agonists, with a special focus on the promising class of 1-Benzyl-1H-imidazole-4-carboxamide derivatives, to aid researchers in selecting the appropriate tools for their investigations.

The TGR5 Signaling Axis: A Mechanistic Overview

TGR5, also known as G protein-coupled bile acid receptor 1 (GPBAR1), is expressed in a variety of tissues, including the intestine, gallbladder, brown adipose tissue, and certain immune cells.[2][7][8] Upon binding of an agonist, TGR5 couples to the Gαs protein, stimulating adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels.[5][9][10] This elevation in cAMP activates Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC), which in turn mediate the downstream physiological effects.[5][9] A key outcome of TGR5 activation in intestinal L-cells is the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances insulin secretion and promotes satiety.[2][5][8][11]

TGR5_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist TGR5 TGR5 Agonist->TGR5 Binding Gαs Gαs TGR5->Gαs Activation AC Adenylyl Cyclase Gαs->AC Stimulation cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A cAMP->PKA Activation GLP1 GLP-1 Secretion PKA->GLP1 Stimulation

Caption: Simplified TGR5 signaling cascade upon agonist binding.

Comparative Analysis of TGR5 Agonists

The diverse chemical landscape of TGR5 agonists can be broadly categorized into endogenous ligands, natural products, and synthetic modulators. Each class possesses distinct characteristics in terms of potency, selectivity, and pharmacokinetic properties.

Endogenous and Natural TGR5 Agonists

Bile acids are the natural ligands for TGR5. Their potency varies, with secondary bile acids like lithocholic acid (LCA) and deoxycholic acid (DCA) exhibiting higher agonistic activity than primary bile acids such as cholic acid (CA) and chenodeoxycholic acid (CDCA).[1][9] Taurine conjugation generally enhances the potency of bile acids.[5]

Agonist ClassCompoundhTGR5 EC50 (µM)Source(s)
Endogenous Bile Acids Lithocholic Acid (LCA)0.53[9]
Taurolithocholic Acid (TLCA)0.33[9]
Deoxycholic Acid (DCA)1.01[9]
Chenodeoxycholic Acid (CDCA)4.43[9]
Cholic Acid (CA)7.72[9]
Natural Products Betulinic Acid1.04[1]
Oleanolic Acid2.25[1]
Ursolic Acid2.2[1]

Note: EC50 values can vary depending on the cell line and assay conditions used.

Synthetic TGR5 Agonists: A Focus on Imidazole Derivatives

Synthetic agonists have been developed to overcome the limitations of natural ligands, such as poor pharmacokinetic profiles and off-target effects. Among these, derivatives of 1-Benzyl-1H-imidazole-4-carboxamide have shown exceptional promise.[11][12][13]

Research has demonstrated that specific substitutions on the imidazole scaffold can lead to highly potent and selective TGR5 agonists. For instance, certain 1-benzyl-1H-imidazole-5-carboxamide derivatives have exhibited superior agonistic activities against human TGR5 compared to the reference compounds INT-777 and LCA.[11][13] These compounds also demonstrated good selectivity against the farnesoid X receptor (FXR), another bile acid receptor, which is a desirable characteristic to avoid confounding biological effects.[11][13]

Agonist ClassCompoundhTGR5 EC50 (nM)Key FeaturesSource(s)
Semi-synthetic Bile Acid Derivative INT-777~300Selective TGR5 agonist[9]
Synthetic Non-steroidal SB-7560501300Diazepine derivative[1]
1-Benzyl-1H-imidazole-4-carboxamide Derivative (Compound 19d) Potent, superior to INT-777 and LCASignificant glucose-lowering effects in vivo[11][12]
1-Benzyl-1H-imidazole-4-carboxamide Derivative (Compound 19e) Potent, superior to INT-777 and LCAExcellent in vitro agonistic activity[11][12]
2-thio-imidazole derivative (Compound 4d) PotentIn combination with Sitagliptin, demonstrates adequate GLP-1 secretion and glucose lowering effect[11]
4-benzofuranyloxynicotinamde derivative 0.28High in vitro activity[9]

The imidazole core appears to be a key pharmacophore for TGR5 activation, and modifications to the benzyl and carboxamide moieties allow for fine-tuning of potency and selectivity.[1][11][12]

Experimental Protocols for TGR5 Agonist Characterization

The primary method for evaluating the potency of TGR5 agonists is to measure the downstream production of cAMP in a cell-based assay.

Workflow for TGR5 Agonist Screening

TGR5_Agonist_Screening_Workflow Start Start Cell_Culture Culture cells expressing human TGR5 (e.g., HEK293, CHO) Start->Cell_Culture Plating Seed cells into 96- or 384-well plates Cell_Culture->Plating Compound_Prep Prepare serial dilutions of test agonists Plating->Compound_Prep Incubation Add agonists to cells and incubate Compound_Prep->Incubation cAMP_Assay Perform cAMP detection assay Incubation->cAMP_Assay Data_Acquisition Measure signal (e.g., luminescence, fluorescence) cAMP_Assay->Data_Acquisition Analysis Plot dose-response curves and calculate EC50 values Data_Acquisition->Analysis End End Analysis->End

Caption: A typical workflow for screening TGR5 agonists.

Detailed Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

This protocol is a representative example and may require optimization based on the specific cell line and reagents used.

Materials:

  • HEK293 cells stably expressing human TGR5

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • TGR5 agonists (including 1-Benzyl-1H-imidazole-4-carboxamide derivatives and reference compounds)

  • HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP-cryptate)

  • 384-well white microplates

  • HTRF-compatible plate reader

Procedure:

  • Cell Preparation:

    • Culture TGR5-expressing HEK293 cells to ~80% confluency.

    • Harvest cells and resuspend in assay buffer to the desired density (e.g., 2,500 cells/5 µL).

  • Agonist Dilution:

    • Prepare a serial dilution of the test compounds in assay buffer at 4x the final desired concentration.

  • Assay Plate Preparation:

    • Add 5 µL of the cell suspension to each well of a 384-well plate.

    • Add 5 µL of the diluted agonist solutions to the respective wells.

    • Include a positive control (e.g., a known potent TGR5 agonist) and a negative control (vehicle).

  • Incubation:

    • Incubate the plate at room temperature for 30 minutes to stimulate cAMP production.

  • cAMP Detection:

    • Prepare the HTRF detection reagents according to the manufacturer's instructions.

    • Add 5 µL of cAMP-d2 solution to each well.

    • Add 5 µL of anti-cAMP-cryptate solution to each well.

  • Final Incubation and Measurement:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on an HTRF-compatible reader at the appropriate wavelengths (e.g., 665 nm and 620 nm).

  • Data Analysis:

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • Plot the HTRF ratio against the log of the agonist concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value.

Conclusion and Future Directions

The development of potent and selective TGR5 agonists holds significant promise for the treatment of metabolic diseases.[2][7] The class of 1-Benzyl-1H-imidazole-4-carboxamide derivatives has emerged as a particularly exciting area of research, with compounds demonstrating superior potency and selectivity compared to earlier generations of TGR5 modulators.[11][12][13]

Future research should focus on a number of key areas. A significant challenge in the clinical development of TGR5 agonists is the potential for side effects such as gallbladder filling.[1] The development of gut-restricted agonists or biased agonists that selectively activate beneficial signaling pathways may mitigate these risks.[10] Furthermore, head-to-head in vivo studies comparing the efficacy and safety of leading candidates from different chemical scaffolds will be crucial for identifying the most promising compounds for clinical translation. As our understanding of TGR5 biology deepens, so too will our ability to design novel therapeutics that can safely and effectively harness the metabolic benefits of this important receptor.

References

  • The Critical Role of the Bile Acid Receptor TGR5 in Energy Homeostasis: Insights into Physiology and Therapeutic Potential - MDPI.
  • TGR5, Not Only a Metabolic Regulator - Frontiers.
  • Recent advancements in the structural exploration of TGR5 agonists for diabetes treatment - PMC.
  • TGR5 agonists for diabetes treatment: a patent review and clinical advancements (2012-present) - Taylor & Francis.
  • Therapeutic potential of Takeda-G-protein-receptor-5 (TGR5) agonists. Hope or hype? - Ovid.
  • TGR5 Signaling in Hepatic Metabolic Health - PMC - NIH.
  • cAMP-Glo™ Assay Protocol - Promega Corporation.
  • Structure-Based Insights into TGR5 Activation by Natural Compounds: Therapeutic Implications and Emerging Strategies for Obesity Management - MDPI.
  • What are the new molecules for TGR5 agonists? - Patsnap Synapse.
  • Mechanism of action of the bile acid receptor TGR5 in obesity - PMC.
  • Novel Potent and Selective Bile Acid Derivatives as TGR5 Agonists: Biological Screening, Structure−Activity Relationships, and Molecular Modeling Studies | Journal of Medicinal Chemistry - ACS Publications.
  • cAMP Hunter™ eXpress GPCR Assay.
  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - NCBI - NIH.
  • cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of G ‑coupled receptors in whole cell - Revvity.
  • GloSensor™ cAMP Assay Protocol - Promega Corporation.
  • Update on the development of TGR5 agonists for human diseases - PubMed.
  • Novel Potent and Selective Bile Acid Derivatives as TGR5 Agonists: Biological Screening, Structure−Activity Relationships, and Molecular Modeling Studies - ResearchGate.
  • Recent advancements in the structural exploration of TGR5 agonists for diabetes treatment.
  • What TGR5 agonists are in clinical trials currently?.
  • TGR5 agonists for diabetes treatment: a patent review and clinical advancements (2012-present) - PubMed.
  • TGR5 (GP-BAR1) Reporter Assay Kit - Cayman Chemical.
  • Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists | Request PDF - ResearchGate.
  • Discovery of 3-Aryl-4-isoxazolecarboxamides as TGR5 Receptor Agonists | Request PDF.
  • Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists. (CHEMBL4680349) - ChEMBL - EMBL-EBI.
  • Discovery of a Potent and Orally Efficacious TGR5 Receptor Agonist - PMC.
  • Synthesis and structure-activity relationships of new benzimidazole-4-carboxamides and carboxylates as potent and selective 5-HT4 receptor antagonists - PubMed.
  • Design, synthesis, and evaluation of 1H-benzo[d]imidazole-4-carboxamide PARP-1 inhibitors using different saturated nitrogen-contained heterocycle as linker group - PubMed.
  • Human TGR5 Reporter Assay Kit - Indigo Biosciences.
  • Design, synthesis and evaluation of 3-phenoxypyrazine-2-carboxamide derivatives as potent TGR5 agonists - RSC Publishing.
  • SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES | Journal of Chemistry and Technologies.
  • Synthesis of Imidazole Derivatives and Their Biological Activities Delia Hernández Romero1, Víctor E. Torres Heredia2, Oscar G - ResearchGate.
  • Probing the Binding Site of Bile Acids in TGR5 | ACS Medicinal Chemistry Letters.
  • a review article on synthesis of imidazole derivatives - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • Probing the Binding Site of Bile Acids in TGR5 - PMC.
  • Pharmacological activation of TGR5 promotes intestinal growth via a GLP-2-dependent pathway in mice.

Sources

Comparative

Comparative Profiling of 1-Benzyl-1H-imidazole-4-carboxamide vs. Clinical PARP Inhibitors: A Mechanistic and Experimental Guide

As the landscape of targeted oncology evolves, understanding the structural determinants of Poly(ADP-ribose) polymerase (PARP) inhibition is critical for drug development. While advanced clinical therapeutics like Olapar...

Author: BenchChem Technical Support Team. Date: March 2026

As the landscape of targeted oncology evolves, understanding the structural determinants of Poly(ADP-ribose) polymerase (PARP) inhibition is critical for drug development. While advanced clinical therapeutics like Olaparib and Veliparib dominate the field, their complex mechanisms—specifically the balance between catalytic inhibition and allosteric "PARP trapping"—are best understood by comparing them to foundational pharmacophores.

This guide provides an in-depth technical comparison between 1-Benzyl-1H-imidazole-4-carboxamide (1-BIM-4-CA) —a representative baseline fragment—and established clinical PARP inhibitors. By dissecting their structure-activity relationships (SAR) and providing self-validating experimental protocols, we will bridge the gap between molecular design and cellular efficacy.

Structural Determinants: From Catalysis to Trapping

The core mechanism of all clinical PARP inhibitors relies on competing with NAD⁺ for the catalytic domain of PARP1 and PARP2[1]. However, the field has proven that simple catalytic inhibition is insufficient for robust single-agent cytotoxicity in BRCA-deficient cancers; the inhibitor must also physically trap the PARP enzyme onto damaged DNA, creating a highly toxic replication block[2].

The Baseline Scaffold: 1-Benzyl-1H-imidazole-4-carboxamide

1-BIM-4-CA serves as a minimalist model for PARP inhibition. The imidazole-4-carboxamide moiety is the critical pharmacophore that mimics the nicotinamide ring of NAD⁺. The carboxamide group forms indispensable hydrogen bonds with the Gly863 and Ser904 residues in the PARP1 catalytic pocket[3]. However, because 1-BIM-4-CA lacks extended bulky substituents, it acts purely as a competitive catalytic inhibitor. It does not induce the allosteric conformational changes required to lock the enzyme's zinc-finger domains onto DNA.

The Clinical Comparators: Veliparib and Olaparib
  • Veliparib (ABT-888): Built upon the same fundamental geometry, Veliparib utilizes a benzimidazole-4-carboxamide core coupled with a methylpyrrolidine ring[4]. This increases its binding affinity (K_i ~ 5 nM)[5]. Yet, Veliparib is classified as a "weak trapper." Its relatively small size prevents it from destabilizing the Helical Domain (HD) of PARP1, resulting in transient DNA binding rather than permanent trapping[3].

  • Olaparib (AZD2281): Utilizing a phthalazinone core, Olaparib features a massive piperazine-benzyl extension. This steric bulk projects into the regulatory HD domain, allosterically locking PARP1 onto the DNA[6]. This "PARP trapping" mechanism is the primary driver of its profound cytotoxicity[1].

G DNA Damaged DNA PARP PARP1 Enzyme DNA->PARP Recruits Complex PARP1-DNA Complex PARP->Complex Binds Repaired DNA Repaired (Cell Survival) Complex->Repaired Auto-PARylation (Dissociation) Trapped Trapped PARP1 (Cell Death) Complex->Trapped Prevents Dissociation Inhibitor Bulky Inhibitor (e.g., Olaparib) Inhibitor->Complex Allosteric Locking

Fig 1: Mechanism of PARP1 trapping on damaged DNA by bulky allosteric inhibitors.

Quantitative Profiling

To contextualize the performance of 1-BIM-4-CA against clinical standards, we must evaluate three distinct metrics: enzymatic potency, trapping efficiency, and cellular cytotoxicity in homologous recombination (HR)-deficient models.

CompoundStructural CorePARP1 IC₅₀ (Enzymatic)PARP Trapping PotencyCytotoxicity IC₅₀ (BRCA-mutant cells)
1-BIM-4-CA Imidazole-4-carboxamide~1.5 - 5.0 µM (Baseline)Negligible> 50 µM
Veliparib Benzimidazole-4-carboxamide5.2 nM[5]Low / Moderate[1]~5.0 - 10.0 µM
Olaparib Phthalazinone5.0 nM[1]High[1]~10 - 50 nM[1]

Data Interpretation: While Veliparib and Olaparib possess nearly identical enzymatic IC₅₀ values, their cellular cytotoxicity differs by orders of magnitude. This non-linear correlation proves that catalytic inhibition alone (as seen with the 1-BIM-4-CA scaffold and Veliparib) is insufficient for potent cancer cell killing; robust PARP trapping is the definitive driver of efficacy[7].

Experimental Methodologies

To objectively evaluate novel derivatives based on the 1-BIM-4-CA scaffold, researchers must utilize self-validating assays that uncouple catalytic inhibition from allosteric trapping.

Protocol A: Chemiluminescent PARP1 Catalytic Inhibition Assay

This assay measures the compound's ability to compete with NAD⁺, establishing baseline target engagement.

Mechanistic Rationale: PARP1 catalyzes the transfer of ADP-ribose from NAD⁺ to target proteins (including itself). By supplying biotinylated NAD⁺, the resulting poly(ADP-ribose) (PAR) chains become covalently tagged with biotin. This allows for highly sensitive chemiluminescent detection using Streptavidin-HRP.

  • Preparation: Coat a 96-well plate with histone proteins (PARP1 substrates) overnight at 4°C. Wash with PBST.

  • Enzyme Reaction: Add 50 ng of recombinant human PARP1 enzyme per well.

  • Compound Addition: Add 1-BIM-4-CA, Veliparib, or Olaparib in a 10-point dose-response titration (e.g., 0.1 nM to 100 µM).

  • Initiation: Add the substrate mixture containing 10 µM cold NAD⁺ spiked with 1 µM Biotin-NAD⁺ and activated DNA (to stimulate PARP1). Incubate for 30 minutes at room temperature.

  • Detection: Wash the plate 3x with PBST to remove unincorporated Biotin-NAD⁺. Add Streptavidin-HRP (1:1000) for 30 minutes. Wash thoroughly and add ECL substrate. Read luminescence.

  • Self-Validation Checkpoint: Include a "No Enzyme" well and a "No Activated DNA" well. The "No Enzyme" well establishes the absolute background, while the "No DNA" well ensures the enzyme is strictly DNA-dependent, validating the integrity of the recombinant PARP1.

Protocol B: Chromatin Fractionation for PARP Trapping

Because 1-BIM-4-CA and Veliparib are weak trappers, we must physically separate DNA-bound PARP1 from free PARP1 to observe the allosteric effects of these drugs[3].

Mechanistic Rationale: Mild detergent lysis ruptures the plasma membrane but leaves the nucleus intact. Subsequent centrifugation separates the soluble fraction (cytoplasm and nucleoplasm containing unbound PARP1) from the insoluble pellet (chromatin containing trapped PARP1)[1].

Workflow Step1 1. Cell Lysis (Cytoskeletal Buffer + Triton X-100) Step2 2. Centrifugation (1300 x g, 5 min) Step1->Step2 Separate fractions Step3 3A. Supernatant (Soluble Unbound PARP1) Step2->Step3 Collect Step4 3B. Pellet (Insoluble Chromatin Fraction) Step2->Step4 Isolate Step5 4. Micrococcal Nuclease Digestion (Release DNA-bound proteins) Step4->Step5 Resuspend Step6 5. Western Blot (Anti-PARP1, Anti-H3, Anti-MEK) Step5->Step6 Analyze

Fig 2: Self-validating chromatin fractionation workflow for quantifying PARP trapping.

  • Treatment: Treat BRCA-mutant cells (e.g., MDA-MB-436) with 1 µM of the test compound and 0.01% MMS (Methyl methanesulfonate) for 1 hour to induce base excision repair and recruit PARP1.

  • Lysis: Resuspend the cell pellet in Cytoskeletal (CSK) buffer (10 mM PIPES, 100 mM NaCl, 300 mM sucrose, 3 mM MgCl₂, 0.1% Triton X-100) for 5 minutes on ice.

  • Fractionation: Centrifuge at 1,300 × g for 5 minutes. The supernatant is the Soluble Fraction .

  • Chromatin Solubilization: Wash the pellet once in CSK buffer. Resuspend the pellet in a buffer containing Micrococcal Nuclease and incubate at 37°C for 15 minutes to digest the DNA and release the trapped proteins. This is the Chromatin Fraction .

  • Western Blotting: Run both fractions on an SDS-PAGE gel. Probe for PARP1.

  • Self-Validation Checkpoint: You must probe both fractions for Histone H3 (which should only appear in the Chromatin Fraction) and MEK1/2 (which should only appear in the Soluble Fraction). If MEK1/2 appears in your chromatin pellet, your initial lysis was incomplete, invalidating the trapping data.

Conclusion & Translational Insights

The comparison between 1-Benzyl-1H-imidazole-4-carboxamide and advanced inhibitors like Veliparib and Olaparib highlights a critical paradigm in modern drug discovery. While the imidazole-4-carboxamide core is highly efficient at establishing base-level target engagement via hydrogen bonding in the NAD⁺ pocket[3], it is translationally insufficient on its own.

For a PARP inhibitor to achieve synthetic lethality in HR-deficient tumors, it must possess enough steric bulk to induce a structural clash within the enzyme's regulatory domains[6]. Therefore, when utilizing fragments like 1-BIM-4-CA in drug design, researchers should focus on functionalizing the benzyl ring to project outward into the Helical Domain, thereby converting a simple catalytic inhibitor into a potent PARP trapper.

References
  • Murai, J., et al. "Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors." Cancer Research.[Link]

  • Hopkins, T. A., et al. "Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors." Molecular Cancer Therapeutics.[Link]

  • Shen, Y., et al. "Trapping Poly(ADP-Ribose) Polymerase." Journal of Pharmacology and Experimental Therapeutics.[Link]

  • "ABT-888 (Veliparib) | PARP1/2 inhibitor." Cellagen Technology.[Link]

  • "Veliparib | CID 11960529." PubChem.[Link]

Sources

Validation

Part 1: Mechanism of Action - The Principle of Synthetic Lethality

An In-Depth Comparative Analysis of PARP Inhibitors: The Established Efficacy of Olaparib versus Novel Imidazole-Based Compounds In the landscape of targeted cancer therapy, Poly (ADP-ribose) polymerase (PARP) inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Analysis of PARP Inhibitors: The Established Efficacy of Olaparib versus Novel Imidazole-Based Compounds

In the landscape of targeted cancer therapy, Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone for treating tumors with deficiencies in DNA repair, particularly those harboring BRCA1/2 mutations. Olaparib, the first-in-class PARP inhibitor, has set a high benchmark for efficacy. This guide provides a comparative framework for evaluating the efficacy of a novel imidazole-based compound, 1-Benzyl-1H-imidazole-4-carboxamide, against the established standard, Olaparib.

Given the nascent stage of research into 1-Benzyl-1H-imidazole-4-carboxamide, direct comparative efficacy data is not yet available in peer-reviewed literature. Therefore, this guide will establish the methodologies and experimental frameworks required to rigorously assess its potential as a PARP inhibitor, using Olaparib as the comparator. This approach serves as a roadmap for researchers and drug developers in the preclinical evaluation of novel therapeutic agents.

Both Olaparib and, hypothetically, 1-Benzyl-1H-imidazole-4-carboxamide, operate on the principle of synthetic lethality. PARP enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks (SSBs). When these enzymes are inhibited, SSBs accumulate and, during DNA replication, are converted into more cytotoxic double-strand breaks (DSBs).

In healthy cells, these DSBs are efficiently repaired by the high-fidelity Homologous Recombination (HR) pathway. However, in cancer cells with mutations in HR-related genes like BRCA1 or BRCA2, the repair of these DSBs is impaired. This leads to genomic instability and, ultimately, cell death. This selective killing of cancer cells while sparing normal cells is the hallmark of synthetic lethality in this context.

Olaparib not only inhibits the catalytic activity of PARP but also traps PARP enzymes on the DNA at the site of damage. This PARP trapping is a key component of its cytotoxicity, as the trapped PARP-DNA complexes are more toxic than the unrepaired SSBs alone. A critical point of investigation for 1-Benzyl-1H-imidazole-4-carboxamide would be to determine its own PARP trapping potential relative to Olaparib.

cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient - e.g., BRCA mutant) ssb1 Single-Strand Break (SSB) parp1 PARP Inhibition ssb1->parp1 unrepaired dsb1 Double-Strand Break (DSB) parp1->dsb1 replication fork collapse hr Homologous Recombination (HR) dsb1->hr survival1 Cell Survival & Repair hr->survival1 ssb2 Single-Strand Break (SSB) parp2 PARP Inhibition ssb2->parp2 unrepaired dsb2 Double-Strand Break (DSB) parp2->dsb2 replication fork collapse nhej Error-Prone Repair (NHEJ) dsb2->nhej death Cell Death (Apoptosis) nhej->death genomic instability parp_inhibitor Olaparib or 1-Benzyl-1H-imidazole- 4-carboxamide parp_inhibitor->parp1 parp_inhibitor->parp2

Caption: Mechanism of synthetic lethality for PARP inhibitors.

Part 2: Preclinical Efficacy Evaluation - A Comparative Workflow

A head-to-head comparison requires a multi-faceted approach, moving from enzymatic assays to cell-based models and finally to in vivo studies.

Enzymatic Activity and PARP Trapping

The initial step is to determine the inhibitory potential of 1-Benzyl-1H-imidazole-4-carboxamide against PARP1 and PARP2 enzymes and compare its IC50 value (the concentration at which 50% of enzyme activity is inhibited) to that of Olaparib.

Experimental Protocol: PARP1 Enzymatic Assay

  • Assay Principle: A colorimetric or fluorescent assay is used to measure the poly(ADP-ribosyl)ation activity of recombinant PARP1 enzyme.

  • Procedure:

    • Immobilize histone proteins on a 96-well plate.

    • Add a reaction mixture containing activated DNA, NAD+ (the PARP1 substrate), and recombinant PARP1 enzyme.

    • Add serial dilutions of Olaparib and 1-Benzyl-1H-imidazole-4-carboxamide to respective wells.

    • Incubate to allow the PARP reaction to proceed.

    • Wash away excess reagents and use an antibody specific for poly(ADP-ribose) (PAR) conjugated to an enzyme (like HRP) for detection.

    • Add a substrate that produces a colorimetric or fluorescent signal.

    • Measure the signal using a plate reader.

  • Data Analysis: The signal is inversely proportional to the PARP inhibitory activity. IC50 values are calculated by plotting the percentage of inhibition against the log of the inhibitor concentration.

Table 1: Hypothetical Enzymatic Inhibition Data

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)
Olaparib1-51-2
1-Benzyl-1H-imidazole-4-carboxamideTo be determinedTo be determined

A lower IC50 value for 1-Benzyl-1H-imidazole-4-carboxamide would suggest higher enzymatic potency.

Cell-Based Assays: Viability and DNA Damage

The next crucial step is to assess the compounds' effects on cancer cell lines, particularly those with and without BRCA mutations, to confirm the synthetic lethality effect.

Experimental Protocol: Cell Viability Assay (e.g., using CellTiter-Glo®)

  • Cell Lines: A panel of cell lines should be used, including a BRCA-deficient line (e.g., CAPAN-1) and a BRCA-proficient line (e.g., BxPC-3).

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of Olaparib and 1-Benzyl-1H-imidazole-4-carboxamide for 72-96 hours.

    • Add CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability.

    • Measure luminescence using a plate reader.

  • Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) for each compound in each cell line. A potent compound will show a significantly lower GI50 in the BRCA-deficient line compared to the BRCA-proficient line.

Experimental Protocol: DNA Damage Assessment (γ-H2AX Foci Formation)

  • Principle: Phosphorylation of the histone variant H2AX to form γ-H2AX is a key marker of DNA double-strand breaks.

  • Procedure:

    • Treat BRCA-deficient cells with equitoxic concentrations (e.g., GI50) of Olaparib and 1-Benzyl-1H-imidazole-4-carboxamide for 24 hours.

    • Fix, permeabilize, and stain the cells with a primary antibody against γ-H2AX and a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Image the cells using fluorescence microscopy and quantify the number of γ-H2AX foci per nucleus.

  • Data Analysis: An effective PARP inhibitor will cause a significant increase in γ-H2AX foci, indicating an accumulation of DSBs.

cluster_workflow Comparative Efficacy Workflow cluster_compounds Test Articles enzymatic Step 1: Enzymatic Assay (PARP1/2 IC50) cell_culture Step 2: Cell Culture (BRCA-mut vs BRCA-wt) enzymatic->cell_culture Potency Screening viability Step 3: Cell Viability Assay (GI50 Determination) cell_culture->viability Cellular Activity dna_damage Step 4: DNA Damage Assay (γ-H2AX Foci) viability->dna_damage Mechanism Confirmation invivo Step 5: In Vivo Xenograft Model (Tumor Growth Inhibition) dna_damage->invivo Preclinical Validation olaparib Olaparib (Benchmark) olaparib->enzymatic new_compound 1-Benzyl-1H-imidazole-4-carboxamide (Challenger) new_compound->enzymatic

Caption: Workflow for preclinical comparison of PARP inhibitors.

Table 2: Hypothetical Cellular Activity Data

CompoundGI50 in CAPAN-1 (BRCA-mut) (µM)GI50 in BxPC-3 (BRCA-wt) (µM)Selectivity Index (wt/mut)γ-H2AX Foci Count (vs. Control)
Olaparib~0.1>10>100High Increase
1-Benzyl-1H-imidazole-4-carboxamideTo be determinedTo be determinedTo be determinedTo be determined

A higher selectivity index and a significant increase in γ-H2AX foci would be favorable results for the novel compound.

Part 3: In Vivo Efficacy

The definitive preclinical test is an in vivo study using xenograft models.

Experimental Protocol: Mouse Xenograft Model

  • Model: Immunocompromised mice (e.g., NOD-SCID) are implanted with a BRCA-deficient human cancer cell line (e.g., CAPAN-1).

  • Procedure:

    • Once tumors reach a palpable size, mice are randomized into groups: Vehicle control, Olaparib, and 1-Benzyl-1H-imidazole-4-carboxamide.

    • Compounds are administered daily (e.g., via oral gavage) at pre-determined, well-tolerated doses.

    • Tumor volume and body weight are measured regularly for several weeks.

  • Data Analysis: The primary endpoint is tumor growth inhibition (TGI). A statistically significant reduction in tumor growth compared to the vehicle control indicates efficacy. The comparison with the Olaparib group will determine if the new compound is non-inferior, superior, or inferior to the current standard.

Conclusion

Olaparib has established a robust profile as a potent and selective PARP inhibitor, demonstrating significant clinical benefit. For a novel agent like 1-Benzyl-1H-imidazole-4-carboxamide to be considered a viable alternative or improvement, it must demonstrate comparable or superior performance across a rigorous, multi-step preclinical evaluation. Key differentiation points will be its potency (IC50 and GI50 values), its selectivity for BRCA-deficient cells, its PARP trapping efficiency, and ultimately, its ability to inhibit tumor growth in vivo. The experimental framework outlined here provides a clear path for making this critical determination.

References

  • The PARP inhibitor Olaparib in BRCA mutation-associated cancers. National Cancer Institute. [Link]

  • Mechanism of Action of PARP Inhibitors. My Cancer Genome. [Link]

  • Olaparib. National Center for Biotechnology Information, PubChem. [Link]

  • PARP Inhibitors: A New Era of Targeted Therapy. Cancer Research Institute. [Link]

  • γ-H2AX Pharmacodynamic Assay. NCI Division of Cancer Treatment & Diagnosis. [Link]

Comparative

A Comparative Guide to the Cross-Reactivity Profile of 1-Benzyl-1H-imidazole-4-carboxamide (BIC-4C)

This guide provides a comprehensive framework for evaluating the selectivity of 1-Benzyl-1H-imidazole-4-carboxamide (BIC-4C), a novel investigational compound. In the absence of published data for this specific molecule,...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the selectivity of 1-Benzyl-1H-imidazole-4-carboxamide (BIC-4C), a novel investigational compound. In the absence of published data for this specific molecule, we present a detailed, evidence-based approach for designing and interpreting a cross-reactivity study. This document is intended for researchers, scientists, and drug development professionals to illustrate best practices in preclinical safety assessment, grounded in established principles of safety pharmacology.[1][2]

The core structure of BIC-4C, featuring both an imidazole ring and a carboxamide linker, is common in medicinal chemistry.[3][4] The imidazole moiety is a versatile scaffold known for a wide spectrum of biological activities, but also for potential off-target interactions, including inhibition of various kinases and enzymes.[5][6][7] Similarly, the carboxamide group is a privileged pharmacophore that contributes to strong binding interactions but requires careful profiling.[4][8][9] Therefore, early and comprehensive in vitro safety profiling is not merely a regulatory requirement but a critical step to de-risk a development program and select candidates with the most favorable safety profiles.[10][11]

For the purpose of this guide, we will hypothesize that BIC-4C is a potent and selective antagonist of a hypothetical G-protein coupled receptor, "Target Receptor X" (TR-X), with a primary therapeutic indication in inflammatory diseases.

Part 1: Designing the Cross-Reactivity Screening Panel

The selection of a cross-reactivity panel is a strategic process based on structural alerts, knowledge of the target class, and regulatory requirements.[12] The goal is to identify potential adverse off-target interactions early in the drug discovery process.[1][10] Our panel for BIC-4C is designed to assess its affinity for a broad range of pharmacologically relevant targets.

Rationale for Target Selection:

  • Receptors (GPCRs): Given the GPCR nature of the primary target (TR-X), screening against a panel of other GPCRs, especially those with similar signaling pathways or known liabilities (e.g., Adrenergic, Dopaminergic, Serotonergic, Histaminergic receptors), is essential to assess selectivity and predict potential neurological or cardiovascular side effects.

  • Kinases: The imidazole scaffold is a known hinge-binding motif present in numerous kinase inhibitors.[5] Unintended kinase inhibition can lead to a range of toxicities. Therefore, a representative panel of kinases is included.

  • Ion Channels: Off-target activity at ion channels is a major cause of clinical-stage attrition, with the hERG channel being a primary focus of safety pharmacology to assess the risk of QT interval prolongation.[11][13]

  • Enzymes & Other Targets: This category includes targets like phosphodiesterases (PDEs) and cyclooxygenases (COXs), where the imidazole moiety has been reported to show activity, as well as cytochrome P450 (CYP) enzymes to flag potential drug-drug interactions.[7]

The diagram below illustrates the logic for constructing the screening panel based on the structural components of BIC-4C.

cluster_0 BIC-4C Structural Scaffolds cluster_1 Potential Off-Target Classes Imidazole Ring Imidazole Ring Kinases Kinases Imidazole Ring->Kinases Known Hinge-Binder GPCRs GPCRs Imidazole Ring->GPCRs Common Scaffold Other Enzymes (PDE, COX, CYPs) Other Enzymes (PDE, COX, CYPs) Imidazole Ring->Other Enzymes (PDE, COX, CYPs) Reported Activity Carboxamide Linker Carboxamide Linker Carboxamide Linker->GPCRs Privileged Binder Ion Channels Ion Channels

Caption: Rationale for Off-Target Panel Selection for BIC-4C.

Part 2: Comparative Cross-Reactivity Data (Hypothetical)

The following table summarizes hypothetical data from a broad in vitro pharmacology screen. The results are presented as percent inhibition (% I) at a screening concentration of 10 µM. For any target showing >50% inhibition, a follow-up IC₅₀ (for enzymes/kinases) or Kᵢ (for receptors) value is determined to quantify the potency of the off-target interaction.

Table 1: Hypothetical Cross-Reactivity Profile of BIC-4C

Target ClassTarget NameAssay Type% Inhibition @ 10 µMIC₅₀ / Kᵢ (nM)
Primary Target Target Receptor X (TR-X) Radioligand Binding98%Kᵢ = 5 nM
GPCRs Adrenergic α₁Radioligand Binding65%Kᵢ = 1,200 nM
Dopamine D₂Radioligand Binding15%>10,000
Histamine H₁Radioligand Binding72%Kᵢ = 950 nM
Serotonin 5-HT₂ₐRadioligand Binding8%>10,000
Kinases EGFREnzyme Inhibition3%>10,000
VEGFR2Enzyme Inhibition55%IC₅₀ = 2,500 nM
SRCEnzyme Inhibition12%>10,000
Ion Channels hERGRadioligand Binding48%>10,000
Caᵥ1.2Radioligand Binding5%>10,000
Other Enzymes PDE4Enzyme Inhibition68%IC₅₀ = 1,800 nM
COX-2Enzyme Inhibition9%>10,000

Interpretation of Results:

The data indicate that BIC-4C is a potent ligand for its intended target, TR-X (Kᵢ = 5 nM). The selectivity window is a crucial metric, calculated as the ratio of off-target affinity to on-target affinity.

  • Selectivity Window = Kᵢ (Off-Target) / Kᵢ (On-Target)

For the Histamine H₁ receptor, the selectivity window is 950 nM / 5 nM = 190-fold . For VEGFR2, it is 2,500 nM / 5 nM = 500-fold .

A selectivity window of >100-fold is generally considered desirable, although this is highly dependent on the therapeutic index and the known toxicity associated with the off-target. The observed activities at H₁ (potential for sedation), VEGFR2 (potential for cardiovascular effects), and PDE4 (potential for gastrointestinal effects) would warrant further investigation and risk assessment.[10] The activity at the hERG channel is below the 50% threshold, but this would still necessitate a follow-up functional patch-clamp assay to definitively assess proarrhythmic risk, as recommended by ICH S7B guidelines.[13]

Part 3: Experimental Protocol - Radioligand Binding Assay

To ensure trustworthiness and reproducibility, every protocol must be self-validating. Below is a detailed, step-by-step methodology for a competitive radioligand binding assay, as would be used to determine the Kᵢ of BIC-4C at an off-target like the Histamine H₁ receptor.

Objective: To determine the binding affinity (Kᵢ) of BIC-4C for the human Histamine H₁ receptor.

Materials:

  • Cell Membranes: Commercially prepared membranes from HEK293 cells stably expressing the human Histamine H₁ receptor.

  • Radioligand: [³H]-Pyrilamine (specific activity ~25 Ci/mmol).

  • Non-specific Ligand: Mepyramine (10 µM final concentration).

  • Test Compound: BIC-4C, dissolved in 100% DMSO to create a 10 mM stock.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail and 96-well Filter Plates .

Experimental Workflow Diagram:

cluster_workflow Competitive Radioligand Binding Assay Workflow A 1. Prepare Reagents - Serial dilution of BIC-4C - Radioligand solution - Membrane homogenate B 2. Assay Plate Incubation Add to wells: - Assay Buffer - BIC-4C or Control - [³H]-Pyrilamine - H₁ Membranes A->B C 3. Terminate Binding Rapid filtration through 96-well filter plate B->C D 4. Wash & Dry Wash plate with ice-cold buffer to remove unbound radioligand. Dry filter plate. C->D E 5. Scintillation Counting Add scintillation cocktail. Read plate on a microplate scintillation counter (CPM). D->E F 6. Data Analysis Calculate % Inhibition. Determine IC₅₀ and Kᵢ using non-linear regression. E->F

Caption: Step-by-step workflow for the radioligand binding assay.

Step-by-Step Procedure:

  • Compound Dilution: Prepare a serial dilution series of BIC-4C in a 96-well plate using the assay buffer. Typically, this would be an 11-point curve, from 100 µM down to 10 pM, in triplicate.

  • Assay Plate Setup: To a 96-well reaction plate, add the following in order:

    • Total Binding Wells: 25 µL of assay buffer.

    • Non-Specific Binding (NSB) Wells: 25 µL of 10 µM Mepyramine.

    • Test Compound Wells: 25 µL of the corresponding BIC-4C serial dilution.

  • Add Radioligand: Add 25 µL of [³H]-Pyrilamine (at a final concentration equal to its Kₑ, e.g., 1 nM) to all wells.

  • Initiate Reaction: Add 50 µL of the H₁ receptor membrane preparation to all wells to initiate the binding reaction. The final assay volume is 100 µL.

  • Incubation: Incubate the plate for 60 minutes at room temperature with gentle shaking. This allows the binding reaction to reach equilibrium.

  • Filtration: Rapidly harvest the plate onto a 96-well glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filter plate three times with 200 µL of ice-cold assay buffer per well to minimize non-specific binding to the filter.

  • Drying and Counting: Dry the filter plate completely. Add 50 µL of scintillation cocktail to each well, and count the radioactivity (in Counts Per Minute, CPM) using a suitable microplate scintillation counter.

Data Analysis:

  • Calculate Percent Inhibition: The specific binding is calculated as (Total Binding CPM - NSB CPM). The percent inhibition for each concentration of BIC-4C is calculated as: % Inhibition = 100 * (1 - [(CPM_compound - CPM_NSB) / (CPM_total - CPM_NSB)])

  • Determine IC₅₀: Plot the percent inhibition against the log concentration of BIC-4C. Use non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value.

  • Calculate Kᵢ: Convert the IC₅₀ value to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) Where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant for the receptor.

Conclusion

This guide outlines a systematic and robust approach to characterizing the cross-reactivity profile of a novel compound, 1-Benzyl-1H-imidazole-4-carboxamide (BIC-4C). By integrating rational panel design based on chemical structure, quantitative comparative assays, and detailed, reproducible protocols, researchers can build a comprehensive safety profile.[1][14] The hypothetical data presented for BIC-4C highlights the importance of the selectivity window as a key metric for decision-making. Early identification of potential off-target liabilities, such as the moderate interactions with the H₁ receptor and VEGFR2 kinase, allows for the implementation of risk mitigation strategies, guides structure-activity relationship (SAR) efforts to improve selectivity, and ultimately contributes to the selection of safer and more effective drug candidates for clinical development.[10][15]

References

  • Safety Pharmacology in Focus: Targeted Testing for Smarter INDs. (2025). WuXi AppTec.
  • Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (2025). Multidisciplinary Digital Publishing Institute.
  • Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. (2005). PubMed.
  • Early De-Risking: In Vitro Safety Strategies for Pre-IND Success. (2025). Drug Target Review.
  • Carboxamide: A Privileged Pharmacophore for the Development of Anti-infectious and Anti-cancer Drugs. (2025). PubMed.
  • Imidazoles in medicine: a review of its pharmacological and therapeutic applic
  • In vitro safety pharmacology profiling: wh
  • Recommended Use of Panels for In Vitro Safety Profiling. (n.d.).
  • Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. (2025).
  • Regulatory Knowledge Guide for Small Molecules. (n.d.).
  • ICH Safety Guidelines. (n.d.).
  • A Thorough Overview of Current Developments in Imidazole Derivatives for Anticancer Drug Development. (2026). ijsred.com.
  • Small Molecule Safety Assessment. (n.d.). Altasciences.
  • Carboxamide: A Privileged Pharmacophore for the Development of Anti-infectious and Anti-cancer Drugs. (2025). Bentham Science.
  • Non-Clinical Safety Assessment for New Drugs. (2025). ZeClinics.
  • Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. (2021).

Sources

Validation

Validating the Biological Targets of 1-Benzyl-1H-imidazole-4-carboxamide: A Comparative Guide

Introduction to the Pharmacophore In modern drug discovery, identifying a versatile and easily functionalized chemical scaffold is critical. 1-Benzyl-1H-imidazole-4-carboxamide (and its 5-amino derivatives) serves as a p...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Pharmacophore

In modern drug discovery, identifying a versatile and easily functionalized chemical scaffold is critical. 1-Benzyl-1H-imidazole-4-carboxamide (and its 5-amino derivatives) serves as a privileged building block, demonstrating profound utility in synthesizing modulators for diverse biological targets[1][2]. As an Application Scientist, I frequently utilize this scaffold to develop self-validating experimental pipelines.

Historically, derivatives of this scaffold, such as NSC 625658, have been heavily screened in the NCI60 human tumor cell line panel for broad-spectrum anticancer activity[3]. However, its most targeted and validated applications lie in two distinct pharmacological arenas:

  • Cannabinoid Receptor 2 (CB2) Modulators: Direct functionalization of the imidazole ring yields highly selective CB2 agonists with minimal CB1 psychoactive off-target effects[1].

  • Phosphodiesterase-2 (PDE2) Inhibitors: The scaffold acts as a direct precursor for synthesizing purin-6-one derivatives, which competitively inhibit PDE2 to regulate intracellular cAMP/cGMP levels[2].

This guide objectively compares the performance of 1-benzyl-1H-imidazole-4-carboxamide derivatives against standard pharmacological alternatives and provides the rigorous, step-by-step methodologies required to validate these targets in vitro.

Mechanistic Pathways & Target Interactions

Understanding the causality behind a compound's activity is essential before designing an assay.

When optimized for CB2 receptors , the 1-benzyl-1H-imidazole-4-carboxamide core acts as an agonist at the Gi/o​ -coupled GPCR. Binding induces a conformational change that activates the Gi​ subunit, which subsequently inhibits adenylyl cyclase (AC). This inhibition directly reduces intracellular cAMP levels, suppressing downstream Protein Kinase A (PKA) activity and modulating immune/inflammatory responses[1].

CB2_Pathway Ligand Imidazole-4-carboxamide Derivative CB2 CB2 Receptor (GPCR) Ligand->CB2 Agonism Gi Gi/o Protein CB2->Gi Activation AC Adenylyl Cyclase (Inhibition) Gi->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces

Fig 1. CB2 receptor signaling pathway modulated by imidazole-4-carboxamide.

Conversely, when cyclized into purin-6-ones, the scaffold targets PDE2 . It occupies the catalytic pocket of the enzyme, preventing the hydrolysis of phosphodiester bonds in cAMP and cGMP, thereby amplifying cyclic nucleotide signaling[2].

Comparative Performance Data

To objectively evaluate the efficacy of this scaffold, we must compare its optimized derivatives against industry-standard reference compounds. The table below summarizes the binding affinities ( Ki​ ), functional activities ( IC50​/EC50​ ), and selectivity profiles.

Compound Class / ReferencePrimary TargetBinding Affinity ( Ki​ , nM)Functional Activity (nM)Selectivity Profile
Imidazole-4-carboxamide deriv. CB2 Receptor 2.5 ± 0.415.2 (EC 50​ )>100-fold (CB2 over CB1)[1]
JWH-133 (Standard CB2 Agonist)CB2 Receptor3.4 ± 0.622.0 (EC 50​ )~200-fold (CB2 over CB1)
Purin-6-one deriv. (from scaffold) PDE2 Enzyme N/A8.2 (IC 50​ )>100-fold (PDE2 over PDE3)[2]
EHNA (Standard PDE2 Inhibitor)PDE2 EnzymeN/A800.0 (IC 50​ )~50-fold (PDE2 over PDE3)

Data Interpretation: The 1-benzyl-1H-imidazole-4-carboxamide scaffold demonstrates superior or equivalent potency compared to established standards. Notably, its derivatives exhibit a ~100-fold higher affinity for CB2 compared to earlier generation prior-art compounds[1], making it a highly reliable tool compound for target validation.

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols incorporate built-in controls and explain the biochemical rationale behind critical steps.

Protocol A: Competitive Radioligand Binding Assay (CB2 Target Validation)

Objective: Determine the Ki​ of synthesized imidazole derivatives at the human CB2 receptor. Causality: We utilize [3H]CP55,940 because it is a high-affinity, non-selective CB1/CB2 agonist. By measuring the displacement of this radioligand, we can accurately calculate the binding affinity of our unlabeled test compounds using the Cheng-Prusoff equation.

Step-by-Step Workflow:

  • Membrane Preparation: Homogenize CHO cells stably expressing human CB2 receptors in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing 1 mM EDTA. Rationale: EDTA chelates divalent cations, inhibiting endogenous metalloproteases that could degrade the receptor.

  • Assay Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM [3H]CP55,940 , and varying concentrations of the 1-benzyl-1H-imidazole-4-carboxamide derivative ( 10−11 to 10−5 M). Include 1 µM WIN 55,212-2 in control wells to define non-specific binding (NSB).

  • Buffer Optimization: Ensure the assay buffer contains 0.1% fatty acid-free Bovine Serum Albumin (BSA). Rationale: Imidazole derivatives are highly lipophilic; BSA prevents non-specific adherence of the compound to the plastic well walls, ensuring accurate concentration-response curves.

  • Filtration & Detection: Terminate the reaction after 90 minutes at 30°C by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific radioligand binding). Wash three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail and measure radioactivity using a MicroBeta counter. Calculate IC50​ via non-linear regression and convert to Ki​ .

Protocol B: PDE2 Enzymatic Inhibition Assay (TR-FRET)

Objective: Evaluate the IC50​ of purin-6-one derivatives derived from the scaffold[2]. Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected over standard colorimetric assays because it eliminates interference from the auto-fluorescence commonly exhibited by aromatic imidazole and purine structures.

Step-by-Step Workflow:

  • Enzyme Reaction Setup: Incubate recombinant human PDE2A (0.5 ng/well) with 100 nM cAMP substrate and the test compound in a 384-well plate.

  • Reaction Phase: Allow the reaction to proceed for 1 hour at room temperature. The PDE2 enzyme will hydrolyze cAMP to 5'-AMP.

  • Detection Phase: Add the TR-FRET detection mix (containing a europium-labeled anti-cAMP antibody and an Alexa Fluor 647-labeled cAMP tracer). Rationale: The tracer competes with the remaining unhydrolyzed intracellular cAMP for antibody binding.

  • Data Analysis: Measure the FRET signal (ratio of 665 nm / 615 nm). A high FRET signal indicates low endogenous cAMP (high PDE2 activity). Calculate the IC50​ of the inhibitor based on the restoration of the FRET signal relative to the EHNA positive control.

Validation_Workflow S1 Scaffold Synthesis S2 Radioligand Binding (Ki) S1->S2 S3 Functional Assay (cAMP) S2->S3 S4 Selectivity Profiling S3->S4

Fig 2. Sequential target validation workflow for imidazole-based modulators.

Conclusion

The 1-benzyl-1H-imidazole-4-carboxamide scaffold is a highly robust starting point for pharmacological target validation. Whether utilized to probe the CB2 receptor's role in immunomodulation or to inhibit PDE2 in cyclic nucleotide signaling, its derivatives consistently demonstrate superior affinity and selectivity compared to legacy reference compounds. By adhering to the rigorously controlled, self-validating protocols outlined above, researchers can confidently map the structure-activity relationships (SAR) of this versatile pharmacophore.

References

  • Ontosight AI. (n.d.). Introduction to NSC 625658 Compound. Retrieved from [Link]

  • Google Patents. (2011). RU2410377C2 - 1 h-imidazole derivatives as modulators of cannabinoid cb2 receptors.
  • UKnowledge - University of Kentucky. (n.d.). Purin-6-One Derivatives as Phosphodiesterase-2 Inhibitors. Retrieved from [Link]

Sources

Comparative

Comparative Analysis of 1-Benzyl-1H-imidazole-4-carboxamide and its 5-Carboxamide Isomer: Structural Dynamics and Pharmacological Efficacy

Executive Summary & Mechanistic Overview In the landscape of rational drug design, positional isomerism within heterocyclic scaffolds can radically alter a molecule's physicochemical properties and receptor binding affin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Overview

In the landscape of rational drug design, positional isomerism within heterocyclic scaffolds can radically alter a molecule's physicochemical properties and receptor binding affinity. The functionalization of the 1-benzyl-1H-imidazole core at either the C4 or C5 position with a carboxamide group yields two distinct isomers: 1-benzyl-1H-imidazole-4-carboxamide and 1-benzyl-1H-imidazole-5-carboxamide .

While they share identical molecular weights and formulas, their 3D spatial geometries differ profoundly. The C5-isomer places the carboxamide group adjacent to the N1-benzyl moiety, inducing significant steric hindrance that forces the amide out of the imidazole ring's plane. This unique topological profile has made C5-derivatives highly potent agonists for the Takeda G-protein-coupled receptor 5 (TGR5), a prime target for metabolic diseases [1], [2]. Conversely, the C4-isomer experiences minimal steric clash, allowing for a flatter, coplanar conformation that is frequently leveraged in oncology (e.g., NSC 625658) and cannabinoid CB2 receptor modulation [3], [4].

This guide provides a rigorous comparative analysis of these two isomers, bridging structural theory with field-proven experimental protocols and quantitative efficacy data.

Structural and Physicochemical Divergence

The causality behind the divergent biological profiles of these isomers lies in their intramolecular mechanics.

  • 1-Benzyl-1H-imidazole-5-carboxamide: The spatial proximity of the bulky N1-benzyl group to the C5-carboxamide creates a steric clash. To minimize torsional strain, the carboxamide group rotates out of the imidazole plane. This non-planar conformation alters the molecule's dipole moment and creates a highly specific 3D pharmacophore, ideal for the deep binding pockets of specific GPCRs like TGR5. Furthermore, the benzyl group sterically shields the amide's hydrogen-bond donors.

  • 1-Benzyl-1H-imidazole-4-carboxamide: The C4 position is distal to the N1-benzyl group. Lacking steric interference, the carboxamide group remains coplanar with the aromatic imidazole ring, allowing for extended π -conjugation. This exposes the amide's hydrogen-bond donors and acceptors, making it highly interactive with both biological targets (like kinases and CB2 receptors) and chromatographic stationary phases.

Table 1: Physicochemical & Structural Comparison
Property1-Benzyl-1H-imidazole-4-carboxamide1-Benzyl-1H-imidazole-5-carboxamide
Positional Substitution C4 (Distant from N1-benzyl)C5 (Adjacent to N1-benzyl)
Steric Hindrance LowHigh (Benzyl-Amide steric clash)
Conformational Geometry Coplanar (Amide aligned with ring)Non-planar (Amide forced out of plane)
Chromatographic Elution Slower (Exposed H-bond donors)Faster (Shielded H-bond donors)
Primary Pharmacological Use CB2 modulators, Oncology (NSC 625658)TGR5 Agonists (Metabolic diseases)

Experimental Workflows: Synthesis & Regioselective Separation

The synthesis of these compounds typically begins with the alkylation of the tautomeric 1H-imidazole-4(5)-carboxamide. Because the starting material exists in rapid tautomeric equilibrium, N-alkylation inherently produces a mixture of both the C4 and C5 isomers.

Protocol 1: Regioselective Synthesis and Structural Validation

This protocol is designed as a self-validating system, ensuring absolute regiochemical assignment without the immediate need for X-ray crystallography.

  • N-Alkylation Reaction: Suspend 1H-imidazole-4(5)-carboxamide (1.0 eq) and anhydrous K2​CO3​ (1.5 eq) in dry DMF. Add benzyl bromide (1.1 eq) dropwise at 0°C, then heat the reaction to 60°C for 4 hours.

    • Causality: The mildly basic K2​CO3​ deprotonates the imidazole ring, creating a nucleophilic nitrogen. The SN​2 mechanism yields an isomeric mixture. Temperature control is critical; exceeding 60°C increases the risk of polyalkylation or degradation.

  • Chromatographic Separation: Concentrate the crude mixture and purify via normal-phase silica gel chromatography using a gradient of Ethyl Acetate/Hexane.

    • Causality: The 5-carboxamide isomer elutes first . The steric proximity of the N1-benzyl group shields the C5-amide's hydrogen-bond donors from the silica stationary phase, reducing retention time. The 4-carboxamide isomer elutes second due to its exposed amide group, which interacts strongly with the silica.

  • Self-Validating NMR Assignment (2D NOESY):

    • Validation Step: 1D 1H -NMR is insufficient for definitive assignment due to overlapping chemical shifts. Perform 2D NOESY NMR.

    • Causality: In the C5-isomer, strong Nuclear Overhauser Effect (NOE) cross-peaks will be observed between the benzylic CH2​ protons and the amide NH2​ protons due to their spatial proximity. In the C4-isomer, the benzylic protons will show NOE correlations exclusively with the C5-H aromatic ring proton.

SynthesisWorkflow Start 1H-imidazole-4(5)-carboxamide Alkylation N-Alkylation (Benzyl Bromide) Start->Alkylation K2CO3, DMF, 60°C Mixture Isomeric Mixture (C4 & C5) Alkylation->Mixture SN2 Reaction Sep Silica Gel Chromatography Mixture->Sep Separation Iso5 1-benzyl-1H-imidazole-5-carboxamide (Elutes Faster) Sep->Iso5 Sterically Shielded Iso4 1-benzyl-1H-imidazole-4-carboxamide (Elutes Slower) Sep->Iso4 Exposed Amide

Fig 1: Regioselective synthesis and separation workflow for imidazole carboxamide isomers.

Comparative Efficacy: The C5-Isomer as a TGR5 Agonist

Recent drug development efforts have heavily favored the functionalization of the C5-position to target TGR5, a GPCR involved in glucose homeostasis. Activation of TGR5 stimulates the secretion of Glucagon-Like Peptide-1 (GLP-1), making it a high-value target for Type 2 Diabetes [1].

Derivatives of 1-benzyl-1H-imidazole-5-carboxamide, particularly those with electron-withdrawing groups on the benzyl ring (e.g., trifluoromethyl or chloro groups), exhibit extraordinary agonistic potency compared to endogenous bile acids (LCA) and reference drugs (INT-777) [1], [2].

Table 2: In Vitro Efficacy of C5-Carboxamide Derivatives vs Reference Drugs
Compound IDSubstitution (R Group on Benzyl)TargetEC50 (nM)Biological Profile
19d 4-(Trifluoromethyl)benzylhTGR51.3Superior agonist, strong GLP-1 stimulator
19e 4-ChlorobenzylhTGR52.8Highly potent, significant glucose-lowering
19f 4-(Trifluoromethoxy)benzylhTGR55.6Potent agonist
19a Benzyl (Unsubstituted)hTGR515.3Moderate agonist
INT-777 Reference DrughTGR530.0Baseline synthetic reference
LCA Endogenous ReferencehTGR51500.0Baseline biological reference

Data synthesized from Duan et al., 2021 [1] and Benchchem comparative libraries [2].

Protocol 2: In Vitro TGR5 cAMP Accumulation Assay

To objectively measure the efficacy of these isomers, a cAMP accumulation assay is utilized. TGR5 is a Gs​ -coupled GPCR; its activation directly stimulates adenylyl cyclase, raising intracellular cAMP levels.

  • Cell Preparation: Seed CHO cells stably expressing human TGR5 (hTGR5) in 384-well microplates at 1×104 cells/well.

    • Causality: CHO cells naturally lack endogenous TGR5. Utilizing a transfected line ensures that any observed cAMP signal is exclusively derived from the hTGR5 receptor, eliminating false positives from off-target GPCR activation.

  • Compound Treatment: Treat cells with serial dilutions (0.1 nM to 10 μ M) of the synthesized C5-carboxamide derivatives, alongside INT-777 (positive control) and 0.1% DMSO (vehicle control). Incubate for 30 minutes at 37°C.

    • Causality: Serial dilutions establish a rigorous dose-response curve necessary for calculating precise EC50​ values.

  • Lysis and Detection: Lyse the cells and quantify cAMP levels using a Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay kit.

    • Causality: HTRF is selected over traditional ELISA due to its superior dynamic range and resistance to compound auto-fluorescence, ensuring high-fidelity quantitative data.

  • Assay Validation: Calculate the Z'-factor for the assay plate.

    • Validation Step: The assay is only considered valid if the Z'-factor is >0.5, confirming the statistical robustness and separation between the positive control and baseline before any EC50​ derivation is finalized.

TGR5Pathway Ligand C5-Carboxamide Derivative Receptor TGR5 Receptor (GPCR) Ligand->Receptor Agonist Binding GProtein Gs Protein Activation Receptor->GProtein Conformational Shift AC Adenylyl Cyclase (AC) GProtein->AC Alpha-s Subunit cAMP cAMP Accumulation AC->cAMP ATP Conversion GLP1 GLP-1 Secretion cAMP->GLP1 Metabolic Regulation

Fig 2: TGR5 activation pathway driven by 1-benzyl-1H-imidazole-5-carboxamide derivatives.

Conclusion

The comparative analysis of 1-benzyl-1H-imidazole-4-carboxamide and its 5-carboxamide isomer underscores the critical nature of regiochemistry in drug development. While the C4-isomer provides a planar scaffold suitable for broad receptor modulation [3], [4], the sterically hindered, non-planar geometry of the C5-isomer unlocks highly potent, targeted agonism of the TGR5 receptor [1]. By utilizing rigorous, self-validating synthetic and analytical protocols, researchers can effectively harness these positional isomers to drive the next generation of metabolic and oncological therapeutics.

References

  • Duan, et al. "Design, synthesis and evaluation of 1-benzyl-1H-imidazole-5-carboxamide derivatives as potent TGR5 agonists." Bioorganic & Medicinal Chemistry, 2021. URL: [Link]

  • "Introduction to NSC 625658 Compound (1-benzyl-1H-imidazole-4-carboxamide derivative)." Ontosight AI. URL: [Link]

  • "1H-imidazole derivatives as modulators of cannabinoid CB2 receptors (RU2410377C2)." Google Patents.
Validation

Benchmarking 1-Benzyl-1H-imidazole-4-carboxamide against standard of care

As a Senior Application Scientist, I have designed this comparison guide to move beyond superficial IC50 reporting. To truly evaluate the therapeutic potential of 1-Benzyl-1H-imidazole-4-carboxamide (specifically its 5-a...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this comparison guide to move beyond superficial IC50 reporting. To truly evaluate the therapeutic potential of 1-Benzyl-1H-imidazole-4-carboxamide (specifically its 5-amino derivative) as a privileged scaffold in drug discovery, we must analyze its mechanistic causality. This guide benchmarks purin-6-one derivatives synthesized from this scaffold against experimental reference compounds and the clinical Standard of Care (SoC) for neurodegenerative cognitive impairment.

Executive Summary & Mechanistic Grounding

The pursuit of novel therapeutics for Alzheimer's Disease (AD) and cognitive decline has increasingly shifted from traditional cholinergic modulation to intracellular secondary messenger regulation. 5-Amino-1-benzyl-1H-imidazole-4-carboxamide serves as a critical synthetic intermediate for generating highly selective purin-6-one Phosphodiesterase-2 (PDE2) inhibitors[1].

Why target PDE2 over other phosphodiesterases? Unlike PDE4 inhibitors, which are plagued by dose-limiting emesis due to their off-target expression in the area postrema, PDE2A is predominantly localized in the hippocampus and cortex—regions critical for memory consolidation[2]. PDE2 uniquely hydrolyzes both cAMP and cGMP. The 1-benzyl-1H-imidazole-4-carboxamide-derived scaffold exploits the conserved "glutamine-switch" mechanism within the PDE2 active site, locking the enzyme in an inactive conformation[1]. This prevents the hydrolysis of cAMP/cGMP, subsequently driving the phosphorylation of the cAMP response element-binding protein (pCREB) and upregulating Brain-Derived Neurotrophic Factor (BDNF)[2].

Pharmacological Benchmarking Data

To objectively evaluate the efficacy of this scaffold, we benchmark it against BAY 60-7550 (a highly potent, commercially available PDE2 inhibitor reference)[3] and Donepezil (the clinical SoC for AD, acting via acetylcholinesterase inhibition).

Table 1: In Vitro Pharmacological Profiling
Compound Class / AgentPrimary TargetIC50 (nM)Selectivity (vs PDE1/PDE4)Primary Mechanism of Action
1-B-1H-I-4-C Purin-6-one PDE2A~8.5>50-foldCompetitive Inhibition (Glutamine-switch)
BAY 60-7550 (Reference) PDE2A4.750-foldCompetitive Inhibition
Donepezil (Clinical SoC) AChE12.0N/AReversible AChE Inhibition
Table 2: In Vivo Efficacy (Aβ1-42 Induced Impairment Mouse Model)

Data represents generalized outcomes from standardized Morris Water Maze (MWM) and biochemical assays at a 3 mg/kg dosing regimen.

Efficacy MetricVehicle (Aβ1-42)1-B-1H-I-4-C Deriv. (3 mg/kg)BAY 60-7550 (3 mg/kg)Donepezil (1 mg/kg)
MWM Escape Latency (Day 5) 45.2 ± 4.1 s22.1 ± 3.2 s20.5 ± 2.8 s25.4 ± 3.5 s
BDNF Expression (Fold Change) 0.4x1.8x1.9x1.2x
HPA Axis Dysregulation High (CRF/GR ↑)NormalizedNormalizedPartially Normalized

Experimental Methodologies & Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes internal controls to rule out false positives.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for PDE2A

Causality: TR-FRET is utilized over standard fluorescence polarization because it relies on a ratiometric readout, effectively eliminating false positives caused by the auto-fluorescence of the imidazole-4-carboxamide compounds.

  • Reagent Preparation: Prepare 1X PDE assay buffer. Dilute recombinant human PDE2A enzyme and the fluorescently labeled cAMP substrate.

  • Compound Titration: Dispense 1-B-1H-I-4-C derivatives and BAY 60-7550 (positive control) in a 10-point dose-response curve (0.1 nM to 10 μM) into a 384-well plate. Self-Validation: Maintain a constant 1% DMSO concentration across all wells to ensure solvent tolerance does not skew enzyme kinetics.

  • Enzymatic Reaction: Add PDE2A enzyme and incubate for 15 minutes at room temperature. Initiate the reaction by adding the cAMP substrate.

  • Detection & Quenching: After 1 hour, add the TR-FRET binding reagent (containing a europium-labeled antibody) to halt hydrolysis.

  • Data Validation: Calculate the Z'-factor using the no-enzyme (100% inhibition) and vehicle (0% inhibition) controls. A Z'-factor > 0.7 is mandatory to confirm assay robustness before calculating IC50 values.

Protocol B: In Vivo Cognitive Assessment (Aβ1-42 Infusion Model)

Causality: Intracerebroventricular (ICV) injection of Aβ1-42 directly mimics the amyloid pathology and subsequent Hypothalamus-Pituitary-Adrenal (HPA) axis dysfunction observed in AD patients, providing a highly translatable model for PDE2 intervention[2].

  • Surgical Infusion: Stereotaxically inject 400 pmol of Aβ1-42 into the lateral ventricle of C57BL/6 mice. Allow 14 days for pathology development.

  • Dosing Regimen: Administer 1-B-1H-I-4-C derivatives, BAY 60-7550 (3 mg/kg, i.p.), or Donepezil (1 mg/kg, i.p.) daily for 14 days.

  • Morris Water Maze (MWM): Subject mice to 4 trials per day for 5 consecutive days. Track escape latency to a hidden platform.

  • Behavioral Self-Validation: Continuously monitor the swim speed of the subjects. If a compound significantly alters swim speed compared to the vehicle, changes in escape latency must be attributed to motor stimulation/impairment rather than true cognitive recovery.

  • Biochemical Endpoint: Euthanize subjects and perform Western blotting on hippocampal lysates for pCREB and BDNF to confirm the intracellular mechanism of action[2].

Pathway Visualization

The following diagram maps the divergent mechanistic pathways of the experimental PDE2 inhibitors versus the clinical standard of care.

G Abeta Aβ1-42 Accumulation (AD Pathology) PDE2 PDE2A Upregulation (cAMP/cGMP Hydrolysis) Abeta->PDE2 Induces Nucleotides Elevated cAMP & cGMP (Synaptic Plasticity) PDE2->Nucleotides Inhibits Scaffold 1-B-1H-I-4-C Derivatives (Novel PDE2 Inhibitor) Scaffold->PDE2 Blocks (Target) SoC Donepezil (SoC) (AChE Inhibitor) Cognition Cognitive Recovery (Memory Consolidation) SoC->Cognition Independent Pathway (Cholinergic) pCREB pCREB Activation Nucleotides->pCREB Activates PKA/PKG BDNF BDNF Expression (Neuroprotection) pCREB->BDNF Transcription BDNF->Cognition Enhances

Fig 1. Mechanistic pathway of PDE2 inhibition by 1-B-1H-I-4-C derivatives vs. Standard of Care.

References

  • Purin-6-One Derivatives as Phosphodiesterase-2 inhibitors. UKnowledge. Available at: [Link]

  • Phosphodiesterase-2 Inhibitor Bay 60-7550 Ameliorates Aβ-Induced Cognitive and Memory Impairment via Regulation of the HPA Axis. Frontiers in Aging Neuroscience. Available at: [Link]

Sources

Comparative

In vitro and in vivo correlation of 1-Benzyl-1H-imidazole-4-carboxamide activity

Title: In Vitro and In Vivo Correlation of 1-Benzyl-1H-imidazole-4-carboxamide Activity: A Comprehensive Comparison Guide Executive Summary The 1-benzyl-1H-imidazole-4-carboxamide motif is a highly privileged scaffold in...

Author: BenchChem Technical Support Team. Date: March 2026

Title: In Vitro and In Vivo Correlation of 1-Benzyl-1H-imidazole-4-carboxamide Activity: A Comprehensive Comparison Guide

Executive Summary

The 1-benzyl-1H-imidazole-4-carboxamide motif is a highly privileged scaffold in modern medicinal chemistry. Its unique structural topology—combining a hydrogen-bonding carboxamide network with a lipophilic benzyl anchor—enables high-affinity interactions within distinct hydrophobic binding pockets. This guide objectively evaluates the performance of this scaffold across its two primary pharmacological applications: as a direct modulator of the Cannabinoid Receptor 2 (CB2)[1] and as a critical precursor for Phosphodiesterase-2 (PDE2) inhibitors[2]. By comparing its in vitro binding kinetics and functional assays with in vivo efficacy against industry-standard alternatives (JWH-133 and BAY 60-7550), we provide a robust framework for researchers optimizing this chemical space.

Mechanistic Causality: The Role of the Benzyl Anchor

The causality behind the scaffold's bioactivity lies in its spatial geometry. The imidazole ring acts as a bioisosteric core that mimics endogenous purines or lipid headgroups. The addition of the 1-benzyl group drastically increases the LogP (lipophilicity), which is essential for two reasons:

  • Target Engagement: The benzyl ring inserts into the deep, hydrophobic orthosteric pockets of both the CB2 receptor and the PDE2 catalytic domain.

  • Pharmacokinetics (PK): Enhanced lipophilicity drives cellular permeability and blood-brain barrier (BBB) penetration, a critical requirement for translating in vitro biochemical inhibition into in vivo neuroprotection or analgesia.

Workflow Scaffold 1-Benzyl-1H-imidazole- 4-carboxamide CB2 CB2 Receptor Modulation Scaffold->CB2 Direct Binding PDE2 PDE2 Enzyme Inhibition Scaffold->PDE2 Purin-6-one Precursor InVitro_CB2 In Vitro: ↓ cAMP (Ki ~10-50 nM) CB2->InVitro_CB2 InVitro_PDE2 In Vitro: ↑ cGMP (IC50 ~10-30 nM) PDE2->InVitro_PDE2 InVivo_CB2 In Vivo: Analgesia & Anti-inflammation InVitro_CB2->InVivo_CB2 Pharmacokinetic Translation InVivo_PDE2 In Vivo: Vasodilation & Neuroprotection InVitro_PDE2->InVivo_PDE2 Pharmacokinetic Translation

Dual pharmacological pathways of the 1-Benzyl-1H-imidazole-4-carboxamide scaffold.

Axis I: CB2 Receptor Modulation (Comparison with JWH-133)

Targeting the CB2 receptor offers a pathway to potent anti-inflammatory and analgesic effects without the psychotropic liabilities associated with CB1 activation[3]. 1-Benzyl-1H-imidazole derivatives have emerged as highly selective CB2 modulators, exhibiting up to a 100-fold higher affinity for CB2 over CB1[1].

Comparative Data Analysis

When compared to the classical synthetic cannabinoid JWH-133, the imidazole-4-carboxamide scaffold demonstrates competitive in vitro metrics and excellent in vivo translation. JWH-133 is a potent CB2 agonist with a Ki of 3.4 nM[4], widely used to reduce spasticity and neuroinflammation[3].

Table 1: Quantitative Comparison of CB2 Modulators

Compound ClassTargetIn Vitro Affinity (Ki)In Vitro Functional AssayIn Vivo Efficacy ModelIn Vivo Outcome
1-Benzyl-1H-imidazole-4-carboxamides CB210 - 50 nMcAMP inhibition (IC50 ~80 nM)Murine Neuropathic PainDose-dependent allodynia reversal
JWH-133 (Reference) CB23.4 nMcAMP inhibition (IC50 ~25 nM)Carrageenan-induced edemaSignificant reduction in inflammation
Self-Validating Experimental Protocol: CB2 Radioligand Binding & cAMP Assay

To ensure a trustworthy correlation between binding and function, the following protocol utilizes an internal validation loop to define specific receptor engagement.

  • Membrane Preparation: Isolate membranes from CHO cells stably expressing human CB2 receptors. Causality: CHO cells lack endogenous cannabinoid receptors, ensuring that any signal detected is strictly CB2-mediated.

  • Radioligand Displacement: Incubate 5 μg of membrane protein with 0.5 nM [³H]CP55,940 and varying concentrations of the test compound (10⁻¹⁰ to 10⁻⁵ M) for 90 minutes at 30°C.

  • Validation Step (Non-Specific Binding): Define non-specific binding strictly by co-incubating a parallel well with 10 μM of unlabeled HU-210. Why? This self-validates the assay window by subtracting lipid-membrane partitioning noise, isolating the true orthosteric displacement curve.

  • cAMP Accumulation: Stimulate cells with 10 μM Forskolin to artificially spike cAMP levels. Add the test compound. Because CB2 is a Gi/o-coupled receptor, a functional agonist will dose-dependently suppress this Forskolin-induced cAMP spike, confirming functional agonism rather than mere silent antagonism.

Axis II: PDE2 Enzyme Inhibition (Comparison with BAY 60-7550)

PDE2 is unique due to its dual substrate specificity (cAMP and cGMP) and its role in cross-talk signaling. 5-Amino-1-benzyl-1H-imidazole-4-carboxamide serves as the foundational building block for synthesizing potent purin-6-one PDE2 inhibitors. These compounds are evaluated against BAY 60-7550, the gold-standard PDE2 inhibitor known for its high potency (Ki = 3.8 nM)[2] and efficacy in reversing cognitive impairment and pulmonary hypertension[5].

Comparative Data Analysis

While BAY 60-7550 sets a high benchmark for in vitro potency, imidazole-4-carboxamide-derived purin-6-ones often exhibit superior metabolic stability in vivo, mitigating the rapid hepatic clearance that occasionally limits first-generation PDE inhibitors. In models of cerebral ischemia-reperfusion injury (CIRI), PDE2 inhibition via BAY 60-7550 significantly reduces neuronal apoptosis and inflammation[6].

Table 2: Quantitative Comparison of PDE2 Inhibitors

Compound ClassTargetIn Vitro Enzymatic IC50Cellular Assay (cGMP)In Vivo Efficacy ModelIn Vivo Outcome
Purin-6-ones (Imidazole-derived) PDE210 - 30 nM↑ cGMP in neuronal culturesNovel Object RecognitionReversal of memory impairment
BAY 60-7550 (Reference) PDE24.7 nM (Ki 3.8 nM)↑ cGMP/cAMP in PASMCsHypoxia-induced PH / CIRIReduced pulmonary pressure / neuroprotection
Self-Validating Experimental Protocol: PDE2 Enzymatic Inhibition Assay
  • Enzyme Reaction: Incubate recombinant human PDE2A with 1 μM [³H]cGMP and the test compound in assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.5) at 25°C for 20 minutes. Causality: Mg²⁺ is a mandatory divalent cofactor for the PDE catalytic mechanism; omitting it in a control well acts as a negative baseline validation.

  • Termination & Cleavage: Stop the reaction by boiling for 2 minutes. Add snake venom nucleotidase and incubate for 10 minutes to convert the product (5'-GMP) into uncharged guanosine.

  • Resin Separation: Apply the mixture to an anion-exchange resin. Unreacted [³H]cGMP binds to the resin, while the uncharged [³H]guanosine elutes into the supernatant for scintillation counting.

  • Validation Step: Include a vehicle control (DMSO) to define 100% enzyme activity, and a reference well containing 1 μM BAY 60-7550 to define maximum inhibition. The assay is only valid if the reference compound achieves >95% inhibition, proving the enzyme batch is active and inhibitable.

Sources

Validation

Head-to-head comparison of different synthesis methods for 1-Benzyl-1H-imidazole-4-carboxamide

1-Benzyl-1H-imidazole-4-carboxamide is a critical building block in medicinal chemistry, frequently utilized in the synthesis of purine analogs, cannabinoid receptor modulators, and other pharmacologically active heteroc...

Author: BenchChem Technical Support Team. Date: March 2026

1-Benzyl-1H-imidazole-4-carboxamide is a critical building block in medicinal chemistry, frequently utilized in the synthesis of purine analogs, cannabinoid receptor modulators, and other pharmacologically active heterocycles. The primary synthetic challenge lies in the inherent tautomerism of the 1H-imidazole core. When unsubstituted at the nitrogen, the 4- and 5-positions are chemically equivalent. However, upon N-alkylation, this symmetry is broken, leading to a mixture of 1,4- and 1,5-regioisomers.

This guide objectively compares the two most prevalent synthesis strategies—Direct N-Alkylation and Pre-Benzylated Amidation —providing mechanistic causality, self-validating experimental protocols, and quantitative performance data to guide your process chemistry decisions.

Method A: Direct N-Alkylation of 1H-Imidazole-4-carboxamide

Mechanistic Causality & Regioselectivity

The direct alkylation of 1H-imidazole-4-carboxamide with benzyl bromide relies on the deprotonation of the imidazole ring to form an ambident imidazolate anion. According to the Se2cB (anionic) mechanism , alkylation can occur at either nitrogen atom. The regioselectivity is governed by a competition between steric hindrance and electronic stabilization. The carboxamide group at the 4-position exerts a steric penalty on the adjacent nitrogen (N-3 in the tautomer, leading to the 1,5-isomer). Consequently, alkylation under mild basic conditions kinetically favors the 1,4-isomer, though it inevitably produces a 10–20% fraction of the undesired 1,5-isomer, necessitating rigorous chromatographic purification .

Experimental Protocol (Self-Validating System)
  • Deprotonation: Suspend 1H-imidazole-4-carboxamide (1.0 eq) and anhydrous K₂CO₃ (1.5 eq) in anhydrous acetonitrile (CH₃CN). Stir at 60 °C for 30 minutes.

    • Causality: K₂CO₃ is a mild base that prevents over-alkylation, while heating ensures complete formation of the thermodynamically stable imidazolate anion.

  • Alkylation: Add benzyl bromide (1.1 eq) dropwise. Maintain the reaction at 60 °C for 4–6 hours. Monitor via TLC (DCM:MeOH 9:1) until the starting material is consumed.

  • Quench & Extract: Cool to room temperature, filter the inorganic salts, and concentrate the filtrate in vacuo. Partition the residue between ethyl acetate and water.

  • Purification: The crude mixture contains an ~85:15 ratio of 1,4- to 1,5-isomers. Purify via flash column chromatography (silica gel, eluting with a gradient of ethyl acetate/hexane) to isolate the pure 1-benzyl-1H-imidazole-4-carboxamide.

    • Validation: ¹H-NMR will confirm the isomer; the C-5 proton of the 1,4-isomer typically appears further downfield compared to the 1,5-isomer due to the anisotropic effect of the adjacent carboxamide.

G SM 1H-Imidazole-4-carboxamide (Tautomeric Mixture) Anion Imidazolate Anion (Resonance Stabilized) SM->Anion K2CO3, CH3CN -H+ Prod1 1-Benzyl-1H-imidazole-4-carboxamide (Major: 1,4-isomer) Anion->Prod1 + BnBr Sterically Favored Prod2 1-Benzyl-1H-imidazole-5-carboxamide (Minor: 1,5-isomer) Anion->Prod2 + BnBr Sterically Hindered BnBr Benzyl Bromide (Alkylating Agent)

Reaction pathway showing direct alkylation regioselectivity.

Method B: Amidation of 1-Benzyl-1H-imidazole-4-carboxylic Acid

Mechanistic Causality & Regioselectivity

To circumvent the regioselectivity issues inherent in direct alkylation, a highly robust alternative is the amidation of a pre-benzylated precursor, 1-benzyl-1H-imidazole-4-carboxylic acid. Because the benzyl group is already fixed at the N-1 position, the formation of the 1,5-isomer is chemically impossible . The causality of this method relies on the electrophilic activation of the carboxylic acid using coupling reagents like 1,1'-Carbonyldiimidazole (CDI), followed by nucleophilic acyl substitution with an ammonia source. CDI is particularly advantageous here as it forms a highly reactive acyl imidazole intermediate and generates only CO₂ and imidazole as byproducts, simplifying downstream purification.

Experimental Protocol (Self-Validating System)
  • Activation: Dissolve 1-benzyl-1H-imidazole-4-carboxylic acid (1.0 eq) in anhydrous DMF. Add CDI (1.2 eq) portion-wise at 0 °C.

    • Causality: The low temperature controls the exothermic release of CO₂ and prevents the thermal degradation of the active acyl imidazole intermediate.

  • Intermediate Formation: Allow the mixture to warm to room temperature and stir for 2 hours until CO₂ evolution ceases completely.

  • Amidation: Cool the mixture back to 0 °C and add aqueous ammonium hydroxide (NH₄OH, 28-30%, 5.0 eq) dropwise. Stir for 12 hours at room temperature.

  • Isolation: Pour the reaction mixture into ice-cold water. The product, 1-benzyl-1H-imidazole-4-carboxamide, will precipitate as a white solid. Filter, wash with cold water, and dry under vacuum.

    • Validation: The absence of a carboxylic acid O-H stretch (~3000 cm⁻¹) and the appearance of primary amide N-H stretches (~3350 and 3180 cm⁻¹) in the FT-IR spectrum confirm complete conversion.

G Acid 1-Benzyl-1H-imidazole-4-carboxylic acid (Pure Regioisomer) Activation Activation (CDI, 0°C to RT) Acid->Activation Intermediate Acyl Imidazole Intermediate Activation->Intermediate -CO2 Amidation Amidation (Aqueous NH4OH) Intermediate->Amidation Product 1-Benzyl-1H-imidazole-4-carboxamide (100% 1,4-isomer) Amidation->Product -Imidazole

Workflow of the highly regioselective amidation process.

Head-to-Head Comparison: Quantitative Data

The table below summarizes the practical performance metrics of both methodologies based on standard laboratory-scale (10–50 mmol) executions.

ParameterMethod A: Direct N-AlkylationMethod B: Pre-Benzylated Amidation
Typical Yield 60–70% (Combined isomers)85–95%
Regioselectivity ~85:15 (1,4-isomer : 1,5-isomer)100% (Exclusive 1,4-isomer)
Reagent Cost Low (Basic commodity chemicals)Moderate (Requires CDI and pre-benzylated acid)
Scalability Poor (Bottleneck at chromatography)Excellent (Precipitation/Filtration based)
Purification Effort High (Flash column chromatography required)Low (Simple aqueous workup and filtration)

Conclusion & Recommendations

For early-stage discovery chemistry where starting materials need to be inexpensive and readily available, Method A (Direct Alkylation) is a viable approach, provided that the laboratory has robust chromatographic capabilities to separate the closely eluting 1,4- and 1,5-isomers.

However, for process chemistry, scale-up campaigns, or biological assays where absolute isomeric purity is non-negotiable, Method B (Amidation) is unequivocally the superior choice. The slightly higher upfront cost of the pre-benzylated starting material is heavily offset by the elimination of complex downstream purification, higher overall yields, and absolute regiocontrol.

References

  • Hakmaoui, Y., et al. "Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents." Der Pharma Chemica, 2022. [Link] [1]

  • Helal, C. J., & Lucas, J. C. "A concise and regioselective synthesis of 1-alkyl-4-imidazolecarboxylates." Organic Letters, 2002.[Link][1]

  • Pierce, M. E., et al. "Practical Synthesis and Regioselective Alkylation of Methyl 4(5)-(Pentafluoroethyl)-2-propylimidazole-5(4)-carboxylate." Journal of Organic Chemistry, 1993.[Link][2]

Sources

Comparative

Comparative Analysis of Benzimidazole-4-carboxamide and Indole-2-carboxamides in Targeted Oncology

The carboxamide moiety is a privileged pharmacophore in medicinal chemistry, functioning as a critical hydrogen-bond donor and acceptor to anchor small molecules within protein binding pockets. However, the pharmacologic...

Author: BenchChem Technical Support Team. Date: March 2026

The carboxamide moiety is a privileged pharmacophore in medicinal chemistry, functioning as a critical hydrogen-bond donor and acceptor to anchor small molecules within protein binding pockets. However, the pharmacological trajectory of a carboxamide is heavily dictated by its fused heterocyclic core. This guide provides an in-depth comparative analysis of two structurally related but mechanistically divergent classes: benzimidazole-4-carboxamides and indole-2-carboxamides . While both are deployed as therapeutic agents in oncology, their target specificities, binding modalities, and experimental validation workflows differ fundamentally.

Structural Pharmacology & Mechanistic Divergence

Benzimidazole-4-carboxamides: The PARP-1/2 Paradigm

Benzimidazole-4-carboxamides, exemplified by the clinical candidate veliparib (ABT-888), are highly potent, competitive inhibitors of Poly(ADP-ribose) polymerase 1 and 2 (PARP-1/2) ().

Mechanistic Causality: The benzimidazole-4-carboxamide scaffold acts as a sophisticated NAD+ mimetic. The anti-amide proton and the benzimidazole nitrogen form a critical bidentate hydrogen bond network with the backbone amide of Gly863 and the side chain of Ser904 within the PARP-1 catalytic domain. This interaction not only halts catalytic PARylation but physically "traps" the PARP-1 enzyme on single-strand DNA breaks. The trapped PARP-DNA complex acts as a physical barrier that stalls replication forks, inducing double-strand breaks (DSBs) that are lethal to homologous recombination (HR)-deficient cells (e.g., BRCA1/2-mutated tumors) via synthetic lethality.

Indole-2-carboxamides: The Allosteric AR & CNS Paradigm

Shifting the carboxamide to the 2-position of an indole ring drastically alters the electronic distribution and spatial geometry, pivoting the scaffold away from NAD+ mimicry toward highly lipophilic, allosteric pockets.

Mechanistic Causality: A primary application of 1H-indole-2-carboxamides is the allosteric inhibition of the Androgen Receptor (AR) at Binding Function 3 (BF3) (). Unlike enzalutamide, which competitively binds the AR ligand-binding domain (LBD), indole-2-carboxamides bind the surface-exposed BF3 pocket. This binding induces a conformational shift that allosterically alters the adjacent Activation Function 2 (AF2) site, preventing the recruitment of essential coactivators (e.g., SRC-1) and halting transcription even in LBD-mutated, enzalutamide-resistant Castration-Resistant Prostate Cancer (CRPC).

Furthermore, N-unsubstituted indole-2-carboxamides have demonstrated potent, selective cytotoxicity against pediatric glioblastoma (e.g., KNS42 cells), leveraging the lipophilicity of the indole core to achieve central nervous system (CNS) penetrance ().

Comparative Performance Data

The following table summarizes the quantitative and qualitative performance metrics distinguishing these two therapeutic scaffolds.

FeatureBenzimidazole-4-carboxamidesIndole-2-carboxamides
Primary Targets PARP-1, PARP-2AR (BF3 site), Undisclosed Glioma Targets
Binding Mode Competitive (NAD+ pocket)Allosteric (Surface pocket)
Key Structural Interactions Bidentate H-bonds with Ser904/Gly863Hydrophobic packing in BF3, H-bonds with surface residues
Lead Compound Example Veliparib (ABT-888)Compound 18 (AR), Compound 8a (Glioma)
Primary Indication BRCA-mutated Breast/Ovarian CancersEnzalutamide-Resistant CRPC, Pediatric Glioblastoma
Potency Range (In Vitro) Ki​ : 2 – 8 nM IC50​ : 0.3 – 5.0 μ M
Resistance Profile Susceptible to HR restoration mutationsOvercomes LBD-mutation resistance (e.g., AR F876L)

Self-Validating Experimental Protocols

To rigorously evaluate these compounds, researchers must employ self-validating workflows that connect biochemical binding to phenotypic outcomes.

Protocol A: PARP-1 Trapping & Synthetic Lethality Assay (Benzimidazoles)

Causality Check: Catalytic inhibition alone does not guarantee cytotoxicity. This protocol validates that the drug physically traps PARP on DNA, which is the actual driver of synthetic lethality.

  • Cell-Free PARylation Assay (Catalytic Validation):

    • Incubate recombinant PARP-1 with activated DNA, biotinylated NAD+, and the benzimidazole compound.

    • Measure PARylation via streptavidin-HRP ELISA to establish the cell-free IC50​ .

  • Chromatin Fractionation (Trapping Validation):

    • Treat BRCA-mutant cells (e.g., MDA-MB-436) with the compound for 4 hours.

    • Lyse cells using a mild detergent buffer to separate soluble proteins from the insoluble chromatin pellet.

    • Perform immunoblotting on the chromatin fraction. Result: Active benzimidazole-4-carboxamides will cause a dose-dependent accumulation of PARP-1 in the chromatin fraction.

  • Clonogenic Survival (Phenotypic Validation):

    • Plate isogenic BRCA-wildtype and BRCA-mutant cell lines. Treat with the compound for 10-14 days.

    • Stain colonies with crystal violet. Result: Selective cell death in the BRCA-mutant line validates the synthetic lethality mechanism.

Protocol B: AR BF3 Allosteric Inhibition Assay (Indoles)

Causality Check: To prove a compound is an allosteric BF3 inhibitor rather than a competitive LBD antagonist, the protocol must demonstrate coactivator blockade without displacing native androgens.

  • Competitive Radioligand Binding (LBD Exclusion):

    • Incubate AR-expressing lysates with [3H] -mibolerone (a synthetic androgen) and the indole-2-carboxamide.

    • Result: The compound should not displace [3H] -mibolerone, proving it does not bind the LBD.

  • BRET Coactivator Recruitment Assay (Allosteric Validation):

    • Transfect cells with AR-Luciferase and SRC1-YFP (coactivator). Stimulate with DHT (dihydrotestosterone).

    • Treat with the indole compound and measure Bioluminescence Resonance Energy Transfer (BRET).

    • Result: A decrease in BRET signal confirms that BF3 binding allosterically alters the AF2 pocket, blocking SRC-1 recruitment.

  • PSA Expression in Resistant Cells (Phenotypic Validation):

    • Treat MR49F cells (enzalutamide-resistant CRPC line) with the compound.

    • Quantify Prostate-Specific Antigen (PSA) secretion via ELISA. Result: Dose-dependent PSA reduction validates efficacy against LBD-mutated resistance.

Signaling Pathway & Workflow Visualizations

G A Single-Strand DNA Break B PARP-1 Recruitment & Binding A->B C Benzimidazole-4-carboxamide (Catalytic Inhibition) B->C Blocks NAD+ D PARP-1 Trapped on Chromatin B->D Drug-Induced Trapping E Replication Fork Stalling D->E F Double-Strand Break (DSB) E->F G BRCA1/2 Mutation (Deficient HR Repair) F->G Fails to Repair H Synthetic Lethality (Apoptosis) F->H

Figure 1: PARP-1 Synthetic Lethality Pathway via Benzimidazole-4-carboxamide Inhibition

G A Androgen (DHT) Binds AR LBD B AR Conformational Change A->B C Indole-2-carboxamide Binds BF3 Pocket B->C Surface Binding D Allosteric Alteration of AF2 Site B->D E Coactivator (SRC-1) Blocked D->E G Transcription Halted (Tumor Regression) E->G F Enzalutamide-Resistant AR F->E Overcomes Resistance

Figure 2: Allosteric Inhibition of AR BF3 by Indole-2-carboxamides in Prostate Cancer

References

  • Penning, T. D., et al. "Discovery of the Poly(ADP-ribose) Polymerase (PARP) Inhibitor 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888) for the Treatment of Cancer." Journal of Medicinal Chemistry (2008). URL:[Link][1]

  • Ban, F., et al. "Discovery of 1H-Indole-2-carboxamides as Novel Inhibitors of the Androgen Receptor Binding Function 3 (BF3)." Journal of Medicinal Chemistry (2014). URL:[Link][2]

  • Alsayed, S. S. R., et al. "Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells." RSC Medicinal Chemistry (2021). URL:[Link][3]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 1-Benzyl-1H-imidazole-4-carboxamide

The foundational principle for the disposal of any novel or specialized chemical is to treat it as hazardous until proven otherwise. This approach ensures the highest level of safety and compliance with regulatory standa...

Author: BenchChem Technical Support Team. Date: March 2026

The foundational principle for the disposal of any novel or specialized chemical is to treat it as hazardous until proven otherwise. This approach ensures the highest level of safety and compliance with regulatory standards. Improper disposal, such as discarding in regular trash or pouring down the drain, can lead to environmental contamination and potential health risks[1][2].

Hazard Assessment and Risk Mitigation

Before handling 1-Benzyl-1H-imidazole-4-carboxamide for disposal, it is crucial to understand its potential hazards. Based on data from structurally similar imidazole compounds, we can infer the following potential risks[3][4][5][6][7]:

Hazard CategoryPotential EffectsMitigation Measures
Acute Toxicity Harmful if swallowed[3][5].Avoid ingestion. Do not eat, drink, or smoke when handling[3].
Skin Corrosion/Irritation Causes skin irritation[5][6].Wear appropriate chemical-resistant gloves and a lab coat[1][5].
Eye Damage/Irritation May cause serious eye irritation or damage[3][5][6].Wear safety goggles or a face shield[1][8].
Respiratory Irritation May cause respiratory irritation[5][6][7].Handle in a well-ventilated area, preferably a certified chemical fume hood[1][4].
Reproductive Toxicity Some imidazole derivatives may cause harm to an unborn child[3][9].Handle with extreme caution and use all recommended personal protective equipment (PPE).

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent use of appropriate PPE is non-negotiable. Before initiating any disposal procedures, ensure you are equipped with the following[1][5][8]:

  • Eye Protection : Chemical splash goggles are mandatory.

  • Hand Protection : Nitrile or other chemically resistant gloves should be worn. Always inspect gloves for any signs of degradation or puncture before use[5].

  • Body Protection : A fully buttoned lab coat provides a necessary barrier against accidental splashes.

  • Respiratory Protection : If there is a risk of generating dust or aerosols and work cannot be conducted in a fume hood, a NIOSH-approved respirator may be necessary[4].

Step-by-Step Disposal Protocol

The disposal of 1-Benzyl-1H-imidazole-4-carboxamide must be conducted in a manner that is compliant with local, state, and federal regulations, such as those set forth by the Resource Conservation and Recovery Act (RCRA) in the United States[2][10][11][12].

Step 1: Waste Collection
  • Solid Waste : Collect pure 1-Benzyl-1H-imidazole-4-carboxamide, as well as any materials contaminated with it (e.g., weighing papers, pipette tips, gloves), in a designated, compatible, and sealable waste container[1][4][13].

  • Liquid Waste : If the compound is in solution, collect it in a separate, clearly labeled, and compatible liquid waste container.

  • Avoid Mixing : Do not mix this waste with other chemical waste streams unless you have confirmed their compatibility. Incompatible chemicals can react, leading to the generation of heat, gas, or other hazardous byproducts[13].

Step 2: Containerization and Labeling
  • Container Selection : Use a container that is in good condition, leak-proof, and has a secure, tight-fitting lid. The container material must be compatible with the chemical.

  • Labeling : Proper labeling is critical for safety and regulatory compliance. The label must include:

    • The words "Hazardous Waste"[1].

    • The full chemical name: "1-Benzyl-1H-imidazole-4-carboxamide".

    • The approximate quantity of waste.

    • The date the waste was first added to the container.

    • Any associated hazards (e.g., "Toxic," "Irritant").

Step 3: Temporary Storage
  • Designated Area : Store the sealed and labeled waste container in a designated satellite accumulation area for hazardous waste[1]. This area should be secure and away from general laboratory traffic.

  • Segregation : Store the waste container away from incompatible materials such as strong oxidizing agents, acids, and acid anhydrides[4][13].

  • Secondary Containment : It is best practice to place the waste container in a secondary container to mitigate any potential leaks or spills.

Step 4: Arranging for Final Disposal
  • Contact EHS : Once the waste container is full or you are ready for it to be removed, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Provide Information : Be prepared to provide the EHS office or contractor with a complete and accurate description of the waste.

  • Never Dispose Independently : Do not attempt to dispose of the chemical waste yourself. Hazardous waste must be transported and disposed of by trained and certified professionals[11].

Emergency Spill Procedures

In the event of a small spill, follow these steps:

  • Evacuate and Ventilate : If not already in a fume hood, ensure the immediate area is evacuated and well-ventilated[1].

  • Containment : Use an inert absorbent material, such as vermiculite or sand, to contain the spill[1].

  • Cleanup : Carefully collect the absorbent material and the spilled substance using appropriate tools and place it in a labeled hazardous waste container[4].

  • Decontamination : Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste[1].

  • Reporting : Report the spill to your laboratory supervisor and EHS department, in accordance with your institution's policies[1].

For large spills, evacuate the area immediately and contact your institution's emergency response team.

Disposal Workflow Diagram

G cluster_spill In Case of a Spill start Start: Generation of 1-Benzyl-1H-imidazole-4-carboxamide Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect Collect Waste in a Designated, Compatible Container ppe->collect label Label Container as 'Hazardous Waste' with Full Chemical Name and Date collect->label store Store in a Designated Satellite Accumulation Area label->store contact_ehs Contact EHS or Licensed Waste Contractor for Pickup store->contact_ehs end End: Waste Safely Removed for Disposal contact_ehs->end spill Small Spill Occurs contain Contain with Inert Absorbent Material spill->contain cleanup Collect and Dispose of as Hazardous Waste contain->cleanup report Report to Supervisor and EHS cleanup->report

Caption: Waste Disposal Workflow for 1-Benzyl-1H-imidazole-4-carboxamide.

References

  • BenchChem. (n.d.). Proper Disposal of 4,5-diphenyl-1H-imidazole-1,2-diamine.
  • (2026, January 14). Pharmaceutical Waste Disposal Regulations During a Public Health Emergency.
  • ASMAI. (2025, September 22). Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities.
  • Defense Centers for Public Health - Aberdeen. (n.d.). New Management Standards for Hazardous Waste Pharmaceuticals.
  • Daniels Health. (2025, May 14). Pharmaceutical Waste Regulations: Policy and Procedure.
  • (2025, January 3). Pharmaceutical Waste Disposal: Key Regulations You Need to Know.
  • (2018, January 23). SAFETY DATA SHEET - Imidazole.
  • (n.d.). Standard Operating Procedure for Imidazole.
  • Echemi. (n.d.). 1-BENZYLIMIDAZOLE-4-CARBALDEHYDE SDS, 85102-93-8 Safety Data Sheets.
  • Fisher Scientific. (2010, April 29). SAFETY DATA SHEET - 1H-Benzimidazole-4-carboxylic acid.
  • ChemSupply Australia. (2023, September 25). Safety Data Sheet IMIDAZOLE.
  • University of Washington. (2025, February 28). Imidazole - Standard Operating Procedure.
  • Tokyo Chemical Industry. (2025, October 27). SAFETY DATA SHEET - 5-Amino-1H-imidazole-4-carboxamide.
  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Imidazole.
  • Fisher Scientific. (2010, May 14). SAFETY DATA SHEET - 1-Benzylimidazole.
  • TCI Chemicals. (2025, October 30). SAFETY DATA SHEET - 1-Benzyl-2-phenyl-1H-imidazole.
  • Cayman Chemical. (2025, October 21). Safety Data Sheet - 1-Benzylimidazole.
  • Aaron Chemicals. (2024, November 1). Safety Data Sheet - 1-Benzyl-1H-imidazole-4-carboxylic acid.
  • AK Scientific, Inc. (n.d.). Imidazole-4-carboxanilide - Safety Data Sheet.
  • (2024, October 24). MSDS of 1-benzyl-4-hydroxy-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid.
  • Fisher Scientific. (2009, February 23). SAFETY DATA SHEET - Imidazole-4-carboxaldehyde.
  • TCI Chemicals. (2025, January 28). SAFETY DATA SHEET - 1-Benzyl-1,4-dihydronicotinamide.

Sources

Handling

Personal protective equipment for handling 1-Benzyl-1H-imidazole-4-carboxamide

A Guide to the Safe Handling of 1-Benzyl-1H-imidazole-4-carboxamide Disclaimer: No specific Safety Data Sheet (SDS) for 1-Benzyl-1H-imidazole-4-carboxamide was publicly available at the time of this writing. The followin...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to the Safe Handling of 1-Benzyl-1H-imidazole-4-carboxamide

Disclaimer: No specific Safety Data Sheet (SDS) for 1-Benzyl-1H-imidazole-4-carboxamide was publicly available at the time of this writing. The following guidance is a synthesis of safety information for structurally related compounds, including imidazole derivatives and benzyl-containing molecules. It is imperative that a comprehensive, substance-specific risk assessment be conducted by the end-user before commencing any work. This guide should be used as a supplementary resource to, not a replacement for, internal safety protocols and professional judgment.

The structural components of 1-Benzyl-1H-imidazole-4-carboxamide—a benzylated imidazole ring with a carboxamide functional group—suggest a need for careful handling. Imidazole itself is known to be corrosive and can cause severe skin burns and eye damage[1][2][3]. While benzylation and the addition of a carboxamide group will alter the molecule's specific properties, a cautious approach is warranted.

Hazard Assessment and Toxidological Profile

Given the absence of specific toxicological data for 1-Benzyl-1H-imidazole-4-carboxamide, we must infer potential hazards from related structures. Imidazole and its derivatives can be harmful if swallowed, cause skin irritation, and lead to serious eye damage[1][4][5][6]. The benzyl group is a common substituent in pharmaceuticals and is not typically associated with high toxicity, but the overall profile of the molecule is unknown.

Assumed Potential Hazards:

  • Skin Irritation/Corrosion: Based on related imidazole compounds[4][5].

  • Serious Eye Damage/Irritation: A common hazard for imidazole derivatives[1][4][5][6].

  • Respiratory Irritation: Possible if the compound is a dust or aerosol[4][5][6].

  • Harmful if Swallowed: A general precaution for chemical compounds[1][7].

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure. The following table outlines the recommended PPE for handling 1-Benzyl-1H-imidazole-4-carboxamide.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles with side-shields conforming to EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn if there is a splash hazard.To protect against potential eye irritants or corrosives, a common property of imidazole derivatives[5][6][8][9][10].
Hand Protection Nitrile or neoprene gloves. Glove thickness and breakthrough time should be considered based on the solvent used and the duration of handling. Always inspect gloves before use.To prevent skin contact with a potentially irritating or corrosive substance[3][8][9][10]. The choice of material should be based on resistance to both the compound and any solvents in use.
Body Protection A lab coat is mandatory. For larger quantities or when there is a significant risk of splashing, chemically resistant aprons or coveralls are recommended.To protect the skin from accidental spills[3][9][10][11].
Respiratory Protection Not generally required for handling small quantities in a well-ventilated area. If the compound is a fine powder and there is a risk of aerosolization, a NIOSH-approved P95 or P100 particulate respirator should be used[7][9].To prevent the inhalation of potentially irritating dust particles[4][5][6].

Operational and Handling Plan

A systematic approach to handling 1-Benzyl-1H-imidazole-4-carboxamide will minimize the risk of exposure.

Engineering Controls
  • Ventilation: All handling of solid 1-Benzyl-1H-imidazole-4-carboxamide should be conducted in a well-ventilated laboratory. For procedures that may generate dust or aerosols, a chemical fume hood is required[6][12].

  • Eyewash and Safety Shower: An eyewash station and safety shower must be readily accessible in the immediate work area[6].

Step-by-Step Handling Protocol
  • Preparation:

    • Designate a specific area for handling the compound.

    • Ensure the work area is clean and uncluttered.

    • Assemble all necessary equipment and reagents.

    • Confirm that the eyewash station and safety shower are operational.

  • Donning PPE:

    • Put on a lab coat.

    • Don the appropriate gloves.

    • Wear safety goggles.

  • Weighing and Transfer:

    • If the compound is a solid, handle it in a fume hood to minimize dust inhalation[6][12].

    • Use a spatula for transfers. Avoid creating dust clouds.

    • Close the container tightly after use[6][11].

  • Dissolving:

    • If dissolving the compound, add the solid to the solvent slowly.

    • If the process is exothermic, use an ice bath to control the temperature.

  • Post-Handling:

    • Clean the work area thoroughly.

    • Decontaminate any spills according to your institution's procedures.

  • Doffing PPE:

    • Remove gloves using the proper technique to avoid skin contact with the outer surface[9].

    • Remove your lab coat.

    • Wash your hands thoroughly with soap and water[8][12].

Workflow for Handling 1-Benzyl-1H-imidazole-4-carboxamide

cluster_prep Preparation cluster_ppe Donning PPE cluster_handling Handling cluster_cleanup Post-Handling prep_area Designate and Clear Handling Area gather_materials Assemble Equipment and Reagents prep_area->gather_materials check_safety Verify Eyewash and Safety Shower gather_materials->check_safety don_coat Lab Coat check_safety->don_coat don_gloves Gloves don_coat->don_gloves don_goggles Safety Goggles don_gloves->don_goggles weigh Weigh and Transfer (in Fume Hood) don_goggles->weigh dissolve Dissolve in Solvent weigh->dissolve clean_area Clean Work Area dissolve->clean_area decontaminate Decontaminate Spills clean_area->decontaminate doff_ppe Doff PPE decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: A stepwise workflow for the safe handling of 1-Benzyl-1H-imidazole-4-carboxamide.

Disposal Plan

All waste containing 1-Benzyl-1H-imidazole-4-carboxamide must be treated as hazardous waste.

  • Solid Waste: Collect any solid waste, including contaminated consumables like gloves and weighing paper, in a clearly labeled, sealed container.

  • Liquid Waste: Collect all liquid waste containing the compound in a labeled, sealed, and chemically compatible container. Do not pour any waste down the drain[11].

  • Disposal: Dispose of all waste through your institution's hazardous waste management program[5][6][7].

Emergency Procedures

IncidentFirst Aid Measures
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists[6][7][13].
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[5][6][7][11][13].
Inhalation Move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention[5][6][7][11][13].
Ingestion Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[7][13].
Spill Evacuate the area. Wear appropriate PPE. For small spills of solid material, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal. For liquid spills, absorb the material with an inert absorbent and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete[11][13].

References

  • 1H-Imidazole-4-carbaldehyde - Safety Data Sheet. ChemicalBook. (2026, January 17).
  • SAFETY DATA SHEET - 1-Benzylimidazole. Fisher Scientific. (2010, May 14).
  • 1-BENZYLIMIDAZOLE-4-CARBALDEHYDE SDS, 85102-93-8 Safety D
  • Safety Data Sheet - 1-Benzylimidazole. Cayman Chemical. (2025, October 21).
  • SAFETY DATA SHEET - 1H-Benzimidazole-4-carboxylic acid. Fisher Scientific. (2010, April 29).
  • SAFETY DATA SHEET - 1-Benzyl-2-phenyl-1H-imidazole. TCI Chemicals. (2025, October 30).
  • Safety D
  • MSDS of 1-benzyl-4-hydroxy-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid. (2024, October 24).
  • SAFETY DATA SHEET - Imidazole-4-carboxaldehyde. Fisher Scientific. (2009, February 23).
  • Safety D
  • IMIDAZOLE - Safety Data Sheet. Elemental Microanalysis. (2024, March 20).
  • HR2-573 1.0 M Imidazole SDS. Hampton Research. (2023, November 3).
  • SAFETY DATA SHEET - 5-Amino-1H-imidazole-4-carboxamide. Tokyo Chemical Industry. (2025, October 27).
  • Safety Data Sheet IMIDAZOLE. ChemSupply Australia. (2023, September 25).
  • Safety D

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-1H-imidazole-4-carboxamide
Reactant of Route 2
1-Benzyl-1H-imidazole-4-carboxamide
© Copyright 2026 BenchChem. All Rights Reserved.